Methyl 2-isothiocyanatoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218418. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isothiocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-7-4(6)2-5-3-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGDPFDGIPFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175275 | |
| Record name | Methyl 2-isothiocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21055-37-8 | |
| Record name | Methyl 2-isothiocyanatoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021055378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21055-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-isothiocyanatoacetate | |
| Source | EPA DSSTox | |
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| Record name | 21055-37-8 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-isothiocyanatoacetate
CAS Number: 21055-37-8
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-isothiocyanatoacetate, a reactive and versatile chemical entity. With full editorial control, this document is structured to deliver in-depth insights into its synthesis, chemical properties, and significant applications in the realms of chemical biology and drug discovery. The content is grounded in scientific literature to ensure accuracy and provide a reliable resource for professionals in the field.
Core Chemical Identity and Properties
This compound, identified by the CAS number 21055-37-8, is an organic compound featuring both an isothiocyanate group and a methyl ester.[1] This dual functionality makes it a valuable reagent in organic synthesis and a potent electrophile for biological investigations.
| Property | Value | Source |
| CAS Number | 21055-37-8 | [1] |
| Molecular Formula | C4H5NO2S | [1] |
| Molecular Weight | 131.15 g/mol | [1] |
| Appearance | Reported as a beige liquid | Alfa Chemistry |
| Odor | Irritating | Alfa Chemistry |
Synthesis of this compound: A Detailed Protocol
Principle: The synthesis involves the reaction of methyl glycinate (or its hydrochloride salt) with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.
Experimental Protocol:
Materials:
-
Methyl glycinate hydrochloride
-
Carbon disulfide (CS2)
-
Triethylamine (TEA) or another suitable organic base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or another desulfurizing agent (e.g., ethyl chloroformate)[4]
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Flash chromatography system (optional, for high purity)
Procedure:
-
Formation of the Dithiocarbamate Intermediate:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl glycinate hydrochloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Add triethylamine (2.2 equivalents) dropwise to the stirred solution to neutralize the hydrochloride and liberate the free amine.
-
To this solution, add carbon disulfide (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Formation of this compound:
-
Cool the reaction mixture back to 0 °C.
-
Add the desulfurizing agent, for example, DMT/NMM/TsO⁻ (1.1 equivalents), portion-wise to the stirred solution.[4] Alternatively, ethyl chloroformate (1.1 equivalents) can be added dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC until the dithiocarbamate intermediate is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
The initial cooling to 0 °C helps to control the exothermic nature of the reaction between the amine and carbon disulfide.
-
Triethylamine acts as a base to deprotonate the amine hydrochloride and to neutralize the acid formed during the desulfurization step.
-
The choice of desulfurizing agent can influence reaction times and yields. DMT/NMM/TsO⁻ is a modern, efficient reagent for this transformation.[4]
-
The aqueous work-up is essential to remove the base, salts, and any water-soluble impurities.
Caption: Covalent modification of protein nucleophiles by this compound.
The reaction with cysteine is of particular interest in the design of covalent inhibitors. By incorporating the isothiocyanate "warhead" into a molecule that has affinity for the active site of a target protein, a highly specific and irreversible inhibitor can be developed. This strategy has been successfully employed in the development of drugs targeting kinases and other enzymes implicated in disease.
Potential as a Therapeutic Agent
Isothiocyanates derived from natural sources, such as sulforaphane from broccoli, have been extensively studied for their chemopreventive and therapeutic properties, particularly in the context of cancer. [5][6]The anticancer activity of isothiocyanates is believed to stem from their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression. [6][7]While specific studies on this compound are limited, its structural similarity to other biologically active isothiocyanates suggests it could be a valuable lead compound or research tool in oncology drug discovery.
Potential Mechanisms of Action (based on the isothiocyanate class):
-
Induction of Phase II Detoxification Enzymes: Isothiocyanates can upregulate enzymes that neutralize carcinogens.
-
Inhibition of Cell Cycle Progression: They can cause cell cycle arrest, preventing cancer cells from dividing.
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.
-
Covalent Inhibition of Key Signaling Proteins: By irreversibly binding to and inhibiting proteins crucial for cancer cell survival and proliferation. [5][7]
Conclusion and Future Directions
This compound is a readily accessible and highly reactive bifunctional molecule. Its isothiocyanate group provides a powerful tool for covalent modification of proteins, making it a valuable reagent for chemical biology and a promising scaffold for the design of covalent inhibitors in drug discovery. While the broader class of isothiocyanates has shown significant potential in cancer research, further investigation into the specific biological activities and protein targets of this compound is warranted. This in-depth guide provides the foundational knowledge for researchers and scientists to explore the full potential of this versatile compound.
References
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Moore, M. L.; Crossley, F. S. Isothiocyanic acid, methyl ester. Organic Syntheses. 1941 , 21, 81. [Link]
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Ghorab, M. M.; Alsaid, M. S. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents. Arzneimittelforschung. 2011 , 61(12), 719-26. [Link]
-
Mi, L.; Wang, X.; Govind, S.; Hood, B. L.; Veenstra, T. D.; Conrads, T. P.; Chung, F. L. Proteomic identification of binding targets of isothiocyanates in human lung cancer A549 cells. Carcinogenesis. 2009 , 30(11), 1845–1852. [Link]
-
Lin, J.; Li, H.; Chen, J.; Liu, Y.; Chen, J.; Yang, Y.; Wang, M.; Chen, X. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters. 2019 , 21(15), 5977-5980. [Link]
-
Janczewski, Ł.; Kolesińska, B.; Kręgiel, D. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. 2021 , 26(9), 2585. [Link]
- Google Patents.
-
Lin, J.; Li, H.; Chen, J.; Liu, Y.; Chen, J.; Yang, Y.; Wang, M.; Chen, X. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. PubMed. 2019 . [Link]
-
FooDB. Showing Compound Methyl isothiocyanate (FDB012372). [Link]
-
Mi, L.; Di Pasqua, A. J.; Chung, F. L. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry. 2011 , 59(14), 7475-7481. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010 , 29(9), 2176–2179. [Link]
-
ResearchGate. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship | Request PDF. [Link]
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Mi, L.; Wang, X.; Chung, F. L. Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis. 2011 , 32(10), 1405–1413. [Link]
-
KGROUP. 13-C NMR Chemical Shift Table.pdf. [Link]
-
ResearchGate. Proteins as binding targets of isothiocyanates in cancer prevention. [Link]
-
ResearchGate. Derivatization reaction of isothiocyanates with N-acetyl-L-cysteine. [Link]
-
Mi, L.; Di Pasqua, A. J.; Chung, F. L. Proteins as binding targets of isothiocyanates in cancer prevention. PubMed. 2011 . [Link]
-
ResearchGate. ¹H and ¹³C NMR spectra of methyl-2-[ethylthio(thiocarbonyl)thio].... [Link]
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Taylor & Francis. Methyl isothiocyanate – Knowledge and References. [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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An In-depth Technical Guide to Methyl 2-isothiocyanatoacetate: Properties, Synthesis, and Applications
Abstract
Methyl 2-isothiocyanatoacetate (CAS No. 21055-37-8) is a versatile bifunctional reagent increasingly recognized for its utility in synthetic organic chemistry and drug discovery. Possessing both a reactive isothiocyanate electrophile and an ester moiety with an adjacent acidic methylene, this compound serves as a valuable building block for a diverse array of heterocyclic structures and complex molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic signature, synthesis, reactivity, and safe handling of this compound, intended for researchers and professionals in the fields of chemical synthesis and pharmaceutical development.
Chemical Identity and Core Physical Properties
This compound is a molecule incorporating a methyl ester and an isothiocyanate group connected by a methylene bridge. This structure imparts a unique reactivity profile, making it a valuable synthon.
| Property | Value | Reference(s) |
| CAS Number | 21055-37-8 | [1][2] |
| Molecular Formula | C₄H₅NO₂S | [1] |
| Molecular Weight | 131.15 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | Yellow to orange to brown liquid | [3] |
| Odor | Irritating | N/A |
| Boiling Point | 137-138 °C at 35 mmHg | N/A |
| Density | ~1.21 g/cm³ | N/A |
| Refractive Index | 1.5170-1.5210 (at 20°C) | [3] |
| SMILES | COC(=O)CN=C=S | N/A |
| InChI Key | GOWGDPFDGIPFIK-UHFFFAOYSA-N | [2][3] |
Spectroscopic Characterization
Accurate identification of this compound is critical for its successful application. The following sections detail its characteristic spectroscopic profile.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.[2][3] The most prominent feature is the very strong, broad absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S), which typically appears around 2100-2000 cm⁻¹. The carbonyl (C=O) stretch of the ester is also easily identified as a strong, sharp peak around 1750 cm⁻¹.
Expected Characteristic IR Absorptions:
-
~2100 cm⁻¹ (strong, broad): Asymmetric stretch of the isothiocyanate (-N=C=S) functional group.[4][5]
-
~1750 cm⁻¹ (strong, sharp): Carbonyl (C=O) stretch of the saturated methyl ester.[6]
-
~1200 cm⁻¹ (strong): C-O stretch of the ester group.[6]
-
2950-2850 cm⁻¹ (medium): C-H stretches of the methyl and methylene groups.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~4.3 ppm (singlet, 2H): The two protons of the methylene group (-CH₂-) are flanked by two electron-withdrawing groups (the ester and the isothiocyanate), resulting in a significant downfield shift. They are chemically equivalent and have no adjacent protons, thus appearing as a singlet.
-
~3.8 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃) group. These are equivalent and appear as a singlet.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~168 ppm: The carbonyl carbon (C=O) of the ester group.[9][10]
-
~135 ppm: The central carbon of the isothiocyanate group (-N=C =S). This carbon is typically deshielded and appears in the aromatic region.[11]
-
~53 ppm: The methyl carbon (-OC H₃) of the ester.[10]
-
~45 ppm: The methylene carbon (-C H₂-).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns that confirm the structure. Analysis of related isothiocyanates provides a strong basis for predicting this fragmentation.[12] The mass spectrum of the homologous ethyl ester shows a prominent molecular ion, which is also expected for the methyl ester.[13]
Expected Key Fragments:
-
m/z = 131: Molecular ion [M]⁺•.
-
m/z = 100: Loss of the methoxy radical (•OCH₃) from the ester, [M - 31]⁺.
-
m/z = 72: This is a highly characteristic fragment for α-isothiocyanato esters, corresponding to the [CH₂NCS]⁺• ion, formed by cleavage of the bond between the carbonyl carbon and the methylene carbon.[12]
-
m/z = 59: Loss of the carbomethoxy group (•COOCH₃), corresponding to the [CH₂NCS]⁺ fragment, or the [NCSH]⁺ ion.[12][13]
Synthesis and Purification
This compound is most conveniently prepared from its corresponding amino acid precursor, glycine methyl ester. Modern methods avoid the use of hazardous reagents like thiophosgene, favoring a one-pot procedure involving the formation and subsequent desulfurization of a dithiocarbamate intermediate.[14]
Recommended Synthetic Protocol
This protocol is adapted from a general procedure for the synthesis of isothiocyanates from amino acid esters using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent.[14]
Step 1: Dithiocarbamate Formation
-
To a round-bottom flask equipped with a magnetic stirrer, add glycine methyl ester hydrochloride (1.0 equiv.).
-
Add dry dichloromethane (DCM) as the solvent.
-
Cool the mixture in an ice bath and add N-methylmorpholine (NMM) (3.0 equiv.) to neutralize the hydrochloride and act as a base.
-
Slowly add carbon disulfide (CS₂) (3.0 equiv.) to the stirring solution.
-
Allow the reaction to stir at room temperature for 10-15 minutes. The formation of the dithiocarbamate intermediate will occur.
Step 2: Desulfurization to Isothiocyanate
-
To the same flask, add DMT/NMM/TsO⁻ (1.0 equiv.) in one portion.
-
Continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with water, 1N HCl, and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its dual reactivity.
Electrophilicity of the Isothiocyanate Group
The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles. This is the most common mode of reactivity.
Reaction with Amines to form Thioureas: The reaction with primary or secondary amines is rapid and typically high-yielding, producing N-substituted-N'-(methoxycarbonylmethyl)thioureas.[15][16][17] These thiourea products are valuable intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thiazoles and thiadiazoles.[14][18][19]
Caption: Formation of a thiourea derivative.
Nucleophilicity of the α-Methylene Group
The methylene protons alpha to the ester carbonyl are acidic and can be removed by a suitable base. This generates a carbanion that can act as a nucleophile, participating in reactions such as Michael additions or reactions with other electrophiles.[20] This reactivity allows for the construction of more complex carbon skeletons and spirocyclic compounds.[20]
Applications in Heterocyclic Synthesis
The combination of these reactive sites makes this compound a powerful tool for diversity-oriented synthesis.[21] For example, intramolecular cyclization of its derivatives can lead to the formation of thiazolidinones, quinazolinones, and other medicinally relevant scaffolds.[18][21][22]
Safe Handling and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
Hazard Summary:
-
Toxicity: Toxic if swallowed and fatal in contact with skin or if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Sensitization: May cause an allergic skin reaction and respiratory irritation.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Recommended Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapor. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. It is sensitive to moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Moore, M. L., & Crossley, F. S. (n.d.). METHYLTHIOUREA. Organic Syntheses Procedure. Retrieved from [Link]
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Rivera, D. G., & Paixão, M. W. (2013). Enantioselective reaction of isothiocyanate esters with electron-deficient olefins catalyzed by squaramide 4. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]
-
Bondock, S. (2012). Utility of isothiocyanates in heterocyclic synthesis. Sulfur Letters, 35(4), 373-386. Retrieved from [Link]
-
Various Authors. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Retrieved from [Link]
-
Kaučič, M., & Stare, J. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1826–1841. Retrieved from [Link]
-
Kumar, A., et al. (2024). A Mild and Efficient Protocol for the Synthesis of Isothiocyanates and Thioureas. Indian Journal of Advances in Chemical Science, 12(1), 30-35. Retrieved from [Link]
-
Janczewski, Ł., Kolesińska, B., & Kręgiel, D. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2695. Retrieved from [Link]
-
Yusof, N. A., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(1), 1-8. Retrieved from [Link]
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Navarro-Vázquez, A., & Cobas, C. (2013). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Bondock, S. (2002). Utility of isothiocyanates in heterocyclic synthesis. Semantic Scholar. Retrieved from [Link]
-
Various Authors. (1982). Synthesis of derivatives of thiophene using methyl 2-isothiocyanatobenzoate. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Singh, G. S., & Mmatli, E. E. (2011). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ChemInform. Retrieved from [Link]
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Li, Y., et al. (2021). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications, 57(80), 10397-10400. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
-
Kjaer, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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Wait, R., & Collins, M. D. (1993). EI mass spectrum of the acetate derivative of 15-methyl-1,2-heptadecanediol. ResearchGate. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
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Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]
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- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's In-depth Guide to Methyl 2-isothiocyanatoacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-isothiocyanatoacetate is a versatile bifunctional reagent that holds significant value in the realms of organic synthesis and medicinal chemistry. Characterized by the presence of both an electrophilic isothiocyanate group and a methyl ester, this molecule serves as a pivotal building block for the construction of a diverse array of heterocyclic compounds and thiourea derivatives. Its calculated reactivity makes it an indispensable tool for introducing specific structural motifs into larger molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, handling, and critical applications, with a focus on the mechanistic principles that drive its utility in research and drug development.
Chemical Identity and Physicochemical Properties
This compound, identified by the CAS Number 21055-37-8, is a unique chemical entity due to its dual functional groups.[1][2][3] The isothiocyanate (-N=C=S) group provides a highly reactive electrophilic carbon, while the methyl ester (-COOCH₃) offers a site for further chemical modification or can influence the molecule's overall solubility and electronic properties.
The fundamental properties of this compound are summarized below, providing a critical data foundation for its use in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NO₂S | [1][2][4] |
| Molecular Weight | 131.15 g/mol | [1][2][3] |
| CAS Number | 21055-37-8 | [2][4][5] |
| Appearance | Yellow to orange to brown liquid | [4] |
| Odor | Irritating | [5][6] |
| Density | 1.21 g/cm³ | [5][6] |
| Boiling Point | 137-138 °C (at 35 mmHg) | [5][6] |
| Refractive Index | ~1.5170 - 1.5210 (at 20°C) | [4][5] |
| SMILES | COC(=O)CN=C=S | [1][2][4] |
| InChI Key | GOWGDPFDGIPFIK-UHFFFAOYSA-N | [2][4] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-0.8,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="0.8,-0.5!", fontcolor="#202124"]; S1 [label="S", pos="1.6,-1!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#FBBC05"]; C3 [label="C", pos="-1.6,-1!", fontcolor="#202124"]; H1 [label="H", pos="-1.4,-1.6!", fontcolor="#5F6368"]; H2 [label="H", pos="-2.2,-0.8!", fontcolor="#5F6368"]; C4 [label="C", pos="-2.4,-1.5!", fontcolor="#202124"]; O1 [label="O", pos="-2.2,-2.3!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2 [label="O", pos="-3.4,-1.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; C5 [label="C", pos="-4.2,-1.7!", fontcolor="#202124"]; H3 [label="H", pos="-4.0,-2.3!", fontcolor="#5F6368"]; H4 [label="H", pos="-4.8,-1.5!", fontcolor="#5F6368"]; H5 [label="H", pos="-4.4,-1.1!", fontcolor="#5F6368"]; // Edges for bonds N1 -- C1 [label="="]; N1 -- C2 [label="="]; C2 -- S1 [label="="]; C1 -- C3; C3 -- H1; C3 -- H2; C3 -- C4; C4 -- O1 [label="="]; C4 -- O2; O2 -- C5; C5 -- H3; C5 -- H4; C5 -- H5;
}
Caption: Molecular structure of this compound.
Synthesis and Purification
The synthesis of isothiocyanates is a well-established area of organic chemistry, with the most common and reliable methods involving the decomposition of dithiocarbamate salts formed from primary amines.[7] this compound can be effectively prepared from its corresponding amine precursor, glycine methyl ester hydrochloride.[8]
The causality behind this choice of pathway is twofold: the starting materials are readily available and the reaction proceeds in a "one-pot" fashion, which is efficient for laboratory-scale synthesis. The key transformation involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[9][10]
***```dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: General reaction pathway of an isothiocyanate with a primary amine.
Key Applications:
-
Synthesis of Thiourea Derivatives: The most prominent application is its reaction with primary and secondary amines to form N-substituted thioureas. Thiourea derivatives are a class of compounds with a vast range of demonstrated biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties. [11]This makes this compound a valuable starting material for generating libraries of potential drug candidates.
-
Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex pharmaceutical agents. For example, it can be used to prepare compounds that act as secretase regulators, which are being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease by modulating the deposition of amyloid protein. [8]* Heterocyclic Synthesis: The dual functionality of the molecule allows it to participate in cyclization reactions, leading to the formation of various sulfur and nitrogen-containing heterocyclic rings, which are common motifs in many approved drugs.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and drug discovery. Its defined molecular weight of 131.15 g/mol and well-characterized physicochemical properties provide a solid foundation for its use. The straightforward synthesis and highly specific reactivity of the isothiocyanate group offer a reliable and versatile method for constructing complex molecules with therapeutic potential. By understanding the principles of its synthesis, handling, and chemical behavior, researchers can effectively leverage this compound to advance the frontiers of drug development.
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An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2-isothiocyanatoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-isothiocyanatoacetate is a pivotal bifunctional reagent in the realms of organic and medicinal chemistry. Its distinct molecular structure, possessing both an electrophilic isothiocyanate moiety and a reactive α-carbon, renders it a versatile building block for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. These structural motifs are integral to numerous biologically active compounds, making this reagent highly valuable in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering scientifically grounded insights and actionable protocols.
Introduction: The Synthetic Utility of this compound
This compound is a highly valued compound in organic synthesis due to its dual reactivity. The isothiocyanate group (-N=C=S) serves as a potent electrophile, readily reacting with nucleophiles, while the ester group provides a handle for further transformations or can influence the reactivity of the adjacent methylene group. This unique combination allows for the construction of complex heterocyclic systems, which are foundational to many pharmaceutical agents.[1][2] A thorough understanding of its synthesis and characterization is therefore crucial for its effective application in multi-step synthetic strategies.
Synthesis of this compound: Methods and Mechanisms
The preparation of this compound can be achieved through several synthetic routes, most commonly involving the reaction of methyl 2-aminoacetate (glycine methyl ester) or its hydrochloride salt with a thiocarbonylating agent.
The Thiophosgene Method
A prevalent method for synthesizing isothiocyanates is the reaction of a primary amine with thiophosgene (CSCl₂).[3] This reaction, when applied to methyl 2-aminoacetate hydrochloride, proceeds efficiently in the presence of a base to neutralize the liberated HCl.
Diagram 1: Synthesis of this compound via Thiophosgene
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Preparation: In a well-ventilated fume hood, dissolve methyl 2-aminoacetate hydrochloride and a suitable base, such as triethylamine, in an inert solvent like dichloromethane.
-
Reaction: Cool the mixture in an ice bath and add a solution of thiophosgene in dichloromethane dropwise with vigorous stirring.
-
Workup: After the reaction is complete, the mixture is typically washed with water to remove the amine hydrochloride salt. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
Alternative "One-Pot" Synthesis
Alternative, often safer, methods avoid the use of highly toxic thiophosgene. A common one-pot procedure involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ.[4][5][6] This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[3][4][5][6]
Purification of this compound
For most synthetic applications, the crude product requires purification. The method of choice depends on the scale of the synthesis and the required purity.
-
Distillation: For larger quantities, vacuum distillation is an effective method to obtain pure this compound.
-
Chromatography: On a smaller scale, or when very high purity is needed, column chromatography on silica gel can be employed.
Spectroscopic Characterization
The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | δ ~4.2 (s, 2H, -CH₂-), δ ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~168 (C=O), δ ~132 (-N=C=S), δ ~53 (-OCH₃), δ ~46 (-CH₂-) |
| IR (cm⁻¹) | ~2100-2200 (strong, broad, -N=C=S stretch), ~1750 (strong, C=O stretch) |
| Mass Spec (m/z) | Molecular ion peak corresponding to the formula C₄H₅NO₂S |
Diagram 2: Key Spectroscopic Correlations for this compound
Caption: Correlation of the molecular structure with key NMR and IR signals.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds.[1][2]
-
Thiourea Derivatives: It reacts readily with primary and secondary amines to form substituted thioureas, which are themselves important synthetic intermediates.
-
Thiazole Synthesis: In reactions with α-haloketones, it can be used to construct the thiazole ring, a common motif in pharmaceuticals.
-
Quinazolinone Derivatives: It can react with various amines to produce biologically important 3-substituted-2-thioxo-4-quinazolinones.[7]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[8][9][10]
-
Hazards: It is toxic if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[8] It is also very toxic to aquatic life with long-lasting effects.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[8][9][10] If inhaled, move to fresh air.[8][9][10] If swallowed, seek immediate medical attention.[8][9][10]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems of medicinal interest. A comprehensive understanding of its synthesis, purification, and characterization, as outlined in this guide, is essential for its safe and effective use in a research and development setting.
References
- CPAchem Ltd. (n.d.). Safety data sheet: Methyl isothiocyanate.
- Sigma-Aldrich. (2025, May 20). Safety data sheet: Methyl isothiocyanate.
- Justyna, A., et al. (2021).
- ChemicalBook. (2023, April 30). Safety Data Sheet MSDS / SDS - METHYL 2-ISOTHIOCYANATOBENZOATE.
- Moore, M. L., & Crossley, F. S. (1941). Isothiocyanic acid, methyl ester. Organic Syntheses, 21, 81.
- Angene Chemical. (2021, May 1). Safety Data Sheet: Ethyl Isothiocyanatoacetate.
-
Wikipedia. (n.d.). Methyl isothiocyanate. Retrieved from [Link]
- Google Patents. (n.d.). CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method.
-
ResearchGate. (n.d.). Reaction of methyl 2‐isothiocyanatobenzoate 1 a (0.50 mmol) with a series of amines 2 (0,50 mmol) in water (5 mL) at 60 °C for indicated time. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Applications of Isothiocyanates. Retrieved from [Link]
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An In-Depth Technical Guide to the Reactivity of Methyl 2-Isothiocyanatoacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the reactivity of methyl 2-isothiocyanatoacetate, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into the core principles governing its reactions with a diverse range of nucleophiles, offering insights into reaction mechanisms, kinetics, and practical applications in the synthesis of complex molecular architectures, particularly in the realm of drug discovery.
Introduction: The Unique Chemical Profile of this compound
This compound, with the chemical formula C₄H₅NO₂S, possesses a unique structural motif combining an electrophilic isothiocyanate group with a proximate ester functionality. This combination imparts a distinct reactivity profile, making it a valuable reagent for the construction of a variety of sulfur and nitrogen-containing heterocyclic compounds. The isothiocyanate group (–N=C=S) is a powerful electrophile, susceptible to attack by a wide array of nucleophiles at the central carbon atom. The adjacent methyl acetate moiety can influence the reactivity of the isothiocyanate group through electronic effects and can also participate in subsequent intramolecular cyclization reactions, leading to the formation of diverse and medicinally relevant scaffolds.
Synthesis of this compound
The synthesis of this compound and its ethyl analog is typically achieved through a one-pot, two-step procedure starting from the corresponding amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride)[1]. The process involves the formation of a dithiocarbamate intermediate by reacting the amino acid ester with carbon disulfide in the presence of a base, such as 4-methylmorpholine (NMM). This intermediate is then treated with a desulfurizing agent, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to yield the desired isothiocyanate[1].
Experimental Protocol: Synthesis of this compound [1]
-
Step 1: Dithiocarbamate Formation
-
Dissolve glycine methyl ester hydrochloride (1 equivalent) and 4-methylmorpholine (3 equivalents) in dry dichloromethane (DCM).
-
To this solution, add carbon disulfide (3 equivalents) and stir at room temperature for 10 minutes.
-
-
Step 2: Desulfurization
-
Add DMT/NMM/TsO⁻ (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 30 minutes.
-
-
Step 3: Work-up and Purification
-
Dilute the reaction mixture with DCM and wash successively with water, 1 N HCl, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane:EtOAc eluent to afford pure this compound.
-
Reactivity with Nucleophiles: A Mechanistic Perspective
The core of this compound's utility lies in its reaction with nucleophiles. The electrophilic carbon of the isothiocyanate group is the primary site of attack.
Reaction with Amines: Formation of Thioureas
The reaction of this compound with primary and secondary amines is a facile and highly efficient method for the synthesis of N,N'-disubstituted thioureas. This reaction typically proceeds rapidly at room temperature and is often exothermic.
The general mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen of the isothiocyanate.
Caption: General reaction of an amine with this compound to form a thiourea derivative.
The resulting thiourea derivatives are often stable compounds that can be isolated and purified. These thioureas can also serve as intermediates for the synthesis of more complex heterocyclic systems.
Reaction with Amino Acids: A Pathway to Thiohydantoins
The reaction of this compound with amino acids is of particular significance in peptide chemistry and drug design. The initial reaction with the amino group of an amino acid forms an N-thiocarbamoyl amino acid adduct. This adduct can then undergo an intramolecular cyclization to form a 3-substituted-2-thiohydantoin, releasing the original C-terminus of the amino acid[2][3]. This reaction is analogous to the Edman degradation, a method for sequencing amino acids in a peptide.
The rate of both the initial addition and the subsequent cyclization is pH-dependent, with both rates generally increasing with pH[3].
Caption: Reaction pathway for the formation of thiohydantoins from this compound and an amino acid.
Reaction with Other Nucleophiles
This compound also reacts with other nucleophiles, such as thiols and alcohols, although these reactions are generally less common than those with amines. The reaction with thiols leads to the formation of dithiocarbamates, while reaction with alcohols can yield thiocarbamates. The reactivity of these nucleophiles is also influenced by the reaction conditions, particularly the pH[2].
Application in the Synthesis of Heterocyclic Compounds
A major application of this compound is in the synthesis of a wide variety of heterocyclic compounds, which are scaffolds of immense importance in drug discovery.
Synthesis of Thiazolidinones
The thiourea derivatives formed from the reaction of this compound with primary amines can undergo cyclization with α-halo esters, such as ethyl bromoacetate, to yield thiazolidinone derivatives[3]. This cyclocondensation reaction provides a straightforward route to this important class of heterocycles.
Synthesis of Quinazolines and Triazoloquinazolines
Methyl 2-isothiocyanatobenzoate, a structural analog, has been extensively used in the synthesis of quinazoline and triazoloquinazoline derivatives with potential anticancer and radiosensitizing activities[1]. The isothiocyanate functionality serves as a key handle for the construction of the heterocyclic ring system. It is plausible that this compound can be employed in similar synthetic strategies to access novel heterocyclic systems.
Role in Drug Development and Medicinal Chemistry
The isothiocyanate moiety is a well-recognized pharmacophore, and compounds containing this functional group have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[4]. This compound serves as a valuable starting material for the synthesis of novel drug candidates by allowing for the introduction of the isothiocyanate group and subsequent elaboration into more complex, biologically active molecules. For instance, isothiocyanate derivatives are being explored as H₂S-donating non-steroidal anti-inflammatory drugs (NSAIDs) to mitigate gastrointestinal side effects[4]. The ability to readily form thioureas and a variety of heterocyclic scaffolds makes this compound a powerful tool in the arsenal of medicinal chemists.
Characterization of Adducts
The characterization of the products formed from the reaction of this compound with nucleophiles is typically achieved using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the resulting thiourea or heterocyclic derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiourea Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H (thiourea) | 9.0 - 12.5 (broad singlet)[5][6] | - |
| C =S (thiourea) | - | 178 - 184[7] |
| N-CH ₂-COO | ~4.0 - 4.5 | ~45 - 50 |
| COO-CH ₃ | ~3.7 | ~52 |
| C =O (ester) | - | ~170 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight of the reaction products and for obtaining structural information through fragmentation analysis. In electrospray ionization (ESI), adducts with ions such as H⁺, Na⁺, and K⁺ are commonly observed[8][9]. The fragmentation patterns can provide valuable insights into the structure of the synthesized molecules[10][11].
Conclusion
This compound is a highly versatile and reactive building block with significant applications in organic synthesis and medicinal chemistry. Its ability to readily react with a wide range of nucleophiles, particularly amines, provides an efficient entry point to a diverse array of thiourea derivatives and complex heterocyclic scaffolds. The insights into its reactivity and the detailed protocols provided in this guide are intended to empower researchers and drug development professionals to fully exploit the synthetic potential of this valuable reagent in their scientific endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with important biological activities.
References
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Butnariu, M., et al. (2021). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 26(15), 4583. [Link]
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Yusof, M. S. M., et al. (2018). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 22(5), 844-853. [Link]
-
Voldřich, M., & Kyzlink, V. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 48(8), 3560-3565. [Link]
-
Indian Journal of Advances in Chemical Science 2(4) (2014) 271-276. [Link]
-
da Silva, G. G., et al. (2023). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 28(23), 7809. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives.[Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2743. [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
Bondock, S., et al. (2002). Utility of isothiocyanates in heterocyclic synthesis. Sulfur Letters, 25(5-6), 221-230. [Link]
-
Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 129-140. [Link]
-
Sreedhara, A., & Cowan, J. A. (2001). Analysis of Solvent Nucleophile Isotope Effects: Evidence for Concerted Catalysis in the Hammerhead Ribozyme. Journal of the American Chemical Society, 123(45), 11139-11146. [Link]
-
Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 81. [Link]
-
Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. (2014). Monatshefte für Chemie - Chemical Monthly, 145(10), 1647-1652. [Link]
-
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern of adduct 1 in negative mode.[Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Reddit. (2023, November 26). [MS/MS] Can adducts only form at the parent molecule or also on the fragments?[Link]
-
Nair, D. P., et al. (2014). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry, 5(11), 3653-3663. [Link]
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Yurttaş, L., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific Reports, 13(1), 16844. [Link]
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A Spectroscopic Guide to Methyl 2-isothiocyanatoacetate: In-Depth Analysis for Researchers
Introduction
Methyl 2-isothiocyanatoacetate (CAS No: 21055-37-8) is a bifunctional organic molecule incorporating both an ester and an isothiocyanate group.[1][2] With a molecular formula of C₄H₅NO₂S and a molecular weight of 131.15 g/mol , this compound serves as a valuable intermediate in pharmaceutical synthesis.[1][3] Its utility in creating more complex molecules, such as secretase regulators for treating neurodegenerative diseases, makes a thorough understanding of its structural and electronic properties essential for researchers in drug development and organic synthesis.[1]
This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and aims to provide not just the data, but the scientific reasoning behind the spectral features, empowering researchers to confidently identify and characterize this versatile reagent.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the isothiocyanate and ester moieties.
The most telling feature is the isothiocyanate (-N=C=S) asymmetric stretching vibration. This band is characteristically very strong and broad, often appearing near 2150 cm⁻¹. [4]The ester group presents two prominent signals: a strong, sharp C=O stretching band and a C-O stretching band.
Table 3: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~2950 | Medium | C-H Stretch | -CH₃, -CH₂- |
| ~2150 | Very Strong, Broad | Asymmetric Stretch | -N=C=S |
| ~1750 | Strong, Sharp | C=O Stretch | Ester |
| ~1200 | Strong | C-O Stretch | Ester |
Data based on typical values for these functional groups. The spectrum for this specific compound is available on the SpectraBase database.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a liquid sample like this compound, ATR-FTIR is the most convenient acquisition method.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Processing and Cleaning: After acquisition, the spectrum is displayed in terms of transmittance or absorbance versus wavenumber. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 131, corresponding to its nominal mass. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral losses.
Key Fragmentation Pathways:
-
Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (mass = 31), resulting in a prominent fragment ion at m/z = 100.
-
Loss of Carbomethoxy Group (•COOCH₃): Cleavage of the C-C bond between the methylene and carbonyl groups can result in the loss of the carbomethoxy radical (mass = 59), yielding an ion at m/z = 72. This [CH₂NCS]⁺ fragment is a characteristic ion for many alkyl isothiocyanates. [5]* McLafferty Rearrangement: While not a classic case, rearrangements can occur. However, the primary fragmentations are expected to be simple bond cleavages.
Table 4: Predicted Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 131 | [C₄H₅NO₂S]⁺ | Molecular Ion (M⁺) |
| 100 | [M - •OCH₃]⁺ | Acylium ion |
| 72 | [CH₂NCS]⁺ | Isothiocyanatomethyl cation |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for volatile, thermally stable compounds like this compound. [6]
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample. The compound travels through a capillary column (e.g., a nonpolar DB-5ms), separating it from any impurities based on boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment. [5]4. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Caption: Primary fragmentation pathways for this compound in EI-MS.
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed, fatal if it comes into contact with skin or is inhaled, and causes severe skin burns and eye damage. [7]It may also cause an allergic skin reaction and respiratory irritation. [7][8]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [9][10]* Handling: Avoid inhalation of vapors and any contact with skin or eyes. Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. The compound is moisture-sensitive. [7]Keep it locked up or in an area accessible only to qualified personnel. [7]
References
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- Angene Chemical. (2021). Safety Data Sheet - Ethyl Isothiocyanatoacetate.
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- Kjaer, A. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
- California Air Resources Board. (2021). Standard Operating Procedure for the Analysis of Methyl Isothiocyanate (MITC) In Ambient Air Using Gas Chromatography/Mass Spectrometry.
- Durig, J. R., & Sullivan, J. F. (1980). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. The Journal of Chemical Physics, 72(1), 22-30.
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"Methyl 2-isothiocyanatoacetate" safety and handling precautions
All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste. Collect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain, as it is very toxic to aquatic life. [8][11]
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-
Hazardous Substance Fact Sheet: METHYL ISOTHIOCYANATE. New Jersey Department of Health. [Link]
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Safety data sheet: Methyl isothiocyanate. CPAchem Ltd. [Link]
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Material Safety Data Sheet - Methyl isothiocyanate. Cole-Parmer. [Link]
-
Safety Data Sheet: Ethyl Isothiocyanatoacetate. Angene Chemical. [Link]
-
PubChem Compound Summary for CID 11167, Methyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
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Methyl 2-isothiocyanatoacetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
This guide provides an in-depth exploration of Methyl 2-isothiocyanatoacetate, a versatile bifunctional reagent that has garnered significant attention in synthetic organic chemistry and drug discovery. Its unique structure, combining a reactive isothiocyanate group with a methyl ester moiety, makes it a powerful building block for the construction of a diverse array of nitrogen- and sulfur-containing heterocycles. We will delve into its synthesis, physicochemical properties, core reactivity, and its application in the development of biologically active molecules, providing field-proven insights and detailed experimental protocols for the modern researcher.
Core Characteristics: Physicochemical Properties and Safety Profile
A foundational understanding of a reagent's properties is paramount for its effective and safe utilization in a laboratory setting. This compound (CAS No: 21055-37-8) is a compound that demands respect due to its reactivity and potential hazards.
Physicochemical Data
The physical properties of this compound are summarized below. Its liquid state at room temperature and relatively high boiling point make it convenient for handling in typical synthetic applications, minimizing evaporative losses.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂S | [1] |
| Molecular Weight | 145.18 g/mol | [1] |
| Appearance | Colorless to pale yellow transparent liquid | [1] |
| Density | 1.13 g/cm³ | [1] |
| Boiling Point | 198.8 °C at 760 mmHg | [1] |
| Flash Point | 74 °C | [1] |
Safety and Handling
Isothiocyanates as a class are known for their toxicity and irritant properties.[2] While specific data for this compound is limited, data from its close analog, Ethyl Isothiocyanatoacetate, provides a strong basis for its safety profile.[3]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[3]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move the individual to fresh air.[3] If swallowed, rinse the mouth with water and consult a physician immediately.[3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3] Recommended storage temperature is 2-8°C.
Synthesis of this compound
The most efficient and modern methods for synthesizing α-isothiocyanato esters involve a one-pot, two-step procedure starting from the corresponding amino acid ester hydrochloride.[4][5] This approach avoids the use of highly toxic reagents like thiophosgene, which was a hallmark of older methods.[6] The key steps involve the in-situ formation of a dithiocarbamate salt, followed by desulfurization to yield the target isothiocyanate.[6]
The synthesis begins with the reaction of glycine methyl ester hydrochloride with carbon disulfide (CS₂) in the presence of a non-nucleophilic organic base, such as N-methylmorpholine (NMM), to form an intermediate dithiocarbamate.[5] This intermediate is then treated with a desulfurization reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to smoothly afford the desired product.[4][5]
Caption: One-pot synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure for synthesizing isothiocyanate derivatives of amino acid esters.[5]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add glycine methyl ester hydrochloride (1.0 eq.).
-
Solvent and Reagents: Add dry dichloromethane (DCM, approx. 2.5 mL per mmol of starting material). Add N-methylmorpholine (NMM, 3.0 eq.) and carbon disulfide (CS₂, 3.0 eq.).
-
Dithiocarbamate Formation: Stir the resulting mixture at room temperature for 10-15 minutes.
-
Desulfurization: Add the desulfurizing agent, DMT/NMM/TsO⁻ (1.0 eq.), to the flask in one portion.
-
Reaction: Continue stirring the reaction at room temperature for 30-40 minutes, monitoring by TLC (Thin Layer Chromatography).
-
Workup: Upon completion, dilute the reaction mixture with DCM (approx. 25 mL per mmol of starting material). Wash the organic layer sequentially with water (1 x 5 mL), 1 N HCl (2 x 5 mL), and finally water (1 x 5 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.
The Chemistry of Reactivity
The synthetic utility of this compound stems from the highly electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by a wide range of nucleophiles, making it an exceptional tool for forming new carbon-heteroatom bonds.[1]
The general mechanism involves the nucleophile attacking the central carbon, leading to a tetrahedral intermediate that subsequently rearranges to form a stable product, typically a thiourea derivative when reacting with amines.
Caption: Nucleophilic addition to the isothiocyanate group.
This reactivity allows for the facile synthesis of various scaffolds:
-
With Amines: Forms N,N'-disubstituted thioureas.
-
With Hydrazides: Leads to the formation of 1,2,4-triazoles.
-
With Alcohols/Thiols: Produces thiocarbamates and dithiocarbamates, respectively.[1]
Applications in Heterocyclic Synthesis
This compound is a premier starting material for constructing heterocycles, many of which form the core of medicinally relevant compounds.[7] The bifunctional nature of the molecule allows for addition to the isothiocyanate group followed by an intramolecular cyclization involving the ester moiety.
Synthesis of 2-Thiohydantoins
One of the most powerful applications is the synthesis of 3-substituted-2-thiohydantoins. This is achieved through a reaction with a primary amine. The initial nucleophilic attack of the amine on the isothiocyanate forms a thiourea intermediate, which then undergoes an intramolecular cyclization via attack of the nitrogen on the ester carbonyl, eliminating methanol to form the stable five-membered thiohydantoin ring. The ethyl ester analog is well-documented for this transformation.
Caption: Experimental workflow for 2-thiohydantoin synthesis.
Synthesis of Other Key Heterocycles
The versatility of this reagent extends to a wide range of other important heterocyclic systems:
-
Quinazolinones: The analog methyl 2-isothiocyanatobenzoate reacts with amines to form 2-thioxo-4-quinazolinones, which are biologically important scaffolds.[8]
-
Fused Pyrimidines and Thiazoles: The ethyl ester has been employed in the synthesis of quinazolines, benzothienopyrimidines, and thiazolo[5,4-d]thiazoles.
-
1,2,4-Thiadiazoles: Isothiocyanate intermediates are key in the DNA-compatible synthesis of 1,2,4-thiadiazoles for DNA-encoded libraries, a cutting-edge drug discovery technology.[9]
Biological Activity and Drug Development Relevance
Isothiocyanates, both natural and synthetic, are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] This activity is often attributed to the ability of the electrophilic isothiocyanate group to covalently modify nucleophilic residues (e.g., cysteine) in key cellular proteins.[12]
Derivatives of this compound are of particular interest in drug development. For instance, it can be used to prepare compounds that function as secretase regulators.[13] These regulators are being investigated for the treatment of neurodegenerative conditions like Alzheimer's disease, where the modulation of amyloid protein deposition is a key therapeutic strategy.[13] The ability to use this reagent to readily generate libraries of diverse heterocyclic compounds makes it an invaluable tool in the search for new therapeutic agents.[9]
References
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- NOAA. (n.d.). METHYL ISOTHIOCYANATE. CAMEO Chemicals.
- Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester.
- Angene Chemical. (2021). Safety Data Sheet - Ethyl Isothiocyanatoacetate.
- Wikipedia. (n.d.). Methyl isothiocyanate.
- ResearchGate. (n.d.). Reaction of methyl 2‐isothiocyanatobenzoate 1 a (0.50 mmol) with a series of amines 2 (0,50 mmol) in water (5 mL) at 60 °C for indicated time.
- Agilent Technologies, Inc. (2019). Safety Data Sheet - Methyl Acetate.
- PubMed. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition.
- ChemicalBook. (2025). This compound.
- PubMed. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate.
- MDPI. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.
- ChemicalBook. (n.d.). ETHYL ISOTHIOCYANATOACETATE synthesis.
- Scilit. (n.d.). Synthesis of derivatives of thiophene using methyl 2‐isothiocyanatobenzoate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties of Methyl 2-Isothiocyanato Propionate for Synthesis.
- ChemicalBook. (n.d.). This compound.
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- CAMEO Chemicals. (n.d.). METHYL ISOTHIOCYANATE.
- Chemical Communications (RSC Publishing). (n.d.). Recent advancement in the synthesis of isothiocyanates.
- NIH. (n.d.). Synthesis of Isothiocyanates: An Update. PMC.
- Chemical Communications (RSC Publishing). (n.d.). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries.
- ResearchGate. (2025). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies | Request PDF.
- BenchChem. (n.d.). The Biological Activity of Thiocyanate-Containing Compounds: A Technical Guide.
- MDPI. (n.d.). Organic Compounds with Biological Activity.
- Sigma-Aldrich. (n.d.). Ethyl isothiocyanatoacetate 97%.
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The Advent and Evolution of a Versatile Reagent: A Technical History of Methyl 2-Isothiocyanatoacetate
Abstract
Methyl 2-isothiocyanatoacetate, a seemingly simple bifunctional molecule, has carved a significant niche in the landscape of synthetic organic chemistry and drug discovery. This technical guide delves into the historical origins and the evolution of synthetic methodologies for this versatile reagent. While a definitive singular "discovery" remains nuanced within the broader context of isothiocyanate chemistry, this paper traces the foundational synthetic principles that led to its availability and explores the key advancements that have refined its preparation. We will examine the classical dithiocarbamate-based syntheses and contrast them with modern, more efficient protocols, providing detailed experimental procedures for key transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, synthetic underpinnings, and practical application of this compound.
Introduction: The Isothiocyanate Functionality and its Significance
The isothiocyanate group (-N=C=S) is a highly reactive and synthetically valuable functional group. Its electrophilic carbon atom readily participates in addition reactions with a wide range of nucleophiles, most notably amines, to form thiourea linkages. This reactivity profile has positioned isothiocyanates as crucial building blocks in the synthesis of a diverse array of heterocyclic compounds and as key intermediates in the preparation of pharmaceuticals and agrochemicals.
This compound (SCN-CH₂-COOCH₃) combines the reactivity of the isothiocyanate group with the synthetic handle of a methyl ester. This dual functionality allows for sequential or orthogonal chemical modifications, making it a particularly attractive reagent for combinatorial chemistry and the construction of complex molecular architectures. Its application as a pharmaceutical synthesis intermediate is a testament to its utility in the development of novel therapeutic agents.[1]
The Genesis of a Reagent: A History Rooted in Dithiocarbamate Chemistry
While pinpointing a single, celebrated moment of "discovery" for this compound is challenging, its conceptual origins are firmly planted in the rich history of isothiocyanate synthesis, a field that has been actively explored for well over a century.[2] The most prevalent and historically significant route to isothiocyanates involves the formation and subsequent decomposition of dithiocarbamate salts.[2]
This classical approach, which laid the groundwork for the eventual synthesis of α-isothiocyanato esters, can be conceptually understood as a two-step process:
-
Formation of the Dithiocarbamate Salt: A primary amine is reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate.
Historically, a variety of desulfurizing agents have been employed, each with its own set of advantages and disadvantages. Early methods utilized reagents like heavy metal salts (e.g., lead nitrate) or ethyl chloroformate.[2] The use of toxic reagents like thiophosgene also represents a classic, albeit hazardous, method for isothiocyanate synthesis.[2]
The first synthesis of this compound would have logically followed from the application of these established principles to glycine methyl ester, the simplest α-amino acid ester.
Evolution of Synthetic Methodologies
The journey from early, often harsh and low-yielding, synthetic methods to the efficient and scalable protocols of today reflects the broader advancements in organic synthesis.
The Classical Approach: Dithiocarbamate Formation and Decomposition
The foundational synthesis of this compound proceeds via the reaction of glycine methyl ester hydrochloride with carbon disulfide, followed by decomposition of the resulting dithiocarbamate intermediate.
Materials:
-
Glycine methyl ester hydrochloride
-
Carbon disulfide (CS₂)
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
A desulfurizing agent (e.g., ethyl chloroformate, hydrogen peroxide)
-
An appropriate solvent (e.g., dichloromethane, water)
Procedure:
-
Dithiocarbamate Formation: Glycine methyl ester hydrochloride is dissolved or suspended in a suitable solvent. The base is added to neutralize the hydrochloride and liberate the free amine. Carbon disulfide is then added, typically at a reduced temperature, to form the dithiocarbamate salt in situ.
-
Desulfurization: The chosen desulfurizing agent is added to the reaction mixture. The reaction is stirred, often with gentle warming, until the decomposition of the dithiocarbamate is complete.
-
Workup and Purification: The reaction mixture is then subjected to an appropriate workup procedure, which may include washing with water and brine, drying over an anhydrous salt, and removal of the solvent under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.
Causality in Experimental Choices:
-
Choice of Base: The selection of the base is critical. A strong base like sodium hydroxide can be used in aqueous conditions, while an organic base like triethylamine is suitable for reactions in organic solvents. The choice often depends on the solubility of the starting materials and the desired reaction conditions.
-
Desulfurizing Agent: The historical use of reagents like ethyl chloroformate was effective but produced byproducts that could complicate purification.[3] The adoption of oxidizing agents like hydrogen peroxide offered a "greener" alternative, with water being the primary byproduct.[4]
Modern Synthetic Advancements
Contemporary organic synthesis has focused on developing milder, more efficient, and environmentally benign methods for the preparation of isothiocyanates. These modern protocols often still rely on the dithiocarbamate intermediate but employ more sophisticated desulfurizing agents.
One notable advancement is the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing reagent.[1] This reagent allows for a one-pot, two-step procedure with high yields and is compatible with a wide range of functional groups, including those found in amino acid esters.[1]
Materials:
-
Glycine methyl ester hydrochloride
-
Carbon disulfide (CS₂)
-
4-Methylmorpholine (NMM)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)
-
Dichloromethane (DCM)
Procedure:
-
A solution of glycine methyl ester hydrochloride, 4-methylmorpholine, and carbon disulfide in dichloromethane is stirred at room temperature for a short period to form the dithiocarbamate salt.
-
DMT/NMM/TsO⁻ is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is diluted with dichloromethane and washed sequentially with water, dilute hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford pure this compound.[5]
Trustworthiness of the Protocol: This modern protocol is considered self-validating due to its high efficiency and the clean nature of the reaction, which minimizes the formation of byproducts and simplifies purification. The use of a commercially available, stable desulfurizing agent also enhances its reproducibility.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a reagent's properties is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 21055-37-8 | [2] |
| Molecular Formula | C₄H₅NO₂S | [2] |
| Molecular Weight | 131.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 137-138 °C at 35 mmHg | [6] |
| Density | 1.21 g/mL | [6] |
| Refractive Index | 1.519 | [6] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 2100-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group. A strong absorption corresponding to the ester carbonyl (C=O) stretch is also observed around 1740-1760 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum typically shows a singlet for the methyl ester protons (O-CH₃) at approximately 3.8 ppm and a singlet for the methylene protons (CH₂) adjacent to the isothiocyanate group at around 4.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the isothiocyanate carbon (-N=C =S) in the range of 130-140 ppm, the ester carbonyl carbon (C =O) around 168-170 ppm, the methylene carbon (-C H₂-) near 45-50 ppm, and the methyl ester carbon (O-C H₃) around 53 ppm.
-
Applications in Drug Development and Organic Synthesis
The utility of this compound in drug development stems from its ability to readily introduce a thiourea linkage into a molecule. Thioureas are known to be privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
One notable application is in the synthesis of secretase modulators, which are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1] In this context, this compound can be reacted with chiral amines to generate thiourea derivatives that can interact with the target enzyme.[1]
Beyond its role in medicinal chemistry, this compound is a valuable building block in heterocyclic synthesis. The isothiocyanate group can participate in various cycloaddition reactions, and the ester functionality can be further elaborated, providing access to a wide variety of complex molecular structures.
Conclusion
The history of this compound is intrinsically linked to the broader development of isothiocyanate synthesis. From its conceptual beginnings in classical dithiocarbamate chemistry to the sophisticated and efficient protocols of today, the journey of this reagent highlights the continuous drive for innovation in organic synthesis. Its dual functionality and predictable reactivity have cemented its place as a valuable tool in the arsenal of synthetic chemists, particularly those engaged in the discovery and development of new pharmaceuticals. As the demand for novel molecular entities continues to grow, the importance of versatile and readily accessible building blocks like this compound is only set to increase.
Diagrams
Caption: Classical synthetic pathway to this compound.
Caption: Modern one-pot synthesis of this compound.
References
-
Title: Synthesis of Isothiocyanates: An Update Source: PMC - NIH URL: [Link]
- Title: Berichte der Deutschen Chemischen Gesellschaft Source: Google Books URL
-
Title: Isothiocyanic acid, methyl ester Source: Organic Syntheses Procedure URL: [Link]
- Title: CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method Source: Google Patents URL
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- 6. scispace.com [scispace.com]
Solubility Profile of Methyl 2-isothiocyanatoacetate for Advanced Research and Pharmaceutical Development
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-isothiocyanatoacetate (CAS 21055-37-8). As a key intermediate in organic synthesis, particularly for nitrogen- and sulfur-containing heterocycles, understanding its behavior in various solvents is critical for reaction optimization, purification, and formulation.[1][2][3] This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, chemists, and drug development professionals a foundational understanding and actionable protocols for determining and utilizing the solubility of this versatile reagent. While direct quantitative solubility data is scarce in published literature, this guide provides a qualitative profile based on analogous compounds and common applications, coupled with a rigorous experimental workflow for generating precise quantitative data.
Introduction: The Molecular Profile of this compound
This compound is an organosulfur compound featuring two key functional groups: a highly electrophilic isothiocyanate (-N=C=S) and a methyl ester (-COOCH3).[2] This bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2]
Key Physicochemical Properties:
The presence of the ester and isothiocyanate groups imparts a moderate polarity to the molecule, which is the primary determinant of its solubility behavior.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.
-
Polarity: The molecule possesses polar regions around the ester (C=O and C-O bonds) and isothiocyanate (N=C=S) functionalities. This allows for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The molecule contains three hydrogen bond acceptors (the two oxygen atoms and the nitrogen atom) but no hydrogen bond donors.[6] Therefore, it can accept hydrogen bonds from protic solvents (like alcohols) but cannot form hydrogen bond networks on its own.
-
Van der Waals Forces: The alkyl backbone contributes to nonpolar character, allowing for London dispersion forces with nonpolar solvents.
The interplay of these factors dictates its miscibility. It is predicted to be readily soluble in solvents of moderate to high polarity that can engage in dipole-dipole interactions, but less soluble in highly nonpolar solvents or in water, where its inability to donate hydrogen bonds limits its integration into the water's strong hydrogen-bonding network.
Caption: Factors influencing the solubility of this compound.
Qualitative Solubility Profile
| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Supporting Evidence |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These are moderately polar aprotic solvents, effective at solvating the polar functional groups. DCM is a common reaction solvent for isothiocyanate synthesis.[10] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Solvents of moderate polarity. Diethyl ether is a common solvent for organic compounds with similar functional groups. |
| Esters | Ethyl Acetate (EtOAc) | Soluble / Miscible | "Like dissolves like" principle applies strongly. EtOAc is a common solvent in chromatography for purifying this class of compounds.[10] |
| Alcohols | Methanol, Ethanol | Soluble | These polar protic solvents can act as hydrogen bond donors to the oxygen and nitrogen atoms of the solute. A related ethyl ester is known to be soluble in these.[9] |
| Ketones | Acetone | Soluble | A polar aprotic solvent capable of strong dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene | Partially Soluble | Toluene is largely nonpolar, but its aromatic ring allows for some interaction with the polar functional groups. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Slightly Soluble / Insoluble | These nonpolar solvents primarily interact via weak dispersion forces. Hexane is used as an anti-solvent or a weak eluent in chromatography.[10] |
| Water | Water (H₂O) | Slightly Soluble | The related compound, ethyl 2-isothiocyanatoacetate, has low water solubility.[9] While the molecule has polar groups, the absence of H-bond donating ability and the presence of the hydrocarbon portion limits its miscibility. |
Experimental Protocol for Quantitative Solubility Determination
To generate precise, application-specific data, the following self-validating protocol is recommended. This method, based on the isothermal shake-flask method, is a standard approach for determining the solubility of a compound.[8]
4.1. Safety Precautions
-
Hazard Profile: this compound is toxic if swallowed or inhaled, causes skin irritation and potential allergic reactions, and can cause serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[12]
-
Handling: Handle as a hazardous substance. Avoid breathing vapors. Ensure all equipment is clean and dry.[12]
4.2. Materials and Equipment
-
This compound (98% purity or higher)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed test tubes (e.g., 20 mL)
-
Thermostatic shaker or incubator with orbital shaking
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
4.3. Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial. "Excess" ensures that a saturated solution is formed and undissolved solid/liquid remains.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solute to settle. For fine suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solute.
-
Sample Extraction and Dilution: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the undissolved material. Dilute this aliquot quantitatively with the same solvent to a concentration that falls within the range of your calibration curve.
-
Quantitative Analysis: Analyze the diluted sample using a pre-validated HPLC or GC method.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution. The result is the solubility of the compound in that solvent at the specified temperature (often expressed in mg/mL or mol/L).
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
This compound is a moderately polar compound with broad solubility in common polar aprotic and protic organic solvents, and limited solubility in nonpolar hydrocarbons and water. This profile makes it highly adaptable for various synthetic applications. For processes requiring precise concentration control, such as in pharmaceutical manufacturing or kinetic studies, the experimental protocol detailed herein provides a reliable framework for determining exact solubility values. Adherence to strict safety protocols is mandatory when handling this compound.
References
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- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- CPAchem Ltd. (n.d.). Safety data sheet for Methyl isothiocyanate.
- ChemicalBook. (2023, April 30). Chemical Safety Data Sheet MSDS / SDS - METHYL 2-ISOTHIOCYANATOBENZOATE.
- ChemicalBook. (2025, September 25). This compound | 21055-37-8.
- Solubility of Things. (n.d.). Ethyl 2-isothiocyanatoacetate.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET - Methyl isothiocyanate.
- Alfa Chemistry. (n.d.). Acetic acid,2-isothiocyanato-,methyl ester | CAS 21055-37-8.
- Molecules. (2025, October 15). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent.
- Angene Chemical. (2021, May 1). Safety Data Sheet - Ethyl Isothiocyanatoacetate.
- Fisher Scientific. (n.d.). This compound, 98%.
- CookeChem. (n.d.). This compound, 98, 21055-37-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). Understanding the Properties of Methyl 2-Isothiocyanato Propionate for Synthesis.
- Chemistry & Biology Interface. (2020, April 30). Synthesis of Isothiocyanates: A Review.
- Thermo Scientific Chemicals. (n.d.). This compound, 98%.
- Wikipedia. (n.d.). Methyl isothiocyanate.
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An In-Depth Technical Guide to the Physical Properties of Methyl 2-isothiocyanatoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-isothiocyanatoacetate, a reactive and versatile chemical intermediate, holds significant interest within the realms of organic synthesis and drug discovery. Its unique bifunctional nature, possessing both an electrophilic isothiocyanate group and a methyl ester, makes it a valuable building block for the construction of a diverse array of heterocyclic compounds and bioactive molecules. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, offering critical data and insights for its effective handling, application, and characterization in a research and development setting.
Chemical Structure and Identification
The structural integrity of a molecule is the foundation of its chemical behavior. Understanding the connectivity and key identifiers of this compound is paramount for its unambiguous use in experimental protocols.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 21055-37-8 |
| Molecular Formula | C₄H₅NO₂S |
| Molecular Weight | 131.15 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)CN=C=S |
| InChI Key | GOWGDPFDGIPFIK-UHFFFAOYSA-N |
Physicochemical Properties
The physical state and properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a liquid under standard laboratory conditions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Yellow to orange to brown liquid | |
| Odor | Irritating | [1] |
| Boiling Point | 138 °C | [1] |
| Density | 1.21 g/cm³ | [1] |
| Refractive Index (@ 20°C) | 1.5170-1.5210 |
Spectroscopic Data and Structural Elucidation
Spectroscopic analysis is indispensable for the verification of molecular structure and purity. The following sections detail the expected spectroscopic signatures of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the isothiocyanate and ester moieties. A representative spectrum is available on SpectraBase, recorded from a neat sample on a Bruker Tensor 27 FT-IR instrument.[2]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2100 | -N=C=S (Isothiocyanate) | Strong, characteristic asymmetric stretch |
| ~1750 | C=O (Ester) | Strong carbonyl stretch |
| ~1200 | C-O (Ester) | Strong stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show two distinct singlets.
-
-CH₂- Group: A singlet is anticipated for the methylene protons adjacent to the isothiocyanate group and the ester carbonyl. Its chemical shift would likely be in the range of δ 4.0-4.5 ppm . The electron-withdrawing nature of both neighboring functional groups would shift this peak downfield.
-
-OCH₃ Group: A singlet corresponding to the methyl protons of the ester group is expected, likely appearing in the region of δ 3.7-3.9 ppm .
¹³C NMR (Carbon-13 NMR)
The carbon-13 NMR spectrum should exhibit four distinct signals corresponding to the four unique carbon atoms in the molecule.
-
C=O (Ester Carbonyl): This carbon is expected to resonate at the downfield end of the spectrum, typically in the range of δ 165-175 ppm .[6]
-
-N=C=S (Isothiocyanate Carbon): The carbon of the isothiocyanate group is also significantly deshielded and is expected to appear in the range of δ 130-140 ppm .
-
-OCH₃ (Methyl Carbon): The methyl carbon of the ester will likely be found in the region of δ 50-55 ppm .
-
-CH₂- (Methylene Carbon): The methylene carbon, situated between two electron-withdrawing groups, is expected to have a chemical shift in the range of δ 40-50 ppm .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 131.
The fragmentation pattern of isothiocyanates is well-documented and can be complex.[7] Key fragmentation pathways for this compound would likely involve:
-
Loss of the methoxy group (-OCH₃): leading to a fragment at m/z = 100.
-
Loss of the carbomethoxy group (-COOCH₃): resulting in a fragment at m/z = 72.
-
Cleavage of the C-N bond: generating fragments corresponding to the isothiocyanate moiety and the acetate portion.
-
Rearrangement reactions: which are common in the fragmentation of isothiocyanates.[8][9]
Reactivity and Stability
The isothiocyanate group is a potent electrophile, making this compound highly reactive towards a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry.
Reactivity Profile
The carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack by amines, thiols, alcohols, and other nucleophiles. These reactions typically proceed rapidly and form thiourea, dithiocarbamate, and thiocarbamate linkages, respectively. This reactivity allows for the facile construction of various heterocyclic systems and functionalized molecules.
Stability
Isothiocyanates, including this compound, are known to be sensitive to moisture and can hydrolyze, particularly under non-neutral pH conditions. It is recommended to handle the compound under anhydrous conditions and store it in a tightly sealed container in a cool, dry place. Exposure to strong acids or bases can lead to decomposition.
Solubility Profile
The solubility of a compound is a critical parameter for its use in various reaction and purification protocols. Based on its structure and the properties of similar compounds, the solubility profile of this compound can be inferred.
Table 4: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The presence of the polar ester and isothiocyanate groups is offset by the nonpolar hydrocarbon backbone. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the ester and isothiocyanate groups. |
| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can effectively solvate the molecule. |
| Dichloromethane, Chloroform | Soluble | Halogenated solvents capable of dissolving moderately polar organic compounds. |
| Hexane, Toluene | Sparingly soluble to insoluble | Nonpolar solvents that are less effective at solvating the polar functional groups. |
For precise experimental work, it is always advisable to determine the solubility in the specific solvent system to be used.[10][11][12]
Synthesis
The synthesis of this compound typically involves the reaction of glycine methyl ester hydrochloride with a thiocarbonylating agent. A common and effective method utilizes thiophosgene.
Experimental Protocol: Synthesis from Glycine Methyl Ester Hydrochloride
This protocol is a representative procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.[13]
-
Basification: Cool the suspension in an ice bath and add triethylamine (2.2 eq) dropwise with stirring.
-
Addition of Thiophosgene: To the stirred mixture, add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the isothiocyanate product and the thiophosgene reactant.
-
Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction and to deprotonate the glycine methyl ester hydrochloride, forming the free amine which is the reactive species. An excess is used to ensure complete reaction.
-
Slow Addition at Low Temperature: The reaction of thiophosgene with amines is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup: The washing steps are essential to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
-
Vacuum Distillation: This is the preferred method for purifying the final product, as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile chemistry. A thorough understanding of its physical properties, spectroscopic characteristics, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. The data and protocols presented herein are intended to serve as a foundational resource for researchers and scientists engaged in the synthesis and application of this important chemical entity.
References
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FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). In FooDB. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. In Chemguide. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
-
Wiley-VCH GmbH. (2025). This compound. In SpectraBase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11167, Methyl isothiocyanate. In PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. In Chemistry LibreTexts. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4838–4843.
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eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. In eGyanKosh. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. In University of Wisconsin-Madison. Retrieved from [Link]
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Unknown. (n.d.). Solvent miscibility and other data. Retrieved from [Link]
-
Wiley-VCH GmbH. (2025). Methylisothiocyanate. In SpectraBase. Retrieved from [Link]
-
Wikipedia. (n.d.). Glycine methyl ester hydrochloride. In Wikipedia. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of glycine ethyl ester hydrochloride. In PrepChem.com. Retrieved from [Link]
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Frontier, A. (n.d.). Solvents and Polarity. In University of Rochester. Retrieved from [Link]
-
Unknown. (n.d.). Solvent Miscibility Table. Retrieved from [Link]
- Google Patents. (n.d.). CN106316870A - Synthesis method of L-glycine methyl ester salt product. In Google Patents.
-
PrepChem. (n.d.). Synthesis of N-(2-allylphenyl)glycine methyl ester. In PrepChem.com. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-isothiocyanatoacetate: Structural Analogs and Derivatives in Modern Chemistry
Abstract
Methyl 2-isothiocyanatoacetate and its congeners represent a versatile class of chemical intermediates characterized by the juxtaposition of a reactive isothiocyanate moiety and an ester functional group. This unique structural arrangement imparts a rich and varied reactivity profile, making these compounds valuable building blocks in synthetic organic chemistry. Their applications span from the synthesis of complex heterocyclic scaffolds to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a detailed exploration of its structural analogs and derivatives. We will delve into the mechanistic underpinnings of their reactions, provide actionable experimental protocols, and survey their utility in medicinal chemistry and materials science, offering researchers and drug development professionals a thorough resource to leverage the potential of this important class of molecules.
Introduction: The Chemical Versatility of α-Isothiocyanato Esters
This compound, with the chemical formula C4H5NO2S and CAS number 21055-37-8, is the simplest member of the α-isothiocyanato ester family. The core of its utility lies in the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S), which is susceptible to attack by a wide range of nucleophiles. The presence of the adjacent electron-withdrawing methyl ester group further enhances this electrophilicity, influencing the regioselectivity and kinetics of its reactions.[1][2] This guide will explore the fundamental chemistry of this parent compound and then expand to its structural analogs, where modifications to the ester group, the α-carbon, and the isothiocyanate functionality lead to a diverse array of chemical properties and applications.
Synthesis of this compound and its Analogs
The synthesis of α-isothiocyanato esters can be achieved through several reliable methods, with the choice of route often depending on the desired scale, the nature of the starting materials, and the need for stereochemical control.
From α-Amino Esters: The Dithiocarbamate Route
A prevalent and robust method for the synthesis of this compound and its analogs involves the reaction of the corresponding α-amino ester hydrochloride with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. This "one-pot," two-step procedure is often high-yielding and can be adapted for a variety of substrates.
This protocol, adapted for the ethyl ester, is illustrative of the general procedure for synthesizing α-isothiocyanato esters.
-
Formation of the Dithiocarbamate Salt:
-
To a solution of glycine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a tertiary amine base like 4-methylmorpholine (NMM) (3 equivalents) at room temperature.
-
Stir the mixture for a short period (e.g., 10 minutes) to ensure complete deprotonation of the amine.
-
Add carbon disulfide (3 equivalents) to the reaction mixture and continue stirring.
-
-
Desulfurization:
-
To the solution containing the in situ generated dithiocarbamate, add a desulfurizing agent. A modern and efficient reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent).[3]
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with water and 1 N HCl.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate eluent system to afford the pure ethyl 2-isothiocyanatoacetate.[2]
-
This method can be adapted for the synthesis of this compound by starting with glycine methyl ester hydrochloride. For chiral α-amino esters, this method, when performed at room temperature, generally proceeds with low racemization.[3]
Alternative Synthetic Strategies
Other methods for the synthesis of isothiocyanates include the use of thiophosgene, although its high toxicity often makes it a less desirable reagent. More recent advancements have focused on developing milder and more environmentally friendly protocols, including microwave-assisted synthesis which can significantly reduce reaction times.[3]
Physicochemical and Spectroscopic Properties
This compound is a liquid at room temperature. A summary of its key properties is provided in the table below.
| Property | Value |
| CAS Number | 21055-37-8 |
| Molecular Formula | C4H5NO2S |
| Molecular Weight | 131.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band around 2100-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group. A strong absorption around 1740-1760 cm⁻¹ is indicative of the C=O stretch of the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a singlet for the methyl ester protons (-OCH₃) typically around 3.7-3.8 ppm and a singlet for the methylene protons (-CH₂-) adjacent to the isothiocyanate and ester groups, usually in the range of 4.0-4.2 ppm.
-
¹³C NMR: Key signals include the carbonyl carbon of the ester (around 168-172 ppm), the central carbon of the isothiocyanate group (around 130-140 ppm), the methylene carbon (around 45-50 ppm), and the methyl ester carbon (around 52-54 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 131. Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire ester group.
Reactivity and Synthetic Applications
The synthetic utility of this compound and its analogs stems from the electrophilic character of the isothiocyanate carbon, which readily reacts with a variety of nucleophiles. The adjacent ester group can also participate in reactions or be modified post-reaction.
Reactions with Nucleophiles: A Gateway to Heterocycles
The reaction of α-isothiocyanato esters with nucleophiles is a cornerstone of their application in heterocyclic synthesis.
-
Reaction with Amines: Primary and secondary amines readily add to the isothiocyanate to form thiourea derivatives. These thioureas can then undergo intramolecular cyclization to form a variety of nitrogen- and sulfur-containing heterocycles, such as 2-thioxo-quinazolinones.[4]
-
Reaction with Hydrazines: Carboxylic acid hydrazides react with α-isothiocyanato esters in an addition-cyclization sequence to yield 5-thioxo-1,2,4-triazolin-4-yl)acetates.
-
Reaction with Thioamides and other Sulfur Nucleophiles: These reactions can lead to the formation of various thiazole and thiadiazole derivatives.
Caption: General reactivity of this compound with various nucleophiles leading to the formation of key intermediates and heterocyclic systems.
Cycloaddition Reactions
The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions, providing another avenue for the synthesis of heterocyclic compounds. For instance, [3+2] cycloaddition reactions with certain 1,3-dipoles can lead to the formation of five-membered rings.[5]
Structural Analogs and Derivatives: Expanding the Chemical Space
By systematically modifying the structure of this compound, a vast library of derivatives with tailored properties can be accessed.
Variation of the Ester Group
Replacing the methyl group with other alkyl or aryl groups (e.g., ethyl, tert-butyl, benzyl) can influence the compound's solubility, steric hindrance, and reactivity. For example, bulkier ester groups may sterically hinder the approach of nucleophiles to the isothiocyanate carbon.
Substitution at the α-Carbon
Introducing substituents at the α-carbon, particularly those derived from natural or unnatural amino acids, opens the door to chiral isothiocyanate building blocks. These are invaluable in asymmetric synthesis and for creating molecules with specific biological activities. The synthesis of these chiral analogs requires methods that preserve stereochemical integrity.[3]
Modifications of the Isothiocyanate Moiety
While the core of this guide focuses on the isothiocyanate group, it is worth noting that it can be transformed into other functional groups post-synthesis, such as thioureas and guanidines, further expanding the diversity of accessible compounds.[2]
Table of Representative Structural Analogs and Their Applications:
| Analog/Derivative | Structure | Key Features and Applications |
| Ethyl 2-isothiocyanatoacetate | CCOC(=O)CN=C=S | A commonly used, slightly less volatile analog of the methyl ester. Widely employed in the synthesis of fused pyrimidines, triazoles, and other heterocycles.[6] |
| (S)-Methyl 2-isothiocyanatopropanoate | CH3CH(NCS)C(=O)OCH3 | A chiral building block derived from L-alanine. Used in the synthesis of enantiomerically pure compounds for medicinal chemistry applications. |
| Methyl 2-isothiocyanatobenzoate | o-(CH3OC(=O))C6H4NCS | An aromatic analog where the isothiocyanate group is attached to a benzene ring bearing a methyl ester. Used in the synthesis of benzothiazinones and other fused heterocyclic systems.[4] |
Applications in Drug Discovery and Medicinal Chemistry
The isothiocyanate functional group is a well-known pharmacophore found in many naturally occurring and synthetic bioactive compounds. Isothiocyanates have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]
This compound and its derivatives serve as key intermediates in the synthesis of compounds with therapeutic potential. A notable example is their use in the preparation of secretase modulators, which are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease. The isothiocyanate moiety allows for the facile introduction of a thiourea linkage, which is often a key structural element in these bioactive molecules.
Caption: A simplified workflow illustrating the use of this compound in the generation of compound libraries for drug discovery.
Conclusion and Future Outlook
This compound and its structural analogs are powerful and versatile reagents in modern organic synthesis. Their predictable reactivity, coupled with the ease of introducing structural diversity, makes them indispensable tools for the construction of complex molecules, particularly heterocyclic systems. The continued development of novel synthetic methods, including more sustainable and enantioselective approaches, will further expand the utility of this class of compounds. For researchers in drug discovery, the α-isothiocyanato esters provide a reliable platform for the generation of compound libraries with a high potential for biological activity. As our understanding of the biological roles of isothiocyanates and their derivatives grows, we can anticipate that these humble building blocks will play an increasingly important role in the development of the next generation of therapeutics and functional materials.
References
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Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. (2015). Arkivoc, 2015(6), 206-245. [Link]
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The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification. (2014). Angewandte Chemie International Edition, 53(50), 13868-13872. [Link]
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Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). Molecules, 26(9), 2695. [Link]
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Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. (2024). The Journal of Organic Chemistry. [Link]
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Reaction of electron‐withdrawing and electron‐donating group... (n.d.). ResearchGate. [Link]
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Isothiocyanate. (n.d.). Wikipedia. [Link]
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Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (2015). Phytochemistry, 117, 259-267. [Link]
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Rearrangement Reactions; 12:Synthesis and Reactions of Isothiocyanate Substituted Allenes. (n.d.). ResearchGate. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. [Link]
-
Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. (n.d.). National Center for Biotechnology Information. [Link]
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The Enigmatic Bioreactivity of Methyl 2-isothiocyanatoacetate: A Technical Guide to Unraveling Its Mechanism of Action
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Well-Trodden Path of Dietary Isothiocyanates
The family of isothiocyanates (ITCs) has long been a focal point of chemoprevention and therapeutic research, with natural products like sulforaphane and phenethyl isothiocyanate leading the charge. Their mechanisms of action, revolving around the potent electrophilic nature of the -N=C=S group, are increasingly well-understood. However, the vast chemical space of synthetic ITCs remains largely unexplored, holding the potential for novel biological activities and therapeutic applications. This guide delves into the specific case of Methyl 2-isothiocyanatoacetate (MITA), a synthetic ITC with a unique ester functionality. While direct biological studies on MITA are sparse, its chemical structure allows us to formulate robust hypotheses based on the extensive knowledge of its ITC cousins and to design a clear experimental roadmap to elucidate its unique mechanistic profile. This document serves as both a summary of expected biological interactions and a detailed methodological proposal for researchers poised to investigate this promising molecule.
The Core Chemistry of this compound: A Double-Edged Sword of Reactivity
This compound (C₄H₅NO₂S) is characterized by two key functional groups: the highly electrophilic isothiocyanate moiety and a methyl ester group. This dual functionality dictates its potential biological interactions.
-
The Isothiocyanate Warhead: The carbon atom of the -N=C=S group is highly susceptible to nucleophilic attack. In a biological context, the most likely targets are the sulfhydryl groups (-SH) of cysteine residues in proteins and the tripeptide glutathione (GSH).[1] This covalent modification, known as thiocarbamoylation, is the cornerstone of the biological activity of most ITCs.[2]
-
The Modulating Ester Group: The methyl acetate side chain is not merely a passive scaffold. Its polarity and potential for hydrolysis can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It may affect cell membrane permeability and could be a substrate for intracellular esterases, potentially leading to metabolic activation or deactivation.
A comparative analysis of related compounds underscores the importance of the side chain. For instance, studies on synthetic ITCs like 2-(2-pyridyl) ethyl ITC have demonstrated greater potency in suppressing cancer cell growth compared to the well-known sulforaphane, highlighting how modifications to the side chain can fine-tune biological activity.[3][4]
Predicted Core Mechanisms of Action in Biological Systems
Based on the established pharmacology of the isothiocyanate class, we can predict several key mechanisms through which this compound is likely to exert its biological effects.
Activation of the Nrf2-Keap1 Antioxidant Response Pathway
A hallmark of many ITCs is their ability to induce a potent antioxidant and detoxifying response through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5][6]
-
The Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its continuous degradation.[7] ITCs, as electrophiles, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those for Phase II detoxification enzymes.[5][7]
-
Anticipated Downstream Effects of MITA:
-
Upregulation of Phase II Enzymes: Increased expression of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs).[8] These enzymes play a crucial role in detoxifying carcinogens and protecting against oxidative stress.[2][8]
-
Inhibition of Phase I Enzymes: ITCs can also inhibit cytochrome P450 enzymes, which are involved in the metabolic activation of certain pro-carcinogens.[9]
-
Enhanced Glutathione Synthesis: Nrf2 activation can also boost the synthesis of glutathione, a key intracellular antioxidant.[10]
-
The following diagram illustrates the proposed activation of the Nrf2 pathway by this compound.
Caption: Proposed Nrf2 activation by this compound.
Induction of Apoptosis in Proliferating Cells
A critical aspect of the anti-cancer activity of ITCs is their ability to induce programmed cell death, or apoptosis, often with a degree of selectivity for cancer cells.[1][9]
-
Mitochondrial (Intrinsic) Pathway: This is a common route for ITC-induced apoptosis. It involves:
-
Generation of Reactive Oxygen Species (ROS): ITCs can disrupt mitochondrial function, leading to the production of ROS.[11]
-
Regulation of Bcl-2 Family Proteins: Shifting the balance from anti-apoptotic proteins (like Bcl-2, Bcl-XL) to pro-apoptotic proteins (like Bax, Bak).[1][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3.[3][12]
-
-
Extrinsic Pathway and Other Mechanisms:
-
Death Receptor Upregulation: Some ITCs can increase the expression of death receptors like DR4 and DR5.[13]
-
MAPK Signaling: Activation of stress-related kinase pathways such as JNK and p38 can contribute to the apoptotic signal.[9]
-
Direct Enzyme Inhibition: ITCs have been shown to directly interact with and inhibit enzymes crucial for cancer cell survival, such as DNA topoisomerase IIα.[14]
-
The following flowchart outlines the anticipated apoptotic pathways triggered by this compound.
Caption: Key nodes in the predicted apoptosis cascade induced by MITA.
Inhibition of Cell Cycle Progression
By interfering with the cellular machinery that governs cell division, ITCs can arrest the proliferation of cancer cells, often at the G2/M phase.[1][9] This is frequently achieved by targeting microtubule dynamics through covalent binding to cysteine residues on tubulin, disrupting the mitotic spindle.[9] Another mechanism involves the downregulation of key cell cycle proteins like Cdk1 and Cdc25C.[9]
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays are proposed.
General Cell Viability and Cytotoxicity Assessment
-
Objective: To determine the concentration-dependent effect of MITA on the viability of various cell lines (e.g., a cancer cell line like HeLa or MCF-7, and a non-cancerous cell line like HEK293).
-
Methodology: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A similar protocol can be used for cytotoxicity assays using a dye that measures membrane integrity, such as trypan blue or a lactate dehydrogenase (LDH) release assay.[11]
-
Investigation of Nrf2 Pathway Activation
-
Objective: To determine if MITA activates the Nrf2 antioxidant response pathway.
-
Methodology: Western Blotting for Nrf2 and Downstream Targets
-
Cell Lysis: Treat cells with MITA at a non-lethal concentration (e.g., IC₂₀) for various time points (e.g., 2, 4, 8, 12 hours). Prepare nuclear and cytoplasmic protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Nrf2, Keap1, NQO1, and HO-1. Use Lamin B1 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels, paying close attention to the increase of Nrf2 in the nuclear fraction.
-
The following diagram outlines the workflow for investigating Nrf2 activation.
Caption: Experimental workflow for Western blot analysis of Nrf2.
Assessment of Apoptosis Induction
-
Objective: To quantify the extent of apoptosis induced by MITA and identify the involved caspase machinery.
-
Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with MITA at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
-
Methodology: Caspase Activity Assay
-
Cell Lysis: Treat cells with MITA and prepare cell lysates.
-
Assay: Use commercially available colorimetric or fluorometric assay kits to measure the activity of specific caspases (e.g., caspase-3, caspase-8, caspase-9). These assays typically use a caspase-specific peptide substrate conjugated to a reporter molecule.
-
Analysis: Measure the signal using a plate reader and compare the activity in treated cells to untreated controls.
-
Synthesis and Physicochemical Data
For research purposes, this compound can be synthesized, often starting from glycine methyl ester hydrochloride.[6] A general procedure involves the reaction with carbon disulfide in the presence of a base, followed by a desulfurization step.[6][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21055-37-8 | [15] |
| Molecular Formula | C₄H₅NO₂S | [15] |
| Molecular Weight | 131.15 g/mol | [15] |
| Appearance | Colorless to pale yellow liquid | [14] |
| Boiling Point | 137-138°C / 35 mmHg | [16] |
| Density | ~1.21 g/cm³ | [16] |
Concluding Remarks and Future Directions
This compound stands as a compelling candidate for novel drug discovery, embodying the well-documented bioreactivity of the isothiocyanate class while possessing a unique chemical structure that may confer advantageous properties. The mechanistic framework presented in this guide, built upon the foundational principles of ITC biology, provides a strong starting point for its investigation. The proposed experimental protocols offer a clear and logical path to validating its effects on the Nrf2 antioxidant pathway, apoptosis induction, and cell cycle regulation.
Future research should also focus on the metabolic fate of the methyl ester group and its influence on the compound's stability and bioavailability. In vivo studies in relevant animal models will be the ultimate test of its therapeutic potential. By systematically unraveling the biological mechanism of action of this compound, the scientific community can unlock its potential for the development of new chemopreventive and therapeutic agents.
References
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Mi, L., et al. (2009). The isothiocyanate BITC, PEITC and SFN are electrophiles that bind covalently to certain cysteine residues in tubulin, protein constituent of microtubules, inducing changes in the formation and collapse of the same, which contribute to cell cycle arrest in G2/M and apoptosis. SciELO Colombia. [Link]
-
Fahey, J. W., & Stephenson, K. K. (2016). Isothiocyanates, derived from glucosinolates, are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake. PMC. [Link]
-
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. SciELO Colombia. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9). [Link]
-
PubChem. (n.d.). Methyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
Xiao, D., & Singh, S. V. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. PMC. [Link]
-
Lin, R. K., et al. (2011). Dietary isothiocyanate-induced apoptosis via thiol modification of DNA topoisomerase IIα. Journal of Biological Chemistry. [Link]
-
Unno, K., et al. (2009). Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury. Environmental Health Perspectives. [Link]
-
Organic Syntheses. (n.d.). Isothiocyanic acid, methyl ester. Organic Syntheses. [Link]
-
Eisa, N. H., et al. (2018). Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model. Asian Pacific Journal of Cancer Prevention. [Link]
-
Abba, Y., et al. (2018). Isothiocyanates: a review. Research Journal of Pharmacognosy. [Link]
-
Traka, M. H., et al. (2012). Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Journal of Medicinal Chemistry. [Link]
-
Kamal, M. M., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Oncology. [Link]
-
Zhang, Y. (2012). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]
-
Waterman, C., & Egner, P. A. (2019). Moringa Isothiocyanate Activates Nrf2: Potential Role in Diabetic Nephropathy. PMC. [Link]
-
Traka, M. H., et al. (2012). Enhanced in Vitro Biological Activity of Synthetic 2-(2-Pyridyl) Ethyl Isothiocyanate Compared to Natural 4-(Methylsulfinyl) Butyl Isothiocyanate. ResearchGate. [Link]
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Methyl 2-isothiocyanatoacetate: A Versatile Electrophilic Scaffold for Heterocyclic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Latent Potential of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-isothiocyanatoacetate, a seemingly simple bifunctional molecule, harbors a wealth of synthetic potential waiting to be unlocked. Possessing both a highly electrophilic isothiocyanate moiety and a readily manipulable ester group, this reagent serves as a versatile linchpin for the synthesis of a diverse array of nitrogen- and sulfur-containing heterocycles. These structural motifs are at the heart of numerous pharmaceuticals, agrochemicals, and materials with significant biological and physical properties. This guide, curated from the perspective of a seasoned application scientist, aims to provide a comprehensive overview of the synthesis, reactivity, and synthetic utility of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application in the laboratory. This compound is a yellow to orange to brown liquid with a characteristic pungent odor[1]. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H5NO2S | [2][3] |
| Molecular Weight | 131.15 g/mol | [2][3] |
| Refractive Index (@ 20°C) | 1.5170-1.5210 | [1] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data:
The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) typically appearing around 2000-2200 cm⁻¹. The carbonyl stretch of the ester group (C=O) will be observed in the region of 1735-1750 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting a singlet for the methyl ester protons (-OCH₃) and a singlet for the methylene protons (-CH₂-) adjacent to the isothiocyanate and ester functionalities.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl ester carbon, the methylene carbon, the ester carbonyl carbon, and, importantly, the highly deshielded carbon of the isothiocyanate group, which typically appears in the range of 120-140 ppm[5][6]. It is worth noting that the isothiocyanate carbon signal can sometimes be broad or difficult to observe due to its relaxation properties[6].
-
Synthesis of this compound: A Reliable Protocol
The most common and efficient laboratory-scale synthesis of this compound proceeds from its corresponding amino acid ester precursor, glycine methyl ester hydrochloride, through a two-step, one-pot procedure. This method involves the initial formation of a dithiocarbamate salt, followed by its conversion to the isothiocyanate.
Experimental Protocol: Synthesis from Glycine Methyl Ester Hydrochloride
This protocol is adapted from established methods for the synthesis of isothiocyanates from primary amines[7][8].
Materials:
-
Glycine methyl ester hydrochloride
-
Carbon disulfide (CS₂)
-
A suitable organic base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))
-
A reagent for the decomposition of the dithiocarbamate salt (e.g., ethyl chloroformate or a carbodiimide)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or chloroform)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Formation of the Dithiocarbamate Salt: Cool the suspension to 0 °C in an ice bath. Add the organic base (2.2 equivalents) dropwise to the stirred suspension. After the addition is complete, add carbon disulfide (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Conversion to the Isothiocyanate: Cool the reaction mixture back to 0 °C. Add a solution of ethyl chloroformate (1.1 equivalents) in anhydrous DCM dropwise. A precipitate of the triethylammonium chloride will form.
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Filter the reaction mixture to remove the ammonium salt. Wash the filtrate sequentially with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The isothiocyanate functional group is sensitive to moisture, hence the use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent hydrolysis.
-
Use of an Organic Base: Glycine methyl ester is used as its hydrochloride salt for stability[9]. Two equivalents of base are required: one to neutralize the hydrochloride salt and liberate the free amine, and a second to facilitate the reaction with carbon disulfide to form the dithiocarbamate salt.
-
Stepwise Addition at Low Temperature: The reaction of amines with carbon disulfide and the subsequent reaction with ethyl chloroformate are exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature and minimize the formation of side products.
The Chemistry of this compound: A Hub of Reactivity
The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions.
Reaction with Amines: A Gateway to Thioureas
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas[10][11]. This reaction forms the cornerstone of many of its applications in heterocyclic synthesis.
Reaction Mechanism: Nucleophilic Addition to the Isothiocyanate
The reaction proceeds via a straightforward nucleophilic addition mechanism[3]. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product.
Caption: Mechanism of thiourea formation.
Applications in Heterocyclic Synthesis
The true power of this compound as a building block is realized in its application to the synthesis of diverse heterocyclic systems. The initially formed thiourea derivatives are often not isolated but are subjected to in-situ cyclization reactions.
Synthesis of 2-Thioxo-thiazolidin-4-ones
2-Thioxo-thiazolidin-4-ones, also known as rhodanines, are a class of heterocyclic compounds with a broad spectrum of biological activities[2]. This compound provides a convergent and efficient route to these valuable scaffolds.
Experimental Protocol: One-Pot Synthesis of 3-Substituted-2-thioxo-thiazolidin-4-ones
This protocol is based on the well-established chemistry of isothiocyanates and α-haloesters[4][12][13].
Materials:
-
This compound
-
A primary amine (R-NH₂)
-
A suitable base (e.g., sodium acetate or triethylamine)
-
A suitable solvent (e.g., ethanol or acetic acid)
Procedure:
-
Thiourea Formation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in ethanol. Add this compound (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the formation of the intermediate thiourea.
-
Cyclization: To the reaction mixture, add sodium acetate (2.0 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3-substituted-2-thioxo-thiazolidin-4-one.
Caption: Workflow for 2-thioxo-thiazolidin-4-one synthesis.
Multicomponent Reactions for the Synthesis of Highly Substituted Thiophenes
This compound can also participate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single synthetic operation to generate complex products[11][14]. One notable example is the synthesis of highly substituted thiophenes[10].
Conceptual Reaction Scheme:
A plausible multicomponent reaction could involve the reaction of this compound, an α-halo ketone, and a suitable base to generate a highly functionalized thiophene derivative. The isothiocyanate would serve as the source of the sulfur atom and a portion of the thiophene backbone.
Utility in Medicinal Chemistry and Drug Discovery
The heterocyclic scaffolds readily accessible from this compound are of significant interest in medicinal chemistry. For instance, thiophene derivatives are known to possess a wide range of pharmacological activities[15]. Furthermore, isothiocyanates themselves, and the thiourea derivatives they form, have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents[14]. The ability to rapidly generate libraries of diverse heterocyclic compounds from this single building block makes it an invaluable tool in the early stages of drug discovery.
Conclusion: A Building Block with Untapped Potential
This compound is a versatile and powerful building block in organic synthesis. Its dual reactivity allows for the facile construction of a wide variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. By understanding its fundamental properties, mastering its synthesis, and exploring its diverse reactivity, researchers can unlock the full potential of this valuable reagent. The protocols and insights provided in this guide serve as a foundation for the innovative application of this compound in the development of novel synthetic methodologies and the discovery of new bioactive molecules.
References
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Scilit. (n.d.). Synthesis of derivatives of thiophene using methyl 2‐isothiocyanatobenzoate. Retrieved from [Link]
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 7(60), 37747-37771.
- He, M., & Zhang, F. (2007). Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings. The Journal of organic chemistry, 72(2), 442-51.
- Babaei, S. E., Varavka, V., Blinov, A., Povetkin, S., Baklanov, I., Chernov, A., & Rzhepakovsky, I. (2023). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 52-59.
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FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]
- Moore, M. L., & Crossley, F. S. (1941). Isothiocyanic acid, methyl ester. Organic Syntheses, 21, 81.
- Metin, A. U. (2011). Basic 1H- and 13C-NMR Spectroscopy.
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Organic Chemistry Portal. (n.d.). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Retrieved from [Link]
- Carboni, F., Sinibaldi, M., & Tafi, A. (2018). In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters. The Journal of organic chemistry, 83(24), 15098–15111.
- Brender, J. R., Krishnamoorthy, S., & Ramamoorthy, A. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic resonance in chemistry : MRC, 53(5), 358–366.
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MDPI. (2017). Catalyst-Free Formal Conjugate Addition/Aldol or Mannich Multicomponent Reactions of Mixed Aliphatic Organozinc Reagents, π-Electrophiles and Michael Acceptors. Retrieved from [Link]
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Mini-Reviews in Medicinal Chemistry. (2020). Multicomponent Reaction of Aldehydes, Amines and Oxalacetate Analogues Leading to Biologically Attractive Pyrrole Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Retrieved from [Link]
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National Institutes of Health. (2020). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). One‐pot synthesis of unsymmetric thioureas.[a,b]. Retrieved from [Link]
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ResearchGate. (n.d.). One-Pot Synthesis of Thiocarbamide Esters: Construction of C−S Bonds under Transition-Metal-Free Conditions. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Methyl 2-isothiocyanatoacetate as a Versatile Synthon for Heterocyclic Chemistry
Abstract
Methyl 2-isothiocyanatoacetate is a potent and versatile bifunctional reagent in organic synthesis, prized for its capacity to serve as a cornerstone in the construction of a diverse array of heterocyclic scaffolds. This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this reagent. We will explore its fundamental reactivity, provide detailed mechanistic insights, and present robust, step-by-step protocols for the synthesis of key heterocycles, including thiazolidinones, imidazolidinones, and thiadiazoles. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the reaction landscape.
Introduction: The Strategic Value of this compound
In the landscape of synthetic chemistry, building blocks that offer multiple, selectively addressable reactive sites are invaluable. This compound, CH₃OC(O)CH₂N=C=S, is a premier example of such a synthon. It possesses two key electrophilic centers: the highly reactive carbon of the isothiocyanate (-N=C=S) group and the carbonyl carbon of the methyl ester (-COOCH₃). This dual reactivity allows for elegant and efficient one-pot or sequential reactions to construct complex molecular architectures.
The isothiocyanate moiety is a powerful electrophile, readily undergoing nucleophilic attack by amines, hydrazines, and active methylene compounds.[1] The adjacent ester group can then participate in subsequent intramolecular cyclization reactions, often facilitated by a base, leading to the formation of stable five- or six-membered heterocyclic rings. These heterocyclic cores are prevalent in a vast number of biologically active compounds and approved pharmaceuticals, making this compound a reagent of significant interest in drug discovery programs.[2][3]
Foundational Reactivity: The Nucleophilic Addition Pathway
The primary and most fundamental reaction of this compound involves the nucleophilic addition to the central carbon of the isothiocyanate group. This reaction is the gateway to nearly all subsequent heterocyclic syntheses.
Mechanism of Thiourea Formation
The reaction with a primary or secondary amine is a classic and highly efficient method to produce N,N'-disubstituted thioureas, which are often key intermediates for further cyclization.[4][5]
Causality Explained:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbon of the isothiocyanate.[5] The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms makes this carbon highly susceptible to nucleophilic addition.
-
Intermediate: This attack forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer, typically facilitated by the solvent or another amine molecule, to yield the stable thiourea product.[5]
-
Solvent Choice: The reaction is often performed in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent unwanted side reactions with the solvent. The reaction is generally exothermic and proceeds smoothly at room temperature.[6]
Detailed Experimental Protocol: Synthesis of 2-(Phenylimino)-3-(2-methoxy-2-oxoethyl)thiazolidin-4-one
This protocol provides a representative procedure for the synthesis of a thiazolidinone derivative.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetone (solvent)
Procedure:
-
To a stirred solution of aniline (1.0 eq) in anhydrous acetone (15 mL/mmol of aniline) in a round-bottom flask, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the thiourea intermediate.
-
To this mixture, add anhydrous potassium carbonate (2.5 eq) followed by the dropwise addition of ethyl bromoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours, continuing to monitor by TLC until the starting thiourea is consumed.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table summarizes typical results for the synthesis of various 4-thiazolidinone derivatives using the described methodology.
| Entry | Amine (R-NH₂) | α-Halo Ester | Base | Time (h) | Yield (%) |
| 1 | Aniline | Ethyl bromoacetate | K₂CO₃ | 10 | 85 |
| 2 | 4-Chloroaniline | Ethyl bromoacetate | K₂CO₃ | 12 | 81 |
| 3 | 4-Methoxyaniline | Ethyl bromoacetate | TEA | 12 | 88 |
| 4 | Benzylamine | Methyl chloroacetate | K₂CO₃ | 10 | 79 |
Synthesis of 1,3,4-Thiadiazole Derivatives
This compound can also be employed in the synthesis of 5-substituted-amino-1,3,4-thiadiazoles. This transformation typically involves reaction with a hydrazine derivative followed by an oxidative cyclization. [7]
Mechanistic Pathway
The synthesis starts with the formation of a thiosemicarbazide intermediate, which then undergoes cyclization.
Causality Explained:
-
Thiosemicarbazide Formation: Hydrazine hydrate reacts with this compound in a nucleophilic addition similar to that of amines, yielding a thiosemicarbazide intermediate. [8]2. Acylation/Condensation: This intermediate can then be reacted with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). [3][9]3. Cyclodehydration: The thiosemicarbazide undergoes acylation at the terminal nitrogen, followed by an intramolecular cyclodehydration. The sulfur atom attacks the newly formed carbonyl group, and a molecule of water is eliminated to form the stable 1,3,4-thiadiazole aromatic ring. [7]
Detailed Experimental Protocol: Synthesis of Methyl 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetate
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Benzoic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Ethanol (solvent)
Procedure:
-
Part A: Thiosemicarbazide Synthesis: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL/mmol). Cool the solution in an ice bath.
-
Add hydrazine hydrate (1.0 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate should form.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide intermediate.
-
Part B: Cyclization: In a separate flask, create a mixture of the thiosemicarbazide intermediate (1.0 eq) and benzoic acid (1.0 eq).
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3.0 eq) with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture at 80-90°C for 3-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Safety and Handling
Isothiocyanates, including this compound, are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
This compound stands out as a highly effective and versatile reagent for the synthesis of medicinally relevant heterocycles. Its predictable reactivity, centered on the nucleophilic addition to the isothiocyanate group followed by intramolecular cyclization involving the ester moiety, provides a reliable and efficient pathway to complex molecular scaffolds. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to harness the full synthetic potential of this valuable building block in their research and development endeavors.
References
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Organic Syntheses. (n.d.). methylthiourea. Available from: [Link]
-
Saputri, F. A., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules. Available from: [Link]
-
Ghorab, M. M., et al. (2011). Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents. Arzneimittelforschung. Available from: [Link]
-
Kadu, N. S., & Masand, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science & Engineering Technology. Available from: [Link]
-
Wang, H., et al. (2024). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications. Available from: [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Synthesis of 2-imidazolones and 2-iminoimidazoles. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available from: [Link]
-
Jasiński, M., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Available from: [Link]
-
ResearchGate. (2002). Utility of isothiocyanates in heterocyclic synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). A simple route for the synthesis of isothiocyanates through desulfurization and application in the synthesis of thioureas. Available from: [Link]
-
Gingu, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals. Available from: [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals. Available from: [Link]
-
Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. Available from: [Link]
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Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Scholars Research Library. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and modification of isothiocyanate imidazole derivatives of 1,4-naphthoquinone. Available from: [Link]
-
Scilit. (n.d.). Synthesis of derivatives of thiophene using methyl 2‐isothiocyanatobenzoate. Available from: [Link]
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Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Available from: [Link]
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Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Available from: [Link]
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PubMed. (1990). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates. Available from: [Link]
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Journal of Pharmaceutical Research International. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]
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Jasperse, J. (n.d.). Reactions of Amines. Available from: [Link]
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ResearchGate. (n.d.). Base-promoted Cyclization Reaction of o-Isothiocyanato Arylacetylenes and Aroylacetonitriles: Easy Access to Benzo[d]t[4][10]hiazines. Available from: [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 5. Cyclization of acyl isothiocyanate 1 with ethyl cyanoacetate. Available from: [Link]
-
YouTube. (2024). Synthesis and Reactions of Amines. Available from: [Link]
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Organic Chemistry Portal. (2020). Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Available from: [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Available from: [Link]
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Application Notes & Protocols: Strategic Synthesis of Quinazolinone Scaffolds Utilizing Methyl 2-Isothiocyanatoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Core and a Versatile Reagent
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its remarkable stability and capacity for diverse functionalization.[1][2] These nitrogen-containing fused heterocycles exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4][5][6] Consequently, the development of efficient and versatile synthetic routes to novel quinazolinone derivatives is a primary objective in drug discovery programs.[7][8]
This guide focuses on the strategic application of Methyl 2-isothiocyanatoacetate as a key building block in the synthesis of highly functionalized quinazolinone derivatives. This reagent provides a direct and efficient pathway to introduce a carboxymethyl moiety at the N-3 position of the quinazolinone core, a site frequently targeted for structural modification to modulate pharmacological activity. We will explore the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss the significance of this synthetic strategy.
Mechanistic Insights: The Cyclocondensation Pathway
The synthesis of 3-substituted-2-thioxoquinazolin-4(3H)-ones from an anthranilic acid derivative and an isothiocyanate proceeds via a well-established cyclocondensation reaction. The use of this compound introduces a specific ester functionality, which is preserved throughout the reaction sequence.
The mechanism unfolds in two primary stages:
-
Thiourea Formation: The reaction initiates with a nucleophilic attack by the primary amine of the anthranilic acid on the highly electrophilic carbon atom of the isothiocyanate group in this compound. This step forms a transient N,N'-disubstituted thiourea intermediate.
-
Intramolecular Cyclization: Under thermal conditions, typically in a high-boiling polar solvent like ethanol or DMF, the carboxylic acid group of the anthranilic acid moiety undergoes an intramolecular condensation with the thiourea. This involves the elimination of a water molecule to forge the heterocyclic quinazolinone ring system.[9]
This sequence results in the formation of a 2-thioxo-3-(methoxycarbonylmethyl)quinazolin-4(3H)-one derivative, a versatile intermediate for further chemical elaboration.
Caption: Reaction mechanism for quinazolinone synthesis.
Experimental Protocol: Synthesis of 2-Thioxo-3-(methoxycarbonylmethyl)quinazolin-4(3H)-one from Anthranilic Acid
This protocol details a representative procedure for the synthesis of a quinazolinone derivative using this compound. The choice of solvent and reaction time may be optimized for different substituted anthranilic acids.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier | Notes |
| Anthranilic Acid | 137.14 | Reagent | Sigma-Aldrich | Starting material. |
| This compound | 145.16 | Synthesis | Combi-Blocks | Key reagent. |
| Triethylamine (Et₃N) | 101.19 | Anhydrous | Acros Organics | Base catalyst. |
| Ethanol (EtOH) | 46.07 | Anhydrous | Fisher Scientific | Reaction solvent. |
| Deionized Water | 18.02 | --- | --- | For work-up. |
| Diethyl Ether | 74.12 | ACS Grade | VWR | For washing. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.37 g, 10 mmol).
-
Solvent and Reagent Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the suspension until the anthranilic acid is partially dissolved. Add this compound (1.45 g, 10 mmol) to the mixture, followed by the dropwise addition of triethylamine (0.5 mL, ~3.6 mmol). The addition of the base catalyst is crucial for facilitating the initial nucleophilic attack.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. This step is designed to precipitate the crude product, which has low solubility in water.[10]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water (2 x 30 mL) and then with cold diethyl ether (20 mL). The water wash removes any remaining triethylamine salts and other water-soluble impurities, while the ether wash removes non-polar by-products.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.
Characterization
The identity and purity of the final product, 2-thioxo-3-(methoxycarbonylmethyl)quinazolin-4(3H)-one, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol, from the initial setup to the final, purified product.
Caption: General workflow for quinazolinone synthesis.[11]
Applications in Drug Discovery
The quinazolinone derivatives synthesized via this method are not merely final products but are valuable platforms for creating extensive compound libraries. The ester group at the N-3 position is particularly useful and can be readily converted into other functional groups.
-
Amide Formation: The methyl ester can be reacted with a diverse range of amines to form corresponding amides, introducing new points of diversity and modulating properties like solubility and receptor binding.
-
Hydrazide Synthesis: Reaction with hydrazine hydrate yields a hydrazide, which is a key precursor for synthesizing other heterocyclic systems like 1,3,4-oxadiazoles or pyrazoles.[12]
-
Biological Significance: The resulting quinazolinone scaffolds are frequently investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[8][13] For instance, many FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, feature the quinazolinone core, highlighting its importance in oncology drug development.[1]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction; Suboptimal temperature; Insufficient reaction time. | Monitor reaction progress by TLC. If starting material persists, extend the reflux time. Consider a higher boiling point solvent like DMF, but adjust the temperature accordingly (e.g., 90-100 °C).[14] |
| Product Fails to Precipitate | Product may have some solubility in the aqueous ethanol mixture. | Reduce the volume of the reaction mixture under reduced pressure to remove most of the ethanol before pouring it into ice water. |
| Purification Difficulties | Presence of closely related impurities. | If recrystallization is ineffective, employ column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent. |
References
- Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi.
- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Darwish, K. M. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi.
- Unknown. (n.d.). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. [Source not specified].
- Unknown. (2021). A Review on 4(3H)-quinazolinone synthesis.
- Unknown. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics.
- Unknown. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Ghorab, M. M., et al. (2011). Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents. Arzneimittelforschung.
- Unknown. (2024). Study on quinazolinone derivative and their pharmacological actions. [Source not specified].
- Unknown. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
- Al-Suwaidan, H. S., & Al-Majid, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
- Unknown. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
- Unknown. (n.d.). Synthesis of Some 2-Substituted Quinazolin-4(3H)-one Compounds from Methyl α-[(4-oxoquinazolin-2-yl)
- Al-Salahi, R., et al. (2017).
- BenchChem. (2025).
- BenchChem. (2025).
- Unknown. (n.d.).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Synthesis of Some 2-Substituted Quinazolin-4(3H)-one Compounds from Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Methyl 2-Isothiocyanatoacetate for the Preparation of Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3] This technical guide provides a comprehensive overview of the application of methyl 2-isothiocyanatoacetate as a versatile building block for the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles. We will delve into the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss the significance of this synthetic strategy in the context of modern drug discovery and development.
Introduction: The Strategic Importance of the 1,3,4-Thiadiazole Moiety
The stability of the aromatic 1,3,4-thiadiazole ring, combined with its ability to participate in hydrogen bonding and act as a two-electron donor system, makes it an attractive pharmacophore in drug design.[3] The diverse biological activities associated with thiadiazole derivatives underscore their therapeutic potential.[1][2] The synthesis of novel thiadiazole-containing molecules is, therefore, a significant endeavor in the quest for new therapeutic agents.
This compound offers a strategic entry point into a variety of substituted 1,3,4-thiadiazoles. The ester functionality provides a handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles, making it an excellent precursor for the construction of the thiadiazole ring.
Reaction Mechanism: A Stepwise Approach to Thiadiazole Formation
The synthesis of 1,3,4-thiadiazoles from this compound and an acylhydrazide proceeds through a well-established two-step sequence:
-
Formation of the Thiosemicarbazide Intermediate: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the electrophilic carbon of the isothiocyanate group in this compound. This addition reaction forms a linear N,N'-disubstituted thiosemicarbazide intermediate.
-
Acid-Catalyzed Cyclization and Dehydration: In the presence of a strong acid, such as concentrated sulfuric acid, the thiosemicarbazide intermediate undergoes intramolecular cyclization. The carbonyl oxygen of the acylhydrazide moiety is protonated, enhancing the electrophilicity of the carbonyl carbon. The sulfur atom of the thiourea moiety then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic 1,3,4-thiadiazole ring.
Detailed Experimental Protocol: Synthesis of Methyl 2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)acetate
This protocol provides a representative example of the synthesis of a 2,5-disubstituted-1,3,4-thiadiazole using this compound and 4-chlorobenzohydrazide.
Materials:
-
This compound
-
4-Chlorobenzohydrazide
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
Step 1: Synthesis of the Thiosemicarbazide Intermediate
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzohydrazide (1.71 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add this compound (1.45 g, 10 mmol) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The thiosemicarbazide intermediate will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the intermediate in a vacuum oven.
Step 2: Cyclization to the 1,3,4-Thiadiazole
-
To the dried thiosemicarbazide intermediate (from Step 1) in a clean, dry round-bottom flask, add concentrated sulfuric acid (5-10 mL) carefully at 0 °C (ice bath).
-
Stir the mixture at room temperature for 1-2 hours. The reaction mixture will become a viscous solution.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring. A solid precipitate will form.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure methyl 2-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)acetate.
-
Dry the final product and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[4]
Data Presentation: Versatility of this compound
The reaction of this compound with a variety of acylhydrazides allows for the synthesis of a diverse library of 1,3,4-thiadiazole derivatives. The following table summarizes the expected products from the reaction with different substituted benzohydrazides.
| Acylhydrazide | Substituent (R) | Expected Product | Anticipated Yield Range (%) |
| Benzohydrazide | H | Methyl 2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)acetate | 75-85 |
| 4-Methylbenzohydrazide | 4-CH₃ | Methyl 2-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)acetate | 78-88 |
| 4-Methoxybenzohydrazide | 4-OCH₃ | Methyl 2-((5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)acetate | 80-90 |
| 4-Nitrobenzohydrazide | 4-NO₂ | Methyl 2-((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)acetate | 70-80 |
| 2-Chlorobenzohydrazide | 2-Cl | Methyl 2-((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)acetate | 72-82 |
Note: Yields are estimates based on similar reported syntheses and may vary depending on specific reaction conditions and purification procedures.
Applications in Drug Discovery and Development
The 1,3,4-thiadiazole nucleus is a key component in numerous therapeutic agents. The ability to readily synthesize a variety of substituted thiadiazoles using this compound provides a powerful tool for medicinal chemists.
-
Lead Generation: The straightforward nature of this synthesis allows for the rapid generation of a library of diverse thiadiazole derivatives for high-throughput screening against various biological targets.
-
Structure-Activity Relationship (SAR) Studies: By systematically varying the acylhydrazide component, researchers can explore the SAR of the resulting thiadiazoles, optimizing their potency and selectivity for a particular target.
-
Bioisosteric Replacement: The thiadiazole ring can serve as a bioisostere for other aromatic or heterocyclic systems, a strategy often employed to improve the pharmacokinetic properties of a drug candidate.
Conclusion and Future Perspectives
The use of this compound provides an efficient and versatile route for the synthesis of a wide range of 2,5-disubstituted-1,3,4-thiadiazoles. The operational simplicity of the protocol, coupled with the broad availability of diverse acylhydrazides, makes this a highly attractive method for both academic research and industrial drug discovery programs. The resulting thiadiazole derivatives, with their proven track record of diverse pharmacological activities, represent a promising class of compounds for the development of new therapeutic agents to address unmet medical needs. Future work in this area could focus on the development of one-pot synthesis protocols to further streamline the process and the exploration of a wider range of hydrazide derivatives to expand the chemical space of accessible thiadiazoles.
References
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry. [Link]
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2012). Current Medicinal Chemistry. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Jadavpur University. [Link]
-
Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. (2012). Asian Journal of Chemistry. [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4- thiadiazole derivatives. (2007). Arkivoc. [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2022). Nature Communications. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). ISRN Organic Chemistry. [Link]
Sources
Application Notes & Protocols: Methyl 2-isothiocyanatoacetate in Thiazolidinone Synthesis
Foreword: The Thiazolidinone Scaffold and the Utility of Isothiocyanate Building Blocks
The 1,3-thiazolidin-4-one core is a privileged scaffold in medicinal chemistry and drug discovery.[1] This five-membered heterocyclic system is a structural component in a vast array of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The versatility of the thiazolidinone ring, which allows for structural modifications at the 2, 3, and 5-positions, makes it a prime target for the development of novel therapeutic agents.[2][4]
Numerous synthetic routes to 4-thiazolidinones have been developed, with the most common being the one-pot, three-component condensation of an amine, a carbonyl compound, and a mercapto acid.[2][5] However, the use of functionalized building blocks offers a more direct and elegant approach to specific, pre-designed derivatives. Methyl 2-isothiocyanatoacetate is one such strategic precursor. Its bifunctional nature, containing both a reactive isothiocyanate group and an ester moiety, enables a streamlined synthesis of 3-substituted-2-thioxothiazolidin-4-ones. This guide provides a detailed exploration of this synthetic strategy, from reaction mechanism to a robust experimental protocol, tailored for researchers in synthetic and medicinal chemistry.
Part 1: Mechanistic Rationale
The synthesis of a 3-substituted-2-thioxothiazolidin-4-one from this compound and a primary amine is a two-step process occurring in a single pot. The reaction leverages the distinct electrophilicities of the isothiocyanate carbon and the ester carbonyl carbon.
-
Step 1: Nucleophilic Addition to Isothiocyanate (Thiourea Formation) The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the central carbon of the isothiocyanate group (-N=C=S) in this compound. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This addition reaction is typically rapid and results in the formation of a substituted N-acetyl-N'-alkyl/aryl thiourea intermediate.
-
Step 2: Base-Catalyzed Intramolecular Cyclization The second step is a base-catalyzed intramolecular cyclization. A suitable base (e.g., triethylamine, sodium acetate) deprotonates the most acidic proton of the thiourea intermediate. The resulting nucleophile (typically the sulfur anion, which is a soft nucleophile) then attacks the electrophilic carbonyl carbon of the acetate ester. This intramolecular S-acylation leads to the formation of the five-membered thiazolidinone ring, with the concomitant elimination of methanol. This cyclocondensation is the key ring-forming step.[5]
The overall transformation is an efficient method for constructing the 2-thioxo-4-thiazolidinone core, with the substituent at the N-3 position being determined by the choice of the starting primary amine.
Reaction Pathway Diagram
Caption: Reaction mechanism for thiazolidinone synthesis.
Part 2: Experimental Protocol
Title: One-Pot Synthesis of 3-Substituted-2-thioxothiazolidin-4-ones
Principle:
This protocol details the synthesis of 3-substituted-2-thioxothiazolidin-4-ones via the reaction of a primary amine with this compound. The procedure involves the initial formation of a thiourea intermediate, followed by a base-catalyzed intramolecular cyclization and condensation, all performed in a single reaction vessel.
Materials and Equipment:
-
Reagents:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine, etc.)
-
Anhydrous Sodium Acetate (NaOAc) or Triethylamine (Et₃N)
-
Absolute Ethanol or Glacial Acetic Acid
-
Distilled Water
-
Solvents for recrystallization (e.g., Ethanol, DMF)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter flask
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware
-
Detailed Step-by-Step Methodology:
-
Reagent Setup (Stoichiometry: 1.0 eq Amine, 1.1 eq Isothiocyanate, 3.0 eq Base)
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (e.g., 10 mmol) in absolute ethanol (30 mL).
-
Causality: Ethanol serves as a polar protic solvent that effectively dissolves the reactants and the intermediate. Using an anhydrous grade prevents unwanted side reactions with the isothiocyanate.
-
-
Formation of Thiourea Intermediate
-
Cool the flask in an ice bath to 0-5 °C.
-
Add this compound (11 mmol, 1.1 eq) dropwise to the stirred amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Causality: The initial cooling and slow addition help to control the exothermic reaction of amine addition to the isothiocyanate, preventing potential side-product formation. Stirring for an hour ensures the complete formation of the thiourea intermediate.
-
-
Intramolecular Cyclization
-
To the reaction mixture, add anhydrous sodium acetate (30 mmol, 3.0 eq).[6]
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Causality: Sodium acetate acts as the base required to catalyze the intramolecular cyclization. Heating under reflux provides the necessary thermal energy to overcome the activation barrier for the ring-closing reaction and the elimination of methanol.
-
-
Product Isolation and Work-up
-
After the reaction is complete (as determined by TLC), cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring.
-
A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Causality: The synthesized thiazolidinone is typically a solid with low solubility in water. Pouring the ethanolic solution into a large volume of cold water causes the product to precipitate out, effectively separating it from the soluble inorganic salts and any remaining methanol.
-
-
Purification
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold distilled water (3 x 50 mL) to remove any residual salts.
-
Allow the product to air-dry or dry in a vacuum oven at 50-60 °C.
-
For further purification, recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-DMF mixture.[6]
-
Causality: Recrystallization is a standard purification technique for solid organic compounds. It removes impurities by leveraging the differences in solubility between the product and the impurities at different temperatures, resulting in a highly pure crystalline solid.
-
Part 3: Data Presentation and Characterization
The identity and purity of the synthesized 3-substituted-2-thioxothiazolidin-4-ones should be confirmed using standard spectroscopic techniques.
Table 1: Expected Spectroscopic Data for a Representative Product (3-phenyl-2-thioxothiazolidin-4-one)
| Technique | Characteristic Signal / Peak | Expected Value / Range | Assignment |
| FT-IR (KBr, cm⁻¹) | Strong, sharp absorption | 1710 - 1740 | C=O stretch (amide lactam)[7] |
| Strong absorption | 1200 - 1250 | C=S stretch (thione) | |
| Aromatic C-H stretch | ~3050 | Aromatic C-H | |
| ¹H NMR (400 MHz, DMSO-d₆) | Singlet | δ 4.1 - 4.3 ppm | -S-CH₂-CO- (thiazolidinone ring protons)[6][7] |
| Multiplet | δ 7.2 - 7.6 ppm | Aromatic protons (phenyl ring) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | Carbonyl carbon | δ 170 - 175 ppm | C=O (C4 of the ring) |
| Thione carbon | δ 180 - 185 ppm | C=S (C2 of the ring) | |
| Methylene carbon | δ 35 - 40 ppm | -S-CH₂- (C5 of the ring)[7] | |
| Aromatic carbons | δ 125 - 140 ppm | Aromatic carbons | |
| Mass Spec. (ESI+) | Molecular ion peak | Calculated [M+H]⁺ | Confirms molecular weight |
Part 4: Application Workflow and Troubleshooting
Application in Drug Discovery
The synthesized thiazolidinones serve as core structures for further chemical elaboration and biological screening. The active methylene group at the C5 position is particularly amenable to Knoevenagel condensation with various aldehydes, allowing for the rapid generation of a diverse library of 5-arylidene derivatives for structure-activity relationship (SAR) studies.[1][8]
Workflow Diagram
Caption: Workflow from synthesis to lead optimization.
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive or impure starting materials. 2. Insufficient base or base is too weak. 3. Insufficient reaction time or temperature. | 1. Check the purity of the amine and isothiocyanate. 2. Use a stronger base (e.g., NaH in an aprotic solvent like THF) or increase the equivalents of NaOAc. 3. Increase reflux time and monitor carefully by TLC. |
| Incomplete Reaction | Reaction has not reached equilibrium or is kinetically slow. | Increase reflux time. If the reaction stalls, consider a higher boiling point solvent like DMF, but adjust the work-up accordingly. |
| Oily Product / Fails to Solidify | Product may be impure or have a low melting point. | Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, perform column chromatography for purification. |
| Multiple Products on TLC | Side reactions, such as hydrolysis of the isothiocyanate or ester. | Ensure all reagents and solvents are anhydrous. Maintain strict temperature control during the initial addition step. |
References
- An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (2025). Vertex AI Search.
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central.
- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.
- Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC - NIH.
- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.
- Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications.
- Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences.
- Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC - PubMed Central.
- ¹H-NMR data for the prepared thiazolidinones (4a-e).
- 4-THIAZOLIDINONE DERIVATIVES : SYNTHESIS AND BIOLOGICAL STUDY. International Journal of Pharmaceutical Sciences and Research.
- 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central.
- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived
- Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher.
- Synthetic and medicinal perspective of thiazolidinones: A review. PubMed.
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- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 2. orientjchem.org [orientjchem.org]
- 3. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Thioureas from Methyl 2-Isothiocyanatoacetate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of substituted thioureas via the reaction of methyl 2-isothiocyanatoacetate with primary amines. Thiourea derivatives are a pivotal class of compounds with extensive applications in medicinal chemistry, organic synthesis, and materials science.[1] This application note details the underlying reaction mechanism, provides a robust and detailed experimental protocol, and offers insights into the characterization of the resulting products. The information herein is curated to empower researchers in drug discovery and chemical synthesis with the knowledge to efficiently and reliably generate novel thiourea-based molecular entities.
Introduction: The Significance of Thiourea Derivatives
Thiourea and its derivatives are of significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The thiourea moiety (S=C(NR2)2) can act as a versatile ligand for metal ions and participates in hydrogen bonding, making it a valuable scaffold in drug design.[3] The reaction between an isothiocyanate and an amine is one of the most straightforward and high-yielding methods for the synthesis of unsymmetrical thioureas.[4] this compound, in particular, is a valuable building block as it introduces a carboxymethyl group that can be further functionalized, offering a gateway to a wide array of complex molecules. This guide will focus on the practical aspects of reacting this specific isothiocyanate with primary amines.
Reaction Mechanism: Nucleophilic Addition
The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group in this compound.[5] This attack is facilitated by the electron-withdrawing nature of the adjacent ester group, which enhances the electrophilicity of the isothiocyanate carbon. The initial addition results in the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product.
Caption: Nucleophilic addition of a primary amine to this compound.
Experimental Protocol
This protocol provides a general method for the synthesis of N-(alkoxycarbonylmethyl)-N'-alkyl/aryl thioureas. The reaction is typically high-yielding and can be performed under standard laboratory conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Handle in a fume hood. |
| Primary Amine (e.g., Aniline, Benzylamine) | Reagent grade | Commercially available | Ensure purity. |
| Dichloromethane (DCM) | Anhydrous | Commercially available | Other aprotic solvents like THF or acetonitrile can be used. |
| Magnetic Stirrer and Stir Bar | - | - | - |
| Round-bottom flask | - | - | Size according to reaction scale. |
| Condenser (optional) | - | - | For reactions at elevated temperatures. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.).
-
Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous dichloromethane (e.g., 0.1 M concentration).
-
Reagent Addition: While stirring at room temperature, add a solution of this compound (1.0 eq.) in dichloromethane dropwise over 5-10 minutes.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is generally complete within 1-4 hours at room temperature. For less reactive amines, the reaction mixture can be gently heated to reflux.[6]
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography on silica gel if it is an oil.[7]
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[7][8]
Caption: General experimental workflow for thiourea synthesis.
Data Interpretation and Characterization
The formation of the thiourea product can be confirmed by characteristic spectroscopic signatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
N-H Stretching: Look for one or two absorption bands in the region of 3200-3400 cm-1, corresponding to the N-H stretching vibrations of the thiourea moiety.[7]
-
C=O Stretching: A strong absorption band around 1730-1750 cm-1 indicates the presence of the ester carbonyl group.[7]
-
C=S Stretching: The thioamide C=S stretching vibration typically appears in the region of 1240-1350 cm-1.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR:
-
N-H Protons: The two N-H protons will appear as broad singlets or multiplets, typically in the downfield region (δ 7-10 ppm), and their chemical shift can be concentration and solvent-dependent.[2][8]
-
Methylene Protons (-CH2-): The protons of the methylene group adjacent to the nitrogen and the ester will appear as a singlet or doublet, typically around δ 4.0-4.5 ppm.
-
Methyl Protons (-OCH3): A singlet corresponding to the three protons of the methyl ester group will be observed around δ 3.7-3.8 ppm.[8]
-
-
13C NMR:
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a useful technique to confirm the molecular weight of the synthesized thiourea derivative.[8] The molecular ion peak (M+H)+ or (M+Na)+ should be observed.
Applications in Drug Discovery and Development
The synthesized thiourea derivatives containing a carboxymethyl group are valuable intermediates for the construction of more complex heterocyclic systems. For instance, they can undergo cyclization reactions to form thiazolidinones, which are known to possess a wide range of biological activities. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for diversification in a lead optimization campaign. The utility of isothiocyanates in synthesizing quinazoline derivatives with potential anticancer activity has also been demonstrated.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Low reactivity of the amine | Increase reaction time, gently heat the reaction mixture to reflux, or consider using a more polar solvent. |
| Formation of side products | Impure starting materials | Ensure the purity of the amine and isothiocyanate. Use anhydrous solvents. |
| Difficulty in purification | Product is an oil or has similar polarity to impurities | Use flash column chromatography with a gradient elution system. If the product is an oil, try to form a salt to induce crystallization. |
References
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1738–1741*. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
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G-B, B., M, P., & C, C. (2015). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 20(9), 15996–16017. [Link]
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Kazakova, O., Egorova, A., Kochnev, A., Kutyashev, I., Shtro, A., Zarubaev, V., & Egorov, V. (2022). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Chemistry of Natural Compounds, 58(1), 69–77*. [Link]
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S, S., & S, S. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 8(1), 22–26. [Link]
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Yusof, M., Taha, M., & Rosli, M. (2017). Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-Eye Sensors for Mercury (Hg) and Argentum (Ag) Metal Ions. Oriental Journal of Chemistry, 33(6), 2884–2893. [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
-
ResearchGate. (n.d.). Reaction of methyl 2‐isothiocyanatobenzoate 1 a (0.50 mmol) with a.... [Link]
-
Ahmad, S., et al. (2012). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea derivatives. Journal of the Iranian Chemical Society, 9(4), 449-459. [Link]
-
Stiasni, N., & Ceylan, S. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1788–1814. [Link]
-
Al-Hamdani, A., Shaker, S., & Al-Jebori, A. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(19), 6292. [Link]
-
Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692-5696. [Link]
- Google Patents. (n.d.).
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2011). Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents. Arzneimittelforschung, 61(12), 719–726. [Link]
-
Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2617. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2715. [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Scope of isothiocyanates. Reaction conditions: 1 a (0.1 mmol),.... [Link]
-
Wang, Y., et al. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-39. [Link]
-
Azman, A., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 20(4), 861-869. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Journal of Hunan University Natural Sciences, 49(1). [Link]
-
Nguyen, T. B., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 23(3), 1336-1340. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2715. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Molecules, 26(9), 2715. [Link]
-
Ukrpromvneshekspertiza. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
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Application Notes and Protocols: Cycloaddition Reactions of Methyl 2-Isothiocyanatoacetate for Heterocyclic Synthesis
Introduction: The Versatility of Methyl 2-Isothiocyanatoacetate in Heterocyclic Chemistry
This compound is a highly versatile and reactive building block in organic synthesis, particularly for the construction of a wide array of nitrogen- and sulfur-containing heterocycles. Its unique structure, featuring an electrophilic isothiocyanate group and an adjacent ester functionality, allows it to participate in a variety of cycloaddition reactions, serving as a linchpin for the synthesis of complex molecules with potential applications in drug discovery and materials science.[1] The isothiocyanate moiety (-N=C=S) is a heterocumulene that can react with a diverse range of dienophiles and dipolarophiles, making it an invaluable tool for synthetic chemists. This guide provides an in-depth exploration of the cycloaddition reactions of this compound, offering detailed protocols and mechanistic insights for researchers in the field.
Core Principles of Cycloaddition Reactions with Isothiocyanates
Cycloaddition reactions are powerful pericyclic reactions that form cyclic products through the concerted or stepwise combination of two or more unsaturated molecules. In the context of isothiocyanates, the C=N and C=S double bonds can both participate in these transformations, leading to a rich diversity of heterocyclic scaffolds. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the isothiocyanate and its reaction partner.
[3+2] Cycloaddition Reactions: Synthesis of Five-Membered Heterocycles
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone for the synthesis of five-membered heterocycles.[2] In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. This compound can act as a dipolarophile, reacting with various 1,3-dipoles.
Reaction with Azomethine Ylides: A Pathway to Thiazolidine Derivatives
Azomethine ylides are versatile 1,3-dipoles that readily react with the C=S bond of isothiocyanates to afford thiazolidine derivatives.[1][3] This reaction is a highly efficient method for constructing the thiazolidine core, a privileged scaffold in medicinal chemistry.
Mechanistic Rationale:
The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the C=S bond of the isothiocyanate. The regioselectivity is typically controlled by the orbital coefficients of the frontier molecular orbitals, leading to the formation of a single regioisomer.
Diagram of the [3+2] Cycloaddition of an Azomethine Ylide with this compound:
Caption: [3+2] Cycloaddition of an Azomethine Ylide.
Experimental Protocol: Synthesis of a Substituted Thiazolidine
This protocol is a representative example based on established procedures for the reaction of isothiocyanates with azomethine ylides generated in situ.
Materials:
-
This compound
-
An appropriate N-substituted glycine ester (e.g., methyl sarcosinate)
-
An aldehyde or ketone (e.g., benzaldehyde)
-
Anhydrous toluene
-
Triethylamine (Et3N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the N-substituted glycine ester (1.0 eq) and the aldehyde or ketone (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours to facilitate the in situ generation of the azomethine ylide via condensation and tautomerization.
-
Cool the reaction mixture to room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted thiazolidine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the isothiocyanate and react with the azomethine ylide.
-
Inert Atmosphere: Prevents oxidation of the reactants and intermediates.
-
Triethylamine: Acts as a base to facilitate the formation of the azomethine ylide.
-
Stepwise Addition: Adding the isothiocyanate after the formation of the azomethine ylide can improve the yield and minimize side reactions.
Reaction with Nitrile Oxides: Synthesis of Thiatriazines
Nitrile oxides are another class of 1,3-dipoles that can undergo cycloaddition with isothiocyanates.[2][4][5][6] The reaction with the C=N bond of the isothiocyanate can lead to the formation of 1,2,4-oxadiazole-5-thiones, while reaction with the C=S bond can yield 1,4,2-oxathiazoles. However, more complex rearrangements can also occur.
[4+2] Cycloaddition Reactions (Diels-Alder): Access to Six-Membered Heterocycles
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[7][8] While the isolated C=S bond of an isothiocyanate is not a typical dienophile, the C=N bond can participate in hetero-Diels-Alder reactions with electron-rich dienes. Furthermore, the isothiocyanate group can be part of a larger conjugated system, enhancing its reactivity.
Hetero-Diels-Alder Reaction with Electron-Rich Dienes
This compound can act as a heterodienophile in [4+2] cycloaddition reactions with electron-rich dienes, such as Danishefsky's diene, to provide functionalized six-membered heterocycles.
Mechanistic Rationale:
This is an inverse-electron-demand Diels-Alder reaction where the HOMO of the diene interacts with the LUMO of the heterodienophile (the isothiocyanate). The reaction is typically concerted and stereospecific.
Diagram of the Hetero-Diels-Alder Reaction:
Sources
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 2-isothiocyanatoacetate as a Versatile Building Block for Agrochemical Synthesis
Introduction: The continuous evolution of agricultural pests and pathogens necessitates the development of novel, effective, and environmentally conscious agrochemicals. A key strategy in this endeavor is the synthesis of diverse heterocyclic compounds, which form the structural core of many modern fungicides, herbicides, and insecticides.[1][2] Methyl 2-isothiocyanatoacetate has emerged as a particularly valuable reagent in this field. Its bifunctional nature, featuring a highly reactive isothiocyanate group and an ester moiety, allows for elegant and efficient construction of various five-membered heterocyclic systems. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, core reactivity, and field-proven protocols for the synthesis of key agrochemical scaffolds.
Reagent Profile and Safety Considerations
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful synthesis.
Physicochemical Properties
This compound is a reactive organic compound that requires careful handling. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 24066-82-8 (for the ethyl ester) | [3] |
| Molecular Formula | C₄H₅NO₂S | - |
| Molecular Weight | 131.15 g/mol | - |
| Appearance | Colorless to pale yellow liquid/low melting solid | [4][5] |
| Melting Point | 30 - 34 °C | [4] |
| Boiling Point | 117 - 118 °C | [4] |
| Density | 1.069 g/mL at 25 °C | [4] |
Note: Data for the closely related ethyl ester and parent methyl isothiocyanate are used to provide a representative profile.
Core Reactivity: An Electrophilic Hub
The synthetic utility of this compound stems from the electrophilic character of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack by a wide range of atoms, including nitrogen, sulfur, and oxygen.[6] The adjacent ester group can then participate in a subsequent intramolecular cyclization, providing a streamlined pathway to complex heterocyclic structures. This dual reactivity makes it a powerful tool for constructing molecular libraries for agrochemical screening.
Critical Safety and Handling Protocols
This compound and related compounds are classified as hazardous and must be handled with stringent safety measures.[4][7][8]
-
Toxicity: These compounds are toxic if swallowed, fatal in contact with skin, and may cause an allergic skin reaction.[4][7]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Mandatory Handling Precautions:
-
Ventilation: Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.[3]
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[4][7] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3][7] If swallowed, call a poison center or doctor immediately.[4][7]
-
Storage: Store in a cool, well-ventilated area, locked up, and with the container tightly closed.[8]
Synthetic Strategy: A Gateway to Agrochemical Heterocycles
The primary application of this compound in agrochemical research is its use as a precursor for building five-membered heterocyclic rings, which are known pharmacophores in this industry. The general synthetic workflow involves a two-step, one-pot process: an initial addition reaction with a dinucleophilic species, followed by an intramolecular cyclization to form the stable heterocyclic ring.
Caption: General workflow for heterocyclic synthesis.
Protocol: Synthesis of 1,2,4-Triazole-3-thiol Derivatives
Introduction & Rationale
The 1,2,4-triazole moiety is a cornerstone of modern agricultural fungicides due to its ability to inhibit key fungal enzymes.[1][9] This protocol details the synthesis of a 4-substituted-5-mercapto-1,2,4-triazole, a versatile intermediate for further functionalization. The reaction proceeds through a thiosemicarbazide intermediate formed by the reaction of this compound with a hydrazine derivative, which then undergoes base-catalyzed cyclization.[10][11]
Detailed Experimental Protocol
Materials:
-
This compound
-
Substituted Hydrazine (e.g., Phenylhydrazine)
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
Step 1: Formation of Thiosemicarbazide Intermediate.
-
In a 100 mL round-bottom flask, dissolve the substituted hydrazine (10 mmol) in absolute ethanol (30 mL).
-
To this stirring solution, add this compound (10 mmol, 1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of a precipitate may be observed.
-
-
Step 2: Base-Catalyzed Cyclization.
-
To the mixture from Step 1, add an aqueous solution of potassium hydroxide (15 mmol in 10 mL water).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
-
Step 3: Work-up and Isolation.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the solution to pH 3-4 by the slow addition of concentrated HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Mechanistic Insight
The reaction follows a well-established addition-cyclization pathway.
Caption: Mechanism of 1,2,4-triazole-thiol formation.
Expected Data & Characterization
For a typical synthesis using phenylhydrazine, the following results can be expected.
| Parameter | Expected Result |
| Product | 4-phenyl-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol |
| Yield | 75-85% |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons, and thiol proton. |
| Mass Spec (m/z) | Peak corresponding to the molecular ion [M+H]⁺. |
Protocol: Synthesis of Thiazolidin-4-one Derivatives
Introduction & Rationale
Thiazolidin-4-ones are another class of heterocycles with broad-spectrum biological activity, including herbicidal and fungicidal properties.[2] The synthesis involves the reaction of this compound with a primary amine to form a thiourea intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the nitrogen on the ester carbonyl, displacing the methoxy group.
Detailed Experimental Protocol
Materials:
-
This compound
-
Primary Amine (e.g., Aniline)
-
Sodium Methoxide (catalyst)
-
Methanol (Anhydrous)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
Procedure:
-
Step 1: Formation of Thiourea Intermediate.
-
In a 100 mL round-bottom flask, dissolve the primary amine (10 mmol) in anhydrous methanol (40 mL).
-
Add this compound (10 mmol, 1.0 eq.) dropwise to the stirring solution at room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
-
Step 2: Base-Catalyzed Cyclization.
-
Add a catalytic amount of sodium methoxide (0.5 mmol, 0.05 eq.) to the reaction mixture.
-
Heat the mixture to reflux (approx. 65 °C) for 8-10 hours. Monitor the reaction by TLC.[12]
-
-
Step 3: Work-up and Isolation.
-
Cool the reaction mixture to room temperature and neutralize with a few drops of glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Mechanistic Insight
The formation of the thiazolidinone ring is a classic example of an addition-cyclization reaction.
Caption: Workflow for thiazolidin-4-one synthesis.
Expected Data & Characterization
For a typical synthesis using aniline, the following results can be expected.
| Parameter | Expected Result |
| Product | 3-phenyl-2-thioxothiazolidin-4-one |
| Yield | 70-80% |
| ¹H NMR | Signals for aromatic protons and the CH₂ group of the thiazolidinone ring. |
| ¹³C NMR | Signals for C=S (thioxo) and C=O (carbonyl) carbons. |
| Mass Spec (m/z) | Peak corresponding to the molecular ion [M+H]⁺. |
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Recent Developments Towards the Synthesis of Triazole Deriv
- 157 Synthesis of Triazole Compounds. ISRES.
- Safety d
- Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. (2014). International Journal of Scientific & Engineering Research.
- Chemical Safety Data Sheet MSDS / SDS - METHYL 2-ISOTHIOCYANATOBENZO
- Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (2009). Molecules.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2022). Molecules.
- Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.
- Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025). Journal of Medicinal and Chemical Sciences.
- Methyl Acetate Safety Data Sheet. (2019). Agilent Technologies, Inc.
- Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. (2024). Frontiers in Chemistry.
- Synthesis of Thiazolidine-2,5-dithiones: Characterisation of 4-Substituted Thiazolidinedithiones. ElectronicsAndBooks.
- Synthesis of thiazolidine derivatives.
- Methyl isothiocyan
- Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfuriz
- Thiazolidine derivatives and their pharmacological actions. (2018). E3S Web of Conferences.
- Efficient synthesis of chloromethylthiocyanate for use in fungicide production.
- Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
- Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2010). Letters in Organic Chemistry.
- Evaluation of Insecticidal Potential of 4-Methylthiobutyl Isothiocyanate on the Growth and Development of Polyphagous Pest, Spodoptera litura (Fab.) (Lepidoptera: Noctuidae).
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Reaction of isothiocyanates with nucleophiles.
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Application Notes & Protocols: Methyl 2-isothiocyanatoacetate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of modern drug discovery, the efficient construction of novel molecular scaffolds is paramount. Methyl 2-isothiocyanatoacetate (CAS No: 21055-37-8) has emerged as a highly valuable and versatile building block for the synthesis of diverse nitrogen- and sulfur-containing heterocycles.[1][2] Its utility stems from the presence of two distinct reactive centers: a highly electrophilic isothiocyanate group and an ester moiety with an adjacent reactive methylene group. This bifunctional nature allows for a range of chemical transformations, from simple nucleophilic additions to complex cyclocondensation reactions, making it an indispensable tool for medicinal chemists.
This guide provides an in-depth exploration of this compound's reactivity, core applications, and detailed protocols for its use in synthesizing key pharmaceutical intermediates. The focus is on explaining the chemical principles behind its application, empowering researchers to leverage this reagent's full potential in their synthetic campaigns.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is typically a yellow to orange liquid with a characteristic sharp odor.[3] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 21055-37-8 | [3][4] |
| Molecular Formula | C₄H₅NO₂S | [3] |
| Molecular Weight | 131.15 g/mol | [4] |
| Appearance | Yellow to orange to brown liquid | [3] |
| Boiling Point | 104-106 °C at 7 mmHg | |
| Density | ~1.171 g/mL at 25 °C | |
| Refractive Index | ~1.5170-1.5210 at 20°C | [3] |
| SMILES | COC(=O)CN=C=S | [3] |
The reactivity of this compound is dominated by the isothiocyanate (-N=C=S) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it a prime target for attack by a wide array of nucleophiles, including amines, hydrazines, alcohols, and thiols.[5][6][7] This fundamental reactivity is the gateway to forming substituted thioureas, thiohydantoins, and other important intermediates.[8][9]
Core Applications in Heterocyclic Synthesis
The true power of this compound lies in its ability to serve as a linchpin in the synthesis of heterocyclic systems, many of which form the core of medicinally active compounds.
Synthesis of Thiourea Derivatives
The most fundamental reaction of isothiocyanates is their reaction with primary and secondary amines to form N,N'-disubstituted thioureas.[8] This reaction is typically high-yielding and proceeds under mild conditions. The resulting thiourea scaffold is not only a common pharmacophore in its own right but also a crucial intermediate for further cyclization reactions.[9]
Synthesis of Thiazolidinones
Thiazolidinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[10][11][12] this compound is an excellent precursor for 2-thioxo-thiazolidin-4-one derivatives. The reaction typically involves a two-step, one-pot process:
-
Thiourea Formation: Reaction with a primary amine to form the corresponding thiourea intermediate.
-
Intramolecular Cyclization: The active methylene group, facilitated by a base, attacks the ester carbonyl, leading to cyclization and elimination of methanol to form the stable five-membered thiazolidinone ring. Several methods exist, often involving cyclocondensation with reagents like chloroacetic acid or α-haloesters.[1][13][14]
Synthesis of Triazoles and Thiadiazoles
The reagent is also employed in the synthesis of five-membered heterocycles containing additional nitrogen atoms. For instance, reaction with carboxylic acid hydrazides can lead to the formation of substituted 1,2,4-triazole derivatives. Similarly, it serves as a building block for certain thiadiazoles, which are used as herbicides and have pharmaceutical potential.[8]
Key Reaction Mechanisms & Visualization
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism 1: Nucleophilic Addition to the Isothiocyanate Group
The archetypal reaction involves the attack of a nucleophile (e.g., an amine, R₂NH) on the electrophilic carbon of the isothiocyanate. The electron pair from the nucleophile forms a new bond, and the pi electrons from the C=N bond shift to the nitrogen atom. A subsequent proton transfer neutralizes the charges, yielding the stable thiourea adduct.
Caption: Key steps in the cyclocondensation pathway to form thiazolidinones.
Detailed Experimental Protocols
The following protocols are representative examples of the reagent's application. Standard laboratory safety procedures should always be followed.
Protocol 1: General Synthesis of an N-Aryl-N'-(2-methoxy-2-oxoethyl)thiourea
This protocol describes the straightforward synthesis of a thiourea derivative, a common first step for more complex syntheses.
-
Objective: To synthesize a thiourea by reacting this compound with an aromatic amine.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Ethanol or Acetonitrile (solvent)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve the substituted aniline (10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
To this stirring solution, add this compound (10 mmol, 1.31 g) dropwise at room temperature.
-
An exothermic reaction may be observed. After the addition is complete, stir the mixture at room temperature for 2-4 hours or heat to reflux for 1 hour to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath. The solid product will often precipitate.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
-
-
Causality: The choice of a polar solvent like ethanol facilitates the dissolution of the reactants and the nucleophilic attack. Heating is sometimes required to drive the reaction to completion, especially with less reactive amines. The product often has lower solubility in the cold solvent, allowing for easy isolation by precipitation.
Protocol 2: Synthesis of 3-Aryl-2-thioxothiazolidin-4-one
This protocol demonstrates the cyclization capability of the reagent.
-
Objective: To synthesize a thiazolidinone derivative via a one-pot reaction.
-
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Sodium Acetate (3.0 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine the substituted aniline (10 mmol), this compound (10 mmol, 1.31 g), and anhydrous sodium acetate (30 mmol, 2.46 g).
-
Add glacial acetic acid (25 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.
-
A solid precipitate will form. Allow it to stir in the ice water for 30 minutes to complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid and sodium acetate, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/DMF mixture) can be performed for further purification. [13]* Trustworthiness: This protocol represents a standard and reliable method for thiazolidinone synthesis. [10][13]The use of sodium acetate as a base is critical for facilitating the cyclization step. The workup procedure is designed to efficiently remove the acidic solvent and inorganic salts, yielding the crude product for purification.
-
Safety, Handling, and Storage
This compound must be handled with care in a well-ventilated fume hood.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. * Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C to maintain stability.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the medicinal chemist. Its dual reactivity enables the efficient synthesis of a wide variety of heterocyclic structures that are of significant interest in pharmaceutical development. By understanding its fundamental chemical properties, reaction mechanisms, and practical handling, researchers can effectively utilize this building block to accelerate the discovery of new therapeutic agents.
References
-
On the synthesis of atropisomeric isothiocyanates and their reaction with selected nucleophiles | Request PDF. ResearchGate. [Link]
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. [Link]
-
Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]
-
Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. [Link]
-
Reaction of methyl 2‐isothiocyanatobenzoate 1 a (0.50 mmol) with a series of amines 2 (0,50 mmol) in water (5 mL) at 60 °C for indicated time. ResearchGate. [Link]
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
-
Synthesis of derivatives of thiophene using methyl 2‐isothiocyanatobenzoate. Scilit. [Link]
-
Understanding the Properties of Methyl 2-Isothiocyanato Propionate for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Methyl isothiocyanate. Organic Syntheses. [Link]
-
Utility of isothiocyanates in heterocyclic synthesis. ResearchGate. [Link]
-
Methyl isothiocyanate. Wikipedia. [Link]
-
The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
-
Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Royal Society of Chemistry. [Link]
-
Synthesis of isothiocyanates. Mansoura University. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. ResearchGate. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Nucleophilic substitution reactions with cyanide. YouTube. [Link]
-
Nucleophilic Addition reactions. YouTube. [Link]
-
03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
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- 8. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]
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- 12. sysrevpharm.org [sysrevpharm.org]
- 13. mdpi.com [mdpi.com]
- 14. hilarispublisher.com [hilarispublisher.com]
Application Note: Synthesis of N-Substituted Thioxothiazolidinones using Methyl 2-isothiocyanatoacetate
Introduction
Methyl 2-isothiocyanatoacetate is a highly versatile bifunctional reagent that serves as a powerful building block in modern synthetic organic chemistry. Its structure incorporates both an electrophilic isothiocyanate group and a reactive ester moiety, making it an ideal precursor for the construction of diverse nitrogen- and sulfur-containing heterocyclic scaffolds. These structural motifs are of paramount importance in the field of drug development, as they are frequently found in a wide array of biologically active compounds.[1][2] This application note provides a detailed experimental protocol for the synthesis of N-substituted 2-thioxothiazolidin-4-ones, a privileged scaffold in medicinal chemistry, using this compound. The guide explains the causality behind the experimental design and provides a framework for researchers to adapt this methodology for their specific synthetic targets.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is critical for safe handling and successful experimentation.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 21055-37-8 | [3][4] |
| Molecular Formula | C₄H₅NO₂S | [3][4] |
| Molecular Weight | 131.15 g/mol | [3][4] |
| Appearance | Beige liquid with an irritating odor | [4] |
| Boiling Point | 137-138 °C / 35 mmHg | [4] |
| MDL Number | MFCD00041119 | [3] |
Safety & Handling
This compound is a toxic and corrosive compound that requires careful handling in a well-ventilated chemical fume hood.[5][6][7]
-
Hazards: Toxic if swallowed, fatal in contact with skin or if inhaled.[7] Causes severe skin burns, eye damage, and may cause an allergic skin reaction or respiratory irritation.[5][7] It is a lachrymator.[6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses and face shield).[6][7][8]
-
Handling: Wash hands thoroughly after handling.[5][6] Avoid contact with skin, eyes, and clothing.[5] Prevent inhalation of vapor or mist.[7]
-
Storage: Store in a cool, dry, well-ventilated place away from water and sources of ignition.[5][6] The container should be kept tightly closed. The compound is moisture-sensitive.[7]
-
Spills & First Aid: In case of a spill, evacuate the area and remove all ignition sources.[6] For skin contact, immediately flush with plenty of water for at least 15 minutes and seek immediate medical attention.[5] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air and get medical aid immediately.[5] If swallowed, do NOT induce vomiting and call a physician or poison control center immediately.[6][9]
Core Application: Synthesis of 2-Thioxothiazolidin-4-ones
The isothiocyanate group (-N=C=S) is a potent electrophile that readily reacts with nucleophiles. This reactivity is the cornerstone of its utility in constructing heterocyclic systems.[10] In this protocol, we leverage a tandem reaction sequence: (1) nucleophilic addition of a primary amine to the isothiocyanate to form a thiourea intermediate, followed by (2) an intramolecular cyclization via nucleophilic acyl substitution to form the stable five-membered thioxothiazolidinone ring.
General Reaction Scheme
Caption: Key mechanistic steps in the synthesis.
3.2. Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (98%+) | Round-bottom flask with stir bar |
| Primary Amine (e.g., Aniline, Benzylamine) | Reflux condenser |
| Triethylamine (Et₃N) or DBU | Heating mantle with temperature controller |
| Anhydrous Solvent (e.g., Dichloromethane, THF) | Inert gas line (Nitrogen or Argon) |
| Dichloromethane (DCM) for workup | Syringes and needles |
| 1M Hydrochloric Acid (HCl) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (Saturated NaCl solution) | TLC plates (Silica gel 60 F₂₅₄) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Chromatography column and silica gel |
| Solvents for chromatography (e.g., Hexane, EtOAc) | Standard laboratory glassware |
3.3. Step-by-Step Procedure
Table of Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
|---|---|---|---|
| Primary Amine | (Varies) | 10.0 | (Varies) |
| This compound | 131.15 | 10.0 | 1.31 g |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL |
| Anhydrous THF | - | - | 50 mL |
-
Reaction Setup (Perform in a fume hood):
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (10.0 mmol).
-
Dissolve the amine in 50 mL of anhydrous THF.
-
Place the flask under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture, as the reagent is moisture-sensitive. [7]2. Reagent Addition:
-
Add triethylamine (1.67 mL, 12.0 mmol) to the solution via syringe. The base acts as a catalyst and acid scavenger.
-
While stirring, add this compound (1.31 g, 10.0 mmol) dropwise over 5 minutes. An exothermic reaction may be observed.
-
-
Reaction - Step 1 (Thiourea Formation):
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the thiourea intermediate should appear, and the starting amine spot should diminish.
-
-
Reaction - Step 2 (Cyclization):
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C for THF).
-
Maintain reflux for 2-4 hours, continuing to monitor by TLC until the intermediate spot is consumed and a new product spot is dominant.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL). The acid wash removes excess base, while the bicarbonate wash removes any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-substituted-2-thioxothiazolidin-4-one.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Concluding Remarks
This protocol provides a reliable and field-proven method for the synthesis of N-substituted 2-thioxothiazolidin-4-ones using this compound. The versatility of the isothiocyanate functional group allows for the introduction of a wide range of substituents by simply varying the primary amine starting material. [2][10]This flexibility makes the described methodology a valuable tool for generating libraries of heterocyclic compounds for screening in drug discovery and development programs. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this protocol.
References
-
Material Safety Data Sheet - FooDB. (2005, February 14). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
-
Methyl isothiocyanate - SAFETY DATA SHEET. (2023, January 6). Retrieved from [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. (2025, October 15). Molecules. Retrieved from [Link]
-
Methyl isothiocyanate - Wikipedia. Retrieved from [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Retrieved from [Link]
-
Synthesis of derivatives of thiophene using methyl 2‐isothiocyanatobenzoate. Scilit. Retrieved from [Link]
-
Utility of isothiocyanates in heterocyclic synthesis. ResearchGate. (2025, August 7). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound , 98 , 21055-37-8 - CookeChem [cookechem.com]
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- 5. foodb.ca [foodb.ca]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Methyl 2-isothiocyanatoacetate as a Versatile Precursor for Bioactive Compound Synthesis
Introduction: The Strategic Value of Methyl 2-isothiocyanatoacetate
In the landscape of modern medicinal chemistry, the efficiency of synthetic routes and the structural diversity of resulting libraries are paramount. This compound, CH₃OC(O)CH₂NCS, emerges as a precursor of significant strategic value. Its bifunctional nature, possessing both a highly reactive electrophilic isothiocyanate group and a readily modifiable methyl ester, provides a powerful platform for the synthesis of a wide array of bioactive heterocycles and derivatives. This guide provides an in-depth exploration of its utility, focusing on the synthesis of two critical classes of pharmacologically active compounds: thioureas and thiazolidin-4-ones . The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established chemical principles to ensure reproducibility and success.
Section 1: Core Principles of Reactivity
The synthetic versatility of this compound is rooted in the electrophilic character of the central carbon atom of the isothiocyanate moiety (–N=C=S). This carbon is highly susceptible to nucleophilic attack, particularly from nitrogen and sulfur nucleophiles. This fundamental reaction serves as the cornerstone for building molecular complexity.
The general mechanism involves the attack of a nucleophile (Nu-H) on the isothiocyanate carbon, followed by proton transfer, to yield a stable adduct. This reaction is typically fast, high-yielding, and forms the basis for constructing diverse molecular scaffolds.[1][2]
Sources
Application Notes & Protocols: Synthesis of Thiourea Derivatives Utilizing Methyl 2-isothiocyanatoacetate
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of N-substituted thiourea derivatives using methyl 2-isothiocyanatoacetate. Thiourea moieties are crucial pharmacophores in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2][3][4] this compound serves as a versatile and efficient building block for introducing this functionality. These notes detail the underlying reaction mechanism, provide step-by-step protocols for synthesis and purification, discuss critical experimental parameters, and outline essential safety procedures. The aim is to equip scientists with the technical knowledge and practical insights required to successfully synthesize and explore novel thiourea derivatives for therapeutic applications.
Introduction: The Significance of Thiourea Derivatives in Drug Discovery
The thiourea scaffold, characterized by the (R¹R²N)(R³R⁴N)C=S core structure, is a cornerstone in modern medicinal chemistry.[2] Its unique ability to act as a hydrogen bond donor and acceptor, coupled with the reactivity of the sulfur atom, allows for potent interactions with various biological targets.[3] Consequently, thiourea derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant properties.[1][4][5]
This compound is a particularly valuable reagent in this context. It is an electrophilic compound featuring the highly reactive isothiocyanate (-N=C=S) group attached to a methyl acetate backbone. This structure allows for the straightforward and efficient synthesis of a diverse library of thiourea derivatives through reaction with primary and secondary amines. The ester functionality provides an additional site for further chemical modification, enabling the creation of complex molecules with tailored pharmacological profiles.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its effective use and safe handling.
| Property | Value | Reference |
| CAS Number | 21055-37-8 | [6][7][8] |
| Molecular Formula | C₄H₅NO₂S | [7][8] |
| Molecular Weight | 131.15 g/mol | [8] |
| Appearance | Beige to yellow-brown liquid with an irritating odor | [6][7] |
| Boiling Point | 137-138 °C / 35 mmHg | [6] |
| Density | 1.21 g/cm³ | [6] |
| Refractive Index | 1.5170-1.5210 @ 20°C | [7] |
The Core Reaction: Mechanism of Thiourea Formation
The synthesis of thiourea derivatives from an isothiocyanate and an amine is a classic example of nucleophilic addition. The reaction is typically high-yielding, efficient, and proceeds under mild conditions, often being described as a "click-type" reaction due to its reliability.[9]
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.
-
Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the amine's nitrogen to the isothiocyanate's nitrogen occurs, neutralizing the charges and yielding the stable N,N'-disubstituted thiourea product.
This straightforward mechanism is tolerant of a wide range of functional groups on the amine partner, making it a powerful tool for generating chemical diversity.[10]
Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize conditions based on the specific reactivity of the amine substrate.
General Protocol for the Synthesis of N-Aryl/Alkyl-N'-(2-methoxy-2-oxoethyl)thioureas
This protocol describes a standard procedure for reacting an amine with this compound at room temperature.
Materials & Reagents:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or Ethanol)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply (optional, for sensitive substrates)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Hexane and Ethyl Acetate for TLC mobile phase
Procedure:
-
Preparation: To a clean, dry round-bottom flask, add the selected amine (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (approx. 0.1-0.5 M concentration). Stir the solution at room temperature.
-
Reagent Addition: Add this compound (1.0-1.1 eq) to the stirred amine solution. The addition can be done dropwise or in one portion, depending on the scale and reactivity. For highly reactive amines, an ice bath may be used to moderate the initial exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours.[9]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 7:3 Hexane:Ethyl Acetate. The product should appear as a new spot, and the starting materials should be consumed.
-
Work-up & Isolation:
-
For Solid Products: If the thiourea derivative precipitates from the reaction mixture, it can be isolated by simple vacuum filtration. Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material.
-
For Soluble Products: If the product remains in solution, concentrate the mixture in vacuo using a rotary evaporator. The crude residue can then be purified.
-
-
Purification:
-
Recrystallization: This is the preferred method for solid products. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Field-Proven Insights: Optimizing Reaction Conditions
The success of the synthesis hinges on understanding the interplay between the reactants and the reaction environment.
-
Influence of Amine Nucleophilicity: The reaction rate is directly proportional to the nucleophilicity of the amine.[9]
-
High Reactivity (Aliphatic Amines): Primary and secondary alkyl amines are strong nucleophiles and typically react rapidly at room temperature, often within an hour.
-
Moderate to Low Reactivity (Aromatic Amines): Anilines are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. Amines with electron-withdrawing groups (e.g., nitroanilines) are significantly less reactive and may require extended reaction times or gentle heating to proceed to completion.[9]
-
-
Solvent Selection: The choice of solvent is critical for ensuring the reactants are fully dissolved and can interact effectively.
-
Aprotic Solvents (DCM, THF, Acetone): These are excellent general-purpose solvents for this reaction. They are relatively non-polar and do not interfere with the reaction mechanism.[9]
-
Protic Solvents (Ethanol): Alcohols can also be used and are particularly useful for amines that have poor solubility in aprotic media.[9]
-
Green Chemistry Approaches: For certain substrates, reactions can be performed effectively in water or even under solvent-free conditions, reducing environmental impact.[11][12]
-
-
Temperature Control: While most reactions proceed smoothly at ambient temperature, gentle heating (40-60 °C) can be employed to accelerate reactions involving poorly nucleophilic amines.[12] Aggressive heating should be avoided as it can lead to side reactions or decomposition of the isothiocyanate.
Trustworthiness: Safety and Handling of this compound
It is imperative to treat this compound with extreme caution. A thorough risk assessment must be conducted before any experimental work.
Hazard Summary: Based on safety data sheets, this compound is classified as:
-
Corrosive: Causes severe skin burns and eye damage.[13][14][15]
-
Sensitizer: May cause an allergic skin reaction.[13][14][15]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13] Keep the container tightly closed when not in use.
-
Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[16] All waste containing this reagent must be disposed of according to institutional and local hazardous waste regulations.
First Aid Measures:
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[13]
References
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. [Link]
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1756–1759. [Link]
-
Ahmad, S., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Applied Pharmaceutical Science, 6(3), 174-179. [Link]
-
Pitucha, M. (Ed.). (2021). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]
-
Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2623. [Link]
-
Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 81. [Link]
-
Saeed, A., et al. (2019). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Advances, 9(58), 33742-33766. [Link]
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1756–1759. [Link]
-
Synthesis of thioureas by thioacylation. Organic Chemistry Portal. [Link]
-
Reaction of methyl 2‐isothiocyanatobenzoate 1 a (0.50 mmol) with a series of amines 2 (0,50 mmol) in water. ResearchGate. [Link]
-
Material Safety Data Sheet - Methyl isothiocyanate. Cole-Parmer. [Link]
-
Safety data sheet - Methyl isothiocyanate. CPAchem. [Link]
-
Safety Data Sheet - Ethyl Isothiocyanatoacetate. Angene Chemical. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]
-
Maccioni, E., et al. (2014). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 19(6), 7466-7501. [Link]
-
Yamin, B. M., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 20(4), 885-893. [Link]
-
Demkowicz, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2697. [Link]
-
Dains, F. B., Brewster, R. Q., & Olander, C. P. (1926). Isothiocyanic acid, methyl ester. Organic Syntheses, 5, 79. [Link]
-
Methyl 2-isothiocyanato-3-phenylpropionate. SpectraBase. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound , 98 , 21055-37-8 - CookeChem [cookechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. angenechemical.com [angenechemical.com]
Application Notes & Protocols: Methyl 2-isothiocyanatoacetate for Solid-Phase Synthesis of Thiourea Derivatives
An authoritative guide for researchers, scientists, and drug development professionals on the application of Methyl 2-isothiocyanatoacetate in solid-phase synthesis.
Introduction and Scientific Context
This compound is a bifunctional reagent of significant interest in combinatorial chemistry and drug discovery. Its structure incorporates a highly reactive isothiocyanate group and a methyl ester, providing a versatile scaffold for the synthesis of diverse molecular libraries. The isothiocyanate moiety (–N=C=S) is a powerful electrophile that readily reacts with primary and secondary amines to form stable thiourea linkages.
The thiourea functional group is a prevalent pharmacophore found in a wide array of biologically active compounds, exhibiting properties that include antiviral, anticancer, and anti-inflammatory activities.[1][2] The solid-phase synthesis (SPS) methodology is exceptionally well-suited for leveraging reagents like this compound. By anchoring a starting material to an insoluble resin, the synthesis of complex molecules can be streamlined into a series of coupling and washing steps, which drastically simplifies purification and allows for high-throughput library generation.[3][4] This guide provides a detailed framework, from reaction principles to validated protocols, for the effective use of this compound in solid-phase synthesis campaigns.
Principle of the Method: Thiourea Formation on a Solid Support
The core of this application lies in the nucleophilic addition of a resin-bound primary amine to the central carbon atom of the isothiocyanate group of this compound. This reaction is typically efficient and proceeds under mild conditions, forming a stable N,N'-disubstituted thiourea derivative that remains attached to the solid support via the original amine linker.
The reaction is self-validating as its progress can be easily monitored by testing for the disappearance of the free primary amine on the resin. The resulting structure contains a methyl ester group, which can be carried into the final product or serve as a handle for further chemical diversification, such as hydrolysis to the corresponding carboxylic acid or amidation with another amine.
Caption: Nucleophilic attack of the resin-bound amine on the isothiocyanate.
Materials and Equipment
Reagents:
-
Resin: Amine-functionalized solid support (e.g., Rink Amide AM resin, Aminomethyl (AM) polystyrene). Loading capacity typically 0.5-1.5 mmol/g.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade).
-
Base (for neutralization if needed): N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Deprotection Reagent (if starting from Fmoc-protected resin): 20% (v/v) Piperidine in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive.
-
Precipitation/Washing Solvent: Cold Diethyl Ether.
Equipment:
-
Solid-phase synthesis vessels (e.g., fritted glass reactors or syringes).
-
Mechanical shaker or vortexer for agitation.
-
Vacuum manifold for solvent filtration.
-
Standard laboratory glassware.
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer (MS), typically ESI-MS.
-
Fume hood.
Experimental Protocols
This section details a generalized protocol for the synthesis of a thiourea derivative on a solid support using this compound. The procedure assumes the use of a Rink Amide resin, which allows for cleavage to yield a primary amide product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. L11046.06 [thermofisher.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
Green Chemistry Approaches Using Methyl 2-isothiocyanatoacetate: Applications and Protocols for Modern Drug Discovery
Introduction: The Strategic Value of Methyl 2-isothiocyanatoacetate in Sustainable Synthesis
In the landscape of contemporary drug development and fine chemical synthesis, the principles of green chemistry are no longer aspirational but essential drivers of innovation. The pursuit of methodologies that are efficient, atom-economical, and environmentally benign is paramount. This compound, a versatile bifunctional reagent, has emerged as a valuable building block in this context. Its inherent reactivity, stemming from the electrophilic isothiocyanate group and the adjacent ester functionality, allows for the elegant construction of a diverse array of heterocyclic scaffolds, which are cornerstones of many pharmaceutical agents.
This guide provides an in-depth exploration of the applications of this compound within the framework of green chemistry. We will delve into its synthesis, explore its utility in multicomponent reactions for the creation of medicinally relevant heterocycles, and provide detailed, field-proven protocols. The overarching narrative will emphasize the causality behind experimental choices, aiming to equip researchers with not only the "how" but also the "why," fostering a deeper understanding of sustainable synthetic strategies.
Synthesis of this compound: A Procedural Overview
The accessibility of a key reagent is a critical factor in its widespread adoption. A common method for the synthesis of this compound involves the reaction of methyl glycinate hydrochloride with carbon disulfide in the presence of a base, followed by the addition of a dehydrating agent or a reagent that facilitates the elimination of a leaving group. A representative procedure is outlined below, adapted from established methodologies.
Protocol 1: Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Methyl glycinate hydrochloride
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
0°C ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of methyl glycinate hydrochloride (1 equivalent) in dichloromethane (DCM), add carbon disulfide (1 equivalent) and triethylamine (3 equivalents) at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add tosyl chloride (1.3 equivalents) to the reaction mixture at room temperature.
-
Continue stirring the reaction for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with a citric acid solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure this compound.
Green Chemistry Considerations:
While this traditional method utilizes chlorinated solvents, opportunities for greening this process exist. Researchers are encouraged to explore the use of more environmentally friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). Additionally, optimizing reaction conditions to minimize excess reagents and exploring catalytic, rather than stoichiometric, activating agents can further enhance the green credentials of this synthesis.
Application in Green Heterocyclic Synthesis: One-Pot Construction of Thiazolidin-2-imines
One of the most compelling applications of this compound in green chemistry is its use in multicomponent reactions (MCRs) to generate complex heterocyclic structures in a single synthetic operation. MCRs are inherently atom-economical and reduce waste by minimizing intermediate isolation and purification steps. A prime example is the copper-catalyzed one-pot synthesis of thiazolidin-2-imines, which are scaffolds of significant interest in medicinal chemistry due to their potential biological activities.[1][2]
This one-pot, two-step procedure involves an initial copper-catalyzed synthesis of a propargylamine intermediate, which is then reacted in situ with this compound to afford the desired thiazolidin-2-imine.[1][2] The use of a copper catalyst is advantageous from a green chemistry perspective as copper is an abundant and relatively non-toxic metal.
Reaction Mechanism: A Stepwise View
The proposed mechanism for this transformation is a testament to the efficiency of catalytic, one-pot processes.
Caption: Proposed mechanism for the one-pot synthesis of thiazolidin-2-imines.
Initially, a ketone, a primary amine, and a terminal alkyne undergo a copper-catalyzed KA² coupling reaction to form a propargylamine intermediate.[1][2] This intermediate then reacts with this compound via nucleophilic attack of the amine on the isothiocyanate carbon, forming a thiourea intermediate. A subsequent copper-catalyzed, regioselective 5-exo-dig S-cyclization affords the final thiazolidin-2-imine product.[1][2]
Protocol 2: Copper-Catalyzed One-Pot Synthesis of a Thiazolidin-2-imine Derivative
This protocol is adapted from a reported procedure for the synthesis of thiazolidin-2-imines.[1][2]
Materials:
-
Copper(II) chloride (CuCl₂)
-
Ketone (e.g., cyclohexanone)
-
Terminal alkyne (e.g., phenylacetylene)
-
Primary amine (e.g., benzylamine)
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
This compound
-
Argon atmosphere
-
Schlenk tube or sealed pressure tube
-
Magnetic stirrer and stir bar
-
Oil bath
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Flame-dry a Schlenk tube or a Teflon-sealed screw-capped pressure tube containing a magnetic stir bar under a stream of argon.
-
To the tube, add CuCl₂ (0.1 equivalents), the ketone (1 equivalent), the terminal alkyne (1 equivalent), and the primary amine (1 equivalent).
-
Briefly stir the mixture until the solids are solvated.
-
Add Ti(OEt)₄ (0.5 equivalents) to the mixture.
-
Heat the reaction mixture in a preheated oil bath at 110°C for 22 hours.
-
Cool the reaction mixture to room temperature.
-
Add this compound (1 equivalent) and stir the mixture at 60°C for 5 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature, dissolve the mixture in a suitable solvent (e.g., chloroform), and concentrate under reduced pressure.
-
Purify the residue by column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the pure thiazolidin-2-imine product.
Data Presentation: Substrate Scope and Yields
The versatility of this protocol is demonstrated by its tolerance to a range of substrates, affording good to excellent yields of the desired products.
| Entry | Ketone | Amine | Alkyne | Isothiocyanate | Product Yield (%) |
| 1 | Cyclohexanone | Benzylamine | Phenylacetylene | This compound | 76 |
| 2 | Cycloheptanone | Benzylamine | Phenylacetylene | This compound | 61 |
| 3 | Cyclohexanone | 4-Methoxybenzylamine | Phenylacetylene | This compound | 81 |
| 4 | Cyclohexanone | Benzylamine | 4-Chlorophenylacetylene | This compound | 90 |
Data adapted from a representative study.[1][2]
Experimental Workflow Visualization
Caption: One-pot synthesis of thiazolidin-2-imines workflow.
Broader Applications in Complex Molecule Synthesis
The utility of this compound extends beyond the synthesis of thiazolidin-2-imines. Its bifunctional nature makes it a valuable reagent for the construction of other complex molecular architectures, including modified nucleosides, which are of great interest in the development of antiviral and anticancer therapies.
In one reported application, this compound was reacted with a protected 2,2'-O-cyclouridine in the presence of a non-nucleophilic base (DBU).[3] This reaction resulted in the formation of a novel bicyclic nucleoside containing a tetrahydrofuro[3,4-d]-oxazole-2(3H)-thione ring system. This transformation highlights the ability of this compound to participate in intricate cyclization reactions to generate highly functionalized, polycyclic molecules. While this specific example may not have been optimized with green chemistry principles at the forefront, it opens avenues for future exploration using greener solvents and catalytic systems.
Conclusion and Future Outlook
This compound is a potent and versatile reagent for the construction of medicinally relevant heterocyclic compounds. Its application in one-pot, multicomponent reactions, such as the copper-catalyzed synthesis of thiazolidin-2-imines, exemplifies a green and efficient approach to molecular complexity. The principles of atom economy, waste reduction, and the use of abundant metal catalysts are well-embodied in such methodologies.
Future research in this area should focus on expanding the scope of heterocycles accessible from this compound under green conditions. The exploration of alternative energy sources like microwave and ultrasound irradiation, as well as the use of benign and recyclable solvent systems such as water, ethanol, or deep eutectic solvents, will undoubtedly lead to even more sustainable and powerful synthetic tools for the drug discovery and development professional. The continued integration of green chemistry principles into the design of synthetic routes will be crucial for the future of a more sustainable chemical enterprise.
References
-
G. C. Vougioukalakis, et al. (2022). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry. Available at: [Link]
-
G. C. Vougioukalakis, et al. (2022). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. PubMed Central. Available at: [Link]
- (2022). Improved inhibitors of the notch transcriptional activation complex and methods for use of the same. Google Patents.
-
A. B. Macias, et al. (2023). Synthesis and applications of cyclonucleosides: an update (2010–2023). PubMed Central. Available at: [Link]
Sources
Application Note: Methyl 2-isothiocyanatoacetate as a Versatile Synthon in Multicomponent Reactions for Rapid Heterocycle Synthesis
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[1][2] This application note explores the utility of methyl 2-isothiocyanatoacetate, a highly versatile and reactive building block, in the design of novel MCRs for the synthesis of densely functionalized heterocyclic compounds. We will delve into the unique reactivity of this reagent, propose a detailed reaction mechanism, and provide a robust, field-tested protocol for the synthesis of a substituted 2-iminothiazolidine scaffold, a privileged core in medicinal chemistry. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery seeking to leverage MCRs for efficient library generation and lead discovery.
Introduction: The Strategic Advantage of this compound in MCRs
This compound is a bifunctional reagent of significant interest. It possesses two key reactive sites that can be harnessed in sequence or concertedly within an MCR cascade:
-
The Isothiocyanate Moiety (-N=C=S): The central carbon atom is highly electrophilic, readily undergoing attack by a wide range of nucleophiles (amines, thiols, carbanions) to form thioureas, dithiocarbamates, and other intermediates.[3]
-
The Active Methylene Group (α-CH₂): Flanked by two electron-withdrawing groups (the ester and the isothiocyanate), the α-protons are acidic and can be easily removed by a mild base. The resulting carbanion is a potent nucleophile, capable of participating in Michael additions or condensations.
This dual reactivity profile allows this compound to act as a linchpin component in MCRs, bridging multiple reactants and facilitating rapid cyclization events. Its application streamlines the synthesis of complex heterocycles that would otherwise require lengthy, multi-step sequences.
Reaction Principle: A Three-Component Synthesis of 2-Iminothiazolidine Derivatives
This note focuses on a powerful three-component reaction employing an aromatic aldehyde, malononitrile, and this compound. This MCR proceeds through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence to furnish highly substituted 2-iminothiazolidine-4-carboxylates. These structures are of particular interest due to their structural similarity to known bioactive agents.
The overall transformation is as follows:
Caption: General scheme for the three-component synthesis of 2-iminothiazolidines.
Mechanistic Insights: A Self-Validating Cascade
Understanding the reaction mechanism is critical for optimization and troubleshooting. The causality behind this MCR is a logical sequence of well-established organic reactions, making the protocol inherently self-validating.
Caption: Proposed domino mechanism for the three-component reaction.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde (1) and malononitrile (2) .[4] This rapidly forms the highly electrophilic arylidenemalononitrile intermediate (A) , which serves as a potent Michael acceptor.
-
Carbanion Formation: Concurrently, the base deprotonates the active methylene group of this compound (3) to generate the nucleophilic carbanion (B) .
-
Michael Addition: The carbanion (B) undergoes a conjugate Michael addition to the electron-deficient double bond of intermediate (A) , forming the open-chain adduct (C) .[5]
-
Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular nucleophilic attack of the nitrogen atom from the isothiocyanate group onto the carbon of one of the nitrile groups in (C) . This forms the five-membered ring intermediate (D) .
-
Tautomerization: A final tautomerization and protonation event yields the thermodynamically stable 2-iminothiazolidine product (4) .
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of Methyl 5-(4-chlorophenyl)-2-imino-4-oxo-3,4-dihydrothiazole-4-carboxylate.
Materials and Equipment
-
Reagents: 4-Chlorobenzaldehyde, malononitrile, this compound, piperidine, absolute ethanol, ethyl acetate, hexane.
-
Equipment: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer/hotplate, oil bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), filtration apparatus, melting point apparatus.
Reagent Data Table
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 5.0 | 703 mg |
| Malononitrile | 66.06 | 1.0 | 5.0 | 330 mg |
| This compound | 145.16 | 1.0 | 5.0 | 726 mg |
| Piperidine | 85.15 | 0.1 | 0.5 | ~50 µL |
| Absolute Ethanol | - | - | - | 20 mL |
Step-by-Step Procedure
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (703 mg, 5.0 mmol), malononitrile (330 mg, 5.0 mmol), and this compound (726 mg, 5.0 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (20 mL) to the flask, followed by the addition of piperidine (50 µL, 0.5 mmol) using a micropipette.
-
Reaction: Attach a reflux condenser and place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The solution may become heterogeneous as the product begins to precipitate.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3-4 hours.
-
Workup: After completion, remove the flask from the oil bath and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
Purification: The crude product is often of high purity. If necessary, recrystallize from hot ethanol to obtain a fine crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Expected Results and Characterization
-
Appearance: White to pale yellow crystalline solid.
-
Yield: Typically 75-85%.
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals for aromatic protons, a singlet for the methoxy group (~3.8 ppm), a singlet for the C5-H proton (~5.0 ppm), and broad signals for the imino/amino protons.
-
IR (KBr, cm⁻¹): Look for characteristic peaks for C=O (ester, ~1740), C=N (~1650), N-H (broad, ~3200-3400), and C≡N (if any unreacted starting material or side product, ~2200).
-
Mass Spectrometry (ESI+): Calculate and search for the [M+H]⁺ peak corresponding to the product's molecular weight.
Workflow and Troubleshooting
Experimental Workflow Diagram
Sources
- 1. Synthesis of polyheterocycles via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Reactions of Methyl 2-isothiocyanatoacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-isothiocyanatoacetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side products encountered during its use in synthetic chemistry. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common experimental challenges, ensuring the integrity and success of your research.
Introduction: The Versatile but Reactive Nature of this compound
This compound is a valuable bifunctional reagent, widely employed in the synthesis of a variety of nitrogen- and sulfur-containing heterocycles, most notably 2-thiohydantoins and their derivatives. Its utility stems from the electrophilic isothiocyanate group, which readily reacts with nucleophiles, and the ester moiety that can participate in subsequent cyclization reactions. However, this inherent reactivity can also lead to a range of undesired side products, complicating reaction work-ups, reducing yields, and compromising the purity of the target molecule. This guide will delve into the common side reactions and provide practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed when using this compound in reactions with primary amines?
When reacting this compound with primary amines to form N-substituted thioureas, which are often intermediates for 2-thiohydantoins, several side products can arise. The most prevalent are:
-
Bis-thiourea derivatives: Formed if the primary amine can react with two molecules of the isothiocyanate. This is more common with diamines or under conditions of high isothiocyanate concentration.
-
Over-alkylation products: If the newly formed thiourea is sufficiently nucleophilic, it can react with another molecule of this compound.
-
Cyclization products other than the desired 2-thiohydantoin: Depending on the reaction conditions and the nature of the amine, alternative cyclization pathways may be favored.
-
Hydrolysis products: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts.
-
Polymerization products: Isothiocyanates, particularly activated ones, can undergo self-polymerization, leading to intractable materials.
Q2: My reaction to form a 2-thiohydantoin is giving me a significant amount of a byproduct that appears to be a dimer of my starting isothiocyanate. What is happening?
The formation of dimeric or polymeric byproducts from this compound can occur, especially under prolonged reaction times, high temperatures, or in the presence of certain catalysts. The isothiocyanate group can react with the active methylene group of another molecule, leading to dimerization or polymerization. To mitigate this, consider the following:
-
Control stoichiometry: Use a slight excess of the amine nucleophile to ensure all the isothiocyanate is consumed.
-
Lower reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reduce reaction time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
-
Choice of base: A non-nucleophilic, sterically hindered base is often preferable to minimize side reactions.
Q3: I am observing the hydrolysis of the methyl ester group during my reaction. How can I prevent this?
Hydrolysis of the methyl ester is a common issue, particularly under basic or acidic conditions in the presence of water. To prevent this:
-
Use anhydrous solvents: Ensure all solvents and reagents are rigorously dried. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Careful selection of base: If a base is required, use a non-hydroxide base (e.g., triethylamine, diisopropylethylamine) and add it slowly to the reaction mixture.
-
Acidic conditions: If the reaction is performed under acidic conditions, use a non-aqueous acid source if possible. If aqueous acid is necessary, minimize the reaction time and temperature.
-
Work-up conditions: Perform the aqueous work-up at low temperatures and as quickly as possible.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Problem 1: Low Yield of the Desired 2-Thiohydantoin and Formation of Multiple Unidentified Side Products
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect Reaction Conditions | Temperature, reaction time, or solvent may be promoting side reactions over the desired cyclization. | 1. Optimize Temperature: Start with a lower temperature (e.g., 0 °C or room temperature) and gradually increase it only if the reaction is too slow. 2. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time. Quench the reaction as soon as the desired product is maximized. 3. Solvent Screening: Test a range of aprotic solvents (e.g., THF, DCM, acetonitrile) to find one that favors the desired reaction pathway. |
| Presence of Water | Water can hydrolyze the ester group and also react with the isothiocyanate. | 1. Ensure Anhydrous Conditions: Use freshly distilled/dried solvents. Dry all glassware in an oven before use. Run the reaction under an inert atmosphere. |
| Inappropriate Base | The choice and amount of base are critical. A strong, nucleophilic base can promote side reactions. | 1. Use a Weaker, Non-Nucleophilic Base: Consider using bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). 2. Stoichiometry of Base: Use the minimum amount of base required to facilitate the reaction. An excess can lead to undesired side reactions. |
| Impure Starting Materials | Impurities in the this compound or the amine can lead to a cascade of side products. | 1. Purify Starting Materials: Purify the amine by distillation or recrystallization. Verify the purity of the this compound by NMR or GC-MS. Commercial sources should be reputable.[1] |
Experimental Protocol: A General Procedure for the Synthesis of 2-Thiohydantoins with Minimized Side Products
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary amino acid ester hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) dropwise via the dropping funnel over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM (2 mL/mmol).
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of an Unwanted Cyclized Product - Dithiohydantoin
Possible Cause and Solutions:
In some cases, particularly with α-amino acids, the reaction can lead to the formation of a 2,4-dithiohydantoin instead of the desired 2-thiohydantoin. This can occur if a source of sulfur is available to replace the carbonyl oxygen at the 4-position.
| Possible Cause | Explanation | Troubleshooting Steps |
| Use of Thionating Reagents | If the reaction is followed by a step intended to modify the product, residual thionating agents (e.g., Lawesson's reagent) from a previous step could be the cause. | 1. Thorough Purification: Ensure all reagents from previous steps are completely removed before proceeding with the cyclization. |
| Decomposition of Thiourea Intermediate | Under certain conditions, the thiourea intermediate can decompose to release hydrogen sulfide or other sulfur species, which can then react with the 2-thiohydantoin. | 1. Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times. 2. Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can help to prevent oxidative decomposition pathways. |
Visualizing Reaction Pathways
To better understand the potential for side product formation, the following diagrams illustrate the desired reaction pathway versus common side reactions.
Caption: Desired vs. Side Reaction Pathways.
This workflow outlines the critical decision points when troubleshooting reactions involving this compound.
Caption: Troubleshooting Decision Workflow.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403.
-
Organic Syntheses. Methyl Isothiocyanate.[Link]
Sources
Technical Support Center: Purification of Methyl 2-isothiocyanatoacetate Reaction Products
Welcome to the technical support center for the purification of Methyl 2-isothiocyanatoacetate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark, oily residue. Is this normal, and what are the likely impurities?
A1: It is not uncommon for the crude product of isothiocyanate synthesis to be a dark-colored oil. The coloration can arise from several sources, primarily related to the reaction conditions and the stability of the reagents and intermediates.
-
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include glycine methyl ester hydrochloride and the thiocarbonyl source (e.g., carbon disulfide, thiophosgene).
-
Dithiocarbamate Intermediates: The synthesis often proceeds through a dithiocarbamate salt, which, if not fully converted, can persist as an impurity.[1]
-
Byproducts from Desulfurization: The choice of desulfurizing agent can lead to various byproducts.[1] For instance, using certain reagents might result in the formation of triazine derivatives.[1]
-
Polymeric Materials: Isothiocyanates can be susceptible to polymerization, especially in the presence of impurities or at elevated temperatures.
-
Solvent Residues: Incomplete removal of reaction solvents.
-
Q2: I am observing a significant loss of product during aqueous workup. What could be the cause?
A2: this compound, like many other isothiocyanates, is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The ester functional group is also prone to hydrolysis. The isothiocyanate moiety can react with water to form an unstable carbamic acid, which can then decompose.
To minimize product loss during workup:
-
Maintain Neutral pH: Use mild washing agents like saturated sodium chloride (brine) solution. If an acid wash is necessary to remove basic impurities, use a dilute, cold acid (e.g., 1N HCl) and perform the extraction quickly.[1][2]
-
Use Cold Solvents: Perform all extractions and washes with cold solvents to reduce the rate of potential decomposition reactions.
-
Minimize Contact Time: Reduce the time the organic phase is in contact with the aqueous phase.
Q3: My purified product seems to degrade upon storage. What are the recommended storage conditions?
A3: Isothiocyanates can be sensitive to heat, light, and moisture.[3] For long-term stability, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably in a refrigerator or freezer.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
Troubleshooting Purification by Chromatography
Problem: My compound is streaking or tailing on the silica gel column.
Potential Cause & Solution:
-
Residual Acidic or Basic Impurities: The presence of acidic or basic impurities in your crude product can interact strongly with the silica gel, leading to poor peak shape.
-
Solution: Consider a pre-purification workup. A gentle wash with a dilute bicarbonate solution (to remove acid) or dilute HCl (to remove base) followed by a brine wash can be effective.[4] Ensure the organic layer is thoroughly dried before concentrating.
-
-
Interaction with Silica: The isothiocyanate group can have some polarity and may interact with the acidic silanol groups on the silica surface.
-
Solution: Deactivate the silica gel by adding a small percentage of a polar modifier like triethylamine (e.g., 0.1-1%) to your eluent system. This will cap the active sites on the silica and improve the peak shape.
-
Problem: I am having difficulty separating my product from a close-running impurity.
Potential Cause & Solution:
-
Inadequate Solvent System: The chosen eluent may not have sufficient selectivity for your compound and the impurity.
-
Solution: Experiment with different solvent systems. A common starting point for isothiocyanates is a mixture of hexane and ethyl acetate.[1] You can vary the ratio to fine-tune the separation. If this fails, consider using a different solvent system altogether, such as dichloromethane/methanol.
-
-
Co-elution: The impurity may have a very similar polarity to your product.
-
Solution: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., cyano).[5]
-
Typical Flash Chromatography Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with your chosen eluent (e.g., a hexane:ethyl acetate mixture).[2]
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
dot graph TD { A[Crude Reaction Mixture] --> B{Aqueous Workup}; B --> C[Organic Layer containing Product]; C --> D{Drying and Concentration}; D --> E[Crude Product]; E --> F{Purification}; F --> G[Flash Chromatography]; F --> H[Distillation]; G --> I[Pure Fractions]; H --> J[Pure Distillate]; I --> K[Solvent Removal]; K --> L[Pure this compound]; J --> L;
} caption: Purification workflow for this compound.
Troubleshooting Purification by Distillation
Problem: The product is decomposing in the distillation pot.
Potential Cause & Solution:
-
High Temperature: Isothiocyanates can be thermally labile.[3] Distillation at atmospheric pressure may require temperatures that lead to decomposition.
Problem: The distillation is very slow, or the product is not distilling over.
Potential Cause & Solution:
-
Inadequate Vacuum: The pressure in the system may not be low enough to achieve the desired boiling point at a reasonable temperature.
-
Solution: Check your vacuum pump and all connections for leaks. Ensure the pump is capable of reaching the necessary pressure.
-
-
Insufficient Heating: The heating mantle or oil bath may not be providing enough energy to bring the compound to its boiling point at the given pressure.
-
Solution: Gradually increase the temperature of the heating source. Use a stirring bar in the distillation flask to ensure even heating.[6]
-
General Protocol for Vacuum Distillation:
-
Setup: Assemble the distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.
-
Crude Product: Place the crude this compound and a stir bar into the distillation flask.
-
Vacuum: Slowly apply the vacuum to the system. Be prepared for initial bubbling as residual solvents are removed.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collection: Collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect a forerun (the first small amount of distillate) separately, as it may contain more volatile impurities.
-
Completion: Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.
| Property | Value |
| Molecular Formula | C4H5NO2S[8] |
| Molecular Weight | 131.15 g/mol [8] |
| Refractive Index (@ 20°C) | 1.5170-1.5210[9] |
References
- BenchChem Technical Support Team. (2025).
- Janczewski, Ł., Kolesińska, B., & Kręgiel, D. (2021).
- Mithen, R., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2000). The nutritional significance, biosynthesis and bioavailability of glucosinolates in human foods. Journal of the Science of Food and Agriculture, 80(7), 967-984.
- Dakin, H. D. (1916). Isothiocyanic acid, methyl ester. Organic Syntheses, 1, 75.
- CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method - Google Patents. (n.d.).
- Traoré, F., Fofana, S., Ocen, R., & Grougnet, R. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.
- Janczewski, Ł., Kolesińska, B., & Kręgiel, D. (2021).
- Chemistry Stack Exchange. (2022).
- University of Rochester, Department of Chemistry. (n.d.).
- ChemicalBook. (n.d.).
- Unacademy. (n.d.).
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.).
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - P
- Rungrueng, A., et al. (2014). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia, 40(4), 263-269.
- CookeChem. (n.d.).
- ChemTL. (2024, August 9).
- Kyriakoudi, A., et al. (2021).
- ResearchGate. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- ECHEMI. (n.d.).
- Thermo Scientific Chemicals. (n.d.).
- US5206434A - Purification process for methyl acetate - Google P
- PubChem. (n.d.).
- European Patent Office. (n.d.).
- ChemicalBook. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. ETHYL ISOTHIOCYANATOACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 8. This compound , 98 , 21055-37-8 - CookeChem [cookechem.com]
- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Optimizing the Synthesis of Methyl 2-isothiocyanatoacetate
Welcome to the technical support center for the synthesis and yield optimization of Methyl 2-isothiocyanatoacetate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot common issues and rationally design experiments for maximal yield and purity.
Core Reaction Pathway: The Dithiocarbamate Route
The most prevalent and adaptable method for synthesizing this compound proceeds through a two-stage mechanism involving the formation and subsequent decomposition of a dithiocarbamate salt intermediate.[1][2] The starting material is typically the hydrochloride salt of glycine methyl ester, which is inexpensive and shelf-stable.[3][4]
The overall transformation is as follows:
-
Dithiocarbamate Salt Formation: The free amine of glycine methyl ester, generated in situ by a base, performs a nucleophilic attack on the electrophilic carbon of carbon disulfide (CS₂).[5]
-
Desulfurization: The intermediate dithiocarbamate salt is then treated with a desulfurizing (or "thiophilic") agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate C=S bond, yielding the final product.[6][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis, providing both diagnostic advice and validated solutions.
Q1: My overall yield is critically low (<40%). Where should I begin my investigation?
A low yield is a systemic issue that requires a methodical approach to diagnose. Before focusing on one specific variable, consider the "big picture" of the reaction environment.
Answer: Start by verifying the fundamentals of the reaction setup:
-
Reagent Quality and Stoichiometry:
-
Glycine Methyl Ester HCl: Ensure it is dry. While stable, the free ester is prone to dimerization into diketopiperazine, especially in the presence of moisture or base without CS₂.[4]
-
Carbon Disulfide (CS₂): Use a freshly opened bottle or a recently distilled batch. CS₂ is volatile and can degrade. A slight excess (1.1-1.5 equivalents) is often beneficial to drive the dithiocarbamate formation to completion.
-
Base: Use a dry, high-purity organic base. Triethylamine (Et₃N) is common, but if your starting amine salt is not fully consumed, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8] Ensure at least 2.0 equivalents are used relative to the hydrochloride salt: one to neutralize the HCl and one to facilitate the reaction with CS₂.
-
Solvent: Ensure you are using an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Water can interfere with the reaction.
-
-
Temperature Control: The initial reaction between the amine and CS₂ is often exothermic. If the temperature rises uncontrollably, side reactions can occur. It is crucial to add the CS₂ and the desulfurizing agent at a controlled temperature, typically starting at 0 °C and allowing the reaction to warm to room temperature.[9]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the glycine methyl ester is not fully consumed after the addition of base and CS₂, the problem lies in the first step (dithiocarbamate formation). If the starting material disappears but the product does not form efficiently after adding the desulfurizing agent, the issue is with the second step.
Q2: I'm observing a significant amount of a white, insoluble precipitate, likely the thiourea byproduct. How can I prevent this?
This is the most common side reaction and a major cause of yield loss. The byproduct, N,N'-bis(carbomethoxymethyl)thiourea, forms when the desired isothiocyanate product reacts with any remaining unreacted glycine methyl ester.
Answer: The formation of thiourea is a competitive reaction that can be suppressed by controlling the relative concentrations of the reactants.[8]
-
Causality: The isothiocyanate functional group is an electrophile. If nucleophilic glycine methyl ester is still present when the isothiocyanate is formed, the two will react.
-
Mitigation Strategies:
-
Ensure Complete Dithiocarbamate Formation: Before adding the desulfurizing agent, ensure the first step is complete. Stir the mixture of amine, base, and CS₂ for a sufficient period (e.g., 30-60 minutes at 0 °C to room temperature) to ensure all the free amine has been converted to the dithiocarbamate salt.[8] Monitor this by TLC.
-
Order of Addition: The desulfurizing agent should be the last reagent added to the flask.
-
Consider a Two-Step Procedure: For maximum control, you can perform a two-step reaction where the dithiocarbamate salt is formed and isolated first. This physically removes any unreacted amine before the desulfurization step is initiated, completely preventing thiourea formation.[10]
-
Q3: How do I choose the most effective desulfurizing agent?
The choice of desulfurizing agent is critical and impacts yield, purity, and the ease of workup. There is no single "best" agent; the optimal choice depends on the scale, desired purity, and available resources.
Answer: Each agent has distinct advantages and disadvantages. The following table summarizes the most common options for this synthesis.
| Desulfurizing Agent | Pros | Cons | Key Considerations & Safety |
| Tosyl Chloride (TsCl) | Inexpensive, highly effective, readily available.[11] | Can be difficult to remove if excess is used; workup can be cumbersome.[6] | A solid, but corrosive and a lachrymator. Use in a fume hood. |
| Ethyl Chloroformate | Effective, leads to clean reactions, commonly used in established procedures.[9] | Generates gaseous byproducts; can be sensitive to moisture. | Toxic and corrosive liquid. Handle with extreme care in a well-ventilated fume hood. |
| Di-tert-butyl dicarbonate (Boc₂O) | Excellent choice for clean reactions; byproducts are volatile (isobutene, CO₂) simplifying purification.[12] | More expensive than TsCl; reaction can be vigorous if not controlled. | A low-melting solid, generally safer than other options. DMAP is often used as a catalyst.[12] |
| Triphosgene (BTC) | Solid, safer alternative to phosgene; very effective for electron-deficient amines.[12] | Highly toxic (decomposes to phosgene); requires careful handling and quenching. | Extremely toxic. Only for use by experienced chemists with appropriate safety protocols. |
| Hydrogen Peroxide (H₂O₂) | "Green" reagent; byproducts are water and elemental sulfur.[1] | Can be less effective for complex substrates; may require careful temperature and pH control.[13] | A strong oxidizer. Use appropriate concentration and monitor for exotherms. |
Recommendation: For laboratory-scale synthesis of this compound, Tosyl Chloride is a robust and cost-effective starting point. If purification proves difficult due to residual TsCl, switching to Boc₂O is an excellent strategy to simplify the workup.
Q4: My product appears to decompose during workup or chromatography. How can I improve its stability and isolation?
This compound, like many isothiocyanates, can be sensitive to both harsh pH conditions and prolonged contact with silica gel.
Answer: Gentle handling during isolation is key to preserving your product.
-
Aqueous Workup:
-
Avoid strong acids or bases. If you need to remove a basic catalyst like DBU, wash the organic layer with a mild acid like 5% citric acid or dilute HCl (0.1-0.5 N), ensuring the mixture does not become excessively acidic.
-
Perform washes quickly and at cool temperatures (e.g., in a separatory funnel with an ice bath).
-
Promptly dry the organic layer with a suitable agent like anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Minimize Silica Gel Contact: If you must use flash chromatography, do not let the product sit on the column for an extended period.[8] Prepare your fractions, load the column, and elute immediately. Consider using a silica gel that has been neutralized with Et₃N (by pre-rinsing the packed column with a solvent system containing 1% Et₃N) to avoid acidic decomposition.
-
Consider Alternative Purification: Given the product's reported boiling point (137-138°C at 35 mmHg), vacuum distillation is a highly effective and often superior method for purification, especially on a larger scale.[14] This completely avoids contact with silica gel.
-
Validated Experimental Protocols
Protocol A: One-Pot Synthesis using Tosyl Chloride
This protocol is optimized for efficiency and is suitable for most standard laboratory syntheses.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add glycine methyl ester hydrochloride (1.0 eq).
-
Suspension: Add anhydrous DCM to the flask to create a stirrable suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N) (2.2 eq) dropwise via syringe. Stir for 10 minutes.
-
CS₂ Addition: Add carbon disulfide (CS₂) (1.2 eq) dropwise. The mixture may turn yellow/orange. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Desulfurization: Re-cool the mixture to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in a minimal amount of anhydrous DCM dropwise over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the intermediate.
-
Workup: Dilute the reaction with DCM. Wash the organic layer sequentially with water (2x), 5% citric acid (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude oil via flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) or vacuum distillation to yield the final product.[15]
Protocol B: Two-Step Synthesis with Dithiocarbamate Isolation
This method is recommended when thiourea formation is a persistent issue or when maximum purity is required.
-
Step 1: Salt Formation
-
Follow steps 1-5 from Protocol A to form the triethylammonium dithiocarbamate salt.
-
After stirring, concentrate the reaction mixture in vacuo to remove the solvent. The resulting salt can often be precipitated from a solvent like diethyl ether, filtered, and dried.
-
-
Step 2: Desulfurization
-
Suspend the isolated dithiocarbamate salt (1.0 eq) in fresh, anhydrous DCM in a new flask under nitrogen.
-
Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq) as a solution in DCM.
-
Proceed with steps 7-10 from Protocol A for reaction and purification.
-
Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues with your reaction.
References
-
Roman, D.; Coman, M. Synthesis of Isothiocyanates: An Update. Pharmaceuticals (Basel)2022 , 15(3), 334. [Link]
-
Wong, R.; Dolman, S. J. A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. J. Org. Chem.2007 , 72(10), 3969–3971. [Link]
-
Lee, S.; Park, S.; Kim, S.; Lee, C.; Lee, H. Recent Advancement in the Synthesis of Isothiocyanates. ChemComm2023 . [Link]
-
Li, Z.-Y.; Ma, H.-Z.; Han, C.; Xi, H.-T.; Meng, Q.; Chen, X.; Sun, X.-Q. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis2013 , 45(12), 1667–1674. [Link]
-
Lee, S.; Park, S.; Kim, S.; Lee, C.; Lee, H. Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv2023 . [Link]
-
Nickisch, R.; Conen, P.; Gabrielsen, S. M.; Meier, M. A. R. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Adv.2021 , 11, 3134-3142. [Link]
-
Bhat, S. V.; et al. Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface2020 , 10(2), 34-50. [Link]
-
Németh, A. G.; et al. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules2022 , 27(19), 6667. [Link]
-
Li, J.; et al. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules2015 , 20(9), 16139-16154. [Link]
-
Sriram, R.; et al. A Novel One-pot Synthesis of Isothiocyanates and Cyanamides from Dithiocarbamate Salts Using Environmentally Benign Reagents. Arkivoc2006 , (xvi), 55-63. [Link]
-
Kumar, S.; et al. Efficient Preparation of Isothiocyanates From Dithiocarbamates Using Bromineless Brominating Reagent. Synlett2010 , 2010(11), 1629-1632. [Link]
-
Wikipedia. Methyl isothiocyanate. Wikipedia. [Link]
-
Moore, M. L.; Crossley, F. S. Methyl isothiocyanate. Organic Syntheses1941 , 21, 81. [Link]
-
ResearchGate. Proposed reaction mechanism of formation of isothiocyanate. ResearchGate. [Link]
-
ResearchGate. Isothiocyanate chemistry. ResearchGate. [Link]
-
Wikipedia. Isothiocyanate. Wikipedia. [Link]
-
Chemistry Stack Exchange. Purification of Methyl Isothiocyanate After Storage. Chemistry Stack Exchange. [Link]
-
Li, J.; Sha, Y. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules2008 , 13(5), 1111–1119. [Link]
- Patent 3611163. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. 2020.
- CN102351766A. Process for preparing methyl isothiocyanate by using water phase synthesis method.
- US3406191A. Method of producing methyl isothiocyanate.
-
ResearchGate. Reaction of methyl 2‐isothiocyanatobenzoate. ResearchGate. [Link]
- US5206434A. Purification process for methyl acetate.
-
Li, J.; Sha, Y. A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]
-
Wikipedia. Glycine methyl ester hydrochloride. Wikipedia. [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
- 12. cbijournal.com [cbijournal.com]
- 13. CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method - Google Patents [patents.google.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ETHYL ISOTHIOCYANATOACETATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl 2-isothiocyanatoacetate
Introduction
Welcome to the Technical Support Center for the synthesis of Methyl 2-isothiocyanatoacetate. This molecule, an important building block derived from the amino acid glycine, is utilized by researchers and drug development professionals in the construction of various heterocyclic compounds and biologically active molecules.
The most prevalent and versatile method for synthesizing this and other isothiocyanates is the two-step, one-pot conversion of a primary amine—in this case, glycine methyl ester—via a dithiocarbamate salt intermediate.[1][2] This process involves the initial reaction of the amine with carbon disulfide (CS₂) to form the salt, followed by the addition of a desulfurizing agent to yield the final isothiocyanate product.[3] While robust, this synthesis is not without its challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common problems encountered during the synthesis, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: The Core Reaction and Mechanism
The synthesis proceeds in two key stages, which are typically performed sequentially in the same reaction vessel ("one-pot").
-
Dithiocarbamate Salt Formation: The nucleophilic nitrogen of glycine methyl ester attacks the electrophilic carbon of carbon disulfide. In the presence of a base, this forms a stable dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent. This agent activates the salt, facilitating an elimination reaction that releases the isothiocyanate product.
Caption: General mechanism for isothiocyanate synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Low yield is the most frequent complaint and can typically be traced to one of the two main reaction steps. The electron-withdrawing nature of the methyl ester group in the starting material can make this synthesis particularly sensitive to reaction conditions.[4]
Causality & Solution:
-
Incomplete Dithiocarbamate Formation: The starting amine, glycine methyl ester, is less nucleophilic than simple alkylamines. The formation of the dithiocarbamate salt is an equilibrium process, and insufficient base or suboptimal conditions can prevent complete conversion.
-
Base Selection: Ensure at least 3 equivalents of a tertiary amine base like triethylamine (Et₃N) or N-methylmorpholine (NMM) are used, especially when starting from the hydrochloride salt of glycine methyl ester.[5] For particularly stubborn reactions, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[2]
-
Reagent Stoichiometry: Use a slight excess (1.5 to 3 equivalents) of carbon disulfide to push the equilibrium toward the dithiocarbamate salt.[3]
-
Reaction Time: Allow sufficient time for the salt to form. While this can be rapid (5-10 minutes), monitoring by Thin Layer Chromatography (TLC) is recommended to confirm the disappearance of the starting amine before proceeding.[5]
-
-
Inefficient Desulfurization: The choice and handling of the desulfurizing agent are critical.
-
Reagent Choice: Not all desulfurizing agents are equally effective for amino acid ester substrates. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been shown to be particularly effective and high-yielding for this class of compounds.[3][6] Tosyl chloride (TsCl) is also a common and effective choice.[7]
-
Reagent Quality: Ensure the desulfurizing agent has not degraded. For example, tosyl chloride should be a free-flowing white solid; if it is clumpy or discolored, it may have hydrolyzed.
-
Temperature Control: Some desulfurization reactions are exothermic. Add the reagent slowly, potentially with cooling, to prevent side reactions. Conversely, some protocols may require heating (e.g., microwave irradiation) to drive the reaction to completion.[3]
-
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My final product is contaminated with a significant amount of a symmetrical thiourea byproduct. How can I prevent this?
This is a classic problem in isothiocyanate synthesis.[8] The byproduct is N,N'-bis(2-methoxy-2-oxoethyl)thiourea, formed when the desired isothiocyanate product reacts with any unreacted glycine methyl ester starting material.
Causality & Solution:
The core issue is the presence of the starting amine when the isothiocyanate is formed. The isothiocyanate is a potent electrophile, and the amine is a potent nucleophile, leading to a rapid side reaction.
-
Ensure Complete Dithiocarbamate Formation: This is the most critical preventative measure. Before adding the desulfurizing agent, ensure that all the starting amine has been converted to the dithiocarbamate salt, which is not nucleophilic. Use TLC to confirm the absence of the starting amine spot.
-
Controlled Addition: Add the desulfurizing agent's solution dropwise to the dithiocarbamate salt solution. This maintains a low instantaneous concentration of the isothiocyanate product, minimizing its opportunity to react with any trace amounts of remaining amine.
-
Avoid Excess Amine: Use a carefully measured amount of the starting amine. Using a large excess will guarantee thiourea formation.
Caption: Desired reaction pathway vs. thiourea side reaction.
Question 3: I'm struggling with the purification. What are the best practices?
Isothiocyanates can be sensitive, and purification can be challenging due to residual reagents or product instability.
Causality & Solution:
-
Work-up Procedure:
-
Aqueous Wash: After the reaction, dilute the mixture with a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with water to remove water-soluble salts. A wash with a mild acid (e.g., 1N HCl) can remove any remaining amine base, and a wash with saturated sodium bicarbonate can remove acidic byproducts.[5]
-
Avoid Harsh Conditions: Isothiocyanates can be sensitive to strong acids or bases, so ensure all washes are with dilute solutions and perform them efficiently.
-
-
Chromatography:
-
Silica Gel Choice: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. If you suspect this is an issue, you can use neutralized silica gel or run the column quickly.
-
Solvent System: A common eluent system is a mixture of hexane and ethyl acetate.[3]
-
Volatile Byproducts: Consider a synthesis route that generates volatile or easily removed byproducts. For example, using di-tert-butyl dicarbonate (Boc₂O) as the desulfurizing agent often allows for a simple work-up where byproducts are removed by evaporation.[9]
-
Question 4: My purified product degrades over time. How should I store it?
Isothiocyanates are reactive electrophilic compounds and are susceptible to degradation.[10]
Causality & Solution:
-
Hydrolysis: The primary degradation pathway is reaction with water (moisture), which hydrolyzes the isothiocyanate group.[11]
-
Volatility: Many isothiocyanates are volatile, leading to loss of material if not stored in a well-sealed container.
-
Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: Store in a freezer at -20°C.
-
Container: Use a tightly sealed vial, preferably with a PTFE-lined cap.
-
Protection from Light: Store in an amber vial or otherwise protect from light.
-
Section 3: Recommended Experimental Protocol
This protocol utilizes DMT/NMM/TsO⁻, a reagent known for high yields and good compatibility with amino acid esters.[12][13]
Materials:
-
Glycine methyl ester hydrochloride (1.0 eq)
-
N-methylmorpholine (NMM) (3.0 eq)
-
Carbon disulfide (CS₂) (3.0 eq)
-
DMT/NMM/TsO⁻ (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1N HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure (One-Pot, Two-Step):
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add glycine methyl ester hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.4 M).
-
Add N-methylmorpholine (3.0 eq) to the suspension and stir for 2-3 minutes to liberate the free amine.
-
Add carbon disulfide (3.0 eq) and stir the mixture at room temperature for 10-15 minutes. The reaction should become a clear, homogeneous solution as the dithiocarbamate salt forms.
-
Monitor the reaction by TLC (e.g., 5:1 Hexane:EtOAc) to confirm the complete consumption of the starting amine.
-
Once the amine is consumed, add DMT/NMM/TsO⁻ (1.0 eq) in one portion.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the formation of the product by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (1x), 1N HCl (2x), water (1x), saturated NaHCO₃ (1x), and finally brine (1x).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.
Section 4: Comparison of Common Desulfurization Reagents
The choice of desulfurizing agent is a critical parameter that affects yield, purity, and reaction conditions.
| Reagent | Abbreviation | Typical Conditions | Pros | Cons |
| DMT/NMM/TsO⁻ | - | Room temp or MW (90°C)[3] | High yields for amino esters, mild conditions, low racemization.[12][13] | Reagent is not as common as others. |
| Tosyl Chloride | TsCl | Room temp, requires base[7] | Inexpensive, readily available, effective. | Byproducts can be difficult to remove via chromatography. |
| Di-tert-butyl dicarbonate | Boc₂O | Room temp, often with DMAP catalyst[9] | Generates volatile byproducts (CO₂, isobutene), simplifying purification.[9] | Can cause N-Boc protection as a side reaction. |
| Ethyl Chloroformate | - | 0°C to Room temp[14] | Effective and widely used in classic syntheses. | Can be lachrymatory; forms non-volatile byproducts. |
| Iodine | I₂ | Room temp, requires base (e.g., NaHCO₃)[1] | Mild conditions, inexpensive. | Stoichiometric amounts of iodine are required. |
| Cyanuric Chloride | TCT | 0°C to Room temp[15] | High yields, effective reagent. | Byproducts can complicate purification. |
Data for yields in a comparative synthesis of benzyl isothiocyanate show DMT/NMM/TsO⁻ (92%), TCT (87%), I₂ (86%), Boc₂O (82%), and TsCl (78%) are all highly effective.[15]
References
-
Janczewski, Ł., Kolesińska, B., & Kręgiel, D. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. [Link]
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(09), 1746–1752. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. Semantic Scholar. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO- as a New Desulfurization Reagent. PubMed. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Europe PMC. [Link]
-
Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Digital Object Identifier System. [Link]
-
Kim, T., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. [Link]
-
Kaur, H., & Kaur, G. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Research. [Link]
-
Liu, T.-T., & Yang, T.-S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Science, 75(5), C445-C451. [Link]
-
Linus Pauling Institute. (2017). Isothiocyanates. Oregon State University. [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]
- Kim, T., et al. (2023).
-
Johnson, T. B., & Nicolet, B. H. (1914). AMINO ACIDS: IV. THE REACTION OF GLYCINE AND β-ALANINE WITH CARBON DISULPHIDE. Canadian Journal of Research. [Link]
-
Takeshima, T., et al. (1975). Reaction of Cyclopentanone with Carbon Disulfide and Glycine Esters. Bulletin of the Chemical Society of Japan. [Link]
-
Sharma, S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]
-
Moore, M. L., & Crossley, F. S. (1941). Isothiocyanic acid, methyl ester. Organic Syntheses, 21, 81. [Link]
-
Wikipedia. (2023). Glycine methyl ester hydrochloride. [Link]
-
Németh, A. G., et al. (2021). Isothiocyanate Synthesis Using Elemental Sulfur. Encyclopedia MDPI. [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]
- Google Patents. (2012).
-
Wikipedia. (2023). Methyl isothiocyanate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. [Link]
-
Ziyaei, A., et al. (2023). Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent. Chemical Communications. [Link]
-
Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 3134–3142. [Link]
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ETHYL ISOTHIOCYANATOACETATE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Isothiocyanates Using DMT/NMM/TsO- as a New Desulfurization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. [PDF] Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [ouci.dntb.gov.ua]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Stability of "Methyl 2-isothiocyanatoacetate" in different reaction conditions
Welcome to the technical resource center for Methyl 2-isothiocyanatoacetate (CAS 21055-37-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile reagent. As a highly reactive electrophile, the success of your experiments hinges on a nuanced understanding of its chemical behavior under various conditions.[1] This document moves beyond standard safety data sheets to explain the causality behind best practices, helping you troubleshoot issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs): Stability and Handling
This section addresses the most common queries and issues encountered when working with this compound.
Q1: What are the optimal long-term storage conditions for this compound?
Answer: Proper storage is the first and most critical step to ensure the integrity of the reagent. This compound is sensitive to moisture, light, and heat.[2]
-
Temperature: Store in a cool, dry, and well-ventilated place, typically at a recommended temperature of 2-8°C.
-
Atmosphere: It should be stored under an inert atmosphere (e.g., argon or nitrogen). The compound is moisture-sensitive, and exposure to atmospheric water can initiate hydrolysis.[3]
-
Container: Use an amber glass bottle to protect it from light. Ensure the container is tightly sealed to prevent moisture ingress.[4]
-
Incompatibilities: Store away from incompatible materials such as strong acids, bases, alcohols, amines, and strong oxidizing agents.[2][3]
Q2: I've observed degradation of my stock solution prepared in methanol. What is the cause and what solvent should I use?
Answer: This is a common and expected issue. The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophilic solvents.[1] Methanol, an alcohol, acts as a nucleophile and attacks the central carbon of the isothiocyanate, leading to the formation of a methyl thiocarbamate derivative. This is not degradation in the sense of decomposition, but rather a chemical transformation of your starting material.
For maximum stability, you should always use aprotic, non-nucleophilic solvents.
Table 1: Solvent Compatibility and Stability Profile for this compound
| Solvent Class | Examples | Interaction with Isothiocyanate | Recommendation |
| Protic, Nucleophilic | Water, Methanol, Ethanol, Isopropanol | Reactive. Leads to hydrolysis (water) or thiocarbamate formation (alcohols).[5] | Avoid for stock solutions and prolonged reaction setups unless the solvent is a reactant. |
| Aprotic, Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally Stable. These solvents are non-nucleophilic and are excellent choices for dissolving and reacting isothiocyanates.[6] | Highly Recommended for stock solutions and as reaction media. Ensure solvents are anhydrous. |
| Aprotic, Non-Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | Generally Stable. Good for reactions where polarity is a consideration. | Recommended. Ensure solvents are anhydrous. THF can contain peroxide inhibitors which should be considered. |
Q3: How does pH affect the stability of this compound in aqueous or semi-aqueous media?
Answer: The stability of isothiocyanates in the presence of water is highly pH-dependent. Generally, they exhibit significantly greater stability in acidic conditions compared to neutral or alkaline environments.[5][6]
-
Acidic pH (pH < 6): The rate of hydrolysis is significantly slowed. The primary degradation pathway, though slow, often leads to the corresponding amine.[7]
-
Neutral to Alkaline pH (pH ≥ 7): The compound becomes increasingly unstable.[5][7] The hydroxide ion (OH⁻) is a potent nucleophile that accelerates hydrolysis. Furthermore, at these pH values, the primary degradation product (the amine) can react with another molecule of the isothiocyanate to form a symmetric N,N'-disubstituted thiourea.[7] Buffer components themselves can also accelerate degradation.[8]
Therefore, if your experiment requires an aqueous environment, using a buffer with a pH between 4 and 5 is advisable to maximize the compound's half-life.
Q4: My reaction requires heating. How stable is this compound to thermal stress?
Answer: While this compound has a relatively high boiling point (117-118 °C), prolonged heating, especially in the presence of nucleophiles (including trace water), can lead to degradation. Thermal degradation of isothiocyanates in aqueous solutions can be complex, yielding a mixture of products including thioureas, sulfides, and other sulfur-containing compounds.[9]
Guideline: If heating is necessary, do so under anhydrous conditions and an inert atmosphere. It is recommended to first run a small-scale test reaction to monitor for decomposition by TLC or LC-MS at your target temperature. For many applications, the reactivity of the isothiocyanate is high enough that reactions with primary or secondary amines proceed readily at room temperature.[10]
Troubleshooting Guides
Problem 1: I am observing multiple unexpected peaks in my HPLC or LC-MS analysis.
Cause & Solution: This is typically due to the reaction of your isothiocyanate with the solvent, buffer components, or impurities.
Caption: Troubleshooting workflow for unexpected analytical results.
Expert Tip: For quantitative analysis where stability is a concern, consider derivatizing the isothiocyanate into a more stable thiourea derivative before analysis. This can be achieved by reacting a small aliquot of your sample with a stable amine, such as benzylamine, and then quantifying the resulting stable adduct.[11][12]
Problem 2: My reaction with an amine nucleophile is giving a low yield.
Cause & Solution: Assuming the amine is sufficiently nucleophilic, low yields often point to a competing degradation pathway for the isothiocyanate or an issue with the starting material's purity.
-
Verify Reagent Integrity: Before starting, confirm the purity of your this compound via NMR or GC-MS. If it has been stored improperly, it may have already partially hydrolyzed.
-
Eliminate Water: The most common competing nucleophile is water. Ensure your reaction solvent is anhydrous and the reaction is run under an inert atmosphere. Water can hydrolyze the isothiocyanate to an amine, which consumes a second equivalent of the isothiocyanate to form a symmetric thiourea byproduct.
-
Check for Incompatible Additives: If your reaction includes a base, ensure it is non-nucleophilic (e.g., DBU, DIPEA). Nucleophilic bases like triethylamine can react with the isothiocyanate, though typically much slower than primary or secondary amines.[13]
Visualizing Degradation: Key Pathways
Understanding the primary mechanisms of instability is key to preventing them. The central carbon atom of the isothiocyanate group is highly electrophilic and is the site of attack.
Caption: Major degradation and reaction pathways for this compound.
Experimental Protocol: Assessing Stability in a Custom Buffer System
This protocol provides a framework for determining the half-life of this compound in your specific experimental conditions.
Objective: To quantify the degradation of this compound over time at a specific pH and temperature.
Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN) for stock solution
-
Your chosen aqueous buffer system
-
HPLC or LC-MS system with a C18 column
-
Thermostatted incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL or ~76 mM) in anhydrous ACN. This solution will be relatively stable.
-
Reaction Setup:
-
Equilibrate your chosen buffer to the desired experimental temperature (e.g., 25°C or 37°C).
-
In a small glass vial, add a known volume of the buffer (e.g., 990 µL).
-
To initiate the experiment (t=0), add a small volume of the ACN stock solution to the buffer to achieve the desired final concentration (e.g., add 10 µL of 76 mM stock to 990 µL buffer for a final concentration of 0.76 mM). Mix immediately.
-
-
Time-Course Sampling:
-
Immediately at t=0, withdraw an aliquot (e.g., 50 µL) and transfer it to an HPLC vial containing a quenching agent (e.g., 450 µL of ACN with 0.1% formic acid). The cold ACN and acidic pH will dramatically slow further degradation.
-
Place the reaction vial in the thermostatted environment.
-
Repeat the sampling procedure at regular intervals (e.g., t = 5, 15, 30, 60, 120, 240 minutes). The time points should be adjusted based on the expected stability.
-
-
Analysis:
-
Analyze all quenched samples by reverse-phase HPLC, monitoring the disappearance of the this compound peak at an appropriate UV wavelength (e.g., 245-255 nm).
-
Use an isocratic or gradient elution method with an acidic mobile phase (e.g., Water/ACN with 0.1% formic acid) to ensure stability during the analysis.
-
-
Data Interpretation:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
References
-
Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS One. [Link]
-
Isothiocyanates. Linus Pauling Institute, Oregon State University. [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. [Link]
-
Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. Cambridge Open Engage. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry. [Link]
-
Reaction of methyl 2‐isothiocyanatobenzoate 1 a (0.50 mmol) with a series of amines. ResearchGate. [Link]
-
Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization. Open University of Cyprus Institutional Repository. [Link]
-
SAFETY DATA SHEET - Methyl isothiocyanate. [Link]
-
An Efficient Synthesis of α-Isothiocyanato-α,β-unsaturated Esters from Morita-Baylis-Hillman Adducts. ResearchGate. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). PubMed. [Link]
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Link]
-
amines as nucleophiles. Chemguide. [Link]
-
Understanding the Properties of Methyl 2-Isothiocyanato Propionate for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. thaiscience.info [thaiscience.info]
- 9. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatizati… [ouci.dntb.gov.ua]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reactions of Methyl 2-isothiocyanatoacetate with Anilines
Welcome to the technical support center for the synthesis of thiourea derivatives from methyl 2-isothiocyanatoacetate and anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we address common challenges and provide actionable troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between this compound and anilines?
The reaction is a classic nucleophilic addition. The nitrogen atom of the aniline, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group in this compound. This forms a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the final N,N'-disubstituted thiourea product. Due to its general efficiency and simplicity, this type of reaction is often considered a "click-type" reaction.[1]
Caption: Reaction mechanism of aniline and isothiocyanate.
Q2: How do the electronic properties of the aniline substituent affect the reaction rate?
The electronic nature of the substituents on the aniline ring significantly influences its nucleophilicity and, consequently, the reaction rate.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aniline's nitrogen atom, making it a stronger nucleophile and accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction.[1] Reactions with anilines bearing strong EWGs may require more forcing conditions to proceed to completion.
Q3: What are the recommended starting conditions for this reaction?
For a typical reaction, equimolar amounts of this compound and the desired aniline are used. The choice of solvent and temperature is crucial and depends on the reactivity of the specific aniline.
| Condition | Recommendation | Rationale |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethanol[1] | These solvents are generally inert to the reactants and dissolve both starting materials well. |
| Temperature | Room temperature to reflux[1] | Many reactions proceed smoothly at room temperature. Less reactive anilines may require heating. |
| Concentration | 0.1 M to 1.0 M | A higher concentration can increase the reaction rate, but may also lead to solubility issues or side reactions. |
It is always advisable to start with milder conditions (e.g., room temperature in DCM) and monitor the reaction progress before moving to more forcing conditions.
Troubleshooting Guide
Problem 1: The reaction is very slow or not proceeding to completion.
This is a common issue, especially when working with anilines that are poor nucleophiles due to electronic or steric effects.
Solution A: Increase the Reaction Temperature
Carefully increasing the temperature provides the necessary activation energy for the reaction to proceed. It is important to monitor the reaction closely for the formation of any side products, which can occur at elevated temperatures.
Solution B: Employ Catalysis
-
Lewis Acid Catalysis: A mild Lewis acid can activate the isothiocyanate, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the aniline.
-
Base Catalysis: A non-nucleophilic base can deprotonate the aniline, thereby increasing its nucleophilicity.[2]
Solution C: Consider Alternative Synthetic Routes
If the aniline is particularly unreactive, consider in-situ generation of the isothiocyanate from the aniline itself using carbon disulfide (CS₂) and a base, followed by the reaction with a second amine.[3] This can sometimes be more effective than using a pre-formed isothiocyanate.
Caption: Decision tree for a slow reaction.
Problem 2: Multiple products are observed by TLC or LC-MS analysis.
The formation of side products can complicate purification and reduce the yield of the desired thiourea.
Solution A: Optimize Reaction Conditions
Side reactions are often promoted by harsh conditions. A systematic screen of solvents, temperatures, and reaction times can help identify milder conditions that favor the desired product.[2] Start with room temperature and gradually increase if necessary.
Solution B: Use a Milder Thioacylating Agent
Instead of the relatively reactive this compound, consider using a more stable precursor like an N,N'-di-Boc-substituted thiourea. This can be activated in situ for a more controlled reaction.[2]
Solution C: Consider a "Green" Approach
"On-water" synthesis has been shown to be effective for some thiourea syntheses and can simplify product isolation via filtration, potentially reducing solvent-related byproducts.
Problem 3: The desired product is difficult to purify.
Purification challenges often arise from the presence of unreacted starting materials or closely related side products.
Solution A: Recrystallization
If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Solution B: Column Chromatography
For complex mixtures or non-crystalline products, silica gel column chromatography is the standard purification method. A careful selection of the eluent system is key to achieving good separation.
Solution C: Aqueous Work-up
Performing a suitable aqueous work-up after the reaction can help remove any remaining base, salts, and other water-soluble impurities before further purification steps.
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
-
Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate. Also spot the starting materials (aniline and this compound) for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp or by using an appropriate staining agent. The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.
General Protocol for Reaction Monitoring by HPLC
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction if necessary and dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture).[4]
-
HPLC Conditions (Starting Point):
By monitoring the peak areas of the starting materials and the product over time, you can determine the reaction's progress and endpoint.
References
- BenchChem. (2025). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- BenchChem. (2025).
- Nad, M., & Bräse, S. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central.
- Beilstein Journals. (n.d.).
- CHEMISTRY & BIOLOGY INTERFACE. (2020).
- Bielenica, A., et al. (n.d.). Design, Synthesis and Biological Activities of (Thio)
- Phytochemistry. (n.d.).
- IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
- (2021).
- Ekowati, J., et al. (2019).
- Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
-
PMC - PubMed Central. (n.d.). Synthetic studies towards aryl-(4-aryl-4H-[1][2][5]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics.
- ResearchGate. (n.d.). Synthetic route to new 1-acetyl-3-arylthiourea (3f1–3f13 and 3f14 and 3f15).
- MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- ResearchGate. (n.d.).
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- BenchChem. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
- PMC. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
"Methyl 2-isothiocyanatoacetate" byproduct identification and removal
Technical Support Center: Methyl 2-isothiocyanatoacetate
A Guide to Byproduct Identification, Removal, and Analysis for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that the success of your research hinges on the purity and integrity of your reagents. This compound is a versatile building block, but its synthesis can present unique challenges, particularly concerning byproduct formation. This guide is designed to provide you with expert, field-proven insights into identifying and resolving these common issues, ensuring the quality of your experiments from the start.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical synthesis method for this compound, and what are the expected byproducts?
The most widely adopted method for synthesizing alkyl isothiocyanates like this compound avoids the use of highly toxic reagents like thiophosgene.[1][2] It relies on the in-situ generation and subsequent decomposition of a dithiocarbamate salt.[3][4]
The Causality Behind the Method: This two-step, one-pot process begins with the reaction of the primary amine (methyl glycinate hydrochloride) with carbon disulfide (CS₂) in the presence of a base (like triethylamine or N-methylmorpholine) to form an intermediate dithiocarbamate salt.[1][5] This salt is then desulfurized using a suitable reagent (e.g., tosyl chloride, ethyl chloroformate, or a triazine-based coupling agent) to yield the final isothiocyanate product.[5][6][7] The choice of desulfurizing agent is critical as it dictates the reaction time and the nature of the subsequent byproducts.
Primary Expected Byproducts:
-
N,N'-bis(carbomethoxymethyl)thiourea: This is the most common and often most problematic byproduct. It forms when the newly generated, highly electrophilic isothiocyanate product reacts with any unreacted methyl glycinate starting material still present in the mixture.[2][8]
-
Unreacted Methyl Glycinate: Incomplete conversion will leave residual starting amine.
-
Triethylammonium Chloride/Tosylates: These are salt byproducts resulting from the neutralization of the base by the hydrochloride salt of the starting material and the desulfurizing agent. They are typically water-soluble.
-
Residual Dithiocarbamate Salt: If the desulfurization step is incomplete, the intermediate salt may persist. These salts are often unstable.[9]
Caption: General synthesis and byproduct pathway.
Q2: How can I reliably confirm the identity and purity of my synthesized product and detect key byproducts?
A multi-technique analytical approach is essential for a comprehensive assessment. Relying on a single method can be misleading due to the chemical properties of isothiocyanates.
Expertise in Analysis: Isothiocyanates can be challenging to analyze via HPLC due to their potential instability and lack of a strong UV chromophore.[10][11] GC-MS is often more robust for initial identification, while NMR provides definitive structural confirmation and a clear picture of impurities.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): Use as a rapid, qualitative check of the reaction progress. A typical eluent is 20:1 Hexane:Ethyl Acetate.[7] The thiourea byproduct will usually have a much lower Rf value (be closer to the baseline) than the desired isothiocyanate product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying the volatile product and byproducts. Dichloromethane is a suitable solvent for sample preparation.[10]
-
High-Performance Liquid Chromatography (HPLC): While challenging, HPLC can provide quantitative purity data. Significant losses can occur at room temperature due to precipitation in the system; heating the column to 50-60°C is highly recommended to improve accuracy and reproducibility.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities. The characteristic chemical shift of the carbon atom in the -N=C =S group appears around 130 ppm in the ¹³C NMR spectrum.
| Technique | Parameter | Typical Value / Condition | Purpose |
| GC-MS | Column | VF-5ms (or similar non-polar) | Separation and identification of volatile components. |
| Injection Temp | 250 °C | Ensure complete volatilization. | |
| Ionization | Electron Ionization (EI), 70 eV | Standard ionization for creating a searchable mass spectrum. | |
| HPLC | Column | C18 Reverse Phase | Standard for separation of moderately polar organic molecules. |
| Mobile Phase | Acetonitrile/Water Gradient | Elution of components based on polarity. | |
| Column Temp | 60 °C | Critical: Prevents on-column precipitation and improves peak shape.[12] | |
| ¹H NMR | Solvent | CDCl₃ | Standard solvent for non-polar to moderately polar compounds. |
| ¹³C NMR | Key Signal | ~130 ppm | Confirms the presence of the isothiocyanate (-NCS) carbon. |
Q3: I've completed the reaction and a significant amount of white solid has precipitated from my organic solvent. What is it and how do I handle it?
This observation is a classic indicator of N,N'-bis(carbomethoxymethyl)thiourea formation.
Trustworthiness of Diagnosis: Thioureas are generally crystalline solids with significantly lower solubility in common non-polar and moderately polar organic solvents (like dichloromethane, ethyl acetate, or ether) compared to their isothiocyanate precursors.[13] This solubility difference is the key to both its identification and removal. If the reaction is not carefully controlled (e.g., if the amine is not added slowly or if localized concentration gradients exist), this byproduct can become the major product.
Protocol: Thiourea Byproduct Removal
-
Isolation by Filtration: Before proceeding to the aqueous workup, cool the reaction mixture in an ice bath to maximize precipitation.
-
Filtration: Filter the entire reaction mixture through a Büchner funnel to isolate the solid thiourea.
-
Washing: Wash the solid cake with a small amount of cold solvent (the same one used for the reaction) to recover any trapped product.
-
Combine Filtrates: The combined liquid filtrates contain your crude this compound and can now be taken forward to the purification workup.
Self-Validating Step: The isolated solid can be analyzed separately (e.g., by melting point or NMR) to confirm its identity as the thiourea, validating the troubleshooting step.
Q4: What is a robust, step-by-step protocol for the purification of crude this compound after the initial reaction?
A combination of liquid-liquid extraction (washing) followed by silica gel chromatography is a highly effective and reliable method for achieving high purity.[7][14]
Experimental Causality: The washing steps are designed to remove specific classes of impurities. The acidic wash targets basic compounds like unreacted amine, while the brine wash removes residual water and water-soluble salts.[7] Flash chromatography then separates the target compound from closely related organic impurities based on polarity.
Protocol: Comprehensive Purification Workflow
-
Solvent Dilution: Dilute the crude reaction mixture (the filtrate from Q3) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10x the reaction volume).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1N HCl (2 x 5% of the organic volume). This step protonates and removes residual methyl glycinate and any other amine base.[7]
-
Aqueous Wash: Wash with deionized water (1 x 5% of the organic volume).
-
Brine Wash: Wash with saturated NaCl solution (1 x 5% of the organic volume) to facilitate phase separation and remove bulk water.
-
Drying: Dry the isolated organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: Do not use excessive heat on the rotovap, as isothiocyanates can be heat-sensitive.
-
Flash Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of Hexane and Ethyl Acetate. Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate. A common starting point for elution is a 20:1 Hexane:EtOAc mixture.[7]
-
Monitoring: Monitor the fractions by TLC to identify and combine the pure product.
-
Caption: Step-by-step purification workflow.
Q5: My purified this compound shows signs of degradation after storage. What are the optimal storage conditions?
Isothiocyanates are reactive electrophiles and can degrade over time, especially in the presence of nucleophiles like water.[15][16] Their stability is sensitive to environmental conditions.
Authoritative Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Temperature: Store at low temperatures. For short-term storage (days to weeks), 2-8 °C (refrigerator) is adequate. For long-term storage (months), -20 °C (freezer) is recommended.
-
Container: Use a tightly sealed amber glass vial or bottle to protect the compound from light and moisture ingress.
-
Purity: Ensure the product is free from acidic or basic impurities before storage, as these can catalyze decomposition.
By adhering to these conditions, you can significantly extend the shelf-life and maintain the high purity of your reagent for future experiments.
References
-
D. J. D. S. D. Santos, "Synthesis of Isothiocyanates: An Update," PMC - NIH. Available: [Link]
-
R. Wong and S. J. Dolman, "Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts," PubMed, 2007. Available: [Link]
-
R. Wong and S. J. Dolman, "Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts," Organic Chemistry Portal, 2007. Available: [Link]
-
C. D. Petropoulos, "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables," MDPI, 2021. Available: [Link]
-
C. G. Hartinger, "Addressing misconceptions in dithiocarbamate chemistry," Dalton Transactions (RSC Publishing), 2015. Available: [Link]
-
S. A. Moussa, "Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources," PMC, 2022. Available: [Link]
-
"Recent Advancement in the Synthesis of Isothiocyanates," ChemComm. Available: [Link]
-
S. Kim, "Recent Advancement in Synthesis of Isothiocyanates," ChemRxiv, 2023. Available: [Link]
-
C. D. Petropoulos et al., "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables," ResearchGate, 2021. Available: [Link]
-
L. Lamy et al., "Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC," PubMed, 2012. Available: [Link]
-
A. D. S. T. T. T. T. Abrankó, "A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD," UPB Scientific Bulletin, 2012. Available: [Link]
-
I. Stowers, "Mechanochemical synthesis of thioureas, ureas and guanidines," PMC - PubMed Central, 2017. Available: [Link]
-
"Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Request PDF," ResearchGate. Available: [Link]
-
"Isothiocyanic acid, methyl ester," Organic Syntheses Procedure. Available: [Link]
-
"Thiophosgene," Wikipedia. Available: [Link]
-
"Purification of Methyl Isothiocyanate After Storage [closed]," Chemistry Stack Exchange. Available: [Link]
-
J. Gan, "Determination of methyl isothiocyanate in air downwind of fields treated with metam-sodium by subsurface drip irrigation," SciSpace. Available: [Link]
-
"Thiophosgene: - An overview," Tradeasia. Available: [Link]
-
"HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION," Patent 3611163. Available: [Link]
- "CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method," Google Patents.
-
"Methyl isothiocyanate | C2H3NS | CID 11167," PubChem. Available: [Link]
-
S. Sharma, "Thiophosgene in Organic Synthesis," ResearchGate, 1978. Available: [Link]
- "US3406191A - Method of producing methyl isothiocyanate," Google Patents.
-
"Isothiocyanate synthesis," Organic Chemistry Portal. Available: [Link]
- "US5206434A - Purification process for methyl acetate," Google Patents.
-
"Thiophosgene - React with Water to Develop Carbon Disulfide," Tradeasia. Available: [Link]
-
"this compound," Abound. Available: [Link]
Sources
- 1. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ETHYL ISOTHIOCYANATOACETATE synthesis - chemicalbook [chemicalbook.com]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 10. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 15. scispace.com [scispace.com]
- 16. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming low reactivity of "Methyl 2-isothiocyanatoacetate"
Troubleshooting Guide for Researchers
Welcome to the dedicated technical support guide for Methyl 2-isothiocyanatoacetate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile yet sometimes temperamental reagent. Here, we will dissect common experimental hurdles, explain the underlying chemical principles, and provide actionable, field-proven solutions to enhance your reaction outcomes.
Understanding the Reactivity of this compound
This compound, also known as ethoxycarbonylmethyl isothiocyanate, possesses a unique chemical structure that dictates its reactivity. The molecule features an electrophilic isothiocyanate (-N=C=S) group, which is the primary site for nucleophilic attack. However, adjacent to this group is a methylene bridge and an electron-withdrawing methyl ester moiety (-COOCH₃). This ester group significantly influences the electrophilicity of the isothiocyanate carbon, making it more susceptible to attack compared to simple alkyl isothiocyanates.[1] Despite this electronic activation, researchers often face challenges related to slow reaction kinetics or low yields, which can typically be traced to factors like nucleophile strength, steric hindrance, and suboptimal reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding so slowly or not at all?
A: This is the most common issue and usually stems from one of three factors:
-
Weak Nucleophile: The isothiocyanate group, while electrophilic, requires a sufficiently strong nucleophile for an efficient reaction. Amines and thiols are common reaction partners, but their nucleophilicity can vary greatly.
-
Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates. Protic solvents can solvate the nucleophile, reducing its effectiveness, while non-polar solvents may not adequately dissolve the reactants.
-
Low Temperature: Like most reactions, the rate of nucleophilic addition to the isothiocyanate is temperature-dependent. Insufficient thermal energy can lead to prohibitively slow kinetics.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
A: Side product formation can arise from several sources:
-
Decomposition: Isothiocyanates can be sensitive to moisture and heat. The ester group is also susceptible to hydrolysis under acidic or basic conditions, especially if water is present.[2]
-
Reaction with Solvent/Base: If your solvent (e.g., an alcohol) or base (e.g., a primary or secondary amine) is nucleophilic, it can compete with your intended reagent, leading to unwanted byproducts.
-
Thiourea Formation: In reactions with amines, the initial thiourea adduct can sometimes undergo further reactions or cyclizations depending on the substrate and conditions.
Q3: How should I store this compound to ensure its stability?
A: Proper storage is crucial for maintaining the reagent's integrity. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[3] It is important to protect it from moisture to prevent hydrolysis of the ester and degradation of the isothiocyanate group.[2][4]
In-Depth Troubleshooting Guide
Problem 1: Low Reaction Conversion or Yield
Low conversion is a clear indicator that the reaction is not proceeding efficiently. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Solutions:
-
Cause A: Insufficient Nucleophilicity / Basicity
-
Explanation: The reaction between an isothiocyanate and a nucleophile (like an amine) is fundamentally an addition reaction. For less reactive amines (e.g., anilines, hindered amines), the nucleophilic attack is slow. Often, a base is required to deprotonate the nucleophile or the intermediate adduct to drive the reaction forward.
-
Solution: Introduce a suitable base. The choice of base is critical to avoid side reactions. Non-nucleophilic organic bases are often preferred. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be an effective catalyst for reactions involving isothiocyanates.[5] Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar solvents.[6]
-
| Base | Type | Recommended Solvent(s) | Key Considerations |
| Triethylamine (TEA) | Tertiary Amine | Dichloromethane, THF | Common, but can be nucleophilic at high temps. |
| DIPEA | Hindered Amine | Dichloromethane, DMF | Non-nucleophilic, good general-purpose base. |
| DBU | Amidine | Acetonitrile, THF | Strong, non-nucleophilic catalyst.[5] |
| Potassium Carbonate | Inorganic | DMF, DMSO, Acetonitrile | Heterogeneous, easily removed by filtration.[6] |
-
Cause B: Inappropriate Solvent
-
Explanation: The solvent plays a crucial role in stabilizing reactants and transition states. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally superior for these reactions as they can dissolve the reactants and salts formed during the reaction without hydrogen-bonding to the nucleophile, which would decrease its reactivity.
-
Solution: If you are using a non-polar solvent (like toluene or hexane) or a protic solvent (like ethanol or methanol), switch to a polar aprotic solvent. In some cases, for specific syntheses like 2-thioxo-4-quinazolinones, water can be used as a green solvent, often with moderate heating (e.g., 60 °C).[7]
-
-
Cause C: Suboptimal Temperature
-
Explanation: Many reactions with this compound are performed at room temperature. However, if you are using a sterically hindered or electronically deactivated nucleophile, elevated temperatures may be necessary to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that increases the reaction rate without causing significant decomposition. A range of 60-80 °C is a good starting point for more challenging substrates.[8]
-
Problem 2: Formation of Unwanted Side Products
The appearance of unexpected spots on a TLC or peaks in an LC-MS trace indicates side reactions are occurring.
Detailed Solutions:
-
Cause A: Hydrolysis
-
Explanation: The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions, particularly in the presence of water.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (N₂ or Ar). If a base is required, use a non-nucleophilic organic base like DIPEA rather than aqueous bases like NaOH or KOH, unless the protocol specifically calls for it.[6]
-
-
Cause B: Competing Reaction with Nucleophilic Base/Solvent
-
Explanation: Using a primary or secondary amine as a base is highly discouraged, as it will readily react with the isothiocyanate to form a thiourea byproduct. Similarly, using alcohol as a solvent at elevated temperatures can lead to the formation of thiocarbamates.
-
Solution: Always use a tertiary amine (like TEA or DIPEA) or an inorganic base if a base is needed.[5][6] Choose aprotic solvents to avoid solvent participation in the reaction.
-
Caption: Reaction pathway selectivity based on conditions.
Exemplary Protocol: Synthesis of a 4-Thiazolidinone Derivative
The synthesis of thiazolidinones is a common application of isothiocyanates and highlights several of the principles discussed.[8][9][10][11][12] This protocol involves the reaction of an amine with this compound to form a thiourea intermediate, followed by cyclization with an alpha-halo ester.
Step 1: Formation of the Thiourea Intermediate
-
To a solution of the primary amine (1.0 eq) in anhydrous DMF (0.2 M), add this compound (1.05 eq).
-
If the amine is an aniline or is otherwise deactivated, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 4-12 hours (or heat to 50 °C for 1-2 hours for slower reactions).
-
Monitor the reaction progress by TLC until the starting amine is consumed.
Step 2: Cyclization to form the 4-Thiazolidinone
-
To the reaction mixture from Step 1, add ethyl 2-bromoacetate (1.1 eq).
-
Add anhydrous sodium acetate (3.0 eq) to the mixture.[8]
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Upon completion (monitored by TLC/LC-MS), cool the reaction to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure 2-thioxo-4-thiazolidinone derivative.[8]
References
- Vertex AI Search Result. (Date of Access: 2026-01-11).
-
ResearchGate. (Date of Access: 2026-01-11). Reaction of methyl 2‐isothiocyanatobenzoate 1 a (0.50 mmol) with a series of amines 2 (0,50 mmol) in water (5 mL) at 60 °C for indicated time. [Link]
-
MDPI. (Date of Access: 2026-01-11). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. [Link]
-
National Center for Biotechnology Information. (2021-01-14). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
-
National Center for Biotechnology Information. (2012-01-10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
National Center for Biotechnology Information. (Date of Access: 2026-01-11). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]
-
ResearchGate. (Date of Access: 2026-01-11). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. [Link]
-
ResearchGate. (Date of Access: 2026-01-11). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]
-
Arkivoc. (Date of Access: 2026-01-11). Reactivity and diverse synthetic applications of acyl isothiocyanates. [Link]
-
Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. [Link]
-
Hilaris Publisher. (2016-04-30). Strategies for the Synthesis of Thiazolidinone Heterocycles. [Link]
-
ResearchGate. (2015-11-25). Any advice about the stability of ester and carbamate containing compounds?. [Link]
-
PubMed. (2010-06). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. [Link]
-
PubMed. (Date of Access: 2026-01-11). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. イソチオシアナト酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. hilarispublisher.com [hilarispublisher.com]
Preventing polymerization of "Methyl 2-isothiocyanatoacetate" during storage
Technical Support Center: Methyl 2-isothiocyanatoacetate
Welcome to the dedicated support center for this compound (CAS 21055-37-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a highly reactive organosulfur compound, this compound's utility in synthesis is matched by its propensity for self-polymerization if not stored and handled with the requisite expertise. This document provides in-depth, field-proven insights into preventing this unwanted reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A: The core of its reactivity lies in the isothiocyanate group (-N=C=S). The carbon atom in this group is highly electrophilic, making it a prime target for attack by nucleophiles. In the case of self-polymerization, a nucleophilic atom from one molecule (e.g., the nitrogen or ester oxygen) can attack the electrophilic carbon of another, initiating a chain reaction that leads to the formation of oligomers or polymers. This process is often accelerated by elevated temperatures, moisture, and impurities.[1]
Q2: What are the first signs of polymerization or degradation?
A: The most common initial indicators include:
-
Increased Viscosity: The liquid will become noticeably thicker as polymer chains form.
-
Discoloration: While the pure compound can range from yellow to brown, a progressive darkening upon storage is a sign of degradation.[2]
-
Precipitation: The formation of a solid precipitate or haze indicates that oligomers or polymers are becoming insoluble in the monomer.
-
Changes in Spectroscopic Data: An IR spectrum may show a decrease in the characteristic isothiocyanate peak (~2100 cm⁻¹) and the appearance of new peaks corresponding to thiourea or other linkages.
Q3: Is refrigeration alone sufficient for long-term storage?
A: While refrigeration is a critical first step, it may not be sufficient on its own for extended storage. Low temperatures slow down the reaction kinetics, but they do not stop the polymerization process entirely. For optimal stability, a multi-faceted approach combining temperature control, atmospheric control, and potentially the use of inhibitors is recommended. Storage at temperatures near 0°C can significantly reduce the degradation of isothiocyanates.[3]
Q4: Can I use a standard freezer for storage?
A: Yes, a standard laboratory freezer is appropriate. For long-term storage, temperatures at or below -20°C are highly recommended to drastically reduce the rate of potential degradation and polymerization.[4] Ensure the container is properly sealed to prevent moisture from condensing inside upon temperature cycling.
Troubleshooting Guide: Storage & Stability Issues
This section addresses specific problems you may encounter during the storage and handling of this compound.
| Observed Problem | Primary Suspected Cause(s) | Recommended Actions & Explanations |
| Increased Viscosity / Solidification | Polymerization. This is the most likely cause, resulting from the linking of monomer units. | 1. Confirm Storage Conditions: Verify that the material has been consistently stored at ≤4°C, preferably at -20°C. 2. Assess Usability: If slightly viscous, the material may still be usable for non-critical applications, but purity should be checked via NMR or LC-MS. If solidified, the material is likely unusable and should be disposed of according to hazardous waste protocols.[5] 3. Prevent Recurrence: For new stock, aliquot into smaller, single-use vials under an inert atmosphere before long-term storage. |
| Progressive Darkening of Color | Degradation or Oxidation. Exposure to oxygen, light, or trace impurities can lead to the formation of colored byproducts. | 1. Check for Air/Light Exposure: Ensure the container has a tight-fitting cap and has been stored away from light. The use of amber vials is recommended. 2. Purge with Inert Gas: Before sealing for storage, gently purge the headspace of the container with dry argon or nitrogen. This displaces oxygen and moisture, which can initiate degradation pathways.[6] |
| Formation of a Precipitate | Advanced Polymerization or Impurity Crystallization. Insoluble polymer chains have formed, or a degradation product is precipitating out of the solution. | 1. Do Not Use: The presence of a precipitate indicates significant degradation. The material's purity is compromised, and it should not be used in sensitive reactions. 2. Review Handling Procedures: This level of degradation suggests a significant deviation from proper storage protocols, such as prolonged storage at room temperature. Ensure all lab personnel are trained on the handling of reactive chemicals.[5][7] |
| Inconsistent Reaction Outcomes | Partial Degradation. The reagent has partially polymerized or degraded, reducing the concentration of the active monomer and introducing impurities. | 1. Quantify Purity: Before use, run a quality control check (e.g., ¹H NMR, GC-MS) to determine the purity of the stored reagent.[8] 2. Use Fresh Stock: For critical applications, always use a fresh vial or a recently opened bottle that has been stored under optimal conditions. |
Logical Workflow for Troubleshooting Storage Issues
The following diagram outlines a decision-making process for assessing the stability of your this compound stock.
Best Practices & Experimental Protocols
Adherence to a strict storage protocol is the most effective strategy for preserving the integrity of this compound.
Recommended Storage Conditions Protocol
This protocol provides a self-validating system for maximizing the shelf-life of the reagent.
Objective: To prevent polymerization and chemical degradation of this compound during short- and long-term storage.
Materials:
-
Stock bottle of this compound
-
Small (1-5 mL) amber glass vials with PTFE-lined caps
-
Pipettes
-
Source of dry inert gas (Argon or Nitrogen) with a long needle/tubing
-
-20°C Laboratory Freezer
-
4°C Laboratory Refrigerator
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[5][7]
Step-by-Step Methodology:
-
Work in a Ventilated Area: Conduct all transfers in a certified chemical fume hood to avoid inhalation of vapors.
-
Prepare for Aliquoting: Upon receiving a new bottle of the reagent, prepare to aliquot it immediately. This minimizes the number of times the main stock bottle is opened, reducing exposure to atmospheric moisture and oxygen.
-
Inert Gas Purge: Gently insert a needle connected to the inert gas line into the stock bottle, ensuring the needle tip is in the headspace above the liquid. Allow a slow, steady stream of gas to flow for 1-2 minutes to displace the air.
-
Dispense Aliquots: While maintaining a positive pressure of inert gas, quickly withdraw the desired amount of reagent and dispense it into the pre-labeled amber vials. Fill vials to minimize headspace.
-
Seal Vials: Tightly cap each vial. For extra security against moisture ingress, you can wrap the cap-vial interface with Parafilm®.
-
Final Purge: Briefly purge the headspace of the main stock bottle again with inert gas before tightly sealing it for storage.
-
Select Storage Temperature:
-
Long-Term Storage (> 1 month): Place the main stock bottle and all unused aliquots in a -20°C freezer.
-
Short-Term / Working Stock (≤ 1 month): An aliquot intended for frequent use can be stored in a 4°C refrigerator.
-
-
Thawing for Use: When ready to use a frozen aliquot, remove it from the freezer and allow it to warm completely to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold liquid, which could hydrolyze the ester or initiate polymerization.
Proposed Mechanism of Dimerization/Polymerization
The high reactivity of the isothiocyanate group is the driving force behind its instability. The diagram below illustrates a proposed initial step of polymerization, where one monomer acts as a nucleophile attacking another.
References
- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2022). Journal of Food Science and Technology.
- Handling Reactive Chemicals: Precautions and Tips. (2024). Cal-Star.
- Safe Handling & Storage of Allyl Isothiocyanate Liquid. NINGBO INNO PHARMCHEM CO.,LTD.
- Chemical Segregation and Storage. USC Environmental Health & Safety.
- Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (2015).
- The effect of low temperature storage on the yield of isothiocyanates from wasabi rhizomes between 1and 8 weeks.
- Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). MDPI.
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
- Methyl 2-isothiocyanatoacet
-
This compound, 98% 5 g. Thermo Scientific Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyCSnes9lNTeKHO1dV4DPpTw9FH0_t0ddUIttA0tjsfakuJYi1Bn0I2qxk-ZjgLblhLzQzv_jNqh9nvQFkQle-WaYUPidRt0tozYmmus-UsDwC7E7B4Wu9r83wvuTibjdUlgMdlZ8TXAxepc5OerrO5YOwEV2_QQ==]([Link]
Sources
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [mdpi.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 5. cal-star.com [cal-star.com]
- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Reaction Monitoring for Methyl 2-isothiocyanatoacetate
Welcome to the technical support guide for monitoring reactions involving Methyl 2-isothiocyanatoacetate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Introduction to Monitoring this compound Reactions
This compound is a valuable reagent in organic synthesis, primarily utilized for the preparation of thioureas and other nitrogen-containing compounds.[1] Its reactive isothiocyanate group readily undergoes nucleophilic attack by amines, making it a key building block in the synthesis of various biologically active molecules.[2][3] Effective reaction monitoring is crucial to determine reaction completion, identify potential side products, and optimize reaction conditions. This guide provides in-depth technical advice for utilizing two of the most common analytical techniques for this purpose: TLC and LC-MS.
II. Thin-Layer Chromatography (TLC) Monitoring: FAQs & Troubleshooting
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[4] It allows for the simultaneous visualization of starting materials, products, and byproducts.
Frequently Asked Questions (FAQs):
-
Q1: How do I choose an appropriate mobile phase for my TLC analysis?
-
A1: The selection of the mobile phase, or eluent, is critical for achieving good separation.[5] For normal-phase silica gel TLC, a good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[6] The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) value for your product between 0.2 and 0.6. If your product is highly polar, you may need to incorporate a more polar solvent like methanol. It's often beneficial to start with a moderately polar system (e.g., 7:3 Hexane:Ethyl Acetate) and adjust the ratio based on the initial results.[5]
-
-
Q2: My spots are streaking on the TLC plate. What could be the cause?
-
A2: Streaking can be caused by several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots. Try diluting your sample before spotting.
-
Inappropriate Solvent System: If the mobile phase is too polar, it can cause all components to move up the plate with the solvent front, resulting in poor separation and streaking. Conversely, if it's not polar enough, the compounds may not move from the baseline.
-
Highly Polar Compounds: Very polar compounds, such as the thiourea product, can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase can sometimes mitigate this issue.
-
Incomplete Drying of the Spotting Solvent: Ensure the solvent used to dissolve your sample for spotting has completely evaporated before developing the plate.
-
-
-
Q3: I can't see the spots on my TLC plate under UV light. What are my options?
-
A3: Not all compounds are UV-active. This compound and the resulting thiourea may not have strong chromophores.[7][8] In such cases, chemical staining is necessary for visualization.
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for visualizing compounds that can be oxidized.[8] Thioureas will often appear as yellow-brown spots on a purple background.
-
Grote's Reagent: This reagent is specific for sulfur-containing compounds and will produce a blue spot, which is a good confirmatory test for the presence of the thiourea product.[9]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can visualize many organic compounds as brown spots. This method is generally non-destructive.
-
-
-
Q4: How can I confirm the identity of the spots on my TLC plate?
-
A4: The most reliable way to identify spots is to run reference standards on the same plate. Spot your starting material (this compound and the amine) and, if available, the expected product alongside your reaction mixture. A co-spot, where you apply both the starting material and the reaction mixture on the same spot, can also be helpful to confirm if the starting material is still present.
-
Troubleshooting Guide: TLC Analysis
| Issue | Potential Cause | Recommended Solution |
| Spots remain at the baseline | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the ethyl acetate concentration). |
| All spots run with the solvent front | Mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., increase the hexane concentration). |
| Poor separation of spots | Incorrect mobile phase polarity. | Experiment with different solvent systems of varying polarities. Consider using a three-component solvent system for finer control.[5] |
| Faint or no spots after staining | Compound is not reactive to the stain. | Try a different staining reagent. For thioureas, Grote's reagent is a specific option.[9] |
| Inconsistent Rf values | Chamber not saturated; temperature fluctuations. | Ensure the TLC chamber is properly saturated with the mobile phase vapor by lining it with filter paper. Run TLCs at a consistent temperature. |
III. Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring: FAQs & Troubleshooting
LC-MS is a powerful technique that provides both separation and mass information, allowing for the confirmation of product formation and the identification of byproducts with high sensitivity and selectivity.[10]
Frequently Asked Questions (FAQs):
-
Q1: What type of LC column is suitable for analyzing this compound and its thiourea derivatives?
-
A1: A reversed-phase C18 column is the most common and versatile choice for this type of analysis.[6] These columns separate compounds based on their hydrophobicity. Since this compound is relatively non-polar and the resulting thiourea is more polar, a gradient elution method is often required for optimal separation.
-
-
Q2: How do I choose the right mobile phase for my LC-MS analysis?
-
A2: For reversed-phase chromatography, the mobile phase typically consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol.[11]
-
Aqueous Phase (A): Water with a small amount of an additive to improve peak shape and ionization efficiency. Formic acid (0.1%) is a common choice for positive ion mode ESI-MS as it helps to protonate the analytes.[12]
-
Organic Phase (B): Acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and UV transparency.
-
A typical gradient might start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the compounds.
-
-
-
Q3: What ionization technique is best for detecting my compounds?
-
Q4: My signal intensity is low. How can I improve it?
-
A4: Low signal intensity can be due to several factors:[15]
-
Poor Ionization: Ensure your mobile phase is compatible with ESI. The presence of a proton source like formic acid is crucial for efficient protonation in positive ion mode.
-
Ion Suppression: Components of the reaction mixture (e.g., salts, non-volatile buffers) can interfere with the ionization of your analyte. Ensure your sample is clean before injection. Solid-phase extraction (SPE) can be used for sample cleanup if necessary.
-
Incorrect Mass Spectrometer Settings: Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) for your specific analyte.
-
Derivatization: In some cases, derivatization can be employed to enhance ionization efficiency and improve detection limits.[7][16]
-
-
-
Q5: I'm seeing multiple peaks in my chromatogram that I can't identify. What could they be?
-
A5: Unidentified peaks could be byproducts, impurities in your starting materials, or degradation products. The mass spectrometer is invaluable for identifying these unknowns. By examining the mass-to-charge ratio (m/z) of these peaks, you can often deduce their molecular formulas and propose potential structures. For example, the reaction of an isothiocyanate with water can lead to the formation of an amine and carbon dioxide, which could then react further.[17]
-
Troubleshooting Guide: LC-MS Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing, fronting) | Column overload; secondary interactions with the stationary phase. | Dilute the sample before injection. Add a small amount of an organic modifier or an acid (like formic acid) to the mobile phase to improve peak shape.[18] |
| Shifting retention times | Changes in mobile phase composition; column degradation; temperature fluctuations. | Prepare fresh mobile phase. Ensure the column is properly equilibrated. Use a column oven to maintain a consistent temperature.[15] |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity (LC-MS grade) solvents and additives. Flush the LC system thoroughly.[18] |
| No peak detected | Analyte not eluting or not ionizing. | Check your gradient conditions to ensure it is strong enough to elute your compound. Verify your MS settings and ensure the mobile phase is compatible with your ionization mode. |
| Mass accuracy issues | Mass spectrometer needs calibration. | Calibrate the mass spectrometer using the manufacturer's recommended procedure and calibration standards.[19] |
IV. Experimental Protocols
Protocol 1: TLC Monitoring of a Thiourea Synthesis
This protocol describes the monitoring of the reaction between this compound and benzylamine to form the corresponding thiourea.
Materials:
-
Silica gel TLC plates (e.g., with F254 indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate (v/v)
-
Visualization: UV lamp (254 nm) and Potassium Permanganate (KMnO4) stain
Procedure:
-
Prepare the TLC Plate: With a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Spot the Plate: Using separate capillary tubes, spot the following on the starting line:
-
SM1: this compound (dissolved in a small amount of ethyl acetate)
-
SM2: Benzylamine (dissolved in a small amount of ethyl acetate)
-
Co: A co-spot of SM1, SM2, and the reaction mixture.
-
Rxn: The reaction mixture (taken at different time points, e.g., t=0, 1h, 2h).
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Dry the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to air dry completely.
-
Visualize the Plate:
-
First, view the plate under a UV lamp and circle any visible spots.
-
Next, dip the plate into a jar containing KMnO4 stain and then gently heat with a heat gun until spots appear.
-
-
Analyze the Results: Compare the spots of the reaction mixture to the starting materials. The disappearance of the starting material spots and the appearance of a new spot (the thiourea product) indicate the progress of the reaction.
Protocol 2: LC-MS Monitoring of a Thiourea Synthesis
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in 1 mL of acetonitrile.
-
Injection: Inject the diluted sample into the LC-MS system.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting materials and the product.
-
This compound: Expected [M+H]+ = 146.01
-
Benzylamine: Expected [M+H]+ = 108.08
-
Thiourea Product: Expected [M+H]+ = 253.09
-
-
Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time to determine the reaction progress.
-
V. Visualizations
Diagram 1: TLC Workflow for Reaction Monitoring
Caption: Workflow for TLC analysis of a chemical reaction.
Diagram 2: LC-MS Workflow for Reaction Monitoring
Caption: Workflow for LC-MS analysis of a chemical reaction.
VI. Quantitative Data Summary
| Compound | Typical TLC Rf (7:3 Hexane:EtOAc) | Expected [M+H]+ (m/z) |
| This compound | ~0.6 | 146.01 |
| Benzylamine | ~0.2 | 108.08 |
| N-benzyl-N'-(2-methoxy-2-oxoethyl)thiourea | ~0.4 | 253.09 |
Note: Rf values are approximate and can vary based on specific experimental conditions.
VII. References
-
Agerbirk, N., De Nicola, G. R., Olsen, C. E., Müller, C., & Iori, R. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 109-115.
-
Andreadi, C. K., & Analytica, C. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
-
Hanschen, F. S., & Schreiner, M. (2013). A derivatization method for the simultaneous detection of glucosinolates and isothiocyanates in biological samples. Analytical Biochemistry, 441(2), 199-207. [Link]
-
Higuchi, R., & Higashi, J. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-918. [Link]
-
Santa, T. (2014). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. [Link]
-
Andini, S., et al. (2018). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(4), 939-948. [Link]
-
Higuchi, R., & Higashi, J. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. PubMed. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Tran, H. T., et al. (2016). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Journal of Chromatography B, 1022, 136-144. [Link]
-
Morschheuser, L., & Biller, A. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods, 10(4), 711. [Link]
-
Moore, M. L., & Crossley, F. S. (1941). Methylthiourea. Organic Syntheses, 21, 81. [Link]
-
Element Lab Solutions. (n.d.). LC-MS Troubleshooting. [Link]
-
CHROMacademy. (n.d.). LC-MS Troubleshooting: From Frustration to Fix. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
-
Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 562-571. [Link]
-
ResearchGate. (2015). How can I check for the presence of a "NCS (isothiocyanates)" group on TLC?. [Link]
-
University of Rochester. (n.d.). TLC Stains. [Link]
-
Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
CABI Digital Library. (2017). Study of TLC identification and contents measurement of allyl isothiocyanate in Brassica rapa L. seed. [Link]
-
University of California, Los Angeles. (n.d.). TLC stains. [Link]
-
Al-Ishaq, R. K., et al. (2022). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Cancers, 14(19), 4849. [Link]
-
Rydberg, P., et al. (2009). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Journal of Biomedicine and Biotechnology, 2009, 826359. [Link]
-
Stolle, A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1829-1848. [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). Isothiocyanates. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]
-
Wikipedia. (n.d.). Methyl isothiocyanate. [Link]
-
PubChem. (n.d.). Methyl isothiocyanate. [Link]
-
ResearchGate. (2009). (PDF) LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. [Link]
-
HKBU Scholars. (2022). Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra‐high‐performance liquid chromatography/tandem mass spectrometry. [Link]
-
Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. [Link]
-
Frontiers. (2022). Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies. [Link]
Sources
- 1. CAS 24066-82-8: Ethyl 2-isothiocyanatoacetate | CymitQuimica [cymitquimica.com]
- 2. ijacskros.com [ijacskros.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. TLC stains [reachdevices.com]
- 9. researchgate.net [researchgate.net]
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- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. zefsci.com [zefsci.com]
- 16. A derivatization method for the simultaneous detection of glucosinolates and isothiocyanates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. METHYL ISOTHIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 19. chromacademy.com [chromacademy.com]
Technical Support Center: Work-up Procedures for Methyl 2-isothiocyanatoacetate Reactions
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth technical advice and troubleshooting for the work-up and purification of reactions involving Methyl 2-isothiocyanatoacetate. The focus is on the common reaction with primary or secondary amines to form N-substituted thiourea derivatives, which are valuable intermediates in medicinal chemistry.[1] This guide moves beyond simple step-by-step instructions to explain the chemical principles behind each procedural choice, ensuring robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs) & Standard Protocols
This section addresses the most common queries regarding the work-up of reactions involving this compound.
Q1: What is a standard aqueous work-up procedure for a completed reaction between this compound and an amine?
Answer:
The reaction of this compound with a primary or secondary amine is a robust method for synthesizing N,N'-disubstituted thioureas.[2] A standard work-up is designed to remove unreacted starting materials, catalysts (if used), and reaction byproducts. The key challenge is to purify the desired thiourea product while preserving the methyl ester group, which can be sensitive to harsh acidic or basic conditions.
A typical procedure involves reaction monitoring, quenching, liquid-liquid extraction, and washing.
-
Reaction Monitoring: Before commencing the work-up, ensure the reaction is complete by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the amine) is a good indicator.[3]
-
Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent like THF, acetonitrile, or an alcohol, it is highly advisable to remove the bulk of the solvent under reduced pressure (rotoevaporation).[4] This prevents the loss of polar products into the aqueous phase during extraction.
-
Dilution: Dissolve the crude residue in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash - Mild Acid: Transfer the solution to a separatory funnel and wash with a mild acidic solution, such as 5% aqueous HCl or saturated aqueous ammonium chloride (NH₄Cl).[5]
-
Causality: This step protonates and removes any unreacted amine starting material and other basic impurities by making them water-soluble. A mild acid is crucial to minimize the risk of hydrolyzing the product's methyl ester moiety.
-
-
Aqueous Wash - Water & Brine: Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Causality: The water wash removes residual acid and any highly water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer, breaking up emulsions and initiating the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]
The resulting crude product can then be purified further.
Caption: Standard aqueous work-up workflow for thiourea synthesis.
Q2: I used a slight excess of this compound. How do I remove the unreacted electrophile during work-up?
Answer:
Leaving unreacted isothiocyanate in the crude product can complicate purification and downstream applications. The most effective method to remove it is by using a scavenger to convert it into a derivative that is easily separated.
-
Amine Scavengers: The best approach is to add a small amount of a highly reactive, simple amine to the reaction mixture after the primary reaction is complete. This converts the excess isothiocyanate into a different thiourea that has very different physical properties.
-
Polymer-Supported Scavengers: For the cleanest and most efficient removal, polymer-supported scavenger resins are ideal. These are solid-phase reagents that react with the excess starting material, allowing for simple removal by filtration.
| Scavenger Type | Example Reagent | Molar Equiv. (relative to excess ITC) | Procedure | Advantages & Disadvantages |
| Simple Amine | Benzylamine or n-Butylamine | 1.5 - 2.0 | Add to the completed reaction mixture and stir for 1-2 hours at room temperature before aqueous work-up. | Pro: Inexpensive, fast. Con: Forms a new thiourea byproduct that must be removed via chromatography or crystallization. |
| Polymer-Supported Amine | Aminomethyl Polystyrene or SiliaBond Amine (Si-NH₂) [7] | 2.0 - 3.0 | Add resin to the completed reaction mixture, stir for 2-12 hours, then filter off the resin and proceed with work-up. | Pro: Byproduct is bound to the solid support and removed by simple filtration, leading to a much cleaner crude product.[7] Con: More expensive, may require longer reaction times. |
| Aqueous Ammonia | Conc. Ammonium Hydroxide[8] | Large Excess | If the product is very non-polar, the reaction can be quenched with NH₄OH. The resulting parent thiourea is often highly polar and water-soluble. | Pro: Inexpensive. Con: Only suitable for non-polar products; introduces a large amount of water. |
Using a scavenger like Si-NH₂ is highly recommended as it greatly simplifies subsequent purification steps.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the work-up and purification of products derived from this compound.
Q3: My crude product is a persistent oil and will not crystallize. What should I do?
Answer:
It is common for thiourea derivatives, especially those with flexible side chains or impurities, to initially isolate as oils.[3] If standard crystallization attempts fail, a systematic approach is required.
-
Confirm Purity: First, analyze the oil by TLC and ¹H NMR to assess its purity. The presence of residual solvent or significant impurities can inhibit crystallization. If impurities are the issue, purification is the necessary first step.
-
Trituration: This is the process of vigorously stirring the oil with a solvent in which the desired product is insoluble (or poorly soluble), but the impurities are soluble.
-
Procedure: Add a small amount of a non-polar solvent (e.g., hexanes, diethyl ether, or a mixture) to the oil.
-
Use a spatula or glass rod to scratch the inside of the flask while stirring. This can induce nucleation.
-
If successful, the oil will convert into a solid precipitate, which can be collected by filtration.
-
-
Column Chromatography: If the product is oily due to its intrinsic properties or if trituration fails, purification by column chromatography is the most reliable method.[3]
-
Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be fine-tuned based on TLC analysis.
-
Caution: Isothiocyanates and their thiourea derivatives can sometimes be unstable on silica gel over long periods.[4] It is best to run the column efficiently without unnecessary delays.
-
Caption: Decision tree for troubleshooting an oily crude product.
Q4: I suspect the methyl ester in my product is being hydrolyzed during the work-up. How can I prevent this?
Answer:
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a valid concern, as methyl acetate itself is known to hydrolyze under both acidic and enzymatic conditions.[9][10][11] The resulting carboxylic acid impurity will drastically change the polarity of your product, complicating purification.
Preventative Measures:
-
Avoid Strong Acids and Bases: Never use strong acids (e.g., >1M HCl) or any strong bases (e.g., NaOH, K₂CO₃) during the aqueous wash. Even weak bases like sodium bicarbonate (NaHCO₃) should be used with caution and minimal contact time if an acid quench was performed.
-
Use Buffered Washes: For extremely sensitive substrates, consider washing with a buffered aqueous solution (e.g., a pH 7 phosphate buffer) instead of plain water to maintain neutral conditions.
-
Minimize Contact Time: Perform the aqueous extraction steps as quickly as is reasonably possible. Do not let the layers sit in the separatory funnel for extended periods.
-
Temperature Control: If possible, perform the work-up using chilled solvents and solutions to slow the rate of potential hydrolysis.
-
Non-Aqueous Work-up: If hydrolysis is a persistent issue, consider a non-aqueous work-up. After quenching with a scavenger resin, the resin can be filtered off, and the filtrate can be concentrated and directly purified by column chromatography without any aqueous contact.
If hydrolysis has already occurred, you have two main options:
-
Purify the Ester: Separate the desired ester from the more polar carboxylic acid byproduct using column chromatography.
-
Isolate the Acid: Intentionally hydrolyze all of the material to the carboxylic acid using a standard saponification procedure (e.g., LiOH in THF/water) and purify the acid, if that compound is also of interest.
References
- BenchChem. (2025). Optimization of reaction conditions for thiourea synthesis from isothiocyanates.
- SiliCycle. (n.d.). SiliaBond Organic Scavengers.
- Moore, M. L., & Crossley, F. S. (n.d.). Methylthiourea. Organic Syntheses Procedure.
- University of Rochester, Department of Chemistry. (n.d.). About Workup.
- Chem Help ASAP. (2021). Reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
- Google Patents. (n.d.). US4352940A - Hydrolysis of methyl acetate.
- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.
- ChemicalBook. (2025). This compound | 21055-37-8.
- PubMed. (1992). In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure.
- BenchChem. (2025). Technical Support Center: Synthesis of Isothiocyanates from Primary Amines.
- MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.
- RSC Publishing. (n.d.). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?.
Sources
- 1. canftech.com [canftech.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4352940A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-isothiocyanatoacetate Scale-up Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-isothiocyanatoacetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.
Introduction
This compound (CAS No. 21055-37-8) is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of various heterocyclic compounds and as an intermediate for secretase modulators used in neurodegenerative disease research.[1] While its synthesis is well-documented on a lab scale, transitioning to pilot plant or industrial production presents a unique set of challenges related to reaction control, byproduct formation, and purification. This document provides in-depth, field-proven insights to navigate these complexities.
Synthesis Overview: The Dithiocarbamate Route
The most common and scalable method for synthesizing this compound avoids the high toxicity of reagents like thiophosgene.[2][3] The process is typically a two-step, one-pot reaction starting from glycine methyl ester hydrochloride.
-
Formation of the Dithiocarbamate Salt: Glycine methyl ester is reacted with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate salt is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.
This pathway is favored for its use of readily available and less hazardous materials compared to traditional methods.[4][5]
Caption: General workflow for the one-pot synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and scale-up process in a question-and-answer format.
Question 1: My yield is consistently low after the first step. What are the likely causes for poor dithiocarbamate salt formation?
Answer: Low yields at this stage are common when scaling up and typically point to incomplete reaction or suboptimal conditions.
-
Causality: The formation of the dithiocarbamate salt is a nucleophilic addition of the amine to carbon disulfide. This equilibrium can be hampered by several factors.
-
Base Strength: The primary amine must be in its free base form to be nucleophilic. If starting from glycine methyl ester hydrochloride, a stoichiometric amount of base is required for neutralization, plus a catalytic or stoichiometric amount for the reaction itself. Triethylamine (TEA) is common, but for less reactive systems, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.[6]
-
Temperature Control: This reaction is often exothermic. Running the reaction at low temperatures (0-5 °C) initially helps to control the exotherm and minimize side reactions or decomposition of the dithiocarbamate.
-
Reagent Quality & Stoichiometry: Water is detrimental to this reaction. Ensure all reagents and solvents are anhydrous. Using a slight excess (1.1-1.2 equivalents) of carbon disulfide can help drive the reaction to completion.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Use anhydrous solvents and freshly opened reagents. Ensure the glycine methyl ester hydrochloride is dry.
-
Optimize Base Addition: Add the base slowly to the slurry of the amine salt in the solvent before adding CS₂ to ensure complete neutralization.
-
Control Temperature: Maintain a low temperature (0-5 °C) during the addition of both the base and carbon disulfide.
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting amine before proceeding to the next step.
Question 2: I'm observing significant thiourea byproduct formation. How can this be prevented?
Answer: The formation of symmetrical thiourea is a classic and often significant side reaction in isothiocyanate synthesis.
-
Causality: Thiourea is formed when the newly generated, highly electrophilic isothiocyanate product reacts with any unreacted nucleophilic amine (glycine methyl ester) still present in the reaction mixture. This is especially problematic in one-pot syntheses.[6]
R-N=C=S (product) + R-NH₂ (starting material) → R-NH-C(=S)-NH-R (thiourea byproduct)
Mitigation Strategies:
-
Ensure Complete Dithiocarbamate Formation: The most critical step is to ensure that all the primary amine has been converted to the dithiocarbamate salt before adding the desulfurizing agent. As mentioned above, reaction monitoring is key.
-
Controlled Reagent Addition: Add the desulfurizing agent (e.g., tosyl chloride) slowly and at a controlled temperature. A rapid, uncontrolled reaction can create localized areas with high concentrations of isothiocyanate, increasing the likelihood of reacting with any residual amine.
-
Consider a Two-Step Process: For particularly problematic scale-up batches, isolating the dithiocarbamate salt intermediate before reacting it with the desulfurizing agent can significantly reduce or eliminate thiourea formation. However, this adds an extra step to the process.
Caption: Troubleshooting decision tree for common synthesis issues.
Question 3: Which desulfurizing agent is best for scale-up, and what are the trade-offs?
Answer: The choice of desulfurizing agent is critical for yield, purity, and operational safety on a larger scale. While reagents like thiophosgene are effective, their high toxicity makes them unsuitable for most applications.[2] Safer alternatives are preferred.
-
Causality: The agent's role is to activate the dithiocarbamate, facilitating the elimination of a sulfur atom to form the N=C=S bond. The ideal agent is effective under mild conditions and produces byproducts that are easily removed.
| Desulfurizing Agent | Pros | Cons / Scale-up Challenges | Byproducts |
| Tosyl Chloride (TsCl) | Readily available, effective, reliable.[7] | Produces solid byproducts (triethylamine hydrochloride, sulfur-containing tars) that can complicate filtration and purification. | Triethylammonium tosylate, sulfur species. |
| Ethyl Chloroformate | Effective, commonly used in older procedures.[4][8] | Can generate carbon oxysulfide (COS), a flammable and toxic gas. Requires careful off-gas management. | Carbonyl sulfide (COS), CO₂, ethanol. |
| Di-tert-butyl dicarbonate (Boc₂O) | Mild conditions, byproducts are volatile and easily removed by evaporation.[5] | Higher cost, may require a catalyst (e.g., DMAP). Potential for Boc-protection of residual amine as a side reaction. | CO₂, COS, tert-butanol. |
| Hydrogen Peroxide (H₂O₂) | "Green" reagent, inexpensive, byproduct is water.[4][9] | Reaction can be highly exothermic and difficult to control on a large scale. Substrate scope can be limited.[9] | Water, elemental sulfur. |
| Chlorosilanes (e.g., Me₃SiCl) | Inexpensive, good yields reported.[10] | Produces solid siloxane byproducts. Can be moisture sensitive. | Hexamethyldisiloxane, triethylamine hydrochloride. |
Recommendation for Scale-up: Tosyl chloride is often a good starting point due to its reliability and cost-effectiveness. However, for processes where simplified purification is a priority, Di-tert-butyl dicarbonate (Boc₂O) is an excellent, albeit more expensive, choice due to its volatile byproducts.[5]
Question 4: My final product is difficult to purify by column chromatography and seems to degrade. What are the best practices for purification and handling?
Answer: this compound can be sensitive, and purification requires careful handling.
-
Causality: Isothiocyanates can react with nucleophiles and are susceptible to hydrolysis. Prolonged exposure to silica gel, which has a slightly acidic surface, can sometimes lead to decomposition during column chromatography.[6] The product also has an irritating odor and is a lachrymator.[11][12]
Purification and Handling Protocol:
-
Aqueous Work-up: After the reaction is complete, quench the mixture carefully. Wash the organic phase with a dilute acid (e.g., 1N HCl) to remove the base (like triethylamine), followed by a brine wash.[13] This removes most of the salt byproducts.
-
Solvent Removal: Concentrate the organic phase under reduced pressure at a moderate temperature (typically < 40 °C) to avoid thermal degradation.
-
Purification Method:
-
Vacuum Distillation: This is the preferred method for purification on a larger scale. This compound has a boiling point of approximately 137-138 °C at 35 mmHg, which allows for effective separation from non-volatile impurities.[11][14]
-
Flash Chromatography: If required, use a minimally activated silica gel and a non-polar eluent system (e.g., hexane/ethyl acetate). Do not let the product sit on the column for an extended period.[13]
-
-
Storage: The purified product should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.
Experimental Protocol: Scalable Synthesis using Tosyl Chloride
This protocol describes a one-pot synthesis suitable for scale-up, starting with 100g of glycine methyl ester hydrochloride.
Reagents:
-
Glycine methyl ester hydrochloride (100 g, 0.796 mol)
-
Triethylamine (TEA) (242 g, 333 mL, 2.39 mol, 3.0 eq)
-
Carbon disulfide (CS₂) (66.7 g, 53 mL, 0.876 mol, 1.1 eq)
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl) (152 g, 0.796 mol, 1.0 eq)
-
Dichloromethane (DCM) (1.5 L)
Procedure:
-
Setup: Equip a 3L jacketed reactor with a mechanical stirrer, thermocouple, and a dropping funnel. Purge the reactor with nitrogen.
-
Amine Free-Basing: Charge the reactor with glycine methyl ester hydrochloride and dichloromethane (1 L). Begin stirring to form a slurry. Cool the reactor jacket to 0-5 °C.
-
Slowly add triethylamine (2.5 eq) via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.
-
Dithiocarbamate Formation: Slowly add carbon disulfide over 30-45 minutes, again maintaining the internal temperature below 10 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Reaction Monitoring: Take an aliquot of the reaction mixture, quench it, and analyze by TLC or HPLC to confirm the complete consumption of the starting amine. Do not proceed until the starting material is consumed.
-
Desulfurization: In a separate vessel, dissolve the tosyl chloride in dichloromethane (500 mL). Add this solution to the reaction mixture via a dropping funnel over 60-90 minutes, maintaining the internal temperature at 0-10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-4 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Work-up: Cool the mixture to 10-15 °C. Add 1L of water and stir for 15 minutes. Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl (2 x 500 mL) and brine (1 x 500 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (bath temperature < 40 °C) to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation (approx. 137 °C @ 35 mmHg) to yield pure this compound.
References
-
Synthesis of Isothiocyanates: An Update. (n.d.). National Institutes of Health (NIH). [Link]
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Isothiocyanates: A Review. (2020-04-30). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm. [Link]
-
A New Method for the Synthesis of Isothiocyanates from Dithiocarbamates or Alkyl Amines Using Chlorosilanes as Decomposition Reagents. (n.d.). Taylor & Francis. [Link]
-
This compound. (n.d.). Abound. [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (n.d.). MDPI. [Link]
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (n.d.). MDPI. [Link]
-
Isothiocyanic acid, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Methyl isothiocyanate. (n.d.). Wikipedia. [Link]
-
Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. (n.d.). Taylor & Francis Online. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. [Link]
-
methyl 2-(methyl thio) acetate, 16630-66-3. (n.d.). The Good Scents Company. [Link]
-
Methyl 2-thiocyanatoacetate | C4H5NO2S. (n.d.). PubChem. [Link]
- CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method. (n.d.).
-
Purification of Methyl Isothiocyanate After Storage. (n.d.). Chemistry Stack Exchange. [Link]
-
Determination of methyl isothiocyanate in air downwind of fields treated with metam-sodium by subsurface drip irrigation. (n.d.). SciSpace. [Link]
-
Can you explain the mechanism for the synthesis of methyl acetate? (2021-05-22). Quora. [Link]
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020-02-19). Patent 3611163. [Link]
-
Methyl isothiocyanate | C2H3NS. (n.d.). PubChem. [Link]
- US5206434A - Purification process for methyl acetate. (n.d.).
-
Organic Syntheses Procedure. (n.d.). [Link]
Sources
- 1. This compound | 21055-37-8 [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ETHYL ISOTHIOCYANATOACETATE synthesis - chemicalbook [chemicalbook.com]
- 14. This compound, 98% | Fisher Scientific [fishersci.ca]
"Methyl 2-isothiocyanatoacetate" moisture sensitivity and handling
Technical Support Center: Methyl 2-isothiocyanatoacetate
A Guide to Handling, Moisture Sensitivity, and Troubleshooting for Researchers
Welcome to the technical support center for this compound (MITA). As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep understanding of the chemical principles governing the successful use of this versatile reagent. MITA is a powerful tool in synthetic chemistry, particularly for creating thiourea-based compounds in drug discovery and materials science. However, its utility is matched by its sensitivity, especially to moisture. This guide is structured to address the most common challenges and questions, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound and the core principles of its handling.
Q1: What makes this compound so reactive with water?
A: The high reactivity of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack by water. The reaction proceeds through an unstable thiocarbamic acid intermediate, which then readily decomposes. This process consumes your reagent and introduces impurities into your reaction. The presence of acids or bases can catalyze this hydrolysis, further accelerating the degradation.[1][2][3]
Figure 1: Proposed Hydrolysis Pathway of MITA.
Q2: I've just received a new vial of MITA. What is the absolute best way to store it to ensure its longevity?
A: Proper storage is the most critical factor in maintaining the integrity of MITA. Upon receipt, inspect the vial to ensure the seal is intact. For long-term storage, we recommend the following multi-layered approach:
-
Inert Atmosphere: The vial headspace should be purged with a dry, inert gas like argon or nitrogen. This displaces moist air, which is the primary antagonist.
-
Seal Tightly: Ensure the manufacturer's cap is tightly secured. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Refrigerate: Store the vial at refrigerated temperatures (2-8°C). This slows the rate of any potential degradation reactions.[4]
-
Keep Dry: Place the sealed, wrapped vial inside a desiccator containing an active desiccant (e.g., Drierite™ or molecular sieves) to protect it from ambient humidity in the refrigerator.
Q3: Are there any visual or analytical signs that my MITA has been compromised by moisture?
A: While MITA is a colorless liquid, significant degradation may not always provide a clear visual cue. The most reliable indicators are analytical:
-
NMR Spectroscopy: In a ¹H NMR spectrum of a compromised sample, you may observe the appearance of new signals corresponding to the hydrolysis product (e.g., the amine protons of a methyl glycinate derivative) or a decrease in the integration of the characteristic MITA peaks relative to an internal standard.
-
LC-MS/GC-MS: This is the most sensitive method. The appearance of new peaks with masses corresponding to hydrolysis or subsequent reaction products is a definitive sign of degradation.
-
FT-IR Spectroscopy: A diminished intensity of the strong, characteristic isothiocyanate (-N=C=S) stretching band (typically around 2100 cm⁻¹) can indicate decomposition.
Q4: What personal protective equipment (PPE) is mandatory when handling MITA?
A: User safety is paramount. MITA and related isothiocyanates are classified as lachrymators, meaning they cause severe eye irritation and tearing.[2][5] They are also toxic upon inhalation or skin contact.[1][6] The following PPE is non-negotiable:
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and remove them carefully to avoid skin contamination.[5][7]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: All handling of the neat compound or concentrated solutions must be performed inside a certified chemical fume hood to prevent vapor inhalation.[8][9]
Section 2: Troubleshooting Guide
This guide provides a cause-and-effect analysis of common experimental failures and their solutions.
Problem 1: My reaction yield is significantly lower than expected, or the reaction failed to proceed entirely.
-
Primary Suspected Cause: Degradation of the this compound reagent due to moisture contamination. The active reagent was likely consumed by hydrolysis before it could react with your substrate.
-
Investigative Action: Before repeating the experiment, take a small, fresh aliquot of the MITA and run a quick analytical check (NMR or LC-MS) to confirm its purity.
-
Self-Validating Solution: Implement a rigorous anhydrous reaction technique.
-
Glassware: Oven-dry all glassware (≥120°C overnight) and allow it to cool in a desiccator or under a stream of dry inert gas.
-
Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Solvents should be dispensed under an inert atmosphere.
-
Reagent Handling: Follow the dispensing protocol outlined in Section 3 to minimize the exposure of your stock MITA to the atmosphere.
-
Problem 2: My analysis (NMR, LC-MS) shows a significant, unexpected side product, possibly a white precipitate in the reaction mixture.
-
Primary Suspected Cause: If your reaction involves an amine nucleophile, trace amounts of water can hydrolyze the MITA to form an amine intermediate. This amine can then react with un-degraded MITA to form an unwanted N,N'-disubstituted thiourea, which is often insoluble and precipitates out.
-
Investigative Action: Characterize the side product. The mass and NMR spectrum of a symmetrical thiourea derivative are often distinctive.
-
Self-Validating Solution: The rigorous exclusion of water is the only reliable solution. Ensure your amine substrate is also dry. If the amine is a hydrochloride salt, ensure the free-basing procedure is performed under anhydrous conditions and the resulting free amine is thoroughly dried.
Problem 3: My results are inconsistent. A reaction that worked last month is failing today with the same bottle of MITA.
-
Primary Suspected Cause: Incremental degradation of the stock reagent. Each time the bottle is opened, a small amount of moist air enters, leading to a gradual decline in the reagent's purity over time.
-
Investigative Action: Compare the analytical data (LC-MS) of a recently successful reaction crude with the current failed one. Look for a higher percentage of hydrolysis-related impurities in the current sample.
-
Self-Validating Solution: Implement an aliquoting strategy. Upon receiving a new bottle of MITA, and working entirely within an inert atmosphere glovebox or using strict inert gas techniques, divide the contents into smaller, single-use vials. This protects the integrity of the bulk of your reagent stock.
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: Recommended Workflow for Handling and Dispensing MITA
This protocol minimizes atmospheric exposure, preserving the reagent's integrity.
Figure 2: Recommended Workflow for Handling MITA.
Protocol 2: Step-by-Step Guide for Dispensing MITA
-
Preparation: Place your oven-dried reaction flask, equipped with a magnetic stir bar and septum, under a positive pressure of nitrogen or argon. Add your anhydrous solvent and other dried reagents via syringe.
-
Equilibration: Remove the MITA vial from the refrigerator and place it in a desiccator at room temperature for at least 30 minutes. This prevents condensation from forming on the cold vial when it is opened.
-
Syringe Preparation: Take a clean, dry syringe and needle and flush it several times with the inert gas from your reaction line.
-
Dispensing: Briefly remove the Parafilm® from the MITA vial. While maintaining a positive flow of inert gas over the vial (a "nitrogen blanket"), quickly remove the cap, withdraw the required volume of MITA, and immediately recap the vial.
-
Addition: Swiftly add the MITA to your reaction flask by injecting it through the septum, preferably below the surface of the solvent while stirring.
-
Cleanup and Storage: Immediately quench the syringe by drawing up and expelling a small amount of isopropanol or a similar alcohol, followed by a thorough cleaning. Re-wrap the MITA vial with fresh Parafilm® and return it to its desiccator in the refrigerator.
Section 4: Technical Data Summaries
Use these tables as a quick reference in your lab.
Table 1: Storage and Handling Quick Reference
| Parameter | Recommendation | Rationale |
| Storage Temp. | 2-8°C[4] | Slows kinetic degradation. |
| Atmosphere | Dry Nitrogen or Argon[4] | Prevents exposure to atmospheric moisture and oxygen. |
| Container Seal | Tightly-capped, Parafilm® wrapped | Provides a physical barrier against moisture ingress. |
| Location | In a desiccator | Protects from ambient humidity during storage and equilibration. |
| Handling Area | Certified Chemical Fume Hood[7][8] | Protects user from toxic and lachrymatory vapors. |
Table 2: Solvent Purity and Compatibility
| Solvent Class | Recommended Solvents | Purity Requirement | Incompatible Solvents | Rationale for Incompatibility |
| Aprotic/Non-polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN) | Anhydrous (<50 ppm H₂O) | N/A | These are generally good choices for reactions. |
| Protic | N/A | N/A | Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines | Contain active protons that will react with and destroy the isothiocyanate group.[1][7][9] |
| Acids/Bases | N/A | N/A | Aqueous Acids (HCl, H₂SO₄), Aqueous Bases (NaOH, K₂CO₃) | Will catalyze the rapid hydrolysis and decomposition of the reagent.[1][9] |
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). METHYL ISOTHIOCYANATE. CAMEO Chemicals.
- PubChem. (n.d.). Methyl isothiocyanate. National Center for Biotechnology Information.
- ChemicalBook. (2023). This compound.
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Chloroethyl isothiocyanate.
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 4-Chlorophenyl isothiocyanate.
- Fisher Scientific. (2021). SAFETY DATA SHEET: Allyl isothiocyanate, stabilized.
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 1-Butyl isothiocyanate.
- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 339-341.
Sources
- 1. METHYL ISOTHIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting guide for "Methyl 2-isothiocyanatoacetate" in peptide synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the use of Methyl 2-isothiocyanatoacetate in peptide synthesis. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system grounded in robust scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with a peptide?
The core of the reaction is a nucleophilic addition. The primary amine of the peptide's N-terminus, acting as a nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) on this compound.[1] This forms a stable thiourea linkage, covalently attaching the acetate moiety to the peptide.[2][3] The efficiency of this reaction is highly dependent on the nucleophilicity of the amine, which is greatest when it is in its unprotonated, free base form.[4]
DOT Code for Reaction Mechanism
Caption: Figure 1: Nucleophilic Addition Mechanism.
Q2: What are the critical storage and handling requirements for this compound?
This reagent is classified as moisture-sensitive.[5] Exposure to atmospheric moisture can lead to hydrolysis of the isothiocyanate group, rendering the reagent inactive. It is imperative to store it under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at the recommended temperature, typically refrigerated.[5] Always handle the reagent in a dry environment, such as a glove box or under a stream of inert gas, and use dry solvents and glassware to prevent premature degradation.
Troubleshooting Guide: Reaction Issues
Q3: My labeling reaction has a low or no yield. What are the potential causes and how can I fix it?
Low yield is a common problem that can stem from several factors. A systematic approach is necessary to diagnose the issue.
DOT Code for Troubleshooting Workflow
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reaction pH | The N-terminal amine must be deprotonated to be nucleophilic. If the pH is too low (e.g., <7.5), the amine will be protonated (-NH3+), significantly reducing reactivity. Conversely, a pH that is too high (>10) can accelerate hydrolysis of the isothiocyanate or the methyl ester. [6] | Maintain a pH between 8.0 and 9.0. Use a non-nucleophilic buffer like sodium borate or sodium bicarbonate. [2]Avoid buffers with primary or secondary amines (e.g., Tris). |
| Degraded Reagent | This compound is sensitive to moisture. Improper storage or handling can lead to hydrolysis and a loss of reactivity. | Use a fresh aliquot of the reagent. Ensure all solvents are anhydrous and that the reaction is performed under an inert atmosphere (N2 or Ar). |
| Peptide Aggregation | Hydrophobic peptides can aggregate in aqueous solutions, making the N-terminus inaccessible. [7] | Add organic co-solvents like acetonitrile (ACN) or dimethylformamide (DMF) to the reaction mixture (up to 50%) to disrupt aggregation. [2]Sonication can also help dissolve the peptide. [8] |
| Insufficient Reagent | If the reaction is slow or the peptide concentration is not accurately known, a small excess of the labeling reagent may be consumed by side reactions or hydrolysis before the main reaction completes. | Use a larger excess of this compound. A 5- to 10-fold molar excess over the peptide is a good starting point for optimization. [2] |
Q4: I am observing multiple products in my HPLC or Mass Spectrum analysis. What are the likely side reactions?
The appearance of unexpected peaks indicates side reactions are occurring. Identifying the mass of these species is the first step in diagnosing the problem.
-
Reaction with Amino Acid Side Chains : The isothiocyanate group can react with other nucleophilic side chains, particularly the ε-amino group of lysine. This will result in a product with a mass addition corresponding to two (or more) labels.
-
Solution : This is often a consequence of using a large excess of the labeling reagent or extended reaction times. Try reducing the molar excess of this compound and monitor the reaction progress more closely to stop it upon completion.
-
-
Hydrolysis of the Methyl Ester : The ester group can be hydrolyzed to a carboxylic acid, especially if the reaction is run at a high pH or during acidic workup/purification steps (like TFA-containing buffers in HPLC). [9]This will result in a product with a mass of (M - 14 Da), corresponding to the loss of CH₂ (or replacement of -OCH₃ with -OH).
-
Solution : Keep the pH below 9.5 during the reaction. If hydrolysis occurs during purification, consider using alternative buffer systems or purifying at a lower temperature.
-
-
Cyclization/Cleavage Products : In a reaction reminiscent of Edman degradation, the newly formed thiourea can, under certain conditions (particularly acidic), lead to the cleavage of the N-terminal amino acid, resulting in a 2-thiohydantoin derivative and the truncated peptide. [4][6] * Solution : This is more common during acidic cleavage from a solid-phase resin or harsh purification conditions. Ensure the primary labeling reaction is performed under basic conditions where this pathway is less favorable. [6]
Protocols and Methodologies
Protocol 1: Standard Labeling of a Peptide in Solution
This protocol provides a robust starting point for the N-terminal labeling of a purified peptide.
-
Peptide Preparation : Dissolve the purified peptide in a 50 mM sodium borate buffer, pH 8.5, to a final concentration of 1-5 mg/mL. If solubility is an issue, up to 50% acetonitrile (ACN) can be added. [2]2. Reagent Preparation : Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous ACN immediately before use.
-
Reaction Setup : While gently vortexing the peptide solution, add a 10-fold molar excess of the this compound solution.
-
Incubation : Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if the peptide contains sensitive residues.
-
Monitoring : Track the reaction's progress by taking small aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by RP-HPLC or LC-MS. [10][11]Look for the disappearance of the starting peptide peak and the appearance of a new, typically more hydrophobic (later eluting), product peak.
-
Quenching (Optional) : The reaction can be quenched by adding a small molecule with a primary amine, such as glycine or Tris buffer, to consume any excess isothiocyanate.
-
Purification : Purify the labeled peptide from excess reagent and unreacted starting material using RP-HPLC with a suitable gradient of water/ACN containing 0.1% TFA. [12][13]
Protocol 2: Analytical Monitoring by RP-HPLC
Effective monitoring is crucial for optimizing reaction time and preventing side-product formation.
| Technique | Setup | Expected Observation |
| RP-HPLC | Column: C18, 3.5-5 µm particle size. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in ACN. Gradient: 5-95% B over 30 minutes. Detection: 214 nm & 280 nm. | The starting peptide will have a characteristic retention time. The thiourea-labeled product will be more hydrophobic and thus have a longer retention time. Monitor the decrease of the starting material peak area and the increase of the product peak area over time. [14] |
| LC-MS | Couple the HPLC output to an ESI-MS detector. | Confirm the identity of the product peak by its mass-to-charge ratio (m/z). The expected mass will be [Mass of Peptide + 131.15 Da]. Look for masses corresponding to side products (e.g., +262.3 Da for double-labeling, -14 Da for ester hydrolysis). [14] |
References
-
Velíšek, J., Davídek, J., & Čejka, P. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. [Link]
-
Goodlett, D. R., & Wysocki, V. H. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry. [Link]
-
Moore, G. J. (1950). Methylthiourea. Organic Syntheses. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Rosli, N. H., et al. (2017). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences. [Link]
-
Velíšek, J., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Indian Journal of Advances in Chemical Science. A simple route for the synthesis of isothiocyanates through desulfurization and application in the synthesis of thioureas. IJACS. [Link]
-
Goodlett, D. R., & Wysocki, V. H. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Singh, P., & Kumar, A. (2017). Reaction of methyl 2‐isothiocyanatobenzoate 1 a (0.50 mmol) with a series of amines 2 (0,50 mmol) in water (5 mL) at 60 °C for indicated time. ResearchGate. [Link]
-
Bibliomed. (2019). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
American Peptide Society. Peptide Purification. American Peptide Society. [Link]
-
ResearchGate. (2023). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
-
Veglia, G., & Tsai, M. D. (2007). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. PubMed Central. [Link]
-
ResearchGate. (2018). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Abound. This compound. Abound. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]
-
New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: METHYL ISOTHIOCYANATE. NJ.gov. [Link]
-
Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
AAPPTec. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
PubChem. Methyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. IJSR. [Link]
-
Calbiochem. (2009). Overview of Custom Peptide Synthesis. Merck Millipore. [Link]
-
Reddit. (2024). Hydrolysis of methyl eaters. r/chemistry. [Link]
- Google Patents. (1998). Hydrolysis of methyl acetate.
-
Royal Society of Chemistry. (2021). Catalytic hydrolysis of methyl mercaptan and methyl thioether on hydroxyl-modified ZrO2: a density functional theory study. RSC Publishing. [Link]
-
Organic Chemistry Portal. Methyl Esters. Organic Chemistry Portal. [Link]
-
PubMed. (1987). In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure. PubMed. [Link]
-
Goodlett, D. R., et al. (2000). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsra.net [ijsra.net]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 2-isothiocyanatoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 2-isothiocyanatoacetate in Modern Research
This compound is a bifunctional molecule of increasing interest in the fields of medicinal chemistry and materials science. Its unique structure, incorporating both a reactive isothiocyanate group and an ester moiety, makes it a versatile building block for the synthesis of novel heterocyclic compounds, bioactive molecules, and functionalized polymers.[1][2] The isothiocyanate group is a well-known pharmacophore found in numerous natural products with demonstrated anti-cancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The ester group, on the other hand, provides a handle for further synthetic modifications, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability.
Given its potential, the robust and accurate analytical characterization of this compound is paramount to ensure the purity, stability, and proper reactivity of the compound in downstream applications. This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the most appropriate techniques for their specific needs. We will also draw comparisons with other relevant isothiocyanates to provide a broader context for its analytical behavior.
Core Analytical Techniques for Structural Elucidation and Purity Assessment
The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall molecular framework.
Expertise & Experience in NMR Analysis:
The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for this compound due to its excellent solubilizing properties for this compound and its relatively simple solvent signal.[6]
-
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.7-3.8 ppm, deshielded by the adjacent oxygen atom.[7] The methylene protons adjacent to the isothiocyanate group and the carbonyl group will also appear as a singlet, further downfield, typically around 4.2-4.4 ppm, due to the electron-withdrawing effects of both functional groups. The integration of these peaks should correspond to a 3:2 proton ratio.
-
¹³C NMR: The carbon NMR spectrum provides complementary information. Key expected signals include the carbonyl carbon of the ester (around 165-170 ppm), the isothiocyanate carbon (typically in the range of 130-140 ppm), the methylene carbon (around 45-50 ppm), and the methyl carbon of the ester (around 52-53 ppm).[8]
Trustworthiness through Self-Validation:
The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC if necessary, provides a self-validating system for structural confirmation. The observed chemical shifts, coupling patterns (or lack thereof for singlets), and integrations must be consistent with the proposed structure of this compound. Any significant deviation would indicate the presence of impurities or an incorrect structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Process the data with appropriate apodization and Fourier transformation.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks and report the chemical shifts (δ) in ppm, multiplicity, and integration values.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024-4096 scans).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]
-
Report the chemical shifts (δ) in ppm.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the key functional groups present in a molecule. For this compound, IR spectroscopy provides characteristic absorption bands that confirm the presence of the isothiocyanate and ester moieties.
Expertise & Experience in IR Analysis:
The isothiocyanate group (-N=C=S) exhibits a very strong and characteristic asymmetric stretching vibration, which appears as a broad and intense band in the region of 2050-2200 cm⁻¹.[9] This broadness is a key distinguishing feature from the sharper cyanide (-C≡N) stretch. The carbonyl group (C=O) of the ester will show a strong, sharp absorption band around 1740-1760 cm⁻¹. The C-O stretching of the ester will also be visible in the 1100-1300 cm⁻¹ region.[10][11][12]
Trustworthiness through Self-Validation:
The simultaneous presence of both the strong, broad isothiocyanate band and the sharp, strong ester carbonyl band provides a high degree of confidence in the identity of the compound. The absence of other significant unexpected peaks (e.g., a broad -OH stretch around 3300 cm⁻¹) helps to confirm the purity of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance.
-
Identify and label the characteristic absorption bands for the isothiocyanate and ester functional groups.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. This is crucial for confirming the elemental composition and connectivity.
Expertise & Experience in MS Analysis:
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique. The mass spectrum will show the molecular ion peak (M⁺) at m/z 131, corresponding to the molecular weight of C₄H₅NO₂S.[13][14][15]
Characteristic fragmentation patterns for isothiocyanates often involve cleavage at the C-N bond.[16] For this compound, key fragments would be expected from the loss of the methoxy group (-OCH₃) to give a peak at m/z 100, and the loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z 72 (CH₂NCS⁺).[16] The mass spectrum of the related ethyl isothiocyanatoacetate shows a molecular ion at m/z 145, supporting this fragmentation logic.[17]
Trustworthiness through Self-Validation:
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₄H₅NO₂S). This, combined with the characteristic fragmentation pattern, provides a very high level of confidence in the compound's identity.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the retention time of the compound.
-
Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.
-
Compare the obtained spectrum with a reference library if available.
-
Chromatographic Methods: Assessing Purity and Quantitation
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for quantitative analysis.
Expertise & Experience in Chromatographic Analysis:
-
Gas Chromatography (GC): Due to its volatility, GC is an excellent method for assessing the purity of this compound.[18][19] A Flame Ionization Detector (FID) provides a robust and linear response for quantitation. The presence of a single major peak indicates high purity, while the area percentages of any minor peaks can be used to quantify impurities. The thermal stability of the analyte is a consideration, as some isothiocyanates can degrade at high temperatures.[20]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a widely used method for the analysis of isothiocyanates.[20][21] A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The lack of a strong UV chromophore in some aliphatic isothiocyanates can be a challenge.[20] However, the ester group in this compound provides some UV absorbance, likely around 200-220 nm. For enhanced sensitivity and selectivity, derivatization with a UV-active or fluorescent tag can be employed.[22][23] Another challenge with HPLC analysis of isothiocyanates is their potential for poor water solubility, which can lead to precipitation in the chromatographic system.[24] Operating the column at an elevated temperature (e.g., 60 °C) can mitigate this issue.[24]
Trustworthiness through Self-Validation:
Using both GC and HPLC provides an orthogonal assessment of purity. An impurity that might co-elute with the main peak in one method is unlikely to do so in the other due to the different separation principles (volatility vs. polarity). Quantitative agreement between the two methods further strengthens the confidence in the purity assessment.
Experimental Protocol: Purity Analysis by GC-FID
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A medium-polarity capillary column (e.g., DB-17ms, 30 m x 0.25 mm x 0.25 µm).[25]
-
Inlet: Split injection (e.g., 50:1 split ratio) at 250 °C.
-
Oven Program: Hold at 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Detector: FID at 300 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Experimental Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of about 0.5 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
-
Comparison of Analytical Methods
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| ¹H and ¹³C NMR | Definitive molecular structure, connectivity, and proton/carbon environment. | Unambiguous structural elucidation, non-destructive. | Lower sensitivity, requires relatively pure sample, expensive instrumentation. | Primary structural confirmation. |
| IR Spectroscopy | Presence of key functional groups (-NCS, C=O). | Rapid, non-destructive, easy to use. | Provides limited structural information, not suitable for complex mixtures. | Rapid identity check and confirmation of functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides elemental composition (HRMS). | Can be destructive, isomerization can be difficult to distinguish. | Molecular weight determination and structural confirmation. |
| GC-FID | Purity assessment and quantitation. | High resolution, robust quantitation, suitable for volatile compounds. | Requires thermal stability of the analyte, not suitable for non-volatile compounds. | Purity assessment and quality control. |
| HPLC-UV | Purity assessment and quantitation. | Versatile, suitable for a wide range of compounds, non-destructive. | Can have lower resolution than GC, potential for analyte precipitation.[24] | Purity assessment and quantitative analysis, especially in complex matrices. |
Comparative Analysis with Alternative Isothiocyanates
The choice of analytical methods for this compound is informed by its physical and chemical properties, which it shares with other small, functionalized isothiocyanates.
| Compound | Key Structural Difference | Implication for Analytical Characterization |
| Methyl Isothiocyanate | Lacks the acetate group. | More volatile, making GC a preferred method.[18][19][26] Simpler NMR and IR spectra.[27][28] |
| Ethyl 2-isothiocyanatoacetate | Ethyl ester instead of methyl ester. | Slightly higher molecular weight (145 g/mol ).[17][29] Very similar NMR and IR spectra, with characteristic signals for the ethyl group. |
| Allyl Isothiocyanate | Contains a C=C double bond. | Less polar and more volatile than this compound. Additional signals in NMR and IR for the allyl group. |
| Phenethyl Isothiocyanate (PEITC) | Contains an aromatic ring. | Stronger UV chromophore, making HPLC-UV more sensitive. More complex NMR spectrum due to aromatic protons. |
The fundamental analytical workflow for these alternatives remains the same, with adjustments to chromatographic conditions (e.g., temperature programs for GC, mobile phase composition for HPLC) to account for differences in volatility and polarity. The core spectroscopic techniques (NMR, IR, MS) will show predictable variations based on the specific functional groups present in each analog.
Visualizing the Analytical Workflow
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound.
Workflow for Purity Assessment
Caption: Orthogonal workflow for the purity assessment of this compound.
Conclusion
The comprehensive characterization of this compound is essential for its successful application in research and development. A multi-technique approach, leveraging the strengths of NMR for structural confirmation, IR for functional group identification, MS for molecular weight determination, and orthogonal chromatographic methods (GC and HPLC) for purity assessment, provides a robust and self-validating analytical workflow. By understanding the principles behind each technique and making informed experimental choices, researchers can ensure the quality and integrity of this valuable synthetic building block, paving the way for innovation in drug discovery and materials science.
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Valgimigli, L., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(16), 2026-31. [Link]
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Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica, 2(4), 293-313. [Link]
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Mhlongo, S. E., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(29), 9789-9802. [Link]
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Wadkar, S. S., et al. (2022). Qualitative and quantitative detection of isothiocyanates; quantification of erucin and phenethyl isothiocyanate in Kohlrabi by a reverse phase HPLC–DAD method. Food Science and Technology, 42, e86121. [Link]
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Wrońska, A. K., et al. (2018). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry, 268, 439-447. [Link]
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Mhlongo, S. E., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(29), 9789-9802. [Link]
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Mhlongo, S. E., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. PubMed, 35688001. [Link]
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Kewley, R., & Sastri, M. V. (1963). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. Canadian Journal of Chemistry, 41(8), 2026-2034. [Link]
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Medina-Franco, J. L., et al. (2021). Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine. Molecular Informatics, 40(11), e2100172. [Link]
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Pappa, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(16), 4979. [Link]
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Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [Link]
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Iida, M., & Kono, Y. (1994). Analysis of methyl isothiocyanate in wine by gas chromatography with dual detection. Journal of AOAC International, 77(5), 1296-9. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
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U.S. Environmental Protection Agency. (2001). ECM for MITC in Water. [Link]
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Rong, J., et al. (2022). [Determination of dazomet and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry]. Se Pu, 40(6), 655-662. [Link]
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Woodrow, J. E., et al. (2002). Determination of Methyl Isothiocyanate in Air Downwind of Fields Treated with Metam-Sodium by Subsurface Drip Irrigation. Journal of Agricultural and Food Chemistry, 50(22), 6332-6336. [Link]
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Kjaer, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]
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A-Comprehensive-Guide-to-NMR-Analysis-of-Methyl-2-isothiocyanatoacetate-Reaction-Products
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, methyl 2-isothiocyanatoacetate stands out as a versatile and highly reactive building block. Its electrophilic isothiocyanate group readily engages with a wide array of nucleophiles, paving the way for the synthesis of diverse heterocyclic compounds and thiourea derivatives, many of which are of significant interest in medicinal chemistry.[1][2][3] The successful synthesis and characterization of these products, however, are critically dependent on robust analytical methodologies.
Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled depth of structural information.[4][5][6] This guide provides a comprehensive overview of the application of NMR spectroscopy for the analysis of reaction products derived from this compound. We will delve into the nuances of its reactivity, explore predictive NMR analysis of its derivatives, and present a comparative assessment with other common analytical techniques.
The-Reactivity-of-Methyl-2-isothiocyanatoacetate-A-Gateway-to-Molecular-Diversity
This compound (C4H5NO2S) is a bifunctional molecule featuring an ester group and a highly electrophilic isothiocyanate (-N=C=S) moiety.[7][8][9][10] The carbon atom of the isothiocyanate group is the primary site for nucleophilic attack, a characteristic that is further enhanced by the electron-withdrawing nature of the adjacent acyl group.[11] This inherent reactivity allows it to readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to yield a range of products such as thioureas, thiocarbamates, and dithiocarbamates, respectively.[12][13]
The reaction with primary and secondary amines is one of the most common and synthetically useful transformations of isothiocyanates, leading to the formation of substituted thioureas.[3][14][15] This reaction is typically fast and proceeds in high yield, making it a cornerstone in the synthesis of biologically active molecules and organocatalysts.
Unraveling-Molecular-Architecture-The-Power-of-NMR-Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[16][17][18]
For the analysis of reactions involving this compound, NMR serves two primary purposes:
-
Reaction Monitoring: By acquiring NMR spectra at different time points, the progress of a reaction can be followed in real-time.[4][19] This allows for the optimization of reaction conditions and the detection of any transient intermediates or side products.[4]
-
Product Characterization: Upon completion of the reaction, a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) can be employed to unambiguously determine the structure of the product.[5]
A key challenge in the ¹³C NMR analysis of isothiocyanates is the often-observed broadening or "near-silence" of the isothiocyanate carbon signal.[20][21][22][23] This phenomenon is attributed to the structural flexibility and fast conformational exchange of the isothiocyanate group.[20][21][22] However, upon reaction, the resulting thiourea or thiocarbamate carbon signal is typically sharp and readily observable.
Case-Study-Reaction-of-Methyl-2-isothiocyanatoacetate-with-a-Primary-Amine
Let's consider the reaction of this compound with a generic primary amine (R-NH₂) to form a substituted thiourea.
Reaction Scheme:
Predictive ¹H and ¹³C NMR Analysis:
| Compound | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| This compound | -O-CH₃ | ~3.7 | ~53 |
| -CH₂- | ~4.2 | ~45 | |
| -N=C=S | - | ~130-140 (often broad) | |
| C=O | - | ~168 | |
| N-substituted Thiourea Product | -O-CH₃ | ~3.7 | ~53 |
| -CH₂- | ~4.4 | ~48 | |
| N-H (adjacent to CH₂) | Broad singlet, ~7-8 | - | |
| N-H (adjacent to R) | Broad singlet, ~7-8 | - | |
| C=S | - | ~180 | |
| C=O | - | ~169 |
Key Spectroscopic Changes to Expect:
-
¹H NMR: The singlet corresponding to the -CH₂- group in the starting material will shift downfield upon formation of the thiourea. The appearance of two new broad signals in the range of 7-8 ppm is indicative of the N-H protons of the thiourea moiety.
-
¹³C NMR: The broad signal of the isothiocyanate carbon will be replaced by a sharp signal for the thiocarbonyl (C=S) carbon of the thiourea at around 180 ppm. The chemical shift of the -CH₂- carbon will also experience a downfield shift.
A-Comparative-Look-NMR-vs-Other-Analytical-Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive understanding of a reaction and its products. Here’s a comparison of NMR with other common analytical methods:
| Technique | Strengths | Limitations | Application in this Context |
| NMR Spectroscopy | - Provides detailed structural information.[5][6]- Non-destructive.- Can be used for quantitative analysis.[6]- Excellent for reaction monitoring.[4][19] | - Relatively low sensitivity.- Can be expensive.- Complex spectra for large molecules. | - Primary tool for structural elucidation of products.- Ideal for kinetic studies. |
| Mass Spectrometry (MS) | - High sensitivity.[24]- Provides accurate molecular weight information.[5]- Can be coupled with chromatography (e.g., LC-MS). | - Provides limited structural information on its own.- Destructive technique. | - Confirmation of product molecular weight.- Can be used for high-throughput reaction screening.[25] |
| Infrared (IR) Spectroscopy | - Fast and inexpensive.[26]- Excellent for identifying functional groups.[17][19][24] | - Provides limited information on the overall molecular structure.[18]- Not ideal for complex mixtures. | - Quick check for the disappearance of the strong isothiocyanate stretch (~2100 cm⁻¹) and the appearance of N-H and C=S stretches in the product. |
| High-Performance Liquid Chromatography (HPLC) | - Excellent for separating complex mixtures.[24]- Can be used for quantitative analysis. | - Requires a chromophore for UV detection.- Does not provide structural information on its own. | - Assessing the purity of the final product.- Can be used to track the consumption of starting materials and the formation of products over time. |
In synergy, these techniques provide a robust analytical workflow. For instance, IR can be used for a rapid initial assessment of the reaction's progress, followed by LC-MS to confirm the molecular weight of the product and assess its purity. Finally, NMR is employed for the definitive structural confirmation.
Experimental-Protocols
General-Procedure-for-the-Synthesis-of-a-Thiourea-Derivative
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the primary amine (1 equivalent) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for IR spectroscopy to observe the disappearance of the isothiocyanate peak.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography, if necessary.
Sample-Preparation-for-NMR-Analysis
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A comprehensive list of chemical shifts for common laboratory solvents and impurities can be found in the literature.[27]
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any solid particles.
-
Acquire the desired NMR spectra (¹H, ¹³C, etc.).
Visualization-of-the-Analytical-Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of a reaction product of this compound.
Caption: A typical workflow for the synthesis and multi-technique analysis of reaction products.
Conclusion
The NMR analysis of reaction products from this compound is a powerful and essential technique for chemists in research and development. It provides unambiguous structural information that is crucial for confirming the identity and purity of synthesized compounds. While other analytical methods such as MS, IR, and HPLC offer complementary information, NMR remains the gold standard for detailed structural elucidation. A thorough understanding of the principles of NMR and the expected spectral features of the starting materials and products is paramount for the efficient and successful development of new chemical entities derived from this versatile building block.
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- Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.
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-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[14]. ResearchGate. Available from:
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- Isothiocyanates in the chemistry of heterocycles. Chemical Reviews - ACS Publications.
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A Comparative Guide to the Mass Spectrometry of Heterocycles Synthesized from Methyl 2-Isothiocyanatoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of the mass spectrometric behavior of heterocyclic compounds synthesized from the versatile reagent, methyl 2-isothiocyanatoacetate. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of fragmentation patterns and ionization efficiencies, offering field-proven insights to guide your experimental design and data interpretation. The protocols and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
The Synthetic Utility of this compound: A Gateway to Bioactive Scaffolds
This compound serves as a powerful and versatile building block in heterocyclic synthesis due to the dual reactivity of its isothiocyanate and ester functionalities. The electrophilic carbon of the isothiocyanate group is highly susceptible to nucleophilic attack, particularly by primary amines, leading to the formation of thiourea intermediates.[1] These intermediates are often not isolated but undergo intramolecular cyclization, driven by the neighboring ester group, to yield a variety of important heterocyclic scaffolds, such as thiazolidinones and their derivatives.[2][3] These scaffolds are of significant interest in drug discovery, exhibiting a wide range of biological activities.[3][4][5]
The choice of this compound as a starting material is predicated on its ability to efficiently generate complex molecular architectures in a convergent manner. The reactions are often high-yielding and can be performed under mild conditions, making this reagent a staple in medicinal chemistry laboratories.[6][7]
Comparative Mass Spectrometric Analysis of Key Derivatives
The structural elucidation of compounds synthesized from this compound relies heavily on mass spectrometry. The choice of ionization technique and an understanding of the subsequent fragmentation pathways are critical for unambiguous characterization. We will compare the mass spectrometric behavior of two prominent classes of derivatives: N-substituted 2-imino-1,3-thiazolidin-4-ones and 2,4-thiazolidinediones .
Ionization Techniques: ESI vs. APCI
For the analysis of these moderately polar heterocyclic compounds, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In the positive ion mode, protonated molecules ([M+H]⁺) are readily formed, providing clear molecular weight information. This is the preferred method for the initial characterization of the synthesized heterocycles.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar compounds than ESI. While it can also produce protonated molecules, in-source fragmentation is more common, which can provide valuable structural information from the initial analysis.
The choice between ESI and APCI will depend on the specific analyte and the desired information. For obtaining a clear molecular ion peak with minimal fragmentation, ESI is generally the superior choice.
Fragmentation Patterns: A Mechanistic Perspective
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide a fingerprint of the molecular structure. Understanding the underlying mechanisms of bond cleavage is crucial for accurate interpretation.
These compounds are commonly synthesized through the reaction of this compound with primary amines.[6][7] The resulting structures exhibit characteristic fragmentation pathways upon collision-induced dissociation (CID).
A primary fragmentation pathway involves the cleavage of the exocyclic imine bond and subsequent ring opening. The fragmentation is often dictated by the nature of the substituent on the exocyclic nitrogen.
Table 1: Comparison of Key Fragment Ions for N-Substituted 2-Imino-1,3-thiazolidin-4-ones
| Substituent (R) | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ion 1 (m/z) | Proposed Structure of Fragment 1 | Key Fragment Ion 2 (m/z) | Proposed Structure of Fragment 2 |
| Benzyl | 221.06 | 134.04 | [C₇H₇NCS]⁺ | 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| Phenyl | 207.04 | 120.02 | [C₆H₅NCS]⁺ | 77.04 | [C₆H₅]⁺ |
| Cyclohexyl | 213.11 | 126.09 | [C₆H₁₁NCS]⁺ | 83.09 | [C₆H₁₁]⁺ |
The formation of the isothiocyanate fragment of the substituent ([R-NCS]⁺) is a highly characteristic fragmentation for this class of compounds. Further fragmentation of this ion can provide additional structural confirmation.
2,4-Thiazolidinediones can be synthesized from thiourea derivatives, which themselves can be derived from isothiocyanates.[8] Their fragmentation patterns are distinct from the 2-imino derivatives.
A characteristic fragmentation pathway for 2,4-thiazolidinediones involves the loss of CO and subsequent ring cleavage. The NIST WebBook of Chemistry provides a reference mass spectrum for the parent 2,4-thiazolidinedione, which shows a prominent molecular ion peak and characteristic fragment ions.[9]
Table 2: Comparison of Key Fragment Ions for Substituted 2,4-Thiazolidinediones
| Substituent (R at N-3) | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ion 1 (m/z) | Proposed Structure of Fragment 1 | Key Fragment Ion 2 (m/z) | Proposed Structure of Fragment 2 |
| Hydrogen | 118.00 | 90.00 | [M+H-CO]⁺ | 74.00 | [M+H-CO-S]⁺ |
| Phenyl | 194.03 | 166.03 | [M+H-CO]⁺ | 138.04 | [C₆H₅NCS]⁺ |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and mass spectrometric analysis of a representative N-substituted 2-imino-1,3-thiazolidin-4-one.
Synthesis of 3-Benzyl-2-imino-1,3-thiazolidin-4-one
Materials:
-
This compound
-
Benzylamine
-
Methanol (anhydrous)
-
Stir bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add benzylamine (1.0 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Mass Spectrometric Analysis
Instrumentation:
-
A high-resolution mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.
ESI-MS and MS/MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Visualizing the Workflow and Fragmentation
To further clarify the experimental and analytical processes, the following diagrams are provided.
Synthetic Workflow
Caption: Synthetic workflow for heterocyclic compounds.
Representative Fragmentation Pathway
Caption: Fragmentation of N-benzyl-2-imino-1,3-thiazolidin-4-one.
Alternative Reagents and Comparative Performance
While this compound is a highly effective reagent, alternative synthetic strategies exist for the creation of similar heterocyclic scaffolds.
-
Thiophosgene and its Surrogates: These can be used to generate isothiocyanates from primary amines, which can then be reacted further.[10][11] However, the high toxicity of thiophosgene necessitates the use of less hazardous alternatives.
-
Carbon Disulfide: In the presence of a base, carbon disulfide reacts with primary amines to form dithiocarbamates, which can be converted to isothiocyanates.[12][13] This method is often milder and more environmentally friendly.
The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and safety considerations. The mass spectrometric behavior of the final products will be dictated by their structure, regardless of the synthetic pathway used to obtain them.
Conclusion
The mass spectrometric analysis of compounds derived from this compound is a powerful tool for their structural characterization. A thorough understanding of the ionization processes and fragmentation mechanisms, as detailed in this guide, is essential for researchers in the field of medicinal chemistry and drug development. By combining robust synthetic protocols with insightful mass spectrometric interpretation, the exploration of novel bioactive heterocyclic compounds can be significantly accelerated.
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. BioMed Research International, 2014, 1-8. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2016). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry, 81(15), 6526-6532. [Link]
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Frankowski, S., Janczewski, Ł., & Gajda, T. (2017). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 22(12), 2219. [Link]
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Bondock, S., Fadda, A. A., & Etbaily, M. M. (2012). Utility of isothiocyanates in heterocyclic synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1213-1225. [Link]
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Li, Y., Wang, Y., & Zhang, J. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-39. [Link]
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Nikolova, S., Yordanova, D., & Shivachev, B. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 25(23), 5727. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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El-Gendy, M. S. (2007). Synthesis and mass spectral study of thiourea and thiocarbamate derivatives from phthalimidoacyl isothiocyanates. TSI, 2(3), 113-117. [Link]
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Giorgi, G., & Salvini, L. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(4), 420-428. [Link]
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El-Sayed, W. A. (2017). Dodecanoyl isothiocyanate and N՝-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. Synthetic Communications, 48(4), 411-422. [Link]
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Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692-5696. [Link]
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Chen, Y., & Wu, J. (2019). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link]
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Moustafa, A. (2016). Mild conversion of primary amine to isothiocyanate? ResearchGate. [Link]
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Ioannou, P. V., & Kourounakis, A. P. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6296. [Link]
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Kandeel, K. A. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC, 2006(10), 1-6. [Link]
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Sharma, R., & Kumar, R. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(1), 1-22. [Link]
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Wróbel, M., & Bielenica, A. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 25(1), 325. [Link]
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Patel, N. B., & Patel, H. R. (2012). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. E-Journal of Chemistry, 9(2), 733-740. [Link]
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Kumar, R., & Singh, P. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6610. [Link]
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Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 212-234. [Link]
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Phumthum, M., & Srithi, K. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science, 11, 616892. [Link]
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A Senior Application Scientist's Guide to Heterocycle Synthesis: Evaluating Alternatives to Methyl 2-isothiocyanatoacetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Utility of Isothiocyanates in Heterocyclic Chemistry
The isothiocyanate functional group (-N=C=S) is a cornerstone in the synthesis of a vast array of nitrogen- and sulfur-containing heterocycles, many of which form the core scaffolds of medicinally important compounds.[1][2] The unique electrophilicity of the central carbon atom, coupled with the nucleophilicity of the nitrogen and sulfur atoms, provides a versatile platform for a multitude of cyclization strategies.[3] Among the diverse isothiocyanate reagents available, Methyl 2-isothiocyanatoacetate has garnered attention due to the synthetic handles provided by its ester functionality. However, the landscape of heterocyclic synthesis is ever-evolving, with a continuous drive towards reagents that offer improved reactivity, stability, or accessibility.
This guide provides an in-depth technical comparison of this compound with its prominent alternatives: Benzoyl Isothiocyanate , Ethoxycarbonyl Isothiocyanate , and Trimethylsilyl Isothiocyanate . We will delve into their relative performance in the synthesis of key heterocyclic systems, supported by experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic endeavors.
Profiling the Reagents: A Comparative Overview
A strategic choice of reagent is paramount for the success of a synthetic campaign. This section provides a comparative analysis of the synthesis, stability, and general reactivity of this compound and its alternatives.
This compound
-
Synthesis: Typically prepared from the corresponding amino acid ester, glycine methyl ester, through reaction with thiophosgene or, more commonly, carbon disulfide in the presence of a base followed by treatment with an activating agent.
-
Reactivity: The ester group acts as an electron-withdrawing group, enhancing the electrophilicity of the isothiocyanate carbon. The α-methylene group is activated and can participate in further functionalization or cyclization reactions.
-
Advantages: The ester functionality provides a convenient handle for post-synthetic modification or can be an integral part of the final heterocyclic scaffold.
-
Disadvantages: Can be less stable than aromatic isothiocyanates and may require careful handling and storage.[1]
Benzoyl Isothiocyanate
-
Synthesis: Commonly prepared in situ or isolated from the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in a solvent like acetone.[1][4][5][6]
-
Reactivity: The benzoyl group is a strong electron-withdrawing group, significantly activating the isothiocyanate moiety towards nucleophilic attack.[3]
-
Advantages: Highly reactive, often leading to higher yields and faster reaction times. The benzoyl group can sometimes be cleaved under specific conditions if not desired in the final product.
-
Disadvantages: Its high reactivity can sometimes lead to side reactions if not controlled properly. The reagent is sensitive to moisture.[1]
Ethoxycarbonyl Isothiocyanate
-
Synthesis: Prepared by the reaction of ethyl chloroformate with a thiocyanate salt.[3][7][8] The reaction can be performed in various solvents, including water at low temperatures.[3]
-
Reactivity: The ethoxycarbonyl group also activates the isothiocyanate functionality, making it a versatile reagent for heterocycle synthesis.[9]
-
Advantages: Generally stable and can be prepared using relatively inexpensive starting materials. It has been widely used in the synthesis of various heterocycles, including pyrimidines and triazines.[10]
-
Disadvantages: May be less reactive than acyl isothiocyanates like benzoyl isothiocyanate.
Trimethylsilyl Isothiocyanate (TMS-NCS)
-
Synthesis: Commercially available or can be prepared from the reaction of trimethylsilyl chloride with a thiocyanate salt.
-
Reactivity: Acts as a versatile source of the isothiocyanate group. It is particularly useful in cycloaddition reactions and for the isothiocyanation of various substrates. The trimethylsilyl group can be easily removed under mild conditions.
-
Advantages: Offers a convenient and often milder alternative to other isothiocyanation methods. The TMS group can modulate the reactivity and solubility of intermediates.
-
Disadvantages: Moisture-sensitive, and the cost can be higher compared to other alternatives.
Comparative Synthesis of Key Heterocycles
To provide a practical comparison, we will examine the synthesis of two important classes of heterocycles: 4-Thioxo-imidazolidin-2-ones and 1,2,4-Triazole-3-thiones.
Case Study 1: Synthesis of 4-Thioxo-imidazolidin-2-ones
This heterocyclic core is a key structural motif in various biologically active molecules. The synthesis typically involves the reaction of an amino acid or its ester with an isothiocyanate.
Reaction Scheme:
Caption: General synthesis of substituted 4-thioxo-imidazolidin-2-ones.
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound | Amino acids | Not explicitly found for this specific heterocycle, but related reactions suggest moderate conditions. | - | - |
| Benzoyl Isothiocyanate | Amino acids | 1. NaOH, Dioxane/H₂O, rt, 2h; 2. HCl | Good | Related syntheses |
| Ethoxycarbonyl Isothiocyanate | α-Amino acid esters | Pyridine, reflux | Good | General procedures |
Discussion: While a direct comparison with this compound for this specific scaffold proved difficult to find in the literature, the high reactivity of Benzoyl Isothiocyanate suggests it would be a highly efficient reagent for this transformation. Ethoxycarbonyl Isothiocyanate also serves as a viable alternative. The choice of reagent would likely depend on the desired substitution pattern and the tolerance of other functional groups to the reaction conditions.
Case Study 2: Synthesis of 5-Substituted-1,2,4-Triazole-3-thiones
1,2,4-Triazole-3-thiones are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. A common synthetic route involves the reaction of acid hydrazides with isothiocyanates to form a thiosemicarbazide intermediate, which then undergoes cyclization.
Reaction Scheme:
Caption: Synthesis of 5-substituted-1,2,4-triazole-3-thiones.
| Reagent | Acid Hydrazide | Reaction Conditions | Yield (%) | Reference |
| This compound | Isonicotinic hydrazide | EtOH, reflux | Good | [2] |
| Benzoyl Isothiocyanate | 4-(4-X-phenylsulfonyl)benzoic acid hydrazides | EtOH, reflux; then NaOH | Good | [11] |
| Aryl Isothiocyanates | 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione | Dry C₆H₆, reflux | Good | [12] |
Discussion: In the synthesis of 1,2,4-triazole-3-thiones, both this compound and Benzoyl Isothiocyanate have been shown to be effective reagents. The choice between them may be influenced by the desired substituent at the 4-position of the triazole ring. Benzoyl Isothiocyanate, being highly reactive, often provides the thiosemicarbazide intermediate in high yield, which can then be cyclized under basic or acidic conditions. The ester group in this compound offers a handle for further diversification of the final product.
Mechanistic Insights: Understanding Reactivity Differences
The varied reactivity of these isothiocyanates can be attributed to the electronic nature of the substituent attached to the nitrogen atom.
Caption: Relative reactivity of isothiocyanate classes.
Electron-withdrawing groups, such as benzoyl and ethoxycarbonyl, decrease the electron density on the isothiocyanate carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity often translates to milder reaction conditions and higher yields. In contrast, the ester group in this compound has a less pronounced electron-withdrawing effect compared to a carbonyl group directly attached to the nitrogen, resulting in a comparatively lower, yet still synthetically useful, level of reactivity.
Experimental Protocols
To facilitate the practical application of these reagents, detailed experimental protocols for their preparation and use in a representative heterocycle synthesis are provided below.
Protocol 1: Preparation of Benzoyl Isothiocyanate (in situ)
This protocol is adapted from a common procedure for the in situ generation of benzoyl isothiocyanate.[6]
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Acetone (dry)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.0 eq) in dry acetone.
-
To the stirred suspension, add benzoyl chloride (1.0 eq) dropwise at room temperature. An exothermic reaction is typically observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate (ammonium chloride) will be observed.
-
The resulting solution of benzoyl isothiocyanate in acetone is typically used immediately for the subsequent reaction without isolation.
Protocol 2: Synthesis of a 5-Substituted-4-Aryl-1,2,4-Triazole-3-thione using Benzoyl Isothiocyanate
This protocol is a general representation of the synthesis of 1,2,4-triazole-3-thiones.[11]
Materials:
-
Aromatic acid hydrazide
-
Benzoyl Isothiocyanate solution (from Protocol 1)
-
Ethanol
-
Sodium hydroxide
Procedure:
-
To the freshly prepared solution of benzoyl isothiocyanate in acetone, add a solution of the aromatic acid hydrazide (1.0 eq) in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
To the crude thiosemicarbazide intermediate, add an aqueous solution of sodium hydroxide (e.g., 2M) and reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure 1,2,4-triazole-3-thione.
Caption: Experimental workflow for 1,2,4-triazole-3-thione synthesis.
Conclusion and Future Outlook
This compound remains a valuable reagent in the synthetic chemist's toolbox, particularly when the introduction of a carboxymethyl group is desired. However, for applications requiring higher reactivity or different substitution patterns, acyl isothiocyanates like Benzoyl Isothiocyanate and alkoxycarbonyl isothiocyanates such as Ethoxycarbonyl Isothiocyanate present compelling alternatives. Trimethylsilyl Isothiocyanate offers a mild and versatile option for introducing the isothiocyanate functionality.
The choice of reagent should be guided by a careful consideration of the desired target molecule, the reactivity of the substrates, and the overall synthetic strategy. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development and comparative evaluation of versatile reagents like those discussed in this guide will remain a critical area of research.
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-
a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][3][4]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
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- (PDF)
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
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A Senior Application Scientist's Guide to Isothiocyanates in Organic Synthesis: A Comparative Study
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to provide an in-depth, comparative analysis of isothiocyanates in organic synthesis. As your virtual Senior Application Scientist, I will elucidate the nuanced reactivity of this versatile functional group and provide practical, field-proven insights into their application. Our exploration will be grounded in experimental data and established mechanistic principles, empowering you to make informed decisions in your synthetic endeavors.
The Isothiocyanate Functional Group: A Hub of Tunable Reactivity
The isothiocyanate group (-N=C=S) is a powerful tool in the synthetic chemist's arsenal. Its unique electronic structure, a heterocumulene system, imparts a rich and tunable reactivity. The central carbon atom is highly electrophilic, making it a prime target for nucleophilic attack, a characteristic that is central to its utility in forming a diverse array of sulfur and nitrogen-containing heterocycles.[1]
The reactivity of the isothiocyanate is profoundly influenced by the nature of the substituent (R) attached to the nitrogen atom. This allows for a rational comparison of different isothiocyanate classes: acyl, aryl, and alkyl isothiocyanates.
-
Acyl Isothiocyanates (R = Acyl): These are the most reactive class. The presence of an electron-withdrawing acyl group significantly enhances the electrophilicity of the central carbon atom, making them highly susceptible to nucleophilic attack.[1][2] This heightened reactivity makes them excellent reagents for a variety of cyclization reactions.[1]
-
Aryl Isothiocyanates (R = Aryl): The reactivity of aryl isothiocyanates is modulated by the electronic properties of the aromatic ring. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the isothiocyanate carbon, leading to faster reaction rates.[3] Conversely, electron-donating groups decrease reactivity.
-
Alkyl Isothiocyanates (R = Alkyl): Alkyl groups are electron-donating, which slightly reduces the electrophilicity of the isothiocyanate carbon compared to aryl isothiocyanates. Consequently, they are generally less reactive than their aryl and acyl counterparts.[4]
Caption: Relative reactivity of isothiocyanate classes.
Comparative Synthesis of Thioureas: A Fundamental Transformation
The reaction of isothiocyanates with primary or secondary amines is a cornerstone of their application, providing a straightforward and highly efficient route to N,N'-disubstituted thioureas.[5] These compounds are not only valuable in their own right, with a wide range of biological activities, but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[6]
The choice of isothiocyanate has a direct impact on the reaction conditions and outcomes, as illustrated in the comparative data below.
| Isothiocyanate Type | Representative Isothiocyanate | Amine | Conditions | Yield (%) | Reference |
| Acyl | Benzoyl Isothiocyanate | 3,4-Dichloroaniline | Acetone, reflux, 2h | 90% | [7] |
| Aryl | Phenyl Isothiocyanate | Aniline | Dichloromethane or tert-butanol, RT | High to quantitative | [8] |
| Alkyl | Benzyl Isothiocyanate | Benzyl Amine | THF, 0°C to RT | 81% | [9] |
Experimental Protocols for Thiourea Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of thiourea derivatives from each class of isothiocyanate.
Protocol 1: Synthesis of N-Benzoyl-N'-(3,4-dichlorophenyl)thiourea (from an Acyl Isothiocyanate)
This two-step, one-pot procedure capitalizes on the high reactivity of acyl isothiocyanates.[10]
-
Step 1: In situ generation of Benzoyl Isothiocyanate.
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve ammonium thiocyanate (2 moles) in dry acetone (1000 mL).
-
With vigorous stirring, add benzoyl chloride (2 moles) dropwise over 1 hour. The reaction is exothermic.
-
After the addition is complete, gently reflux the mixture for 30-60 minutes.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated ammonium chloride. The resulting orange-red filtrate containing benzoyl isothiocyanate is used immediately in the next step.[10]
-
-
Step 2: Reaction with 3,4-Dichloroaniline.
-
To the freshly prepared solution of benzoyl isothiocyanate in acetone, add a solution of 3,4-dichloroaniline (2 moles) in acetone (2500 mL) with stirring over 1 hour.
-
A yellow precipitate of N-(3,4-dichlorophenyl)-N'-benzoyl-thiourea will form.
-
Reflux the mixture for approximately 2 hours.[7]
-
Concentrate the mixture by distilling off a portion of the acetone.
-
Cool the remaining slurry in an ice bath and collect the yellow crystalline precipitate by suction filtration.[10]
-
Caption: General experimental workflow for thiourea synthesis.
Protocol 2: Synthesis of N,N'-Diphenylthiourea (from an Aryl Isothiocyanate)
This protocol exemplifies the straightforward reaction of aryl isothiocyanates with primary amines.[8]
-
Dissolve phenyl isothiocyanate (1 equivalent) in dichloromethane or tert-butanol.
-
Add aniline (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
The product, N,N'-diphenylthiourea, often precipitates and can be collected by filtration.
-
Wash the precipitate with a small amount of cold solvent and dry to obtain the pure product.[8]
Protocol 3: Synthesis of 1,3-Dibenzylthiourea (from an Alkyl Isothiocyanate)
This protocol demonstrates a typical synthesis using an alkyl isothiocyanate.[9]
-
In a round-bottom flask, dissolve benzylamine (1 equivalent) in THF.
-
Add benzyl isothiocyanate (1 equivalent) to the stirred solution at room temperature.
-
Continue stirring for 2-3 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with a 10% citric acid solution, followed by brine, and then dry over anhydrous Na2SO4.
-
Remove the solvent in vacuo and purify the crude product by flash chromatography to yield the pure 1,3-dibenzylthiourea.[9]
Comparative Synthesis of 2-Aminothiazoles: The Hantzsch Reaction and its Variations
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[11] The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[12] A highly effective variation of this method utilizes isothiocyanates to generate a substituted thiourea in situ, which then undergoes cyclocondensation with an α-haloketone. This one-pot approach is efficient and avoids the isolation of intermediates.
| Method | Isothiocyanate | Other Reagents | Conditions | Yield (%) | Reference |
| Hantzsch-Type (One-Pot) | Acetyl Isothiocyanate | Substituted aniline, 2-bromoacetophenone | Ethanol, reflux, 2-4h | Good to Excellent | [13] |
| Hantzsch (Classical) | Not applicable (uses thiourea) | 2-bromoacetophenone | Methanol, heat, 30 min | High | [6] |
| Multicomponent | Phenyl Isothiocyanate | Amine, nitroepoxide | THF, 10-15°C, 6h | High to Excellent | [14] |
Experimental Protocol for 2-Aminothiazole Synthesis
The following one-pot protocol for the synthesis of a 2-(acetylamino)thiazole derivative is a representative example of a modified Hantzsch synthesis.[13]
-
Thiourea Formation: In a 100 mL round-bottom flask, dissolve a substituted aniline (10 mmol, 1.0 eq.) in 30 mL of ethanol. To this stirring solution, add acetyl isothiocyanate (12 mmol, 1.2 eq.) dropwise at room temperature. Stir the mixture for 1 hour.
-
Cyclocondensation: To the same flask, add an α-haloketone (e.g., 2-bromoacetophenone) (10 mmol, 1.0 eq.).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[13]
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Caption: Mechanism of Hantzsch-type thiazole synthesis.
Conclusion: Strategic Selection of Isothiocyanates in Synthesis
This guide has provided a comparative analysis of acyl, aryl, and alkyl isothiocyanates in the synthesis of thioureas and 2-aminothiazoles. The key takeaway for the practicing scientist is that the choice of isothiocyanate is a strategic one, directly influencing reactivity, reaction conditions, and ultimately, the efficiency of the synthetic route.
Acyl isothiocyanates, with their heightened electrophilicity, are ideal for rapid and high-yielding transformations, though their stability requires careful handling. Aryl isothiocyanates offer a balance of reactivity and stability, with the added advantage of tunable reactivity through substitution on the aromatic ring. Alkyl isothiocyanates, while generally less reactive, are valuable for introducing aliphatic diversity into target molecules.
By understanding the principles of reactivity and having access to robust, detailed protocols, researchers can harness the full potential of isothiocyanates to accelerate their synthetic projects and advance the frontiers of drug discovery and materials science.
References
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Feng, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(5), 1039. [Link]
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ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2018). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Journal of Heterocyclic Chemistry, 55(1), 123-128. [Link]
-
Kumar, A., & Kumar, S. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(vi), 206-245. [Link]
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KROS Publications. (2024). Indian Journal of Advances in Chemical Science, 12(1), 30-35. [Link]
-
Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]
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Nemati, F., et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3048. [Link]
-
Limban, C., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]
-
Semantic Scholar. (2015). Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
- Google Patents. (1972). US3637787A - Method for the preparation of aryl isothiocyanates.
-
ResearchGate. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?. Retrieved from [Link]
-
Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1289. [Link]
-
Webber, J. L., et al. (2015). N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides. Dalton Transactions, 44(4), 1569-1577. [Link]
-
Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate?. Retrieved from [Link]
-
Singh, R., et al. (2015). An efficient one-pot synthesis of 2-Aminothiazole Derivatives. Der Chemica Sinica, 6(8), 14-18. [Link]
-
iMedPub. (n.d.). An efficient one-pot synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
bepress. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Thiazoles and Bisthiazoles. Retrieved from [Link]
-
MedCrave. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Methyl 2-isothiocyanatoacetate: A Comparative Validation
For: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-isothiocyanatoacetate is a valuable and versatile electrophilic building block in modern organic synthesis. As the isothiocyanate derivative of the simplest amino acid, glycine, it serves as a crucial synthon for the creation of a diverse array of nitrogen- and sulfur-containing heterocycles, thiohydantoins, thioureas, and peptidomimetics with significant biological and pharmaceutical applications. The isothiocyanate group's unique reactivity profile—readily undergoing nucleophilic attack while being relatively stable in aqueous conditions—makes it an ideal functional handle in bioconjugate chemistry and drug discovery.[1]
However, the synthetic efficiency and purity of this compound can vary dramatically depending on the chosen methodology. The selection of a synthetic protocol is not merely a procedural choice; it is a strategic decision that impacts yield, scalability, cost, safety, and, in the case of chiral analogues, the stereochemical integrity of the final product.
This guide provides an in-depth, objective comparison of prominent synthetic methods for preparing α-isothiocyanato esters like this compound. We move beyond simple protocols to dissect the underlying chemical principles, validate the outcomes with experimental data, and provide a logical framework for selecting the optimal method for your specific research and development needs.
An Overview of Key Synthetic Strategies
The majority of modern methods for synthesizing isothiocyanates from primary amines, such as the glycine methyl ester precursor, can be broadly categorized. The most prevalent strategy involves the in situ formation of a dithiocarbamate salt, which is then decomposed via a desulfurization agent to yield the target isothiocyanate.[2][3][4] An alternative, powerful method for chiral derivatives is the tandem Staudinger/aza-Wittig reaction, which proceeds through an azide intermediate.[5][6]
The choice of desulfurizing agent in the dithiocarbamate pathway is the critical determinant of the reaction's success, influencing efficiency, substrate scope, and environmental impact.
Caption: High-level overview of synthetic routes to this compound.
Head-to-Head Method Comparison
We will now analyze three distinct and representative methods based on the dithiocarbamate pathway. While this compound itself is achiral, we include a method renowned for its preservation of stereochemistry (Method B), as it is the premier choice for synthesizing chiral analogues from other amino acids.
Method A: The "Workhorse" - Tosyl Chloride (TsCl) Mediated Desulfurization
This approach is a widely adopted, reliable method for a range of alkyl and aryl isothiocyanates.[7] It represents a significant improvement over older, more toxic reagents like thiophosgene.
Reaction Mechanism & Rationale: The reaction begins with the nucleophilic attack of the primary amine on carbon disulfide in the presence of a base (like triethylamine, Et₃N) to form a dithiocarbamate salt. Tosyl chloride then acts as an efficient desulfurizing agent. The oxygen atoms of the sulfonyl group activate the sulfur of the dithiocarbamate for elimination, leading to the formation of the isothiocyanate, triethylamine hydrochloride, and tosyl-based byproducts.
Caption: Simplified mechanism for TsCl-mediated isothiocyanate synthesis.
Advantages:
-
Broad Scope: Effective for a wide variety of primary amines.
-
Good Yields: Generally provides high yields of the desired product.
-
Cost-Effective: Reagents are common and relatively inexpensive.
Disadvantages:
-
Byproduct Removal: Requires chromatographic purification to remove sulfur-containing byproducts.
-
Racemization Risk: The use of bases like triethylamine can pose a risk of racemization for chiral α-amino esters.
Method B: The "High-Fidelity" - DMT/NMM/TsO⁻ Mediated Desulfurization
For applications involving chiral amino acids, maintaining stereochemical integrity is paramount. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as the desulfurizing agent is the gold standard.[5][6]
Reaction Mechanism & Rationale: The initial dithiocarbamate formation is analogous to Method A. However, the choice of base and desulfurizing agent is critical. N-methylmorpholine (NMM) is a weaker, more sterically hindered base than triethylamine, which significantly suppresses racemization at the α-carbon.[6] The DMT/NMM/TsO⁻ reagent then acts as a highly effective activating agent for the desulfurization step, proceeding under mild room temperature conditions.
Caption: DMT/NMM/TsO⁻ pathway preserves stereochemistry.
Advantages:
-
Excellent Enantiopurity: Minimizes racemization, yielding products with high enantiomeric ratios (>99:1 er).[5][6]
-
Mild Conditions: The reaction proceeds efficiently at room temperature in a short time frame (e.g., 30 minutes).[5]
-
High Yields: Provides good to excellent yields for sensitive substrates.[5]
Disadvantages:
-
Reagent Cost: DMT/NMM/TsO⁻ is a specialized and more expensive coupling reagent compared to tosyl chloride.
Method C: The "Green" Approach - Sodium Persulfate (Na₂S₂O₈) in Water
With an increasing focus on sustainable chemistry, methods that utilize environmentally benign solvents and reagents are highly desirable. The use of sodium persulfate as a desulfurizing agent in water offers a compelling green alternative.[4][5]
Reaction Mechanism & Rationale: This one-pot method generates the dithiocarbamate salt in situ in an aqueous solution with a base like sodium hydroxide. Sodium persulfate, a strong oxidizing agent, is then added. It facilitates the oxidative desulfurization of the dithiocarbamate to the isothiocyanate. The aqueous medium is a key advantage, avoiding the use of volatile and often toxic organic solvents.
Advantages:
-
Environmentally Friendly: Utilizes water as the solvent and avoids chlorinated solvents.
-
Safety: Reagents are generally safer to handle than many traditional organic synthesis reagents.
-
One-Pot Procedure: Simplifies the experimental setup and workflow.[4]
-
Broad Applicability: Has been shown to work for alkyl, aryl, and amino acid derivatives.[4]
Disadvantages:
-
Work-up: Extraction of the final product from the aqueous phase is required.
-
Yield Variability: Yields can be more substrate-dependent compared to other methods.
Comparative Data Summary
The following table summarizes key performance indicators for the synthesis of chiral isothiocyanates from their corresponding amino acid methyl ester hydrochlorides, providing a relevant benchmark for the synthesis of this compound.
| Parameter | Method A (TsCl) | Method B (DMT/NMM/TsO⁻) | Method C (Na₂S₂O₈) |
| Starting Material | L-Alanine Methyl Ester HCl | L-Alanine Methyl Ester HCl | Generic Amino Acid Esters |
| Typical Yield | Good to High | 50%[5] | Good |
| Reaction Time | 1-3 hours | 30 minutes[5] | 1-2 hours |
| Reaction Temp. | Room Temperature | Room Temperature[5] | Room Temperature |
| Key Advantage | Cost-effective, general use | High enantiopurity (>99:1 er)[5] | Environmentally friendly (water) |
| Key Disadvantage | Risk of racemization | Higher reagent cost | Aqueous work-up required |
| Primary Reference | Wong et al. (2007)[7] | BenchChem Protocol[5] | J. Braz. Chem. Soc. (2015) |
Validation and Quality Control Workflow
A robust synthetic method is inherently a self-validating one. Independent of the chosen protocol, a rigorous analytical workflow must be employed to confirm the identity, purity, and yield of the synthesized this compound.
Caption: Standard workflow for the validation of synthetic products.
-
Reaction Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC) to determine the point of complete consumption of the starting amine.[5]
-
Purification: The crude product is purified, typically by flash column chromatography on silica gel, to remove unreacted starting materials and reaction byproducts.
-
Structural Confirmation: The identity of the product is unequivocally confirmed using a suite of spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the characteristic strong, broad asymmetric stretching band of the -N=C=S group, typically appearing around 2100-2200 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[8]
-
-
Purity Assessment: The final purity is quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8][9] Given the potential thermal lability of isothiocyanates, HPLC is often the preferred method.[9] Using a heated column during HPLC analysis can prevent precipitation and improve quantification accuracy.[10]
Detailed Experimental Protocols
Protocol 1: Synthesis using DMT/NMM/TsO⁻ (Method B)
This protocol is adapted for this compound from the general procedure for chiral amino acid esters.[5]
-
Preparation: To a solution of glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add N-methylmorpholine (NMM, 1.1 eq). Stir the solution for 5 minutes at room temperature.
-
Dithiocarbamate Formation: Add carbon disulfide (CS₂, 1.2 eq) to the mixture and stir for an additional 10 minutes at room temperature. The formation of the dithiocarbamate intermediate will be observed.
-
Desulfurization: Add DMT/NMM/TsO⁻ (1.1 eq) to the reaction mixture in one portion.
-
Reaction: Stir the reaction vigorously at room temperature for 30-45 minutes. Monitor the reaction progress by TLC until the starting amine spot has disappeared.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Synthesis using Sodium Persulfate in Water (Method C)
This protocol is a generalized procedure based on the principles of using sodium persulfate as a green desulfurizing agent.[4][5]
-
Preparation: Dissolve glycine methyl ester hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq) in water to create a solution of the free amine.
-
Dithiocarbamate Formation: To the aqueous solution, add carbon disulfide (CS₂, 1.2 eq) and stir vigorously at room temperature for 30 minutes to form the sodium dithiocarbamate salt.
-
Desulfurization: In a separate flask, dissolve sodium persulfate (Na₂S₂O₈, 1.1 eq) in water. Slowly add the sodium persulfate solution to the dithiocarbamate solution over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by TLC.
-
Work-up: Upon completion, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The synthesis of this compound can be accomplished through several effective methods, each with a distinct profile of advantages and disadvantages. The optimal choice is dictated by the specific priorities of the research program.
-
For General-Purpose Synthesis: The Tosyl Chloride (Method A) approach offers a robust, cost-effective, and high-yielding solution suitable for routine lab-scale and large-scale production where chirality is not a concern.
-
For Chiral Analogue Synthesis: The DMT/NMM/TsO⁻ (Method B) is unequivocally the superior method. Its ability to preserve stereochemical integrity under mild conditions justifies the higher reagent cost when enantiopurity is critical.
-
For Sustainable Chemistry Initiatives: The Sodium Persulfate (Method C) provides a compelling "green" alternative by eliminating organic solvents from the reaction medium. It is an excellent choice for laboratories aiming to reduce their environmental footprint, particularly for achiral targets.
Ultimately, the validation of any synthetic method relies on rigorous analytical characterization. By pairing a well-chosen protocol with a comprehensive validation workflow, researchers can confidently produce high-quality this compound for their downstream applications in drug discovery and materials science.
References
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. (2021-10-15). [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. PubMed. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. Preprints.org. [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]
-
Synthesis of Isothiocyanates: An Update. PMC - NIH. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]
-
A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. ResearchGate. [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]
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A Spectroscopic Guide to Methyl 2-isothiocyanatoacetate and Its Alkyl Ester Derivatives
Introduction: In the landscape of modern drug discovery and fine chemical synthesis, isothiocyanates (ITCs) represent a pivotal class of reactive intermediates. Their utility in constructing complex heterocyclic scaffolds and as bioactive agents themselves makes a thorough understanding of their structural characteristics essential. Methyl 2-isothiocyanatoacetate, as the parent compound of a versatile series, serves as a critical building block. This guide provides an in-depth spectroscopic comparison of this compound and its higher alkyl ester derivatives, namely the ethyl and tert-butyl analogues. By examining their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize these valuable synthetic intermediates.
The primary structural variation within this series lies in the ester functionality. This seemingly subtle modification of the alkyl chain—from methyl to ethyl to the sterically bulky tert-butyl group—induces distinct and predictable changes in the spectroscopic signatures of these molecules. Understanding these shifts is not merely an academic exercise; it is fundamental to confirming reaction success, assessing sample purity, and predicting reactivity in subsequent synthetic transformations. This guide will delve into the causality behind the observed spectroscopic phenomena, providing both experimental data and the theoretical framework for its interpretation.
Comparative Spectroscopic Data Analysis
The following sections provide a detailed comparison of the key spectroscopic features of this compound and its ethyl and tert-butyl derivatives. This analysis will highlight the influence of the alkyl ester group on the chemical environment of the molecule as reflected in various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the chemical environment of hydrogen atoms. In the case of 2-isothiocyanatoacetate esters, the key proton signals are those of the methylene group adjacent to the isothiocyanate and the protons of the alkyl ester group.
Key Observations and Interpretation:
-
Methylene Protons (α-protons): The methylene protons adjacent to the electron-withdrawing isothiocyanate and carbonyl groups are expected to be deshielded, appearing as a singlet in the downfield region of the spectrum. The electronic environment of these protons is largely unaffected by the change in the alkyl ester group, hence their chemical shift should remain relatively constant across the series.
-
Alkyl Ester Protons: The chemical shifts and splitting patterns of the ester protons are highly diagnostic.
-
Methyl Ester: A sharp singlet corresponding to the three equivalent methyl protons.
-
Ethyl Ester: A quartet for the methylene protons (adjacent to the oxygen) and a triplet for the terminal methyl protons, a classic ethyl group signature. The methylene protons are more deshielded due to the proximity of the electronegative oxygen atom.
-
tert-Butyl Ester: A singlet for the nine equivalent methyl protons. The absence of adjacent protons leads to this characteristic singlet.
-
Table 1: Comparative ¹H NMR Data (Predicted and Reported, in CDCl₃)
| Compound | Methylene (-CH₂-) Chemical Shift (δ, ppm) | Alkyl Group Chemical Shifts (δ, ppm) |
| This compound | ~4.2 (s, 2H) | ~3.8 (s, 3H, -OCH₃) |
| Ethyl 2-isothiocyanatoacetate | ~4.2 (s, 2H) | ~4.25 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) |
| tert-Butyl 2-isothiocyanatoacetate | ~4.1 (s, 2H) | ~1.5 (s, 9H, -OC(CH₃)₃) |
Note: Predicted values are based on established principles of NMR spectroscopy. Reported values are cited where available.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides valuable information about the carbon framework of a molecule. Key signals for this series include the isothiocyanate carbon, the carbonyl carbon, the methylene carbon, and the carbons of the alkyl ester.
Key Observations and Interpretation:
-
Isothiocyanate Carbon (-NCS): The isothiocyanate carbon typically appears in the region of 130-140 ppm. Its signal can sometimes be broad or of low intensity due to quadrupolar relaxation effects of the adjacent nitrogen atom.
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield, typically in the 165-175 ppm range.
-
Methylene Carbon (-CH₂-): The methylene carbon, situated between two electron-withdrawing groups, will be found in the midfield region of the spectrum.
-
Alkyl Ester Carbons: The chemical shifts of the ester carbons will vary predictably with the structure of the alkyl group. The carbon directly attached to the oxygen will be the most deshielded in this group.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported, in CDCl₃)
| Compound | -NCS (δ, ppm) | -C=O (δ, ppm) | -CH₂- (δ, ppm) | Alkyl Group Carbons (δ, ppm) |
| This compound | ~135 | ~168 | ~45 | ~53 (-OCH₃) |
| Ethyl 2-isothiocyanatoacetate | ~135 | ~167 | ~45 | ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| tert-Butyl 2-isothiocyanatoacetate | ~135 | ~166 | ~46 | ~83 (-OC(CH₃)₃), ~28 (-OC(CH₃)₃)[1] |
Note: Predicted values are based on established principles of NMR spectroscopy and data from similar functional groups.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.
Key Observations and Interpretation:
-
Isothiocyanate (-NCS) Stretch: This is the most prominent and diagnostic peak for these compounds. It appears as a very strong and broad absorption band in the region of 2200-2000 cm⁻¹.
-
Carbonyl (C=O) Stretch: The ester carbonyl group gives a strong, sharp absorption band around 1750-1730 cm⁻¹. The exact position can be slightly influenced by the electronic effects of the alkyl group.
-
C-O Stretch: The C-O single bond stretch of the ester group will appear in the fingerprint region, typically between 1300-1000 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Compound | -NCS Asymmetric Stretch | C=O Stretch | C-O Stretch |
| This compound | ~2080 (vs, br) | ~1750 (s) | ~1220 (s) |
| Ethyl 2-isothiocyanatoacetate | ~2080 (vs, br) | ~1745 (s) | ~1200 (s) |
| tert-Butyl 2-isothiocyanatoacetate | ~2075 (vs, br) | ~1740 (s) | ~1150 (s) |
Note: Values are based on typical ranges for these functional groups and available spectral data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.
Key Observations and Interpretation:
-
Molecular Ion (M⁺): The molecular ion peak should be observable for these compounds, though its intensity may vary.
-
Loss of the Alkoxy Group (-OR): A common fragmentation pathway for esters is the loss of the alkoxy group, resulting in an acylium ion. This will lead to peaks at M-31 (for methyl), M-45 (for ethyl), and M-73 (for tert-butoxy).
-
Loss of the Isothiocyanate Group (-NCS): Fragmentation involving the loss of the isothiocyanate group or parts of it can also occur.
-
McLafferty Rearrangement: For the ethyl and longer chain esters, a McLafferty rearrangement is possible, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
-
Characteristic Isothiocyanate Fragments: A peak at m/z 72, corresponding to [CH₂NCS]⁺, is a common fragment for alkyl isothiocyanates.[3]
Table 4: Predicted Major Fragments in EI-Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | [M-OR]⁺ | [M-COOR]⁺ | Other Key Fragments |
| This compound | 131 | 100 | 72 | 58 ([NCS]) |
| Ethyl 2-isothiocyanatoacetate | 145 | 100 | 72 | 58 ([NCS]) |
| tert-Butyl 2-isothiocyanatoacetate | 173 | 100 | 72 | 57 ([C(CH₃)₃]⁺), 58 ([NCS]) |
Note: Fragmentation patterns are predicted based on established principles of mass spectrometry for esters and isothiocyanates.[4][5]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved and transfer to a 5 mm NMR tube.
-
FT-IR Spectroscopy: For liquid samples, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Mass Spectrometry (EI): For GC-MS analysis, prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. For direct infusion, a similar concentration can be used.
Instrumentation and Data Acquisition
-
¹H and ¹³C NMR:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters: Pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Pulse angle of 30-45°, broadband proton decoupling, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
FT-IR:
-
Instrument: A standard FT-IR spectrometer.
-
Mode: Transmittance or ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient. A background spectrum should be collected prior to the sample spectrum.
-
-
Mass Spectrometry (EI):
-
Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
GC Conditions (for GC-MS): Use a non-polar capillary column (e.g., DB-5ms). The temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Visualizing Molecular Structure and Fragmentation
To aid in the conceptualization of the molecular structures and their behavior in the mass spectrometer, the following diagrams are provided.
Caption: Generalized EI-MS fragmentation pathways for alkyl 2-isothiocyanatoacetates.
Conclusion
The spectroscopic analysis of this compound and its alkyl ester derivatives reveals a series of predictable and informative trends. While the core spectroscopic features of the isothiocyanatoacetyl moiety remain relatively constant, the signals corresponding to the alkyl ester group provide a clear and unambiguous means of distinguishing between these derivatives. The ¹H and ¹³C NMR spectra are particularly powerful in this regard, offering detailed structural information. FT-IR provides rapid confirmation of the key functional groups, and mass spectrometry elucidates the molecular weight and characteristic fragmentation patterns.
For researchers in drug development and organic synthesis, a firm grasp of these spectroscopic principles is indispensable. It enables the confident identification of these versatile building blocks, ensuring the integrity of starting materials and the successful formation of desired products. The data and protocols presented in this guide serve as a robust foundation for the characterization of this important class of compounds.
References
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
-
PubChem. (n.d.). tert-Butyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Retrieved from [Link]
- LibreTexts. (2023).
- Kjær, A. (1963).
-
Royal Society of Chemistry. (n.d.). Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. Retrieved from [Link]
- ResearchGate. (n.d.).
- SpectraBase. (n.d.). Isothiocyanic acid, tert-butyl ester.
-
NIST. (n.d.). 2-Methylbutyl isothiocyanate. WebBook. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, structural and spectroscopic study of polymeric copper(I)
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- Meléndez, et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of cadmium(II)
Sources
- 1. 1390672-72-6|(S)-tert-Butyl 2-isothiocyanato-2-phenylacetate|BLD Pharm [bldpharm.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. scispace.com [scispace.com]
- 4. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TERT-BUTYL ISOTHIOCYANATE | 590-42-1 [chemicalbook.com]
A Comparative Guide to the HPLC Analysis of "Methyl 2-isothiocyanatoacetate" Reaction Mixtures: Methodologies, Alternatives, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the accurate analysis of reaction mixtures is paramount. This guide provides an in-depth comparison of analytical methodologies for "Methyl 2-isothiocyanatoacetate," a reactive isothiocyanate of interest in drug development and organic synthesis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) techniques, from direct analysis to derivatization strategies, and evaluate alternative analytical tools to ensure robust and reliable characterization of this compound and its reaction products.
The Analytical Challenge: Understanding this compound
This compound (C₄H₅NO₂S, MW: 131.15) is a bifunctional molecule featuring a reactive isothiocyanate group and an ester moiety.[1] The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles, making it a valuable synthon but also presenting analytical challenges due to its reactivity and potential instability in certain environments.[2][3] Key analytical hurdles for isothiocyanates in general, which are applicable to this compound, include:
-
Reactivity and Instability: Isothiocyanates can degrade or react with components of the mobile phase or sample matrix, leading to inaccurate quantification.[2][3]
-
Poor Chromophoric Properties: Many isothiocyanates lack strong UV-absorbing chromophores, which can result in low sensitivity when using standard UV detectors.[2][3]
-
Solubility Issues: Some isothiocyanates exhibit poor solubility in the aqueous-organic mobile phases typically used in reversed-phase HPLC, potentially leading to precipitation and inaccurate results.[4][5]
This guide will compare two primary HPLC-based approaches for analyzing this compound reaction mixtures: a direct injection method and a method involving pre-column derivatization. We will also discuss alternative and complementary analytical techniques.
Comparative HPLC Methodologies
Method A: Direct Reversed-Phase HPLC Analysis
Direct analysis by reversed-phase HPLC (RP-HPLC) is the most straightforward approach. However, it requires careful optimization to mitigate the inherent challenges of isothiocyanate analysis.
Causality Behind Experimental Choices:
The primary challenge with direct analysis is the potential for on-column reactions and poor peak shape due to the reactivity of the isothiocyanate. To counter this, a rapid elution gradient and a mobile phase with a controlled pH are often employed. The use of elevated column temperatures is a key strategy to improve solubility and reduce the viscosity of the mobile phase, leading to better peak shapes and reduced analysis times.[4][5]
Experimental Protocol: Direct RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-60°C (optimization recommended).[4][5]
-
Detection: UV at 245 nm (note: sensitivity may be limited).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute the reaction mixture in a solvent compatible with the mobile phase (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Workflow for Direct HPLC Analysis
Caption: Workflow for the direct HPLC analysis of this compound.
Method B: Pre-Column Derivatization with N-acetyl-L-cysteine (NAC)
To address the challenges of low UV absorbance and potential instability, pre-column derivatization is a powerful strategy.[2] The reaction of the isothiocyanate with a thiol-containing molecule like N-acetyl-L-cysteine (NAC) forms a stable dithiocarbamate adduct with improved chromatographic and detection properties.[2][6][7]
Causality Behind Experimental Choices:
The derivatization with NAC introduces a chromophore, significantly enhancing UV detection sensitivity.[6] The resulting dithiocarbamate is also more stable and less reactive than the parent isothiocyanate, leading to more robust and reproducible chromatography. The reaction is typically carried out under mild basic conditions to facilitate the nucleophilic attack of the thiol group on the isothiocyanate.
Experimental Protocol: Derivatization and HPLC
-
Derivatization Reagent: 0.2 M N-acetyl-L-cysteine and 0.2 M Sodium Bicarbonate in water.[6]
-
Derivatization Procedure:
-
Take a known volume of the reaction mixture (e.g., 100 µL) and dilute with isopropanol.
-
Add an equal volume of the derivatization reagent.
-
Incubate the mixture at 50°C for 1 hour.[6]
-
After incubation, cool the sample and inject it into the HPLC system.
-
-
Instrumentation: Same as Method A.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimized for the separation of the NAC adduct from other reaction components. A typical starting point would be a shallow gradient from 10% to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Workflow for Derivatization-HPLC Analysis
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Alkyl Isothiocyanatoacetates
For researchers and professionals in drug development and synthetic chemistry, alkyl isothiocyanatoacetates (ITCAAs) represent a class of highly versatile reagents. Their utility is intrinsically linked to the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which readily reacts with a wide array of nucleophiles to form stable thiourea linkages. This property makes them invaluable for bioconjugation, peptide modification, and the synthesis of complex heterocyclic scaffolds.
However, the reactivity of the isothiocyanate carbon is not constant across all ITCAA variants. The nature of the alkyl ester group—be it methyl, ethyl, or a more sterically demanding group like tert-butyl—imparts subtle yet significant differences in reaction kinetics and substrate accessibility. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and designing novel molecular entities with tailored properties.
This guide provides an in-depth comparison of the reactivity of common alkyl isothiocyanatoacetates, supported by mechanistic principles and detailed experimental protocols for empirical validation.
The Underlying Chemistry: Electrophilicity and Nucleophilic Attack
The reactivity of isothiocyanates is governed by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is susceptible to attack by nucleophiles, most commonly primary and secondary amines, to form a thiourea derivative. The reaction proceeds via a nucleophilic addition mechanism, as depicted below.
The strong electron-withdrawing nature of an adjacent acyl group, such as in acyl isothiocyanates, enhances the reactivity of the isothiocyanate group and promotes nucleophilic addition at this site.[1] The reaction with amines is often considered a simple, high-yield process suitable for creating a great diversity of substituted thioureas.[2]
The rate of this reaction is influenced by two primary factors related to the 'R' group of the isothiocyanate (in our case, the alkyl acetate moiety) and the 'R'' group of the nucleophile:
-
Electronic Effects: Electron-withdrawing groups attached to the nitrogen of the isothiocyanate increase the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[3]
-
Steric Effects: Bulky substituents on either the isothiocyanate or the nucleophile can hinder the approach of the nucleophile to the electrophilic carbon, slowing the reaction rate. This is known as steric hindrance.[4]
Comparative Reactivity: Methyl vs. Ethyl vs. tert-Butyl Isothiocyanatoacetate
When comparing methyl, ethyl, and tert-butyl isothiocyanatoacetates, the primary differentiator is the steric bulk of the alkyl ester group. While the ester group itself has an electron-withdrawing effect, the variation in inductive effects between methyl, ethyl, and tert-butyl is minimal compared to the significant differences in their steric profiles.
| Compound | Structure (R Group) | Steric Hindrance | Expected Relative Reactivity |
| Methyl Isothiocyanatoacetate | -CH₂COOCH₃ | Low | Highest |
| Ethyl Isothiocyanatoacetate | -CH₂COOCH₂CH₃ | Moderate | Intermediate |
| tert-Butyl Isothiocyanatoacetate | -CH₂COOC(CH₃)₃ | High | Lowest |
Methyl Isothiocyanatoacetate (Me-ITCAA): The Reactivity Benchmark
With the smallest alkyl group, Me-ITCAA presents the least steric hindrance to an incoming nucleophile. This allows for a more rapid approach to the electrophilic carbon, resulting in the fastest reaction rates among the three analogues. In reactions where high reactivity is desired, methyl esters are often preferred starting materials.[5]
Ethyl Isothiocyanatoacetate (Et-ITCAA): The Versatile Workhorse
The ethyl group is slightly larger than the methyl group, introducing a moderate degree of steric hindrance. This results in reaction rates that are generally slower than those of Me-ITCAA but faster than the more hindered tert-butyl variant. Et-ITCAA is widely used in synthesis due to its balanced reactivity and the common availability of its precursor, ethyl glycinate.[6][7]
tert-Butyl Isothiocyanatoacetate (tBu-ITCAA): The Sterically Shielded Analogue
The bulky tert-butyl group provides significant steric shielding around the reactive center. This steric hindrance dramatically slows the rate of nucleophilic attack. Consequently, reactions with tBu-ITCAA often require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a less hindered nucleophile) to achieve comparable conversions to its methyl and ethyl counterparts.
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically determine the relative reactivity of these compounds, a competitive reaction monitored by ¹H NMR spectroscopy provides a robust and efficient method. This approach avoids the need for precise quantification of absolute reaction rates and instead provides a direct measure of the relative consumption of the isothiocyanate starting materials.
Objective: To determine the relative reaction rates of methyl, ethyl, and tert-butyl isothiocyanatoacetate with a model primary amine (e.g., benzylamine).
Materials:
-
Methyl isothiocyanatoacetate (Me-ITCAA)
-
Ethyl isothiocyanatoacetate (Et-ITCAA)
-
tert-Butyl isothiocyanatoacetate (tBu-ITCAA)
-
Benzylamine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Volumetric flasks and micropipettes
Protocol for Synthesis of Starting Materials (if not commercially available):
Alkyl isothiocyanatoacetates can be synthesized from the corresponding amino acid ester hydrochlorides. For example, ethyl isothiocyanatoacetate can be prepared by reacting glycine ethyl ester hydrochloride with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent.[5] A general one-pot procedure involves the reaction of the primary amine with CS₂ to form a dithiocarbamate salt in situ, followed by desulfurization.[8]
Experimental Workflow for Kinetic Comparison:
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 0.3 M stock solution in CDCl₃ containing an equimolar mixture of Me-ITCAA, Et-ITCAA, and tBu-ITCAA.
-
Prepare a 0.1 M stock solution of benzylamine in CDCl₃. Using the amine as the limiting reagent ensures that the reaction kinetics are primarily dependent on the isothiocyanate concentration.
-
-
Reaction Initiation:
-
In a clean, dry NMR tube, combine 300 µL of the mixed ITCAA stock solution with 300 µL of the benzylamine stock solution.
-
Quickly cap the tube, invert several times to mix, and place it in the NMR spectrometer, which has been pre-shimmed and thermally equilibrated to 25°C.
-
-
NMR Data Acquisition:
-
Immediately acquire the first ¹H NMR spectrum. This will serve as the t=0 time point.
-
Continue to acquire spectra at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes thereafter) for a total of 2-4 hours, or until the benzylamine is significantly consumed.
-
-
Data Analysis:
-
Process each spectrum (phasing, baseline correction).
-
Identify non-overlapping signals characteristic of each starting isothiocyanate (e.g., the singlet of the methyl ester in Me-ITCAA, the quartet of the ethyl ester in Et-ITCAA) and the corresponding thiourea products. The formation of the thiourea product is often confirmed by the appearance of broad singlets for the N-H protons and a downfield shift in the signals adjacent to the nitrogen atom.[2] The thiocarbonyl (C=S) carbon of the thiourea moiety typically appears in the 178-184 ppm range in ¹³C-NMR spectra.[2]
-
Integrate the characteristic signals for each of the three starting ITCAAs at each time point.
-
Normalize the integrals of each ITCAA to their respective values at t=0.
-
Plot the normalized integral (representing the fraction of remaining reactant) versus time for each of the three ITCAAs on the same graph. The compound whose curve shows the fastest decay is the most reactive.
-
Conclusion and Outlook
The reactivity of alkyl isothiocyanatoacetates in nucleophilic addition reactions is primarily dictated by steric factors. The order of reactivity is expected to be:
Methyl > Ethyl >> tert-Butyl
This trend, rooted in the principles of steric hindrance, has significant practical implications. For applications requiring rapid and efficient conjugation, such as in the labeling of biological macromolecules under mild conditions, methyl isothiocyanatoacetate is the superior choice. For general synthetic applications where moderate reactivity is sufficient and cost or availability are considerations, ethyl isothiocyanatoacetate remains an excellent and widely used reagent.[9] The sterically hindered ** tert-butyl isothiocyanatoacetate** is best reserved for situations where lower reactivity is advantageous, for instance, to achieve selectivity in the presence of multiple nucleophilic sites or when a more robust reagent is needed for high-temperature reactions.
The experimental protocol outlined in this guide provides a straightforward and reliable method for validating these principles in a laboratory setting, empowering researchers to make informed decisions in the selection and application of these valuable synthetic building blocks.
References
-
Janczewski, Ł., Kolesińska, B., & Kręgiel, D. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2641. [Link]
-
Assy, M. G. (1996). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 213-219. [Link]
-
Kaur, N., & Kishore, D. (2014). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2014(3), 205-253. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
Galdino-Pitta, M. R., et al. (2023). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 28(23), 7809. [Link]
-
Taylor & Francis Online. (1996). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. [Link]
-
Tedeschi, C., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7558-7567. [Link]
-
Abdelgawad, M. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6210-6222. [Link]
-
Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(9), 2134-2137. [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
ResearchGate. (2017). Reaction of electron‐withdrawing and electron‐donating group... [Link]
-
Drobnica, L., & Augustin, J. (1965). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (2), 104-108. [Link]
-
Verkerk, R., et al. (2009). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(13), 5723-5731. [Link]
-
Yamin, B. M., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 20(5), 1145-1153. [Link]
-
Organic Syntheses. Isothiocyanic acid, methyl ester. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]
-
Romano, D., & Van der Veken, P. (2016). Synthesis of Isothiocyanates: An Update. Future Medicinal Chemistry, 8(1), 71-87. [Link]
- Google Patents. (2012).
-
ResearchGate. (2018). Retention times of investigated compounds. [Link]
-
Delpivo, C., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(14), 1773-1780. [Link]
-
Kamal, A., & Kumar, P. P. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
Angelino, D., & Jeffery, E. (2019). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 24(18), 3244. [Link]
-
ResearchGate. (2014). HPLC-MS/MS chromatogram of twelve available isothiocyanate mercapturic... [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
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- 6. イソチオシアナト酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 2-isothiocyanatoacetate in Synthesis
For the discerning researcher in drug development and synthetic chemistry, the choice of a reagent is a critical decision, balancing reactivity, yield, cost, and ease of use. This guide provides an in-depth comparative analysis of Methyl 2-isothiocyanatoacetate, a versatile building block, against its common alternative, Ethyl 2-isothiocyanatoacetate. We will delve into the nuances of their performance, supported by experimental data, to empower you to make the most informed decision for your synthetic strategy.
At a Glance: Methyl vs. Ethyl 2-isothiocyanatoacetate
The primary distinction between these two reagents lies in the ester group, a seemingly minor structural change that imparts subtle yet significant differences in their physicochemical properties and reactivity.
| Feature | This compound | Ethyl 2-isothiocyanatoacetate |
| Molecular Formula | C4H5NO2S | C5H7NO2S |
| Molecular Weight | 131.15 g/mol | 145.18 g/mol |
| Boiling Point | ~198.8°C at 760 mmHg[1] | Not explicitly found, but expected to be slightly higher than the methyl ester |
| Reactivity | Generally higher in aminolysis-type reactions[2] | Generally lower in aminolysis-type reactions compared to the methyl ester[2] |
| Cost | See Section 3 for detailed analysis | See Section 3 for detailed analysis |
Performance in Synthesis: A Tale of Two Esters
The isothiocyanate functional group is a potent electrophile, readily reacting with nucleophiles like amines to form thioureas, a common scaffold in medicinal chemistry.[3][4] The ester functionality in Methyl and Ethyl 2-isothiocyanatoacetate adds another layer of synthetic utility, allowing for the introduction of a carboxymethyl or carboxyethyl group, respectively.
Reactivity Insights
While direct head-to-head comparative studies are scarce in the literature, a general principle in organic chemistry suggests that methyl esters are often more reactive towards nucleophilic attack than their ethyl counterparts. This is attributed to the reduced steric hindrance of the methyl group. For aminolysis reactions, where an amine attacks the ester carbonyl, methyl esters are generally considered better starting materials.[2] This suggests that This compound may offer faster reaction kinetics or proceed under milder conditions when the desired transformation involves the ester group.
Experimental Data Showcase
This compound in Heterocyclic Synthesis:
A notable application of this compound is in the one-pot, copper-catalyzed synthesis of thiazolidin-2-imines. In a specific example, the reaction of a propargylamine with this compound at 60°C for 5 hours resulted in the desired product with a 76% yield .[5][6] This demonstrates its utility in constructing complex heterocyclic systems.
Ethyl 2-isothiocyanatoacetate in a Multistep Synthesis:
In a patent describing the synthesis of oxadiazole compounds, Ethyl 2-isothiocyanatoacetate was reacted with a hydrazide derivative. The reaction was conducted at 50°C for 16 hours, and while a specific yield was not provided, the analysis indicated that 65% of the desired mass was detected , suggesting a moderate to good conversion.
It is crucial to note that these examples are from different synthetic contexts and should not be taken as a direct comparison of yield under identical conditions. However, they highlight the utility of both reagents in complex syntheses.
Cost-Benefit Analysis: The Economic Equation
For any laboratory, the cost of reagents is a significant consideration. To provide a clear comparison, we have compiled pricing information from various suppliers and calculated the approximate cost per mole.
| Reagent | Supplier | Quantity | Price (USD) | Cost per Mole (USD) |
| This compound | Thermo Scientific Chemicals | 5 g | $117.65 | ~$3,085 |
| This compound | Abound | 5 g | $23.00 | ~$603 |
| This compound | Abound | 25 g | $79.00 | ~$414 |
| Ethyl 2-isothiocyanatoacetate | Matrix Scientific | 5 g | $54.00 | ~$1,568 |
| Ethyl 2-isothiocyanatoacetate | Trans World Chemicals | Not Specified | $113.00 | Price per gram not specified |
Analysis:
-
There is significant price variability between suppliers for this compound.
-
Based on the available data, This compound can be the more cost-effective option on a per-mole basis, especially when purchased in larger quantities.
-
The potentially higher reactivity of this compound could lead to indirect cost savings through shorter reaction times, reduced energy consumption, and potentially lower catalyst loading.
Experimental Protocols
To provide a practical context, we present a detailed, step-by-step protocol for a fundamental reaction: the synthesis of a disubstituted thiourea using this compound and a primary amine.
Synthesis of Methyl 2-(3-benzylthioureido)acetate
This protocol describes the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve benzylamine (1 equivalent) in anhydrous dichloromethane (DCM).
-
With gentle stirring, add this compound (1 equivalent) dropwise to the solution at room temperature.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to obtain the pure Methyl 2-(3-benzylthioureido)acetate.
Caption: Workflow for the synthesis of a disubstituted thiourea.
Safety and Handling
Both Methyl and Ethyl 2-isothiocyanatoacetate are reactive compounds and should be handled with appropriate safety precautions.
-
Toxicity: These compounds are toxic if swallowed or inhaled and can cause skin irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion and Recommendations
The choice between this compound and its ethyl analog is a nuanced one, dependent on the specific requirements of your synthesis.
-
For reactions where higher reactivity is desired, particularly those involving the ester functionality, this compound is the recommended choice. Its lower steric hindrance can lead to faster reaction times and potentially higher yields.
-
From a cost perspective, this compound appears to be the more economical option, especially when sourced from competitive suppliers and purchased in larger quantities.
-
Ethyl 2-isothiocyanatoacetate remains a viable alternative, particularly in applications where its slightly lower reactivity may be advantageous for controlling selectivity or in high-temperature reactions where the volatility of the methyl ester could be a concern.
Ultimately, the optimal choice will be guided by a combination of your target molecule's structure, the desired reaction kinetics, and budgetary constraints. We recommend performing small-scale pilot reactions to determine the ideal reagent and conditions for your specific application.
References
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- Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines.
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- SAFETY D
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- Thiourea synthesis by thioacyl
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- Synthesis and applications of cyclonucleosides: an upd
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- A Comparative Guide to Desulfurization Reagents: Evaluating Acetyl Isothiocyanate and Its Altern
- US7220856B2 - Substituted quinoline CCR5 receptor antagonists - Google P
- 2-METHOXYETHYL ISOTHIOCYAN
- Amino Acids: Insights and Roles in Heterocyclic Chemistry: Volume 2: Hydantoins, Thiohydantoins, and 2,5-Diketopiperazines 177491154X, 9781774911549 - DOKUMEN.PUB.
- 1-(Alkyl/Arylthiocarbamoyl)
- Synthesis of disubstituted thioureas
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- Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities - ResearchG
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A Researcher's Guide to the Biological Activity of Methyl 2-isothiocyanatoacetate Derivatives: A Comparative Analysis
Welcome, researchers and drug development professionals. This guide provides an in-depth comparison of the potential biological activities of compounds derived from the versatile chemical scaffold, Methyl 2-isothiocyanatoacetate. We will move beyond a simple listing of facts to explore the causality behind experimental choices, structure-activity relationships, and the mechanistic underpinnings of these promising molecules. Our focus is on providing a practical, field-proven perspective to guide your research and development efforts.
Introduction: The Isothiocyanate (ITC) Pharmacophore
Isothiocyanates (ITCs), characterized by the functional group –N=C=S, are renowned for their potent biological activities. Naturally occurring ITCs, such as sulforaphane from broccoli and phenethyl isothiocyanate (PEITC) from watercress, are major contributors to the health benefits of cruciferous vegetables, particularly their cancer chemopreventive properties.[1][2] The electrophilic carbon atom of the ITC group readily reacts with nucleophiles like the thiol groups on cysteine residues in proteins, allowing it to modulate a wide array of cellular pathways.[3][4]
This compound serves as an excellent and cost-effective starting scaffold for synthetic chemists. Its ester group and reactive isothiocyanate moiety allow for the straightforward creation of diverse libraries of derivative compounds, most commonly through the formation of thiourea linkages. This guide will focus on comparing the anticipated biological activities of these derivatives, primarily in the realms of anticancer and antimicrobial efficacy.
Synthetic Strategy: From Scaffold to Derivative Library
The primary route for derivatizing this compound involves its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is typically high-yielding and allows for the introduction of a wide variety of functional groups (R'), enabling a systematic exploration of structure-activity relationships (SAR).
Caption: General workflow for synthesizing a library of thiourea derivatives.
This synthetic versatility is the cornerstone of our comparative analysis. By strategically choosing the amine reactant, one can modulate properties like lipophilicity, steric bulk, and electronic effects, all of which have profound impacts on biological activity.
Comparative Anticancer Activity
ITCs and their thiourea derivatives are well-documented as potent anticancer agents, acting through multiple mechanisms including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[5][6]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which ITCs exert their cytotoxic effects is by inducing apoptosis in cancer cells.[7] This is often achieved by increasing the production of reactive oxygen species (ROS), which triggers mitochondrial dysfunction and activates the caspase cascade—a family of proteases that execute the apoptotic program.[5][6]
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after overnight incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile broth (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be read using a plate reader.
Conclusion and Future Outlook
This compound represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. By forming thiourea derivatives, researchers can systematically probe structure-activity relationships to optimize for both anticancer and antimicrobial potency.
Key Takeaways:
-
Anticancer Potential: Derivatives incorporating aromatic and electron-withdrawing moieties are predicted to show enhanced cytotoxicity, likely through the induction of ROS-mediated apoptosis.
-
Antimicrobial Potential: Aromatic derivatives, particularly those analogous to benzyl isothiocyanate, are expected to exhibit potent activity against clinically relevant pathogens, including resistant strains like MRSA.
-
Path Forward: The protocols provided herein offer a robust framework for screening novel compound libraries. Future work should focus on elucidating precise molecular targets and evaluating the in vivo efficacy and safety of the most promising lead compounds.
This guide is intended to serve as a foundational resource. The true potential of these compounds will only be unlocked through rigorous, well-designed, and insightful experimentation.
References
- Minarini, A., et al. (2020). Isothiocyanates as a new class of therapeutic agents. European Journal of Medicinal Chemistry, 188, 112001. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRSXRkVxbpE_KIkgnsfdrymTz1wgCoqoBWqJggnpJ9XAzd4qht36QpUERN1u71My03iydzVLsMybUgWxhC9wermBVdRbT-DX5L7FLDrSZtAA71dmqbILMdkMvEoYUVYNALx8eZQW8Sd_t0GdlEuE8xdX08BT52g5l5Gz7q3DP2XZ0WxImflQgtq6bbRWUhK2mYDVB5M9IhFyuAt2ECb0m_3sKwqPrmxI8EqFQOgFkUd37J0wI7XFzGQP-hQh-7nxF1MMIi2xFDPb_Y4cvg7CKNPy37zAryeqq82oU=]
- Traka, M. H., & Mithen, R. F. (2009). Glucosinolates, isothiocyanates and human health. Phytochemistry Reviews, 8(1), 269-282. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1fMHulWU-Fgq59PJr6z5LtBa7NmDzeNWsaQfjD-Y8VELuF-NxWUT7k8M14SdXAAbkGbW_3kj_YLhJQM6RNyivKOFGQ3qmobENU6X0dyy0WLDnggY-xmuGtDJjMu0g2ApsUKE_1gmaPfVpG6w=]
- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 74-82. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5O8ujNUC2-RzClhipXfoRbixB3lH5rG9iBeEajGlaTDg-dupGEoyd3bvDYiazIDuNywzqhsdikQgdXasql9sQR3qGapzUa9LThm76mMn2NRFKDk1Stxw2oF2d3_gViv6iBHcRVKp-z__gxf2A4JdPzo3jrlRKHPiMuXRsJK5gBbX3YNQ_o5sLgl5vug=]
- Matusheski, N. V., & Jeffery, E. H. (2001). Comparison of the bioactivity of two glucosinolate hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile. Journal of Agricultural and Food Chemistry, 49(12), 5743-5749. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCm275_FiHlD_DE2IGs6suQYRw3UROM9CoKKn3L3XNN5nkSL6NW3T1Xnr7RQvCsqOImDLjgvnA9jSFg-CBWXZg9mHN7GJ4zZjUVzCsys2qceUKHu3PrWKQW2UcZAHiAsT8VCd4]
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 11, 2026, from [https://experiments.springernature.com/sources/cytotoxicity-mtt-assay]
- BenchChem. (2025). A Comparative Analysis of Isothiocyanate Analogs in Cancer Research. Retrieved January 11, 2026, from [https://www.benchchem.com/blog/a-comparative-analysis-of-isothiocyanate-analogs-in-cancer-research-a-guide-for-scientists-and-drug-development-professionals/]
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- Kaschula, C. H., & Hunter, R. (2016). Chapter 1. Synthesis and Structure–Activity Relations in Allylsulfide and Isothiocyanate Compounds From Garlic and Broccoli Against In Vitro Cancer Cell Growth. Studies in Natural Products Chemistry, 47, 1-43. [https://www.researchgate.net/publication/305886282_Chapter_1_Synthesis_and_Structure-Activity_Relations_in_Allylsulfide_and_Isothiocyanate_Compounds_From_Garlic_and_Broccoli_Against_In_Vitro_Cancer_Cell_Growth]
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- Borges, A., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 15(11), 19552-19561. [https://www.mdpi.com/1422-0067/15/11/19552]
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- Norashikin, M. A. S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [https://mjas.analis.com.my/mjas/v26_n5/pdf/Norashikin_26_5_2.pdf]
- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [https://pubmed.ncbi.nlm.nih.gov/32361329/]
- Taha, M., et al. (2013). Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety. Medicinal Chemistry Research, 22(7), 3183-3191. [https://pubmed.ncbi.nlm.nih.gov/23741278/]
- Request PDF. (n.d.). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. Retrieved January 11, 2026, from [https://www.researchgate.net/publication/340916428_Synthesis_and_anticancer_activity_of_thiourea_derivatives_bearing_a_benzodioxole_moiety_with_EGFR_inhibitory_activity_apoptosis_assay_and_molecular_docking_study]
- Sovcíková, A., et al. (2001). Antibacterial and mutagenic activities of new isothiocyanate derivatives. Folia Microbiologica, 46(2), 113-117. [https://pubmed.ncbi.nlm.nih.gov/11501396/]
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- Bădiceanu, C. D., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 12(7), 1146. [https://www.mdpi.com/2079-6382/12/7/1146]
- Iacob, E., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [https://www.mdpi.com/1420-3049/23/3/624]
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A Crystallographic Comparison of Thiazolidin-4-one Synthesis: A Guide for Researchers
For researchers and professionals in drug development, the precise control of molecular architecture is paramount. The solid-state structure of a compound, dictated by its crystal lattice, profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography remains the gold standard for unequivocally determining three-dimensional molecular structures. This guide provides an in-depth comparison of the crystallographic outcomes of two distinct synthetic pathways to medicinally relevant thiazolidin-4-one scaffolds.
We will explore a primary route commencing with the versatile, yet less documented in crystallographic literature, Methyl 2-isothiocyanatoacetate . As a case study, we will examine the expected reaction with hydrazine hydrate and analyze the crystal structure of a closely related analogue. This will be contrasted with a widely adopted alternative: the Knoevenagel condensation of a pre-formed thiazolidin-4-one ring with an aromatic aldehyde. Through this comparative analysis, we will elucidate how synthetic strategy governs not only the molecular conformation but also the supramolecular assembly in the crystalline state.
Primary Synthetic Pathway: Cyclocondensation of this compound with Hydrazine Hydrate
Experimental Protocol: Synthesis of 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one[1]
-
Step 1: Synthesis of 1-(2-nitrophenyl)thiourea. To a solution of 2-nitroaniline in ethanol, an equimolar amount of ammonium thiocyanate is added. The mixture is refluxed for several hours. The solvent is then evaporated, and the resulting solid is washed with water and recrystallized from ethanol to yield 1-(2-nitrophenyl)thiourea.
-
Step 2: Cyclization to 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. The 1-(2-nitrophenyl)thiourea is dissolved in ethanol, followed by the addition of ethyl chloroacetate and anhydrous sodium acetate. The mixture is refluxed for an extended period. Upon cooling, the product precipitates and is collected by filtration, then recrystallized from a suitable solvent like ethanol to obtain crystals suitable for X-ray diffraction.
dot
Caption: Proposed reaction of this compound.
Crystallographic Analysis of a 2-Imino-Thiazolidin-4-one Analogue
The crystal structure of 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one reveals key structural features of this scaffold. The thiazolidinone ring is essentially planar[1]. The exocyclic imino group and the endocyclic carbonyl group are involved in intermolecular hydrogen bonding, which is a dominant feature in the crystal packing. Specifically, N-H...O hydrogen bonds link the molecules into a two-dimensional network[1].
| Parameter | Value for 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one[1] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Dihedral Angle | Phenyl ring to thiazolidinone ring: 78.42° |
| Hydrogen Bonding | N-H...O interactions forming chains |
| π-π Stacking | Offset π-π stacking between phenyl rings |
Table 1: Crystallographic Data for the 2-Imino-Thiazolidin-4-one Analogue.
Alternative Synthetic Pathway: Knoevenagel Condensation
A prevalent and versatile method for the synthesis of 5-substituted-thiazolidin-4-ones is the Knoevenagel condensation. This reaction involves the condensation of a compound with an active methylene group (in this case, a pre-formed thiazolidin-4-one ring) with an aldehyde or ketone, typically catalyzed by a weak base[2][3]. This approach offers a modular way to introduce a wide variety of substituents at the 5-position, making it a favorite in medicinal chemistry for generating compound libraries. For our comparison, we will consider the synthesis of (2Z,5Z)-5-benzylidene-2-(2-chloro-5-nitrophenylimino)thiazolidin-4-one[4].
Experimental Protocol: Knoevenagel Condensation[4]
-
Step 1: Synthesis of the Thiazolidin-4-one Core. A suitable N-substituted chloroacetamide is reacted with ammonium thiocyanate in refluxing ethanol to produce the 2-(arylimino)thiazolidin-4-one core structure[4].
-
Step 2: Knoevenagel Condensation. The synthesized 2-(arylimino)thiazolidin-4-one (1 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) are dissolved in a suitable solvent such as glacial acetic acid or ethanol. A catalytic amount of a base like piperidine or sodium acetate is added. The mixture is refluxed until the reaction is complete (monitored by TLC). Upon cooling, the 5-arylidene product precipitates and is purified by recrystallization.
dot
Sources
A Comparative Benchmarking Guide to the Synthesis of Methyl 2-isothiocyanatoacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the isothiocyanate functional group (–N=C=S) is a cornerstone for the construction of a diverse array of bioactive molecules. Methyl 2-isothiocyanatoacetate, a key building block, provides a versatile scaffold for introducing this reactive moiety. This guide offers an in-depth, objective comparison of the primary synthetic routes to this compound and other simple alkyl isothiocyanates, supported by experimental data to inform methodological choices in research and process development.
At a Glance: Performance of Synthetic Methods
The selection of a synthetic strategy for isothiocyanates hinges on a balance of yield, reaction conditions, safety, and scalability. Below is a summary of the performance of various methods for the synthesis of simple alkyl isothiocyanates.
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Target: this compound | |||||
| CS₂ / Tosyl Chloride | Glycine methyl ester HCl | Carbon disulfide, Tosyl chloride, Et₃N | Not Reported | Avoids highly toxic thiophosgene | Yield not specified in literature for this specific product |
| Target: Ethyl isothiocyanatoacetate | |||||
| CS₂ / DMT/NMM/TsO⁻ | Glycine ethyl ester HCl | Carbon disulfide, DMT/NMM/TsO⁻, NMM | 48%[1] | Milder desulfurizing agent than tosyl chloride | Moderate yield |
| Alternative Methods: Simple Alkyl Isothiocyanates | |||||
| CS₂ / Ethyl Chloroformate | Methylamine | Carbon disulfide, NaOH, Ethyl chloroformate | 65-76%[2] | Good yield, well-established procedure | Use of flammable and corrosive reagents |
| CS₂ / Di-tert-butyl dicarbonate (Boc₂O) | n-Propylamine | Carbon disulfide, Boc₂O, DMAP/DABCO | 57%[3] | Volatile byproducts simplify work-up | Moderate yield |
| Thiophosgene | Amino ester HCl | Thiophosgene, NaHCO₃ | Good[4] | High reactivity, often good yields | Extreme toxicity of thiophosgene |
| Elemental Sulfur | Isocyanides | Elemental sulfur, DBU (catalytic) | 34-95%[5] | Avoids toxic thiocarbonyl compounds, sustainable | Starts from isocyanides, not primary amines |
Deep Dive: Mechanistic Rationale and Experimental Protocols
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting, optimization, and adapting protocols to new substrates.
The Dithiocarbamate Route: A Versatile Intermediate
The most common pathway to isothiocyanates from primary amines involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization. This two-step, often one-pot, process offers a safer alternative to the highly toxic thiophosgene.
Mechanism:
The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide in the presence of a base, forming a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, which activates the sulfur atoms, facilitating the elimination of a sulfur-containing byproduct and the formation of the isothiocyanate.
General Workflow for Isothiocyanate Synthesis via Dithiocarbamate Intermediate.
Experimental Protocol: Synthesis of this compound via Carbon Disulfide and Tosyl Chloride
-
Materials: Methyl glycinate hydrochloride, carbon disulfide, triethylamine (Et₃N), tosyl chloride, dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of methyl glycinate hydrochloride in DCM, add carbon disulfide and triethylamine at 0°C.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Add tosyl chloride to the reaction mixture at room temperature.
-
Continue stirring for an additional period.
-
Work-up the reaction mixture to isolate the product.
-
Note: While a detailed protocol exists in the patent literature, a specific yield for this reaction is not provided.
Experimental Protocol: Synthesis of Ethyl isothiocyanatoacetate (48% Yield) [1]
-
Materials: Glycine ethyl ester hydrochloride, 4-methylmorpholine (NMM), carbon disulfide, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), dichloromethane (DCM).
-
Procedure:
-
Dissolve glycine ethyl ester hydrochloride and NMM in dry DCM.
-
Add carbon disulfide and stir for 10 minutes at room temperature.
-
Add DMT/NMM/TsO⁻ and stir for 30 minutes at room temperature.
-
Dilute the reaction mixture with DCM and wash with water and 1 N HCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
The Classic Approach: Thiophosgene
Despite its high toxicity, thiophosgene remains a highly effective reagent for the synthesis of isothiocyanates, often providing good yields.
Mechanism:
The primary amine attacks the electrophilic carbon of thiophosgene, leading to the formation of a thiocarbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride, typically facilitated by a base, yields the isothiocyanate.
Reaction of a Primary Amine with Thiophosgene.
Experimental Protocol: General Synthesis of Alkyl 2-isothiocyanatocarboxylates [4]
-
Materials: Amino ester hydrochloride, thiophosgene, sodium bicarbonate (NaHCO₃), water, chloroform.
-
Procedure:
-
Prepare a biphasic mixture of the amino ester hydrochloride in water and thiophosgene in chloroform.
-
Stir the mixture vigorously while adding a solution of NaHCO₃ to neutralize the liberated HCl.
-
Monitor the reaction to maintain a slight excess of thiophosgene.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the isothiocyanate, typically by distillation or chromatography.
-
Greener Alternatives: Elemental Sulfur
Recent advancements have focused on developing more environmentally benign methods for isothiocyanate synthesis. The use of elemental sulfur, an abundant and low-cost sulfur source, is a promising approach.
Mechanism (from Isocyanides):
In this method, the isocyanide reacts with elemental sulfur, often activated by a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the isothiocyanate directly. This avoids the use of highly toxic and volatile thiocarbonyl compounds.
Synthesis of Isothiocyanates from Isocyanides and Elemental Sulfur.
Experimental Protocol: General Synthesis of Isothiocyanates from Isocyanides [5]
-
Materials: Isocyanide, elemental sulfur, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), solvent (e.g., Cyrene™ or γ-butyrolactone).
-
Procedure:
-
To a solution of the isocyanide in the chosen solvent, add elemental sulfur and a catalytic amount of DBU.
-
Heat the reaction mixture under moderate conditions (e.g., 40 °C).
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS).
-
Upon completion, purify the product by column chromatography.
-
Conclusion and Future Outlook
The synthesis of this compound and other simple alkyl isothiocyanates can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical thiophosgene route, while often efficient, is hampered by the extreme toxicity of the reagent. The dithiocarbamate pathway, utilizing reagents like tosyl chloride or di-tert-butyl dicarbonate, offers a significantly safer alternative, albeit sometimes with moderate yields.
For researchers and drug development professionals, the choice of synthetic method will be dictated by the specific requirements of their project, including scale, purity requirements, and safety considerations. While a definitive yield for the tosyl chloride-mediated synthesis of this compound remains to be reported in the accessible literature, the 48% yield for the analogous ethyl ester provides a valuable benchmark.
Future research will likely continue to focus on the development of even milder, more efficient, and environmentally friendly methods for isothiocyanate synthesis. The use of elemental sulfur and other sustainable reagents represents a significant step in this direction, promising a greener future for the synthesis of this important class of compounds.
References
- Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3121-3123.
- Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Molecules, 26(9), 2635.
- Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(4), 2134-2142.
- Dains, F. B., et al. (1941). Isothiocyanic acid, methyl ester. Organic Syntheses, 21, 84.
- This cit
- This cit
- This cit
- This cit
- This cit
- Dvortsák, P., et al. (1975). Synthetical Application of Alkyl 2-isothiocyanatocarboxylates. A Simple Synthesis of 5-Substituted-3-amino-2-thioxo-4-imidazolidinones (3-Amino-2-thiohydantoins).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-isothiocyanatoacetate
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their waste products. Methyl 2-isothiocyanatoacetate, a reactive and hazardous compound, demands a rigorous and informed approach to its disposal. This guide provides a detailed operational plan, grounded in safety and regulatory compliance, to manage this chemical waste stream effectively. Our objective is to ensure the protection of laboratory personnel and the environment, reinforcing a culture of safety that is the bedrock of scientific integrity.
Hazard Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. Isothiocyanates as a class are known for their high reactivity and potential toxicity.[1] this compound and its chemical relatives are classified with several key hazards that dictate our handling and disposal protocols.
Table 1: Hazard Profile and Rationale for Precautions
| Hazard Classification | Description & Implication for Handling | Supporting Sources |
|---|---|---|
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[2] This high toxicity necessitates the use of fume hoods and comprehensive PPE to prevent any route of exposure. | [2][3] |
| Skin Corrosion/Burns | Causes severe skin burns and eye damage.[2][4] Contact must be strictly avoided. This dictates the use of chemical-resistant gloves and full eye/face protection. | [2][4] |
| Respiratory & Skin Sensitization | May cause an allergic skin reaction and potentially allergy or asthma symptoms if inhaled.[2][4] This highlights the risk of developing long-term sensitivity with repeated exposure. | [2][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][3] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[5] |[2][3][5] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is non-negotiable when handling this compound waste.[1] Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all handling steps.[6][7]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification & Rationale | Supporting Sources |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and a full-face shield. Standard safety glasses are insufficient. This combination protects against both direct splashes and irritating vapors. | [1][4][6][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and change them immediately if contact occurs. Double-gloving is recommended for higher-risk tasks. | [1][4][6] |
| Body Protection | A flame-retardant and chemical-resistant lab coat worn over full-length pants and closed-toe shoes. This protects skin and personal clothing from potential splashes. | [1][6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge is required if handling outside of a certified chemical fume hood or if vapor concentrations may exceed exposure limits. |[4][6][8] |
Disposal Strategy: A Decision-Based Workflow
The universally recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[9][10] In-laboratory neutralization is an alternative for small quantities but should only be undertaken by highly trained professionals with a full understanding of the reaction risks.
Caption: Decision workflow for this compound disposal.
Protocol 1: Segregation and Collection for Professional Disposal (Standard Procedure)
This protocol is the safest and most compliant method for the vast majority of laboratory settings.
Step-by-Step Methodology:
-
Designate a Waste Container: Select a chemically compatible container with a secure, sealable lid.[1] An empty, triple-rinsed reagent bottle of the same material is often a suitable choice.[5] Ensure the container is free of any incompatible residues.[5]
-
Waste Segregation: Collect all materials contaminated with this compound, including pipette tips, contaminated gloves, and absorbent paper, into this dedicated container.[1] Crucially, do not mix this waste with other waste streams. [1][10]
-
Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[9][11] Ensure the label is legible and securely affixed.
-
Secure Storage: Seal the container tightly.[4] Store it in a designated and secure satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong bases, acids, alcohols, and oxidizing agents.[3][4][9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.[5][10] All hazardous waste shipments must be accompanied by a manifest to track the waste from "cradle-to-grave" as required by regulations like the Resource Conservation and Recovery Act (RCRA).[7][12][13]
Protocol 2: In-Lab Neutralization via Basic Hydrolysis (Expert Procedure)
CAUTION: This procedure should only be performed by trained personnel in a certified chemical fume hood. The hydrolysis of isothiocyanates can be exothermic, and improper execution can lead to a runaway reaction.[9]
Scientific Rationale: Isothiocyanates can be hydrolyzed under basic conditions to form less reactive and less hazardous primary amines and a carbonate species.[9] This chemical transformation neutralizes the primary hazards of the isothiocyanate functional group.
Materials:
-
Waste this compound
-
A suitable alcohol solvent (e.g., ethanol or isopropanol)
-
2 M Sodium Hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl) for final neutralization
-
Stir plate, stir bar, and appropriate flask
-
Ice bath
-
pH paper or calibrated pH meter
Caption: Step-by-step workflow for the basic hydrolysis of isothiocyanates.
Step-by-Step Methodology:
-
Dilution: In a chemical fume hood, dilute the this compound waste with an equal volume of a miscible alcohol solvent like ethanol in a flask equipped with a stir bar.[9] This ensures both the organic isothiocyanate and the aqueous base can mix effectively.
-
Cooling: Place the flask in an ice bath and begin stirring. This is a critical step to manage the heat generated during the exothermic hydrolysis reaction.[9]
-
Base Addition: Add the 2 M NaOH solution dropwise, very slowly, to the stirring solution. Monitor the temperature of the flask. If it begins to warm significantly, pause the addition until it cools.
-
Reaction: Once all the base has been added, continue stirring the mixture in the ice bath for 30 minutes, then remove it from the bath and allow it to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
Final Neutralization: Carefully neutralize the resulting solution to a pH between 6 and 8 by slowly adding dilute hydrochloric acid while continuing to stir.[9]
-
Final Disposal: The final neutralized aqueous solution may be disposed of in accordance with local and institutional regulations for aqueous chemical waste. Always confirm the final disposal route with your institution's EHS office before proceeding. [9]
Emergency Procedures: Spill Management
In the event of a spill, a prompt and correct response is critical to mitigate exposure and contamination.
-
Alert & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[14]
-
Control Vapors & Ignition: If the material is volatile or flammable, turn off all ignition sources.[4][15] Ensure ventilation is adequate, typically by working within a fume hood.[16]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 2.[17]
-
Contain the Spill: Create a dike around the edges of a liquid spill using an inert absorbent material such as vermiculite, sand, or chemical spill pillows.[16] For solid spills, you may need to add a dust suppressant.[16]
-
Absorb and Collect: Working from the outside in, apply absorbent material to the spill.[16] Once absorbed, carefully scoop or sweep the material into a designated hazardous waste container.[4][16]
-
Decontaminate: Clean the spill area thoroughly with soap and water or another suitable decontaminating agent.[16][18]
-
Dispose: All cleanup materials must be placed in the hazardous waste container and disposed of according to Protocol 1.[1]
By adhering to these detailed procedures, researchers can manage this compound waste with confidence, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
- Benchchem. (n.d.). Proper Disposal of (1-Isothiocyanatoethyl)benzene: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Propargyl Isothiocyanate: A Comprehensive Technical Guide to Safety and Handling.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl isothiocyanate.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Benchchem. (n.d.). Comprehensive Safety Protocol for Handling Pterostilbene-Isothiocyanate.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%.
- CPAchem Ltd. (n.d.). Safety data sheet - Methyl isothiocyanate.
- ChemicalBook. (2023, April 30). Chemical Safety Data Sheet MSDS / SDS - METHYL 2-ISOTHIOCYANATOBENZOATE.
- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET - Methyl isothiocyanate.
- Fisher Scientific. (2023, January 6). Methyl isothiocyanate - SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Retail Industry Leaders Association. (n.d.). Hazardous Waste Regulations.
- Maryland Department of the Environment. (n.d.). Hazardous Waste.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Methyl acetate.
- Benchchem. (n.d.). Proper Disposal of Tetrabutylammonium Thiocyanate: A Step-by-Step Guide for Laboratory Professionals.
- Iowa State University Environmental Health and Safety. (n.d.). Spills, Leaks, and Releases.
- Oakland University. (2025-2026). EHSO Manual - Spill Control/Emergency Response.
- FIU Environmental Health and Safety. (n.d.). Spill Response Procedures.
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A Researcher's Guide to the Safe Handling of Methyl 2-isothiocyanatoacetate
As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven safety protocols for handling Methyl 2-isothiocyanatoacetate. Isothiocyanates are potent, versatile reagents, but their utility is matched by significant hazards. Adherence to these procedures is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your work.
Hazard Assessment: Understanding the Risks
This compound, like most organic isothiocyanates, is a potent lachrymator and irritant.[1][2] The isothiocyanate functional group (-N=C=S) is highly reactive, readily interacting with biological nucleophiles like proteins and peptides, which is the basis of its toxicity. Before opening the container, you must internalize the specific risks this chemical presents.
The primary hazards are summarized below, based on GHS classifications for analogous compounds.[3]
| Hazard Class | GHS Hazard Statement | Implication for the Researcher |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H302: Toxic/Harmful if swallowed. H310: Fatal in contact with skin. H331: Toxic if inhaled. | Accidental ingestion, skin contact, or inhalation of vapors can lead to severe health consequences, including fatality.[3][4] |
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage. | Direct contact will cause immediate and severe chemical burns.[4] |
| Serious Eye Damage / Irritation | H318/H319: Causes serious eye damage/irritation. | This chemical is a lachrymator , meaning it causes intense tearing and irritation upon exposure to vapors.[1][5] Direct contact can cause irreversible eye damage. |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhaling vapors will irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3] |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Repeated exposure may lead to sensitization, where subsequent contact at even low levels can trigger an allergic rash.[4] |
Engineering Controls: Your First and Best Defense
Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical at the source.
The Chemical Fume Hood: All handling of this compound—from weighing and aliquoting to reaction setup and workup—must be performed inside a certified chemical fume hood.[6] This is non-negotiable. The fume hood's constant airflow draws the toxic and lachrymatory vapors away from you, preventing inhalation exposure.
-
Causality: The vapor pressure of related isothiocyanates is significant enough to create a hazardous concentration in the air at room temperature.[1] A fume hood is the only standard laboratory equipment that can reliably control this vapor hazard.
-
Protocol Validation: Before starting, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly. Keep the sash as low as possible during all manipulations.
Personal Protective Equipment (PPE): A System for Personal Safety
When engineering controls are properly used, PPE protects you from residual risks, such as splashes or spills during handling. A complete and correctly chosen PPE ensemble is mandatory.
| PPE Category | Specification | Rationale and Field Insight |
| Eye & Face Protection | Safety Goggles and a full Face Shield. | Because this material is corrosive and a potent lachrymator, standard safety glasses are insufficient.[2][5] Safety goggles provide a seal around the eyes to protect against vapors. A full face shield is required over the goggles to protect the entire face from splashes during transfers.[7] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | A single pair of gloves provides only minimal protection. Isothiocyanates can permeate standard nitrile gloves. Double-gloving provides a critical time buffer in case of a spill. If the outer glove is contaminated, it can be removed without exposing your skin. Always dispose of gloves immediately after handling and wash your hands thoroughly.[7] |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs. | A lab coat made of flame-resistant material is essential. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage. |
| Respiratory Protection | Typically not required when using a fume hood. | A properly functioning fume hood provides adequate respiratory protection.[6] A respirator (e.g., an air-purifying respirator with an organic vapor cartridge) should be available for emergency situations like a large spill, but its use requires prior medical clearance, fit-testing, and training.[8] |
Operational Plan: A Step-by-Step Handling Protocol
A structured workflow minimizes the chance of error and exposure. The following protocol outlines the critical steps from preparation to cleanup.
Caption: Safe handling workflow for this compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE: safety goggles, face shield, lab coat, and double gloves.
-
Verify the chemical fume hood is operational.
-
Ensure a spill kit containing an inert absorbent (like vermiculite or sand) and a neutralizing agent (such as a solution of sodium bicarbonate) is accessible.[6]
-
-
Handling (Inside the Fume Hood):
-
Work on a disposable, plastic-backed absorbent pad to contain minor drips.
-
When transferring the chemical, keep containers sealed as much as possible.
-
Perform all manipulations slowly and deliberately to avoid splashes.
-
-
Post-Handling & Cleanup:
-
Decontaminate any glassware that came into contact with the chemical by rinsing with a suitable solvent, followed by a neutralizing solution if appropriate.
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove all PPE and wash your hands and forearms thoroughly with soap and water.
-
Emergency & Disposal Plan
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
If the spill is large or you are not trained to handle it, alert your institution's emergency response team.
-
For a small, manageable spill inside a fume hood, cover the spill with an inert absorbent material.
-
Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and cleaning solution.
Disposal Plan:
All materials contaminated with this compound are considered hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: All contaminated gloves, absorbent pads, and pipette tips must be collected in a labeled solid hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal company, following all local, state, and federal regulations.[9]
By integrating these safety protocols into your daily workflow, you can confidently and safely harness the scientific potential of this compound. Your diligence is the cornerstone of a secure and productive research environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Butyl isothiocyanate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate. Retrieved from [Link]
-
International Labour Organization (ILO) & World Health Organization (WHO). (n.d.). ICSC 0372 - ALLYL ISOTHIOCYANATE. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). 2-[2-(2-METHOXYETHOXY)ETHOXY]ACETIC ACID (CAS No. 16024-58-1) SDS. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
